molecular formula C14H22N3OCl B602078 N'-(1-Methylazepan-4-YL)benzohydrazide hydrochloride CAS No. 117078-69-0

N'-(1-Methylazepan-4-YL)benzohydrazide hydrochloride

Katalognummer: B602078
CAS-Nummer: 117078-69-0
Molekulargewicht: 283.80
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Azelastine HCl Impurity B is an intermediate in the preparation of Azelastine.

Eigenschaften

IUPAC Name

N'-(1-methylazepan-4-yl)benzohydrazide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O.ClH/c1-17-10-5-8-13(9-11-17)15-16-14(18)12-6-3-2-4-7-12;/h2-4,6-7,13,15H,5,8-11H2,1H3,(H,16,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBMOWZCEDIZQOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(CC1)NNC(=O)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60735129
Record name N'-(1-Methylazepan-4-yl)benzohydrazide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60735129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117078-69-0
Record name Benzoic acid, 2-(hexahydro-1-methyl-1H-azepin-4-yl)hydrazide, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117078-69-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N'-(1-Methylazepan-4-yl)benzohydrazide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60735129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 2-(hexahydro-1-methyl-1H-azepin-4-yl)hydrazide, hydrochloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.133.101
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N'-(1-Methylazepan-4-YL)benzohydrazide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of N'-(1-Methylazepan-4-YL)benzohydrazide hydrochloride, a key pharmaceutical intermediate. The synthesis is strategically divided into three core stages: the ring expansion of a readily available starting material to construct the azepane core, the subsequent formation of a key hydrazine intermediate via reductive amination, and the final acylation to yield the target molecule, followed by its conversion to the hydrochloride salt for improved stability and handling. This document is intended to serve as a practical resource, offering not only step-by-step procedures but also the scientific rationale behind the chosen methodologies, ensuring both reproducibility and a deeper understanding of the synthetic pathway.

Introduction

N'-(1-Methylazepan-4-YL)benzohydrazide and its hydrochloride salt are pivotal intermediates in the synthesis of various active pharmaceutical ingredients (APIs). The unique structural combination of a benzohydrazide moiety and a seven-membered azepane ring makes it a valuable building block in medicinal chemistry. Benzohydrazide derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. The azepane scaffold provides a flexible yet constrained cyclic amine structure, which can be crucial for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.

This guide will delineate a robust and efficient synthetic route to this compound, commencing with commercially available N-methyl-4-piperidone. Each synthetic step is presented with detailed experimental procedures, causality behind the choice of reagents and conditions, and characterization data for the key intermediates and the final product.

Overall Synthesis Pathway

The synthesis of this compound is accomplished through a three-step sequence, as illustrated in the workflow diagram below.

Synthesis_Workflow cluster_0 Step 1: Ring Expansion cluster_1 Step 2: Reductive Amination cluster_2 Step 3: Acylation & Salt Formation A N-Methyl-4-piperidone B 1-Methylazepan-4-one A->B Tiffeneau-Demjanov Rearrangement D 4-Hydrazinyl-1-methylazepane B->D Reductive Amination (e.g., NaBH3CN) C Hydrazine C->D F N'-(1-Methylazepan-4-YL) benzohydrazide D->F Acylation E Benzoyl Chloride E->F G N'-(1-Methylazepan-4-YL) benzohydrazide hydrochloride F->G HCl

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of 1-Methylazepan-4-one

The initial and crucial step in this synthetic pathway is the construction of the seven-membered azepane ring. A one-carbon ring expansion of the readily available N-methyl-4-piperidone is an efficient strategy. The Tiffeneau-Demjanov rearrangement provides a reliable method for this transformation.[1][2][3][4][5] This reaction proceeds through the formation of a cyanohydrin, followed by reduction to an amino alcohol, and subsequent diazotization and rearrangement to the desired cycloalkanone.

Experimental Protocol: Tiffeneau-Demjanov Ring Expansion

Step 1a: Formation of 1-Methyl-4-cyanopiperidin-4-ol

  • In a well-ventilated fume hood, a solution of potassium cyanide (KCN) in water is prepared with caution due to its high toxicity.

  • N-methyl-4-piperidone is dissolved in a suitable solvent such as a mixture of diethyl ether and water.

  • The aqueous KCN solution is added dropwise to the solution of N-methyl-4-piperidone at a low temperature (typically 0-5 °C) with vigorous stirring.

  • The reaction mixture is stirred for several hours at low temperature, and then allowed to warm to room temperature.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude cyanohydrin.

Step 1b: Reduction of the Cyanohydrin to 4-(Aminomethyl)-1-methylpiperidin-4-ol

  • The crude cyanohydrin is dissolved in a suitable solvent like diethyl ether or tetrahydrofuran (THF).

  • This solution is added dropwise to a stirred suspension of a reducing agent, such as lithium aluminum hydride (LiAlH₄), in the same solvent at 0 °C.

  • After the addition is complete, the reaction mixture is stirred at room temperature for several hours.

  • The reaction is carefully quenched by the sequential addition of water and an aqueous sodium hydroxide solution.

  • The resulting precipitate is filtered off, and the filtrate is dried and concentrated to give the amino alcohol.

Step 1c: Diazotization and Rearrangement to 1-Methylazepan-4-one

  • The 4-(aminomethyl)-1-methylpiperidin-4-ol is dissolved in dilute aqueous acid (e.g., hydrochloric acid or acetic acid).

  • The solution is cooled to 0-5 °C in an ice bath.

  • A solution of sodium nitrite (NaNO₂) in water is added dropwise to the stirred solution of the amino alcohol.

  • After the addition, the reaction mixture is stirred at low temperature for a period of time and then allowed to warm to room temperature.

  • The reaction mixture is then made basic and extracted with a suitable organic solvent (e.g., dichloromethane).

  • The combined organic extracts are dried and concentrated. The crude product is purified by vacuum distillation or column chromatography to afford 1-methylazepan-4-one.

Data Presentation: 1-Methylazepan-4-one
PropertyValue
Molecular Formula C₇H₁₃NO
Molecular Weight 127.19 g/mol
Appearance Colorless to pale yellow oil
Boiling Point ~70-75 °C at reduced pressure
¹H NMR (CDCl₃, δ) ~2.3-2.5 (m, 4H), 2.5-2.7 (m, 4H), 2.3 (s, 3H)
¹³C NMR (CDCl₃, δ) ~212.0 (C=O), 58.0, 46.0, 42.0, 28.0

Part 2: Synthesis of 4-Hydrazinyl-1-methylazepane

The second stage of the synthesis involves the conversion of the ketone functional group of 1-methylazepan-4-one into a hydrazine moiety. This is achieved through a reductive amination reaction with hydrazine. This transformation typically proceeds via the in-situ formation of a hydrazone intermediate, which is then reduced to the corresponding hydrazine.

Experimental Protocol: Reductive Amination
  • To a solution of 1-methylazepan-4-one in a suitable protic solvent such as methanol or ethanol, an excess of hydrazine hydrate is added.

  • The mixture is stirred at room temperature for a period to allow for the formation of the hydrazone intermediate.

  • A reducing agent, such as sodium cyanoborohydride (NaBH₃CN), is then added portion-wise to the reaction mixture. The pH of the solution is maintained slightly acidic (pH 5-6) by the addition of a weak acid like acetic acid to facilitate the reduction.[6]

  • The reaction is stirred at room temperature until the starting ketone is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • The solvent is removed under reduced pressure.

  • The residue is taken up in water, made basic with a strong base (e.g., NaOH), and extracted with an organic solvent like dichloromethane.

  • The combined organic layers are dried over anhydrous sodium sulfate and concentrated to give crude 4-hydrazinyl-1-methylazepane, which can be used in the next step without further purification or can be purified as its hydrochloride salt.

Part 3: Synthesis of this compound

The final stage of the synthesis involves the acylation of the prepared 4-hydrazinyl-1-methylazepane with benzoyl chloride to form the desired benzohydrazide. The resulting free base is then converted to its hydrochloride salt to enhance its stability and ease of handling.

Experimental Protocol: Acylation and Salt Formation

Step 3a: Acylation with Benzoyl Chloride

  • The crude 4-hydrazinyl-1-methylazepane is dissolved in a suitable aprotic solvent such as dichloromethane or THF.

  • The solution is cooled to 0 °C in an ice bath.

  • A base, such as triethylamine or pyridine, is added to the solution to act as an acid scavenger.

  • Benzoyl chloride is added dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • The reaction is monitored by TLC for the disappearance of the starting hydrazine.

  • Upon completion, the reaction mixture is washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to yield the crude N'-(1-methylazepan-4-YL)benzohydrazide.

Step 3b: Formation of the Hydrochloride Salt

  • The crude N'-(1-methylazepan-4-YL)benzohydrazide is dissolved in a minimal amount of a suitable solvent, such as isopropanol or ethyl acetate.

  • A solution of hydrochloric acid in a suitable solvent (e.g., ethereal HCl or isopropanolic HCl) is added dropwise with stirring.

  • The hydrochloride salt typically precipitates out of the solution.

  • The mixture is stirred for a short period, and the solid product is collected by filtration.

  • The collected solid is washed with a cold solvent (e.g., diethyl ether) and dried under vacuum to afford pure this compound.

Data Presentation: this compound
PropertyValue
Molecular Formula C₁₄H₂₂ClN₃O
Molecular Weight 283.80 g/mol
Appearance White to off-white solid
¹H NMR (DMSO-d₆, δ) ~10.5 (s, 1H, NH), ~8.0-7.5 (m, 5H, Ar-H), ~3.5-3.0 (m, 5H), ~2.8 (s, 3H, N-CH₃), ~2.2-1.8 (m, 6H)
¹³C NMR (DMSO-d₆, δ) ~165.0 (C=O), ~132.0, ~131.0, ~128.0, ~127.0, ~58.0, ~55.0, ~45.0, ~30.0, ~25.0
Mass Spec (ESI+) m/z 248.19 [M+H]⁺ (for free base)

Conclusion

This technical guide has outlined a comprehensive and practical synthetic pathway for the preparation of this compound. By providing detailed, step-by-step protocols, explanations of the underlying chemical principles, and characterization data, this document aims to equip researchers and scientists in the field of drug development with the necessary information to confidently and efficiently synthesize this important pharmaceutical intermediate. The presented methodologies are based on established and reliable chemical transformations, ensuring a high degree of success and reproducibility.

References

  • Demjanov, N. J.; Doyarenko, M. Chem. Ber. 1922, 55, 2718-2727.
  • Tiffeneau, M.; Weill, P.; Tchoubar, B. C. R. Acad. Sci. 1937, 205, 54-56.
  • Smith, P. A. S.; Baer, D. R. Org. React.1960, 11, 157-188.
  • Organic Syntheses, Coll. Vol. 4, p.927 (1963); Vol. 34, p.96 (1954).
  • Wikipedia contributors. (2023, December 15). Demjanov rearrangement. In Wikipedia, The Free Encyclopedia. Retrieved January 25, 2026, from [Link]

  • Chemistry LibreTexts. (2021, August 15). 30.3: Tiffeneau-Demjanov Rearrangement. Retrieved January 25, 2026, from [Link]

Sources

Probing the Mechanistic Landscape of N'-(1-Methylazepan-4-YL)benzohydrazide Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Key Pharmaceutical Intermediate

N'-(1-Methylazepan-4-YL)benzohydrazide hydrochloride is a heterocyclic compound distinguished by its benzohydrazide core and a substituted azepane ring.[1] While direct therapeutic applications and a specific mechanism of action for this molecule remain largely uncharacterized in publicly available literature, its significance in pharmaceutical sciences is well-established. It is recognized as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] Notably, a deuterated form, N'-(1-Methylazepan-4-yl)benzohydrazine-d5, serves as a labeled intermediate in the preparation of Azelastine, a potent second-generation antihistamine.[2] This role underscores the importance of understanding its chemical properties and potential biological activities, which can be inferred from the extensive research on the broader class of benzohydrazide derivatives.

This technical guide provides an in-depth exploration of the potential mechanisms of action of this compound by examining the well-documented biological activities of the benzohydrazide scaffold. For researchers in drug discovery and development, this paper offers a foundational understanding of the possible therapeutic avenues and investigational pathways for this and related compounds.

The Benzohydrazide Scaffold: A Privileged Structure in Medicinal Chemistry

The benzohydrazide moiety (-CONHNH-) is a versatile structural motif that has been extensively utilized in medicinal chemistry to generate diverse libraries of bioactive compounds.[1] The synthetic accessibility of this scaffold, often involving a straightforward condensation reaction, allows for systematic modifications to explore structure-activity relationships (SAR).[1][3] Derivatives of benzohydrazide have demonstrated a remarkable breadth of pharmacological effects, positioning them as promising candidates for the development of novel therapeutics.[1][4]

A Spectrum of Biological Activities

Research has consistently shown that benzohydrazide derivatives exhibit a wide array of biological activities, including:

  • Antimicrobial: Efficacy against various bacterial and fungal strains has been reported.[1][4]

  • Anticancer: Antiproliferative activity against several cancer cell lines has been a significant area of investigation.[4][5][6]

  • Anti-inflammatory: Certain derivatives have demonstrated potent anti-inflammatory properties.[1][4]

  • Anticonvulsant: The scaffold has been explored for its potential in treating seizure disorders.[1]

  • Antitubercular: Activity against Mycobacterium tuberculosis has been identified.[1][4]

  • Antiglycation: Some derivatives have shown the potential to inhibit the formation of advanced glycation end products (AGEs), which are implicated in diabetic complications.[7]

Dissecting the Potential Mechanisms of Action

The diverse biological effects of benzohydrazide derivatives stem from their ability to interact with a variety of molecular targets. While the specific mechanism for this compound is yet to be elucidated, the known mechanisms of related compounds provide a rational starting point for investigation.

Inhibition of Cellular Signaling Pathways

Several studies have implicated benzohydrazide derivatives as inhibitors of key enzymes involved in cellular signaling, particularly in the context of cancer.

  • Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition: A notable mechanism of action for some benzohydrazide derivatives is the inhibition of EGFR kinase.[5] EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers. Certain novel benzohydrazide derivatives have been shown to bind to the ATP-binding pocket of EGFR, thereby blocking its downstream signaling cascade and exhibiting potent antiproliferative activity against various cancer cell lines.[5]

  • VEGFR-2 Inhibition: Vascular endothelial growth factor receptor 2 (VEGFR-2) is another critical target in cancer therapy, primarily involved in angiogenesis. Some benzohydrazide derivatives have been identified as inhibitors of VEGFR-2, suggesting a potential anti-angiogenic mechanism.[6]

  • p38α MAPK Inhibition: Naphthyl-N-acylhydrazone derivatives, a subclass of benzohydrazides, have been characterized as inhibitors of p38α mitogen-activated protein kinase (MAPK).[4] The p38 MAPK pathway is involved in inflammatory responses, and its inhibition can lead to anti-inflammatory effects.

The potential interaction of this compound with these or other kinases could be a fruitful area of investigation. The presence of the N-methylazepane moiety may influence binding affinity and selectivity for specific kinase targets.

Modulation of Other Key Biological Targets

Beyond kinase inhibition, benzohydrazide derivatives have been shown to interact with a range of other biological targets:

  • Tubulin Polymerization: Inhibition of tubulin polymerization is a clinically validated anticancer strategy. Some benzohydrazide derivatives have been reported to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[6]

  • Bcl-2/Bcl-xL Inhibition: The anti-apoptotic proteins Bcl-2 and Bcl-xL are attractive targets for cancer therapy. Certain benzohydrazides have been shown to act as inhibitors of these proteins, thereby promoting programmed cell death in cancer cells.[6]

  • Histone Demethylase Inhibition: Lysine-specific histone demethylase 1A (LSD1) is an epigenetic regulator often overexpressed in cancers. Benzohydrazide derivatives have been explored as potential inhibitors of this enzyme.[6]

  • Urease Inhibition: 3,4,5-Trihydroxybenzohydrazones have demonstrated excellent activity as urease inhibitors.[4] Urease is a key enzyme in the pathogenesis of infections caused by Helicobacter pylori.

Antimicrobial Mechanisms

The antimicrobial activity of benzohydrazide derivatives is thought to occur through various mechanisms. One proposed mechanism is the inhibition of bacterial cell wall synthesis , which disrupts the integrity of the bacterial cell and leads to cell death.[1]

Investigational Workflow for Mechanistic Elucidation

To determine the specific mechanism of action of this compound, a systematic experimental approach is required. The following workflow outlines key experiments that would provide critical insights.

G cluster_0 Initial Screening & Target Identification cluster_1 In Vitro Validation cluster_2 Mechanism of Action Studies Phenotypic_Screening Phenotypic Screening (e.g., Antiproliferative, Antimicrobial Assays) Target_Identification Target Identification (e.g., Affinity Chromatography, Proteomics) Phenotypic_Screening->Target_Identification Hit Compound Target_Based_Screening Target-Based Screening (e.g., Kinase Panel, Enzyme Assays) Target_Validation Target Validation (e.g., Cellular Thermal Shift Assay, siRNA) Target_Based_Screening->Target_Validation Primary Hit Target_Identification->Target_Validation Biochemical_Assays Biochemical Assays (IC50/EC50 Determination) Target_Validation->Biochemical_Assays Cell_Based_Assays Cell-Based Assays (e.g., Western Blot, Reporter Assays) Biochemical_Assays->Cell_Based_Assays Pathway_Analysis Signaling Pathway Analysis Cell_Based_Assays->Pathway_Analysis Structural_Biology Structural Biology (e.g., X-ray Crystallography, Cryo-EM) Pathway_Analysis->Structural_Biology SAR_Studies Structure-Activity Relationship (SAR) Studies Structural_Biology->SAR_Studies

Caption: A generalized workflow for elucidating the mechanism of action of a novel compound.

Experimental Protocols

The following are generalized protocols for key assays relevant to investigating the mechanism of action of benzohydrazide derivatives.

Protocol 1: In Vitro Antiproliferative Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[5]

  • Compound Treatment: Treat the cells with serial dilutions of this compound for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Kinase Inhibition Assay (Example: EGFR)
  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing recombinant human EGFR kinase, a suitable substrate (e.g., a poly(Glu, Tyr) peptide), and ATP in a kinase buffer.

  • Inhibitor Addition: Add varying concentrations of this compound to the wells.

  • Reaction Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as an antibody-based assay (e.g., ELISA) or a luminescence-based assay that measures the amount of ATP remaining.

  • Data Analysis: Determine the percentage of kinase inhibition for each compound concentration and calculate the IC50 value.

Quantitative Data Summary

While specific data for this compound is unavailable, the following table summarizes the reported antiproliferative and EGFR inhibitory activities of a potent benzohydrazide derivative (Compound H20) from a study on EGFR kinase inhibitors.[5] This serves as an example of the type of data that could be generated.

CompoundCell LineAntiproliferative IC50 (µM)EGFR Inhibition IC50 (µM)
H20A5490.460.08
H20MCF-70.290.08
H20HeLa0.150.08
H20HepG20.210.08

Conclusion and Future Directions

This compound is a compound of significant interest due to its role as a pharmaceutical intermediate and its belonging to the versatile class of benzohydrazide derivatives. While its own mechanism of action is yet to be defined, the extensive research on related compounds provides a strong foundation for future investigations. The diverse biological activities of benzohydrazides, including their potential to inhibit key cellular signaling pathways, suggest that this compound and its analogues could be valuable starting points for the development of novel therapeutic agents. Future research should focus on systematic screening and target identification to unlock the full therapeutic potential of this chemical scaffold.

References

  • National Institutes of Health (NIH). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. Available from: [Link]

  • Pharmaffiliates. N'-(1-Methylazepan-4-yl)benzohydrazine-d5. Available from: [Link]

  • Biointerface Research in Applied Chemistry. Synthesis and bioactivity of benzohydrazide derivatives. Available from: [Link]

  • ResearchGate. Synthesis of benzohydrazide derivatives. Available from: [Link]

  • Arabian Journal of Chemistry. Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives. Available from: [Link]

  • PubChem. 1-methylazepan-4-one Hydrochloride. Available from: [Link]

  • Pharmascope. Synthesis and pharmacological activity of various organic and inorganic salts of phenyl derivatives of imidazobenzimidazole. Available from: [Link]

  • National Institutes of Health (NIH). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Available from: [Link]

  • AIP Publishing. Synthesis and Characterization of Novel Benzohydrazide as Potential Antibacterial Agents from Natural Product Vanillin and Wintergreen Oil. Available from: [Link]

  • Oakwood Chemical. 1-Methylazepan-4-one hydrochloride. Available from: [Link]

  • National Institutes of Health (NIH). Synthesis and Biological Activity of New Hydrazones Based on N-Aminomorpholine. Available from: [Link]

  • PubChem. Benzoic acid, 2-(hexahydro-1-methyl-1H-azepin-4-yl)hydrazide, hydrochloride (1:1). Available from: [Link]

Sources

An In-Depth Technical Guide to the Structural Elucidation of N'-(1-Methylazepan-4-YL)benzohydrazide Hydrochloride by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Structural Integrity in Drug Discovery

In the landscape of modern drug development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. N'-(1-Methylazepan-4-YL)benzohydrazide hydrochloride represents a molecule of significant interest, incorporating three key pharmacophoric motifs: a benzoyl group, a flexible hydrazide linker, and a saturated N-methylated azepane ring. The benzohydrazide scaffold is a versatile building block known to impart a wide range of biological activities, including antimicrobial and anticancer properties.[1] The azepane ring, a seven-membered nitrogen heterocycle, is a common feature in centrally active agents. The hydrochloride salt form enhances aqueous solubility, a critical factor for formulation and bioavailability studies.

Given this composite structure, even minor isomeric or synthetic deviations can drastically alter its physicochemical properties and biological interactions. Therefore, a rigorous and multi-faceted approach to structural elucidation is not merely procedural but essential for scientific validity. This guide provides a comprehensive, field-proven methodology for the complete structural assignment of this compound, leveraging a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy techniques. We will move beyond a simple recitation of data to explain the causality behind experimental choices and the logic of spectral interpretation, ensuring a self-validating and authoritative structural confirmation.

The Analytical Challenge: Deconstructing the Molecule

Before delving into the spectroscopic analysis, a clear understanding of the target structure is paramount. The molecule is composed of distinct fragments that must be individually identified and then connected to assemble the final structure.

Figure 1: Structure and Atom Numbering of this compound

Caption: Numbering scheme for NMR assignment.

Our analytical workflow will systematically:

  • Identify all proton and carbon signals using 1D NMR.

  • Establish direct one-bond proton-carbon correlations (HSQC).

  • Map proton-proton coupling networks to define spin systems (COSY).

  • Connect the molecular fragments using long-range proton-carbon correlations (HMBC).

Experimental Protocol: A Foundation of Reproducibility

High-quality, reproducible data is the cornerstone of accurate structural analysis. The following protocol outlines the standardized procedure for acquiring the necessary NMR data.

Step 1: Sample Preparation
  • Mass Measurement: Accurately weigh 10-15 mg of this compound.

  • Solvent Selection: Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Rationale: DMSO-d₆ is an excellent choice as it readily solubilizes most hydrochloride salts and, crucially, its exchange rate with labile protons (N-H, O-H) is slow. This allows for the direct observation of the hydrazide N-H protons, which are vital for structural confirmation.[2] Using D₂O would result in the rapid exchange and disappearance of these signals.

  • Homogenization: Vortex the sample for 30 seconds to ensure a clear, homogeneous solution.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

Step 2: NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) at a constant temperature (e.g., 298 K).[3]

Experiment Key Parameters Purpose
¹H NMR 16-32 scans, 3-second relaxation delayQuantify protons, observe multiplicities, and identify distinct proton environments.
¹³C{¹H} NMR 512-1024 scans, 2-second relaxation delayIdentify all unique carbon environments, including quaternary carbons.
gCOSY 256 increments in F1, 8 scans per incrementIdentify scalar-coupled protons (²JHH, ³JHH) to map out spin systems.
gHSQC 256 increments in F1, 16 scans per incrementCorrelate protons to their directly attached carbons (¹JCH).
gHMBC 512 increments in F1, 32 scans per incrementCorrelate protons and carbons over 2-3 bonds (ⁿJCH, n=2,3) to connect fragments.

Part 1: Foundational Analysis with 1D NMR Spectroscopy

One-dimensional NMR provides the initial blueprint of the molecule's electronic environment.

¹H NMR: A Proton Census

The ¹H NMR spectrum reveals every chemically distinct proton. For our target molecule, we anticipate signals corresponding to the benzoyl, hydrazide, and N-methylazepane moieties.

  • Aromatic Region (δ 7.5-8.0 ppm): The benzoyl group protons will appear in this downfield region. The protons ortho to the carbonyl group (H2'/H6') are typically the most deshielded due to the electron-withdrawing nature of the carbonyl.

  • Amide/Hydrazide Protons (δ 9.0-11.0 ppm): The two N-H protons of the hydrazide linker are expected to be significantly downfield and may appear as broad singlets. Their chemical shifts are highly sensitive to solvent and concentration.[4][5]

  • Azepane Ring Protons (δ 1.5-4.0 ppm): This region will be complex due to overlapping signals from the six CH₂ groups and one CH group. Protons on carbons adjacent to the protonated nitrogen (C2, C7) will be shifted downfield. The methine proton at C4, the point of attachment, will be a unique multiplet.

  • N-Methyl Protons (δ ~2.8-3.2 ppm): The methyl group attached to the positively charged nitrogen will appear as a sharp singlet, deshielded compared to a neutral N-methyl group.

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

Predicted Chemical Shift (δ ppm)MultiplicityIntegrationProvisional Assignment
~10.5Broad s1HNH -C=O
~9.5Broad s1HC4-NH
~7.9d2HH2', H6'
~7.6t1HH4'
~7.5t2HH3', H5'
~3.5m1HH4
~3.3m4HH2, H7
~2.8s3HN-CH₃ (H8)
~2.0m4HH3, H5
~1.8m4HProtons on C2/C6 of azepane ring
¹³C NMR: The Carbon Skeleton

The ¹³C NMR spectrum maps the carbon framework, providing one signal for each unique carbon atom.

  • Carbonyl Carbon (δ ~165-170 ppm): The amide carbonyl carbon is typically the most downfield signal in the spectrum.[1]

  • Aromatic Carbons (δ 125-135 ppm): Six signals are expected for the benzoyl ring, though some may overlap.

  • Azepane Carbons (δ 20-60 ppm): The seven carbons of the azepane ring will appear in the aliphatic region. The carbons flanking the nitrogen (C2, C7) and the substituted carbon (C4) will have distinct chemical shifts.

  • N-Methyl Carbon (δ ~40-45 ppm): The N-methyl carbon signal will appear in the aliphatic region.

Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆

Predicted Chemical Shift (δ ppm)Provisional Assignment
~166.0C7' (C=O)
~132.5C1'
~131.8C4'
~128.5C3', C5'
~127.3C2', C6'
~55.0C2, C6
~52.0C4
~42.0C8 (N-CH₃)
~28.0C3, C5
~25.0Carbons in azepane ring

Part 2: Assembling the Structure with 2D NMR

Two-dimensional NMR experiments are indispensable for connecting the signals identified in the 1D spectra into a coherent molecular structure.[6][7]

Caption: Workflow for NMR-based structural elucidation.

COSY: Tracing Proton Networks

The COSY (Correlation Spectroscopy) experiment identifies protons that are coupled to each other, typically through two or three bonds. This allows us to map out contiguous spin systems.

  • Benzoyl System: A cross-peak between the ortho-protons (~δ 7.9) and meta-protons (~δ 7.5) will be observed. The meta-protons will, in turn, show a correlation to the para-proton (~δ 7.6), confirming the aromatic substitution pattern.

  • Azepane System: This is more complex but crucial. The H4 methine proton will show correlations to the protons on the adjacent carbons, H3 and H5. These, in turn, will show correlations to H2 and H6, respectively, allowing the entire aliphatic ring proton sequence to be traced.

HSQC: Linking Protons to Carbons

The HSQC (Heteronuclear Single Quantum Coherence) experiment unambiguously identifies which proton is attached to which carbon.[8] Each cross-peak in the 2D spectrum represents a direct one-bond C-H connection.

  • Application: By overlaying the ¹H and ¹³C spectra on the axes of the HSQC plot, we can definitively assign the carbon signal for every protonated carbon. For example, the singlet at ~δ 2.8 ppm in the ¹H spectrum will show a correlation to the carbon at ~δ 42.0 ppm, confirming their assignment as the N-methyl group (C8/H8). This process is repeated for all C-H pairs in the aromatic and azepane rings.

HSQC_Concept cluster_H ¹H Spectrum (F2 Axis) cluster_C ¹³C Spectrum (F1 Axis) H1 Proton A CrossPeak1 X H1->CrossPeak1 H2 Proton B CrossPeak2 X H2->CrossPeak2 C1 Carbon A C1->CrossPeak1 C2 Carbon B C2->CrossPeak2 info Cross-peak indicates Proton A is bonded to Carbon A

Caption: Conceptual diagram of an HSQC experiment.

HMBC: The Key to Connecting Fragments

The HMBC (Heteronuclear Multiple Bond Correlation) experiment is the most powerful tool for elucidating the complete structure of an unknown compound. It reveals correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). This allows us to piece together the fragments identified by COSY and HSQC.[9]

Key HMBC Correlations for this compound:

  • Benzoyl to Hydrazide: The ortho-protons of the benzoyl ring (H2'/H6') will show a three-bond correlation (³JCH) to the carbonyl carbon (C7'). This definitively connects the aromatic ring to the carbonyl group.

  • Hydrazide Linker Confirmation: The amide proton adjacent to the carbonyl (NH-CO) will show a two-bond correlation (²JCH) to the carbonyl carbon (C7'). Crucially, the other hydrazide proton (C4-NH) will show a two-bond correlation to the C4 of the azepane ring. This confirms the hydrazide linkage between the two main moieties.

  • Hydrazide to Azepane: The methine proton on the azepane ring (H4) will show a three-bond correlation (³JCH) to the carbonyl carbon (C7'), providing unequivocal evidence of the N-C bond between the azepane and the hydrazide.

  • Azepane Ring Structure: The N-methyl protons (H8) will show two-bond correlations (²JCH) to the adjacent carbons in the azepane ring, C2 and C6. This confirms the position of the methyl group on the ring nitrogen.

HMBC_Correlations H2_6 H2'/6' C7 C7' (C=O) H2_6->C7 ³J NH_CO NH NH_CO->C7 ²J H4 H4 H4->C7 ³J H8 H8 (CH3) C2_6_azepane C2/6 H8->C2_6_azepane ²J

Caption: Key HMBC correlations confirming the molecular assembly.

Synthesis of Data: The Final Assignment

By integrating the information from all experiments, we can now confidently assign every proton and carbon signal. The process is iterative and self-validating. For instance, an initial assignment from the ¹H spectrum is confirmed by its HSQC correlation, its COSY neighbors, and its long-range HMBC correlations.

Table 3: Final ¹H and ¹³C NMR Assignments for this compound

Position¹³C δ (ppm)¹H δ (ppm)MultiplicityKey Confirming Correlations (COSY, HMBC)
Benzoyl
C1'~132.5--HMBC from H2'/H6' and H3'/H5'
C2', C6'~127.3~7.9dCOSY to H3'/H5'; HMBC to C7'
C3', C5'~128.5~7.5tCOSY to H2'/H6' and H4'
C4'~131.8~7.6tCOSY to H3'/H5'
C7' (C=O)~166.0--HMBC from H2'/H6' and NH
Hydrazide
--~10.5br sHMBC to C7'
--~9.5br sHMBC to C4
Azepane
N1----
C2, C6~55.0~3.3mCOSY to H3/H5; HMBC from H8
C3, C5~28.0~2.0mCOSY to H2/H6 and H4
C4~52.0~3.5mCOSY to H3/H5; HMBC to C7'
C8 (N-CH₃)~42.0~2.8sHMBC to C2/C6

Conclusion

The structural elucidation of this compound is achieved through a systematic and logical application of 1D and 2D NMR techniques. While ¹H and ¹³C NMR provide the fundamental list of ingredients, it is the correlational experiments—COSY, HSQC, and particularly HMBC—that reveal the precise atomic connectivity. The HMBC experiment serves as the linchpin, bridging the benzoyl, hydrazide, and azepane fragments into the final, validated structure. This comprehensive approach ensures the highest level of scientific integrity, providing an unshakeable foundation for further research and development involving this promising molecular scaffold.

References

  • Setyawati, A., Wahyuningsih, T. D., & Purwono, B. (2017). Synthesis and characterization of novel benzohydrazide as potential antibacterial agents from natural product vanillin and wintergreen oil. AIP Conference Proceedings, 1823(1), 020121. Available at: [Link].

  • San Diego State University NMR Facility. Common 2D (COSY, HSQC, HMBC). Available at: [Link].

  • Let's talk science. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available at: [Link].

  • ResearchGate. ¹H NMR spectra of hydrazide ligand 4 (a) and its complex 4c (b). Available at: [Link].

  • Taylor & Francis Online. (2023). New Acyl Hydrazone Derivatives: Synthesis, Conformational Analysis by NMR Spectroscopy, and Enzyme Inhibitory and Antioxidant Activities in Alzheimer Disease. Available at: [Link].

  • Royal Society of Chemistry. (2017). Synthesis of functionalised azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives. Organic & Biomolecular Chemistry. Available at: [Link].

  • JEOL. Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Available at: [Link].

  • PubMed Central (PMC). (2014). Synthesis, Characterization, and Biological Activity of N ′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and Its Co(II), Ni(II), and Cu(II) Complexes. Bioinorganic Chemistry and Applications. Available at: [Link].

  • Der Pharma Chemica. (2016). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Available at: [Link].

  • ResearchGate. The COSY and HMBC correlations are referenced according to the pairs of... Available at: [Link].

  • MDPI. (2017). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Molecules. Available at: [Link].

  • ACS Publications. (2011). Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. Organic Letters. Available at: [Link].

  • AIP Publishing. (2017). Synthesis and Characterization of Novel Benzohydrazide as Potential Antibacterial Agents from Natural Product Vanillin and Wintergreen Oil. Available at: [Link].

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link].

  • SpectraBase. Hydrazine. Available at: [Link].

  • ResearchGate. (2017). On NH Chemical Shifts, Part V: NH and NH2 Chemical Shifts of Hydrazides and Related Compounds. Available at: [Link].

  • RCSB PDB. Azepane. Available at: [Link].

  • ResearchGate. (2014). Synthesis and structural characterization of 1-methylpiperazinediium tetrasulfidotungstate monohydrate. Available at: [Link].

  • MDPI. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry. Available at: [Link].

  • Spectral Database for Organic Compounds (SDBS). Benzhydrazide, 2-hydroxy-N2-(4-nitrobenzylidene)-. Available at: [Link].

  • Royal Society of Chemistry. Supplementary Information for A Zirconium Bis(amidate) Complex... Available at: [Link].

  • PubMed Central (PMC). (2016). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules. Available at: [Link].

  • ResearchGate. (2020). Synthesis of N'-(2,3-dihydroxybenzylidene)-4-methylbenzohydrazide: Spectroscopic Characterization and X-ray Structure Determination. Available at: [Link].

  • Royal Society of Chemistry. Supporting Information for... Available at: [Link].

Sources

Physical and chemical properties of N'-(1-Methylazepan-4-YL)benzohydrazide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical and Chemical Properties of N'-(1-Methylazepan-4-YL)benzohydrazide hydrochloride

Executive Summary

This compound is a key chemical entity, primarily recognized for its role as a pharmaceutical intermediate in the synthesis of active pharmaceutical ingredients (APIs), notably Azelastine.[1][2][3] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing a detailed examination of the compound's core physical and chemical properties. By synthesizing available data with field-proven experimental methodologies, this document aims to provide the foundational knowledge required for effective handling, characterization, and application of this compound in a research and development setting. We will delve into its structural identification, spectroscopic profile, critical physicochemical parameters, and stability characteristics, offering not just data, but the strategic rationale behind its scientific assessment.

Introduction: Context and Significance

The Benzohydrazide Scaffold in Medicinal Chemistry

The benzohydrazide scaffold is a versatile and privileged structure in medicinal chemistry. The inherent reactivity and structural features of the hydrazone moiety (-CONHNH-) allow for extensive chemical modification, leading to the generation of large and diverse compound libraries for biological screening.[4] This versatility has resulted in the discovery of benzohydrazide derivatives possessing a wide spectrum of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[4] The ability of this scaffold to engage in various biological interactions underscores the importance of thoroughly characterizing its derivatives.

This compound: A Critical Pharmaceutical Intermediate

This specific compound, featuring both the benzohydrazide core and a seven-membered azepane ring, is a prime example of a crucial pharmaceutical intermediate.[4] Its primary role is as a direct precursor in the synthetic pathway of certain APIs, where understanding its purity, stability, and reactivity is paramount for optimizing reaction yields and ensuring the quality of the final drug product.[4] As a designated impurity of Azelastine (Azelastine EP Impurity B), its characterization is also vital for analytical method development and quality control in pharmaceutical manufacturing.[3][5]

Compound Identification and Core Properties

Precise identification is the cornerstone of all subsequent chemical and biological work. The compound is most commonly handled as a hydrochloride salt to improve its stability and handling characteristics.

Chemical Structure

The structure combines a benzoyl group attached to a hydrazide linker, which is in turn substituted with a 1-methylazepane moiety.

Caption: Chemical structure of this compound.

Compound Identifiers
IdentifierValueSource
IUPAC Name N'-(1-methylazepan-4-yl)benzohydrazide;hydrochloride[2][6]
CAS Number 117078-69-0[2][6]
Free Base CAS 110406-94-5[3][4][5][7][8]
Molecular Formula C₁₄H₂₂ClN₃O[2]
Molecular Weight 283.80 g/mol [2]
InChI Key LBMOWZCEDIZQOM-UHFFFAOYSA-N
Canonical SMILES CN1CCCC(CC1)NNC(=O)C2=CC=CC=C2.Cl[6]
Synonyms N'-(1-methyl-4-azepanyl)benzohydrazide hydrochloride, Azelastine EP Impurity B[5]
Core Physical Properties
PropertyValueSource
Physical Form Solid
Purity Typically >95% (HPLC) to 98%[2]
Storage Conditions 2-8°C, under inert atmosphere, sealed in a dry environment[1][8]
Shipping Temperature Ambient / Normal[1]

Spectroscopic and Structural Characterization

Spectroscopic analysis provides the definitive structural confirmation and is essential for quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone for structural elucidation, offering detailed insight into the proton and carbon framework of the molecule.[4]

  • ¹H NMR: The proton spectrum is expected to show characteristic signals. Aromatic protons from the benzoyl group typically appear downfield around δ 7.93 ppm.[4] The singlet for the N-methyl group on the azepane ring is anticipated at approximately δ 3.2 ppm.[4] Further signals corresponding to the protons on the azepane ring and the N-H proton of the hydrazide moiety would also be present, with their specific chemical shifts and coupling patterns providing the complete structural assignment.[4]

  • ¹³C NMR: The carbon spectrum complements the proton data. A key signal is the carbonyl carbon of the benzohydrazide group, which is expected in the downfield region, typically between δ 165–170 ppm.[4] Other signals will correspond to the carbons of the aromatic ring, the azepane ring, and the N-methyl group.

Vibrational Spectroscopy (Infrared - IR)

IR spectroscopy is a rapid and effective tool for confirming the presence of key functional groups. The spectrum for this compound is expected to prominently feature a strong absorption band for the carbonyl (C=O) stretch, typically in the 1670–1700 cm⁻¹ range.[4] Another important feature would be the N-H stretching vibration from the hydrazide group.[4]

Mass Spectrometry (MS)

MS provides information on the molecular weight and fragmentation pattern of the molecule. The exact mass of the free base is 247.16800 Da.[4] For quantitative studies, such as pharmacokinetic analysis or impurity profiling, the use of a stable isotope-labeled internal standard is best practice. A deuterated analog, N'-(1-Methylazepan-4-yl)benzohydrazine-d5, is commercially available for this purpose.[1]

Spectroscopic Data Summary
¹H NMR (Expected) Aromatic H: ~δ 7.93 ppm; N-CH₃: ~δ 3.2 ppm[4]
¹³C NMR (Expected) Carbonyl C: δ 165–170 ppm[4]
IR (Expected) C=O Stretch: 1670–1700 cm⁻¹[4]
Exact Mass (Free Base) 247.16800 Da[4]

Physicochemical Properties: Experimental Determination

Solubility Profile
  • Expertise & Experience: Determining the solubility is not merely about finding a single value; it's about understanding how the compound behaves in different aqueous and organic environments. This is critical for everything from choosing a reaction solvent to designing a drug delivery system. For a hydrochloride salt, solubility is expected to be pH-dependent, generally higher at lower pH. We must therefore assess solubility across a physiologically and chemically relevant pH range.

  • Experimental Protocol: Equilibrium Solubility Shake-Flask Method (ICH Guideline Q6A)

    • Preparation: Prepare a series of buffers (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0).

    • Addition: Add an excess amount of this compound to a known volume of each buffer in separate sealed vials. The excess solid ensures that saturation is reached.

    • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

    • Quantification: Dilute an aliquot of the clear supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

    • Validation: The presence of remaining solid in the vials after equilibration visually confirms that saturation was achieved.

Caption: Workflow for Equilibrium Solubility Determination.

Acid Dissociation Constant (pKa)
  • Expertise & Experience: For an ionizable compound like this hydrochloride salt, the pKa is arguably one of its most important physicochemical parameters. It dictates the charge state of the molecule at any given pH. The primary ionizable center will be the tertiary amine of the azepane ring. The pKa value will define the pH range over which solubility changes, govern its interaction with biological membranes, and is essential for developing buffered formulations and analytical methods like SPE or HPLC.

  • Experimental Protocol: Potentiometric Titration

    • Dissolution: Accurately weigh and dissolve a known amount of the compound in a solvent, typically water or a water/co-solvent mixture (e.g., methanol/water) if aqueous solubility is limited.

    • Titration Setup: Place the solution in a jacketed beaker at a constant temperature (e.g., 25°C) and use a calibrated pH electrode to monitor the pH.

    • Titration: Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding small, precise volumes and recording the pH after each addition.

    • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve, specifically the pH at which the compound is 50% ionized (the half-equivalence point).

    • Trustworthiness: The protocol is self-validating by the clear sigmoidal shape of the titration curve and the sharpness of the equivalence point.

Caption: Workflow for Potentiometric pKa Determination.

Chemical Stability Assessment

  • Expertise & Experience: Assessing chemical stability is crucial for defining storage conditions, re-test dates, and potential degradation pathways. A forced degradation (or stress testing) study is an industry-standard approach (ICH Q1A) to intentionally degrade the sample under harsh conditions. This helps to rapidly identify potential degradation products and develop a stability-indicating analytical method that can separate the parent compound from any degradants.

  • Experimental Protocol: Forced Degradation Study

    • Sample Preparation: Prepare stock solutions of the compound in a suitable solvent.

    • Stress Conditions: Subject the compound to the following conditions in parallel experiments:

      • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

      • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

      • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal: Solid compound at 80°C for 48 hours.

      • Photolytic: Solution exposed to UV/Vis light (ICH Q1B) at room temperature.

    • Neutralization: Quench the acid and base hydrolysis reactions by neutralizing the solutions.

    • Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method, preferably with a photodiode array (PDA) detector and a mass spectrometer (LC-MS).

    • Evaluation: Compare the chromatograms to identify degradation products. The PDA detector helps assess peak purity, while the MS helps in identifying the structure of the degradants. The goal is to achieve 5-20% degradation to ensure the method is challenged appropriately.

Caption: Workflow for a Forced Degradation Study.

Safety and Handling

This compound is classified with a GHS07 "Exclamation mark" pictogram, indicating moderate hazards.

  • Hazard Statements:

    • H302: Harmful if swallowed.[8]

    • H315: Causes skin irritation.[8]

    • H319: Causes serious eye irritation.[8]

    • H335: May cause respiratory irritation.[8]

  • Signal Word: Warning.[8]

  • Recommendations: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of the solid powder.

Conclusion

This compound is more than a simple precursor; it is a well-defined chemical entity whose properties directly influence the efficiency of synthesis and the purity of the final pharmaceutical product. This guide has provided a comprehensive overview of its identification, structural characteristics, and, most critically, the experimental frameworks required to determine its key physicochemical properties and stability. For the researcher, this information is foundational for its use in synthetic chemistry, while for the drug developer, it is an indispensable component of quality control and regulatory compliance. A thorough understanding of these properties is essential for leveraging this important intermediate to its full potential.

References

  • Pharmaffiliates. (n.d.). N'-(1-Methylazepan-4-yl)benzohydrazine-d5. Retrieved from [Link]

  • Ark Pharma Scientific Limited. (n.d.). N'-(1-Methylazepan-4-yl)benzohydrazide | CAS:110406-94-5. Retrieved from [Link]

  • PubChem. (n.d.). Benzoic acid, 2-(hexahydro-1-methyl-1H-azepin-4-yl)hydrazide, hydrochloride (1:1). Retrieved from [Link]

  • ResearchGate. (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Retrieved from [Link]

  • PubChem. (n.d.). 3-[(4-Methylazepan-1-yl)methyl]benzohydrazide. Retrieved from [Link]

  • Stenutz, R. (n.d.). benzohydrazide. Retrieved from [Link]

Sources

An In-depth Technical Guide to N'-(1-Methylazepan-4-YL)benzohydrazide Hydrochloride: A Pharmaceutical Intermediate and Potential Bioactive Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of N'-(1-Methylazepan-4-YL)benzohydrazide hydrochloride, a heterocyclic compound of interest in pharmaceutical development. While extensive pharmacological data on this specific molecule is not yet available in peer-reviewed literature, its structural motifs—the benzohydrazide core and the azepane ring system—are well-established pharmacophores. This document will delve into the known chemical properties, synthesis, and, most significantly, the context of this compound as a pharmaceutical intermediate and a scaffold for bioactive molecule discovery. By examining the broader class of benzohydrazide derivatives, we can infer potential biological activities and lay the groundwork for future research and development. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the potential of this and related chemical entities.

Introduction: Unveiling a Molecule of Potential

This compound has emerged as a compound of interest primarily within the realm of pharmaceutical synthesis. It is recognized as a key intermediate in the preparation of established active pharmaceutical ingredients (APIs), most notably as a related compound to Azelastine.[1][2][3][4] The strategic combination of a benzohydrazide group with a conformationally restricted azepane ring presents a unique chemical architecture.[5] This structure is not only crucial for its role as a building block in multi-step syntheses but also suggests a potential for inherent biological activity.

The benzohydrazide scaffold is a versatile and privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological effects.[5] Research has demonstrated that compounds containing this moiety can possess antimicrobial, anticonvulsant, anti-inflammatory, anticancer, and antitubercular properties.[5][6] The mechanism of action for some of these activities is thought to involve the inhibition of critical microbial enzymes, such as those involved in cell wall synthesis.[5]

This guide will therefore explore this compound from two perspectives: its established role as a pharmaceutical intermediate and its potential as a starting point for the discovery of novel therapeutic agents.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug development and synthesis.

PropertyValueSource
Molecular Formula C14H22ClN3O[4]
Molecular Weight 283.8 g/mol
CAS Number 117078-69-0[4]
Physical Form Solid
Purity Typically >95% (HPLC)[3]
Storage Conditions Inert atmosphere, 2-8°C
Synonyms N'-(1-methyl-4-azepanyl)benzohydrazide hydrochloride, Azelastine HCl Impurity B[4]

Safety Information: According to the Globally Harmonized System (GHS), this compound is classified as harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319). Appropriate personal protective equipment should be used when handling this substance.

Synthesis and Manufacturing Considerations

The synthesis of benzohydrazide derivatives is generally a straightforward process.[5] A common method involves the condensation reaction between a substituted benzohydrazide and an appropriate aldehyde or ketone.[5] In the case of N'-(1-Methylazepan-4-YL)benzohydrazide, the synthesis would likely involve the reaction of benzoyl hydrazide with 1-methylazepan-4-one.

A detailed, generalized protocol for the synthesis of a similar benzohydrazide is presented below. This serves as a foundational methodology that can be adapted for the specific synthesis of the title compound.

Experimental Protocol: Synthesis of a Benzohydrazide Derivative
  • Reaction Setup: To a solution of 4-benzoyl-3-methyl-1-phenylpyrazol-5-one (0.01 mol) in 30 mL of ethanol, add a solution of benzoyl hydrazide (0.01 mol) in 20 mL of ethanol.[7]

  • Reflux: Heat the reaction mixture to reflux and maintain for 2 hours.[7]

  • Isolation: Cool the mixture to room temperature. The resulting precipitate is isolated by gravity filtration.[7]

  • Recrystallization: Purify the crude product by recrystallization from ethanol to obtain the final compound.[7]

Workflow for Benzohydrazide Synthesis

G cluster_reactants Reactants cluster_process Process cluster_purification Purification cluster_product Final Product A Substituted Benzohydrazide C Condensation Reaction (e.g., in Ethanol) A->C B Aldehyde or Ketone B->C D Reflux C->D E Cooling & Precipitation D->E F Filtration E->F G Recrystallization F->G H N'-(1-Methylazepan-4-YL)benzohydrazide Hydrochloride G->H

Caption: A generalized workflow for the synthesis of benzohydrazide derivatives.

Potential Pharmacological Activity: An Extrapolation from the Benzohydrazide Class

While specific biological activity screening data for this compound is not extensively detailed in available literature, the broader class of benzohydrazide analogs has been the subject of significant investigation.[5]

Antimicrobial Potential

Benzohydrazide derivatives have demonstrated notable activity against a variety of pathogenic microorganisms, including bacteria and fungi.[5] A proposed mechanism of action for some of these compounds is the inhibition of bacterial cell wall synthesis.[5] The lipophilicity of these molecules, which can be modulated by substitutions on the benzene ring, is thought to be a key factor in their ability to penetrate microbial membranes.[5] For instance, the presence of a benzylidene or 1-phenylethylidene group has been shown to enhance this property.[5]

Other Potential Therapeutic Areas

Beyond antimicrobial effects, the versatility of the benzohydrazide scaffold has led to the discovery of compounds with a broad spectrum of pharmacological effects, including:

  • Anticonvulsant activity

  • Anti-inflammatory properties

  • Anticancer potential

  • Antitubercular effects

The presence of the azepane ring in this compound introduces a degree of conformational rigidity that can be advantageous for achieving high-affinity binding to biological targets.[5]

Future Directions and Research Opportunities

The current understanding of this compound is largely confined to its role as a chemical intermediate. However, its structural features suggest that it is a prime candidate for further pharmacological investigation.

Recommended Research Workflow
  • In Vitro Screening: The compound should be subjected to a broad panel of in vitro assays to assess its activity against various microbial strains, cancer cell lines, and key enzymes involved in inflammation and neurological disorders.

  • Mechanism of Action Studies: Should any significant activity be identified, subsequent studies should focus on elucidating the precise mechanism of action. This could involve techniques such as enzyme inhibition assays, gene expression analysis, and cellular imaging.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs with modifications to both the benzohydrazide and azepane moieties would be crucial for optimizing potency and selectivity.

  • In Vivo Efficacy and Safety: Promising candidates from in vitro and SAR studies should be advanced to in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles.

Logical Flow for Pharmacological Investigation

G A Compound Synthesis & Characterization B In Vitro Screening Panels A->B C Hit Identification B->C D Mechanism of Action Studies C->D Active E Structure-Activity Relationship (SAR) C->E Active F Lead Optimization D->F E->F G In Vivo Efficacy & Safety Studies F->G Optimized Lead H Preclinical Candidate Selection G->H

Sources

An In-Depth Technical Guide to the Solubility of N'-(1-Methylazepan-4-YL)benzohydrazide hydrochloride in DMSO and Methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility of N'-(1-Methylazepan-4-YL)benzohydrazide hydrochloride, a key intermediate in the synthesis of the antihistamine Azelastine.[1][2][3] A thorough understanding of its solubility in commonly used laboratory solvents, such as dimethyl sulfoxide (DMSO) and methanol, is critical for its effective use in research and development, particularly in the context of drug discovery and formulation.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of pharmaceutical sciences. For a compound like this compound, which serves as a building block for an active pharmaceutical ingredient (API), its solubility characteristics dictate its handling, purification, and reaction kinetics.[4] In the broader context of drug discovery, poor solubility can impede absorption and reduce oral bioavailability, leading to a higher risk of failure during development.[5] Therefore, a precise understanding and determination of solubility are paramount.

This guide will delve into the theoretical underpinnings of solubility, provide detailed experimental protocols for determining the solubility of this compound in DMSO and methanol, and discuss the practical implications of the results for researchers in the field.

Physicochemical Properties of this compound

A foundational understanding of the molecule's properties is essential before delving into its solubility.

PropertyValueSource
Molecular Formula C₁₄H₂₂ClN₃OPubChem[6]
Molecular Weight 283.80 g/mol PubChem[6]
CAS Number 117078-69-0PubChem[6]
Appearance White to off-white solid (typical)General knowledge
IUPAC Name N'-(1-methylazepan-4-yl)benzohydrazide;hydrochloridePubChem[6]

The presence of a hydrophilic hydrochloride salt and a relatively large organic scaffold suggests a complex solubility profile that will be highly dependent on the nature of the solvent.

Theoretical Framework: Understanding Solubility in DMSO and Methanol

The solubility of a compound is governed by the principle of "like dissolves like." This means that a solute will dissolve best in a solvent that has a similar polarity.

  • This compound: This molecule possesses both polar (hydrazide group, hydrochloride salt) and non-polar (benzene ring, azepane ring) regions. The hydrochloride salt form significantly enhances its polarity and potential for aqueous solubility.

  • Dimethyl Sulfoxide (DMSO): DMSO is a highly polar aprotic solvent. Its ability to accept hydrogen bonds and its large dipole moment make it an excellent solvent for a wide range of organic compounds, including many that are poorly soluble in water.[7] It is frequently used to prepare stock solutions for biological screening assays.[8][9]

  • Methanol (CH₃OH): Methanol is a polar protic solvent. It can act as both a hydrogen bond donor and acceptor, making it effective at solvating polar molecules and salts.[10] Its high solvency power and compatibility with analytical instruments like HPLC make it a staple in pharmaceutical analysis.[11]

The interplay of these properties will determine the extent to which this compound dissolves in each solvent.

Experimental Determination of Solubility: A Step-by-Step Guide

Two primary types of solubility are determined in drug discovery: kinetic and thermodynamic solubility.[8]

  • Kinetic Solubility: Measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration DMSO stock into an aqueous buffer. It is a high-throughput method used for early-stage screening.[9][12]

  • Thermodynamic Solubility: Represents the true equilibrium solubility of a compound in a given solvent. This method is more time-consuming but provides a more accurate measure of a compound's intrinsic solubility.[5]

This guide will focus on the determination of thermodynamic solubility, as it provides a more fundamental understanding of the compound's properties.

Materials and Equipment
  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Methanol, analytical grade

  • Vortex mixer

  • Thermostatted shaker/incubator

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Analytical balance

  • Volumetric flasks and pipettes

Experimental Workflow for Thermodynamic Solubility Determination

The following diagram illustrates the workflow for determining the thermodynamic solubility of the target compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess solid N'-(1-Methylazepan-4-YL)benzohydrazide HCl B Add known volume of solvent (DMSO or Methanol) A->B Step 1 C Seal vials and place in thermostatted shaker B->C D Incubate for 24-48 hours at a constant temperature (e.g., 25°C) C->D Step 2 E Centrifuge to pellet undissolved solid D->E F Filter supernatant through a 0.22 µm syringe filter E->F Step 3 G Prepare serial dilutions of the filtered supernatant F->G H Analyze dilutions by HPLC-UV G->H Step 4 I Quantify concentration against a standard curve H->I

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into separate glass vials. An excess is crucial to ensure that a saturated solution is achieved.

    • Add a precise volume of DMSO to one set of vials and methanol to another.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatted shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.[13]

  • Phase Separation:

    • After incubation, visually inspect the vials to confirm the presence of undissolved solid.

    • Centrifuge the vials at a high speed to pellet the excess solid.

    • Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter. This step is critical to avoid artificially high solubility readings.

  • Quantification by HPLC-UV:

    • Prepare a stock solution of this compound of a known concentration in the respective solvent (DMSO or methanol).

    • Generate a standard curve by preparing a series of dilutions from the stock solution and analyzing them by HPLC-UV.

    • Dilute the filtered supernatant from the saturated solutions to fall within the linear range of the standard curve.

    • Analyze the diluted samples by HPLC-UV and determine the concentration of the compound in the original saturated solution by back-calculation.

Data Presentation and Interpretation

The results of the solubility study should be presented in a clear and concise manner.

Table 1: Hypothetical Thermodynamic Solubility of this compound at 25°C

SolventSolubility (mg/mL)Solubility (M)
DMSO> 200> 0.70
Methanol50 - 1000.18 - 0.35

Note: The above data is hypothetical and for illustrative purposes only. Actual experimental values may vary.

Interpretation of Results:

  • High Solubility in DMSO: As a highly polar aprotic solvent, DMSO is expected to be an excellent solvent for this compound. This makes it an ideal choice for preparing high-concentration stock solutions for in vitro screening and other applications.

  • Moderate to Good Solubility in Methanol: Methanol, being a polar protic solvent, is also expected to effectively dissolve the compound, though perhaps to a lesser extent than DMSO. Its utility as a solvent for purification by recrystallization or for analytical purposes (e.g., as an HPLC mobile phase component) is significant.

Molecular Interactions and Solubility

The following diagram illustrates the potential molecular interactions between this compound and the solvents.

G cluster_compound N'-(1-Methylazepan-4-YL)benzohydrazide HCl cluster_solvents Solvents Compound [Benzene Ring] [Azepane Ring] [Hydrazide Group] [Hydrochloride Salt] DMSO DMSO (Polar Aprotic) Compound->DMSO Strong Dipole-Dipole Interactions Hydrogen Bond Acceptor Methanol Methanol (Polar Protic) Compound->Methanol Hydrogen Bonding (Donor & Acceptor) Ion-Dipole Interactions

Caption: Molecular Interactions Influencing Solubility.

Conclusion and Practical Implications

A comprehensive understanding of the solubility of this compound in DMSO and methanol is essential for its effective utilization in a research and development setting.

  • For Synthetic Chemists: Knowledge of solubility aids in the selection of appropriate solvents for reaction workups and purification techniques such as recrystallization.

  • For Analytical Scientists: This information is crucial for developing robust analytical methods, particularly for HPLC, where solvent choice affects peak shape and resolution.

  • For Drug Discovery Researchers: The high solubility in DMSO facilitates the preparation of concentrated stock solutions for high-throughput screening, while an understanding of its solubility in more physiologically relevant (or co-solvent) systems is a precursor to formulation development.

This guide provides a robust framework for the systematic determination and interpretation of the solubility of this compound. By following these principles and protocols, researchers can ensure the generation of high-quality, reliable data to support their drug discovery and development endeavors.

References

  • Evotec. Thermodynamic Solubility Assay. Retrieved from [Link]

  • DeMong, D. E., Williams, D. R., & Miller, M. J. (2014). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 5(2), 133–137. Retrieved from [Link]

  • BioDuro. ADME Solubility Assay. Retrieved from [Link]

  • Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5641-5645. Retrieved from [Link]

  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

  • Pharmaffiliates. N'-(1-Methylazepan-4-yl)benzohydrazine-d5. Retrieved from [Link]

  • PubChem. Benzoic acid, 2-(hexahydro-1-methyl-1H-azepin-4-yl)hydrazide, hydrochloride (1:1). Retrieved from [Link]

  • González-Segura, L., Medina-Carmona, E., Abengózar, M. Á., Bar-Sela, G., & Parra, A. (2017). The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase. Scientific Reports, 7(1), 17338. Retrieved from [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Design and Discovery in Alzheimer's Disease. IntechOpen. Retrieved from [Link]

  • Purosolv. (2025, November 20). Why Methanol is the Go-To Solvent for Pharmaceutical Assay Testing. Retrieved from [Link]

  • The Good Scents Company. Maleic Hydrazide. Retrieved from [Link]

  • ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

  • ResearchGate. UV-Vis spectra of the 6 hydrazones in DMSO. Retrieved from [Link]

  • Nazarbayev University. (2025, January 1). Solubility Properties of Methanol in Inorganic Solvents. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from [Link]

  • FDA. (2022, August). BCS Methodology: Solubility, Permeability & Dissolution. Retrieved from [Link]

  • Science.gov. solvents dimethyl sulfoxide: Topics. Retrieved from [Link]

  • ResearchGate. Solubility test in methanol, confirmed by the Tyndall effect, of PFN(E). Retrieved from [Link]

  • Lund University Publications. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Retrieved from [Link]

Sources

A Comprehensive Guide to the Stability and Degradation Pathways of Azelastine and Its Impurities

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the chemical stability of Azelastine, a potent second-generation H1-receptor antagonist. We delve into the critical degradation pathways of Azelastine under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines. This document elucidates the chemical structures of known and newly identified degradation products, explores the underlying mechanisms of their formation, and presents validated analytical methodologies for their detection and quantification. By offering a comprehensive understanding of Azelastine's impurity profile, this guide serves as an essential resource for researchers and professionals engaged in the development, manufacturing, and quality control of Azelastine-based pharmaceutical products.

Introduction: The Imperative of Impurity Profiling in Azelastine Formulations

Azelastine is a phthalazinone derivative widely used for the management of allergic rhinitis and conjunctivitis.[1] Its therapeutic efficacy is intrinsically linked to its chemical purity. Like all active pharmaceutical ingredients (APIs), Azelastine is susceptible to degradation over time and under the influence of external factors such as light, heat, humidity, and reactive chemical species. This degradation can lead to the formation of impurities that may compromise the safety and efficacy of the final drug product.

The rigorous identification and control of these impurities are not merely a matter of good manufacturing practice (GMP) but a stringent regulatory requirement.[2] As outlined in the ICH guidelines Q3A(R2) and Q3B(R2), a thorough understanding of a drug substance's stability characteristics is paramount.[3][4] This involves subjecting the API to forced degradation studies to deliberately induce the formation of degradation products. The insights gained from these studies are crucial for:

  • Elucidating degradation pathways: Understanding the chemical transformations that Azelastine undergoes under stress.

  • Developing stability-indicating analytical methods: Establishing robust analytical procedures capable of separating and quantifying the API from its impurities.

  • Identifying potential risks: Assessing the toxicological profile of significant impurities.

  • Optimizing formulation and storage conditions: Designing drug products that are stable and have a predictable shelf life.

This guide will systematically explore the stability of Azelastine, focusing on its degradation pathways and the characterization of its impurities, thereby providing a solid foundation for robust drug development and quality assurance.

Unraveling the Degradation Pathways of Azelastine

Forced degradation studies are the cornerstone of understanding a drug's intrinsic stability. These studies involve exposing the drug substance to a variety of stress conditions that are more severe than accelerated stability testing conditions. For Azelastine, significant degradation has been observed under hydrolytic (acidic and basic), oxidative, and photolytic stress.[5]

Hydrolytic Degradation: The Impact of pH

Azelastine's stability is significantly influenced by pH. Both acidic and alkaline conditions can catalyze its degradation, albeit through different mechanisms.

  • Acidic Hydrolysis: Under acidic conditions, a primary degradation pathway involves the opening of the azepane ring.[6] This is a critical vulnerability in the Azelastine molecule that formulators must consider, especially for liquid dosage forms where acidic excipients might be present.

  • Alkaline Hydrolysis: In basic media, the phthalazinone moiety of Azelastine is susceptible to degradation, leading to the opening of this ring system.[6][7] This pathway can result in the formation of several distinct degradation products. One study reported approximately 15% degradation under basic conditions.[5]

Oxidative Degradation: The Role of Reactive Oxygen Species

Oxidative stress is another significant factor affecting Azelastine's stability. The tertiary amine in the azepane ring and the methylene bridge are potential sites for oxidation.

  • N-Oxide Formation: A common oxidative degradation product is the Azelastine N-oxide, formed by the oxidation of the nitrogen atom in the azepane ring.

  • Demethylation and Amide Bond Hydrolysis: More complex oxidative degradation can lead to demethylation of the azepane ring, followed by amide bond hydrolysis and further oxidation to form a lactam.[8]

Photodegradation: The Influence of Light

Azelastine has been shown to be labile under UV/VIS irradiation.[8][9] The absorption of light energy can trigger photochemical reactions, leading to degradation.

  • Hydrolysis of the Amide Bond: Photolytic stress can induce the hydrolysis of the amide bond within the phthalazine ring.[6]

  • Demethylation: Similar to oxidative degradation, photolytic conditions can also lead to the demethylation of the azepane moiety.[6]

The following diagram illustrates the major degradation pathways of Azelastine under different stress conditions.

Azelastine_Degradation_Pathways cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photolysis Photolytic Degradation Azelastine Azelastine Acid Acidic Conditions (e.g., HCl) Azelastine->Acid Base Alkaline Conditions (e.g., NaOH) Azelastine->Base Oxidant Oxidizing Agent (e.g., H2O2) Azelastine->Oxidant Light UV/VIS Light Azelastine->Light Acid_Product Azepane Ring Opening Products Acid->Acid_Product Ring Opening Base_Product Phthalazinone Ring Opening Products Base->Base_Product Ring Opening N_Oxide Azelastine N-Oxide Oxidant->N_Oxide N-Oxidation Demethylated_Lactam Demethylated and Lactam Products Oxidant->Demethylated_Lactam Demethylation & Oxidation Photo_Hydrolysis_Product Amide Bond Hydrolysis Products Light->Photo_Hydrolysis_Product Hydrolysis Photo_Demethylation_Product Demethylated Products Light->Photo_Demethylation_Product Demethylation

Caption: Major Degradation Pathways of Azelastine.

Characterization of Azelastine Impurities

A comprehensive understanding of the impurity profile is essential. Several process-related and degradation-related impurities of Azelastine have been identified and characterized. The following table summarizes some of the key known impurities.

Impurity Name/CodeChemical NameTypeFormation Condition
Impurity A Benzoyl HydrazineProcess-relatedStarting material in synthesis
Impurity B N'-(1-Methylazepan-4-yl)benzohydrazine HydrochlorideProcess-relatedIntermediate in synthesis
Impurity C 2-[(4-Chlorophenyl)acetyl]benzoic AcidProcess-relatedIntermediate in synthesis
Impurity D 4-(4-Chlorobenzyl)phthalazin-1(2H)-oneProcess-related/DegradationPrecursor and potential degradant
Impurity E 3-(4-Chlorobenzal)phthalideProcess-relatedBy-product of synthesis
Azelastine N-Oxide 4-[(4-Chlorophenyl)methyl]-2-(hexahydro-1-methyl-1-oxide-1H-azepine-4-yl)-1(2H)-phthalazinoneDegradationOxidative stress
N-Desmethyl Azelastine 4-[(4-Chlorophenyl)methyl]-2-(hexahydro-1H-azepin-4-yl)-1(2H)-phthalazinoneDegradationOxidative, Photolytic stress
Azelastine Impurity Nitroso 4-(4-Chlorobenzyl)-2-(1-nitrosoazepan-4-yl)phthalazin-1(2H)-oneDegradationPotential degradant

This table is a compilation from various sources and may not be exhaustive.

Recent advanced studies using LC-Q/TOF-MS have identified additional degradation products, designated as I-VI, formed under specific stress conditions.[5] The structural elucidation of these novel impurities provides a more complete picture of Azelastine's degradation profile.

Experimental Protocols for Stability Assessment

The following section outlines the methodologies for conducting forced degradation studies and the analytical procedures for impurity profiling, grounded in established scientific practices and regulatory expectations.

Forced Degradation (Stress Testing) Protocol

The objective of forced degradation is to generate a representative sample of degradation products to develop and validate a stability-indicating method.

Materials:

  • Azelastine Hydrochloride API

  • Hydrochloric Acid (HCl), analytical grade

  • Sodium Hydroxide (NaOH), analytical grade

  • Hydrogen Peroxide (H₂O₂), 30% solution

  • High-purity water

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

Procedure:

  • Acid Hydrolysis:

    • Dissolve a known amount of Azelastine HCl in 0.1 N HCl.

    • Reflux the solution at 80°C for a specified period (e.g., 2-8 hours), monitoring the degradation progress by HPLC.

    • Neutralize the solution with 0.1 N NaOH.

    • Dilute to a suitable concentration with the mobile phase for analysis.

  • Alkaline Hydrolysis:

    • Dissolve a known amount of Azelastine HCl in 0.1 N NaOH.

    • Reflux the solution at 80°C for a specified period, monitoring the degradation.[7]

    • Neutralize the solution with 0.1 N HCl.

    • Dilute to a suitable concentration for analysis.

  • Oxidative Degradation:

    • Dissolve a known amount of Azelastine HCl in a solution of 3-30% H₂O₂.

    • Keep the solution at room temperature or elevated temperature (e.g., 60°C) for a specified duration, monitoring the degradation.

    • Dilute to a suitable concentration for analysis.

  • Thermal Degradation:

    • Expose a solid sample of Azelastine HCl to dry heat (e.g., 105°C) for a specified period.

    • Dissolve the stressed sample in a suitable solvent and dilute for analysis.

  • Photolytic Degradation:

    • Expose a solution of Azelastine HCl (in a transparent container) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be kept in the dark under the same conditions.

    • Analyze the exposed and control samples.

The following workflow diagram illustrates the forced degradation and analysis process.

Forced_Degradation_Workflow cluster_stress Forced Degradation Conditions (ICH Guidelines) cluster_outcomes Analysis and Characterization start Azelastine API Sample acid Acid Hydrolysis (e.g., 0.1N HCl, 80°C) start->acid base Alkaline Hydrolysis (e.g., 0.1N NaOH, 80°C) start->base oxidation Oxidative Stress (e.g., 30% H2O2, RT) start->oxidation thermal Thermal Stress (e.g., 105°C, solid) start->thermal photo Photolytic Stress (ICH Q1B) start->photo analysis Analytical Method (HPLC/UPLC-UV/MS) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis separation Separation of API and Degradation Products analysis->separation identification Identification of Impurities (e.g., MS, NMR) separation->identification quantification Quantification of Impurities identification->quantification pathway Elucidation of Degradation Pathways quantification->pathway report Stability-Indicating Method Validation & Impurity Profile Report pathway->report

Caption: Forced Degradation and Analysis Workflow.

Stability-Indicating Analytical Method

A robust, stability-indicating analytical method is crucial for accurately assessing the purity of Azelastine. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) with UV or mass spectrometric detection are the most common techniques.

Example HPLC-UV Method Parameters:

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and a phosphate buffer (e.g., 0.04 M, pH 3.5) in a gradient or isocratic elution
Flow Rate 1.0 mL/min
Detection Wavelength 210 nm or 239 nm
Column Temperature Ambient or controlled (e.g., 30°C)
Injection Volume 20 µL

Method Validation:

The analytical method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose. Validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of its impurities.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Summary of Forced Degradation Results

The following table summarizes the typical extent of degradation observed for Azelastine under various stress conditions, as reported in the literature.

Stress ConditionReagent/ParametersDegradation (%)Key Degradation Products
Acidic Hydrolysis 0.1 N HCl, refluxSignificantAzepane ring opening products
Alkaline Hydrolysis 0.1 N NaOH, reflux~15%[5]Phthalazinone ring opening products
Oxidative 3-30% H₂O₂, RTSignificantAzelastine N-Oxide, demethylated and lactam products
Photolytic ICH Q1B conditionsSignificantAmide bond hydrolysis and demethylated products
Thermal 105°C, solidGenerally stableMinimal degradation

Conclusion and Future Perspectives

The stability of Azelastine is a multifaceted issue that requires a thorough and systematic approach to ensure the quality, safety, and efficacy of the final pharmaceutical product. This guide has provided a comprehensive overview of the known and potential degradation pathways of Azelastine, the chemical nature of its impurities, and the analytical methodologies required for their assessment.

The key takeaways for researchers and drug development professionals are:

  • Azelastine is susceptible to degradation under hydrolytic (both acidic and basic), oxidative, and photolytic conditions.

  • The primary sites of degradation are the azepane ring, the phthalazinone moiety, the tertiary amine, and the methylene bridge.

  • A range of degradation products can be formed, including N-oxides, demethylated derivatives, and products of ring opening.

  • Robust, validated, stability-indicating analytical methods, such as HPLC and UPLC, are essential for the accurate monitoring of Azelastine's purity.

Future research in this area could focus on the toxicological evaluation of newly identified degradation products to establish safe limits in pharmaceutical formulations. Furthermore, the development of novel formulations with enhanced stability, potentially through the use of antioxidants or light-protective packaging, would be a valuable contribution to the field. By adhering to the principles of scientific integrity and regulatory compliance outlined in this guide, the pharmaceutical industry can continue to provide high-quality Azelastine products to patients worldwide.

References

  • Stability Study of the Antihistamine Drug Azelastine HCl along with a Kinetic Investigation and the Identification of New Degradation Products. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Method validation and characterization of stress degradation products of azelastine hydrochloride using LC-UV/PDA and LC-Q/TOF-MS studies. (2024). ResearchGate. Retrieved January 25, 2026, from [https://www.researchgate.net/publication/380065207_Method_validation_and_characterization_of_stress_degradation_products_of_azelastine_hydrochloride_using_LC-UVPD A_and_LC-QTOF-MS_studies]([Link] A_and_LC-QTOF-MS_studies)

  • Stability-indicating-spectrophotometric-and-chromatographic-methods-for-the-determination-of-azelastine-hydrochloride-in.pdf. (n.d.). TSI Journals. Retrieved January 25, 2026, from [Link]

  • Method validation and characterization of stress degradation products of azelastine hydrochloride using LC-UV/PDA and LC-Q/TOF-MS studies. (2024). PubMed. Retrieved January 25, 2026, from [Link]

  • Azelastine. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]

  • Validated HPLC method for simultaneous determination of azelastine hydrochloride fluticasone propionate and oxymetazoline in nasal mucosa and nasopharyngeal swabs from real human samples. (2025). National Institutes of Health. Retrieved January 25, 2026, from [Link]

  • Shital Sukhabhai Patel. (n.d.). Amazon S3. Retrieved January 25, 2026, from [Link]

  • The Multidirectional Effect of Azelastine Hydrochloride on Cervical Cancer Cells. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]

  • METHOD DEVELOPMENT AND VALIDATION FOR AZELASTINE HYDROCHLORIDE AND FLUTICASONE PROPIONATE BY USING RP-HPLC. (2024). IJNRD. Retrieved January 25, 2026, from [Link]

  • Chemical Stability Study of H1 Antihistaminic Drugs from the First and the Second Generations, Diphenhydramine, Azelastine and Bepotastine, in Pure APIs and in the Presence of Two Excipients, Citric Acid and Polyvinyl Alcohol. (2022). MDPI. Retrieved January 25, 2026, from [Link]

  • Stability study of the antihistamine drug azelastine HCl along with a kinetic investigation and the identification of new degradation products. (n.d.). PubMed. Retrieved January 25, 2026, from [Link]

  • What is the mechanism of Azelastine Hydrochloride? (2024). Patsnap Synapse. Retrieved January 25, 2026, from [Link]

  • Photodegradation of diphenhydramine (DIPH), azelastine (AZE) and bepotastine (BEPO) in solutions. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • A review: Analytical method for determination of Azelastine Hcl in pharmaceutical dosage form. (n.d.). IJCRT.org. Retrieved January 25, 2026, from [Link]

  • Q 3 B (R2) Impurities in New Drug Products. (n.d.). European Medicines Agency (EMA). Retrieved January 25, 2026, from [Link]

  • A study of method development and validation for estimation of Azelastine hydrochloride in nasal spray formulations by RP-HPLC method. (2018). iajps.com. Retrieved January 25, 2026, from [Link]

  • Quality Guidelines. (n.d.). ICH. Retrieved January 25, 2026, from [Link]

  • Development and Validation of HPTLC Method along with Forced Degradation Study for the Simultaneous Estimation of Azelastine Hydrochloride and Fluticasone Propionate in Nasal Spray Formulation using Design of Experiment Approach. (n.d.). Indian Journal of Pharmaceutical Education and Research. Retrieved January 25, 2026, from [Link]

  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006). Retrieved January 25, 2026, from [Link]

  • Stability Indicating High-Performance Liquid Chromatography Method for Determination of Antihistamine Drug Azelastine in Pharmaceutical Formulation. (n.d.). IJSDR. Retrieved January 25, 2026, from [Link]

  • ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. (n.d.). Retrieved January 25, 2026, from [Link]

  • Azelastine EP Impurity B. (n.d.). SynZeal. Retrieved January 25, 2026, from [Link]

Sources

An In-Depth Technical Guide to Target Identification for N'-(1-Methylazepan-4-YL)benzohydrazide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Compound at a Glance: N'-(1-Methylazepan-4-YL)benzohydrazide hydrochloride
Parameter Value Source
Molecular Formula C₁₄H₂₂ClN₃O[1]
Molecular Weight 283.80 g/mol [1]
Structure A benzohydrazide derivative with a 1-methylazepan-4-yl moiety.[1]
Known Associations Listed as a pharmaceutical intermediate and an impurity of Azelastine.[2][3][4] The benzohydrazide scaffold is associated with a broad range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[5]

The Strategic Imperative of Target Identification

The elucidation of a small molecule's biological target is a cornerstone of modern drug discovery and chemical biology. For a compound like this compound, which belongs to the pharmacologically versatile benzohydrazide class, understanding its molecular mechanism of action is paramount.[5] A definitive target identification strategy not only illuminates the pathway to therapeutic efficacy but also proactively identifies potential off-target liabilities that can lead to toxicity.[6] This guide eschews a rigid, one-size-fits-all template in favor of a bespoke, integrated workflow that leverages the strengths of computational prediction to guide and refine subsequent experimental validation.

Our approach is built on the principle of orthogonal validation, where hypotheses generated by one method are independently tested by another, creating a robust and self-verifying system.

cluster_0 Phase 1: In Silico Hypothesis Generation cluster_1 Phase 2: Experimental Validation & Discovery cluster_2 Phase 3: Data Synthesis & Confirmation InSilico In Silico Target Prediction (e.g., SwissTargetPrediction) PathwayAnalysis Pathway & Disease Association Analysis InSilico->PathwayAnalysis Identifies potential target classes Affinity Affinity Chromatography- Mass Spectrometry PathwayAnalysis->Affinity Guides hypothesis-driven experimental design TPP Thermal Proteome Profiling (TPP) PathwayAnalysis->TPP DARTS Drug Affinity Responsive Target Stability (DARTS) PathwayAnalysis->DARTS Integration Integrated Data Analysis & Target Prioritization Affinity->Integration TPP->Integration DARTS->Integration Orthogonal validation of putative hits Confirmation Biochemical & Cellular Target Engagement Assays Integration->Confirmation Prioritized list of high-confidence targets

Figure 1: Integrated workflow for target identification.

Phase 1: In Silico Hypothesis Generation - Charting the Probable Landscape

Before committing to resource-intensive wet-lab experiments, a robust in silico analysis can provide a valuable predictive framework, significantly narrowing the field of potential targets. This phase leverages the principle that molecules with similar structures often share similar biological targets.

Ligand-Based Target Prediction

Ligand-based target prediction tools compare the 2D and 3D structure of a query molecule to databases of known ligands with annotated targets.[6][7][8] This approach is particularly useful for compounds like this compound, where no direct target information is available.

2.1.1. Recommended Tool: SwissTargetPrediction

SwissTargetPrediction is a powerful and freely accessible web server that predicts the most probable protein targets of a small molecule based on a combination of 2D and 3D similarity to known ligands.[8][9][10]

Step-by-Step Protocol for SwissTargetPrediction:

  • Access the Web Server: Navigate to the SwissTargetPrediction website: [Link][9]

  • Input the Molecule:

    • Obtain the SMILES (Simplified Molecular Input Line Entry System) string for N'-(1-Methylazepan-4-YL)benzohydrazide. For the hydrochloride salt, it is often best to use the free base for prediction: CN1CCCC(CC1)NNC(=O)c1ccccc1

    • Paste the SMILES string into the input box. Alternatively, you can draw the molecule using the provided editor.[7]

  • Select the Organism: Choose the organism of interest from the dropdown menu (e.g., Homo sapiens).[7]

  • Run the Prediction: Click the "Predict targets" button. The server will compare the input molecule to its database of known ligands.

  • Interpret the Results:

    • The output will be a ranked list of predicted targets.[7]

    • Probability: This score, ranging from 0 to 1, reflects the confidence of the prediction based on the similarity to known ligands. Higher probabilities indicate a greater likelihood of a true interaction.[8][10]

    • Target Class: The results are often grouped by protein family (e.g., G protein-coupled receptors, kinases, enzymes), providing a broader view of the compound's potential biological space.[7]

    • Known Actives: The tool shows the most similar known ligands for each predicted target, allowing for a visual comparison of chemical structures.

2.1.2. Interpreting the In Silico Data

The goal of this initial screen is not to definitively identify a single target, but rather to generate a high-quality, prioritized list of hypotheses.

Prediction Plausibility Interpretation Next Steps
High A small number of targets from a single protein family have high probability scores.Prioritize these targets for direct biochemical validation.
Moderate Multiple target classes are predicted with moderate probabilities.Use this information to guide the selection of appropriate cell lines or tissues for unbiased experimental approaches.
Low No targets are predicted with significant probability.The compound may have a novel target or mechanism of action not well-represented in the training database. Proceed with unbiased experimental methods.
Other Relevant Databases

For a more comprehensive search, consider exploring other databases:

  • ChEMBL: A manually curated database of bioactive molecules with drug-like properties, containing information on compound-target interactions.[11][12][13]

  • PubChem: A vast public repository of chemical substances and their biological activities.[1]

  • BindingDB: A public database of measured binding affinities, focusing on protein-ligand interactions.[13]

Compound N'-(1-Methylazepan-4-YL) benzohydrazide hydrochloride SMILES SMILES String 'CN1CCCC(CC1)NNC(=O)c1ccccc1' Compound->SMILES Convert to SMILES format SwissTarget SwissTargetPrediction Web Server SMILES->SwissTarget Input RankedList Ranked List of Potential Targets SwissTarget->RankedList Output Hypothesis Prioritized Target Hypotheses RankedList->Hypothesis Analyze & Prioritize

Figure 2: Workflow for in silico target prediction.

Phase 2: Experimental Target Discovery & Validation

With a set of prioritized hypotheses from our in silico analysis, we now move to experimental techniques. The following methods are chosen for their distinct yet complementary approaches to identifying protein-ligand interactions.

Affinity Chromatography-Mass Spectrometry (AC-MS)

This classic and powerful technique relies on immobilizing the small molecule of interest (the "bait") on a solid support to capture its binding partners from a complex biological lysate.[14]

3.1.1. Rationale and Self-Validation

The strength of AC-MS lies in its direct physical isolation of binding partners. The self-validating nature of this protocol is established through a competition experiment: a successful pulldown should be significantly diminished by the addition of an excess of the free, non-immobilized compound, demonstrating the specificity of the interaction.

3.1.2. Synthesis of an Affinity Probe

A critical prerequisite for AC-MS is the synthesis of an affinity probe, a derivative of N'-(1-Methylazepan-4-YL)benzohydrazide that incorporates a linker and a reactive handle (e.g., a primary amine or a terminal alkyne for "click" chemistry) for immobilization, without ablating its biological activity.[15][16] A common strategy involves modifying the benzoyl ring at a position that is predicted to be solvent-exposed and not critical for target binding.

3.1.3. Step-by-Step Protocol for AC-MS
  • Affinity Matrix Preparation:

    • Covalently couple the synthesized affinity probe to an activated chromatography resin (e.g., NHS-activated sepharose beads) according to the manufacturer's instructions.

    • Thoroughly wash the resin to remove any uncoupled ligand.

    • Prepare a control resin, where the linker alone is coupled, to identify non-specific binders.

  • Lysate Preparation:

    • Harvest cells from a relevant cell line and lyse them in a non-denaturing buffer (e.g., RIPA buffer without SDS) supplemented with protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove insoluble debris.

    • Determine the protein concentration of the lysate using a standard assay (e.g., BCA).

  • Affinity Pulldown:

    • Incubate a defined amount of cell lysate (e.g., 1-5 mg) with the affinity matrix and the control matrix for 2-4 hours at 4°C with gentle rotation.

    • For the competition experiment, pre-incubate a parallel sample of lysate with an excess (e.g., 100-fold molar excess) of free this compound for 1 hour before adding the affinity matrix.

  • Washing:

    • Wash the resin extensively with lysis buffer to remove non-specific binders. A typical wash series would involve 3-5 washes of 10-15 bed volumes each.

  • Elution:

    • Elute the bound proteins from the resin. This can be achieved by:

      • Changing the pH or ionic strength of the buffer.

      • Competition with a high concentration of the free compound.

      • Using a denaturing buffer (e.g., SDS-PAGE loading buffer).

  • Sample Preparation for Mass Spectrometry:

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands that are present in the affinity pulldown but absent or significantly reduced in the control and competition lanes.

    • Perform in-gel tryptic digestion of the excised protein bands.

  • LC-MS/MS Analysis and Data Interpretation:

    • Analyze the digested peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins using a database search algorithm (e.g., Mascot, Sequest) against a relevant protein database.

    • Prioritize proteins that are significantly enriched in the affinity pulldown compared to the control and competition samples.

Lysate Cell Lysate Incubate Incubation (Binding of target proteins) Lysate->Incubate AffinityMatrix Affinity Matrix (Compound-coupled beads) AffinityMatrix->Incubate Wash Washing (Remove non-specific binders) Incubate->Wash Elute Elution (Release of target proteins) Wash->Elute SDS_PAGE SDS-PAGE Elute->SDS_PAGE MassSpec In-gel Digestion & LC-MS/MS Analysis SDS_PAGE->MassSpec TargetList List of Putative Target Proteins MassSpec->TargetList

Figure 3: Workflow for Affinity Chromatography-Mass Spectrometry.
Thermal Proteome Profiling (TPP)

TPP is a powerful method for identifying drug targets in a cellular context without the need for compound modification.[17][18][19] It is based on the principle that the binding of a small molecule can alter the thermal stability of its target protein.[17]

3.2.1. Rationale and Causality

When a protein is heated, it denatures and aggregates. The temperature at which half of the protein is denatured is its melting temperature (Tm). Ligand binding typically stabilizes a protein, leading to an increase in its Tm. TPP measures these shifts in Tm across the proteome, providing a global view of target engagement.[17]

3.2.2. Step-by-Step Protocol for TPP
  • Cell Culture and Treatment:

    • Culture cells to ~80% confluency.

    • Treat one set of cells with this compound at a relevant concentration and another set with a vehicle control.

  • Heat Treatment:

    • Aliquot the treated and control cells into separate PCR tubes.

    • Heat the aliquots to a range of different temperatures (e.g., from 37°C to 67°C in 10-12 increments) for a fixed time (e.g., 3 minutes) using a thermal cycler. One aliquot is left at room temperature as a reference.

  • Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble proteins (which have not denatured and aggregated) from the insoluble fraction by ultracentrifugation.

  • Sample Preparation for Mass Spectrometry:

    • Collect the soluble fractions from each temperature point.

    • Perform in-solution tryptic digestion of the proteins.

    • Label the resulting peptides with isobaric tags (e.g., TMT or iTRAQ) to enable multiplexed quantitative analysis.

  • LC-MS/MS Analysis and Data Interpretation:

    • Combine the labeled peptide samples and analyze by LC-MS/MS.

    • For each identified protein, plot the relative abundance of the soluble fraction as a function of temperature for both the treated and control samples.

    • Fit these data to a sigmoidal melting curve to determine the Tm for each protein under both conditions.

    • A significant shift in the melting curve (ΔTm) between the treated and control samples indicates a potential interaction between the compound and the protein.

Drug Affinity Responsive Target Stability (DARTS)

DARTS is another label-free method that, like TPP, relies on the principle of ligand-induced protein stabilization.[20][21][22][23][24] However, instead of thermal denaturation, DARTS uses proteolytic digestion to probe for changes in protein stability.[20][22]

3.3.1. Rationale and Causality

The binding of a small molecule can protect its target protein from being cleaved by proteases.[20] In a DARTS experiment, cell lysates are treated with the compound and then subjected to limited proteolysis. Proteins that are stabilized by the compound will be more resistant to digestion and will therefore remain more intact.[22]

3.3.2. Step-by-Step Protocol for DARTS
  • Lysate Preparation:

    • Prepare a native cell lysate as described for AC-MS.

  • Compound Incubation:

    • Aliquot the lysate into several tubes.

    • Treat the aliquots with a range of concentrations of this compound or a vehicle control. Incubate for 30-60 minutes at room temperature to allow for binding.[20][25]

  • Protease Digestion:

    • Add a protease (e.g., pronase or thermolysin) to each tube and incubate for a defined period (e.g., 15-30 minutes) at room temperature. The amount of protease and the digestion time should be optimized to achieve partial, but not complete, digestion of the total protein.[20][25]

    • Include a no-protease control for each condition.

  • Stopping the Reaction and SDS-PAGE:

    • Stop the digestion by adding a protease inhibitor cocktail and SDS-PAGE loading buffer.

    • Separate the proteins by SDS-PAGE.

  • Analysis:

    • Visualize the proteins by Coomassie or silver staining.

    • Look for protein bands that are more intense (i.e., less digested) in the compound-treated lanes compared to the vehicle control lane.

    • Excise these bands, perform in-gel tryptic digestion, and identify the proteins by LC-MS/MS, as described for AC-MS.

cluster_0 Thermal Proteome Profiling (TPP) cluster_1 Drug Affinity Responsive Target Stability (DARTS) TPP_Treat Treat cells with compound vs. vehicle TPP_Heat Heat aliquots to a range of temperatures TPP_Treat->TPP_Heat TPP_Lyse Lyse cells & collect soluble proteins TPP_Heat->TPP_Lyse TPP_MS Digest, label, & analyze by LC-MS/MS TPP_Lyse->TPP_MS TPP_Curve Generate melting curves & identify ΔTm TPP_MS->TPP_Curve DARTS_Treat Treat lysate with compound vs. vehicle DARTS_Digest Limited proteolysis (e.g., with pronase) DARTS_Treat->DARTS_Digest DARTS_PAGE Separate proteins by SDS-PAGE DARTS_Digest->DARTS_PAGE DARTS_Analyze Identify protected bands by LC-MS/MS DARTS_PAGE->DARTS_Analyze

Figure 4: Comparison of TPP and DARTS workflows.

Phase 3: Data Synthesis and Target Confirmation

The final and most critical phase of the target identification process is the integration of data from all methodologies to converge on a set of high-confidence candidate targets.

Integrated Data Analysis

The power of our multi-pronged approach lies in the cross-validation of results. A protein that is identified as a putative target by two or more orthogonal methods is a significantly higher-confidence candidate than one identified by a single method.

Method In Silico Prediction AC-MS TPP DARTS
Protein X Predicted with high probabilityIdentified in pulldown; competed with free compoundSignificant ΔTm observedProtected from proteolysis
Protein Y Not predictedIdentified in pulldown; not competedNo significant ΔTmNot protected
Protein Z Predicted with low probabilityNot identifiedSignificant ΔTm observedProtected from proteolysis

In the hypothetical scenario above, Protein X is the highest-confidence candidate, as it is supported by all four methodologies. Protein Z is also a strong candidate, validated by two orthogonal experimental methods, despite a low initial in silico score. Protein Y is likely a non-specific binder in the AC-MS experiment, as its binding was not competed and it was not validated by TPP or DARTS.

Target Confirmation and Mechanistic Studies

Once a high-confidence target is identified, further biochemical and cellular assays are essential to confirm the interaction and elucidate its functional consequences. These may include:

  • Direct Binding Assays: Using purified proteins to measure the binding affinity (e.g., via Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC)).

  • Enzymatic Assays: If the target is an enzyme, testing the ability of the compound to inhibit or activate its activity.

  • Cellular Target Engagement Assays: Techniques like the cellular thermal shift assay (CETSA) can confirm that the compound engages the target in intact cells.

  • Functional Cellular Assays: Assessing the effect of the compound on downstream signaling pathways or cellular phenotypes known to be modulated by the target.

Conclusion

The identification of the molecular target for this compound is a tractable, albeit challenging, endeavor. By adopting the integrated, multi-pronged strategy outlined in this guide—beginning with a broad net of in silico predictions and progressively refining the candidate list through rigorous and orthogonal experimental validation—researchers can move with confidence from an uncharacterized small molecule to a deep mechanistic understanding of its biological function. This systematic approach not only maximizes the probability of success but also builds a robust, self-validating body of evidence that is essential for the advancement of any therapeutic or chemical probe discovery program.

References

  • Bioinformatics Projects Idea. (2024, September 11). Overview of SWISS Target Prediction [Video]. YouTube. [Link]

  • Cook, D., Brown, D., Alexander, R., March, R., Morgan, P., Satterthwaite, G., & Pangalos, M. N. (2014). Lessons learned from the fate of AstraZeneca's drug pipeline: a five-dimensional framework. Nature reviews Drug discovery, 13(6), 419-431.
  • Daina, A., Michielin, O., & Zoete, V. (2019). SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. Nucleic acids research, 47(W1), W357-W364.
  • Franken, H., Mathieson, T., Childs, D., Sweetman, G. M., Werner, T., Huber, W., & Savitski, M. M. (2015). Thermal proteome profiling for unbiased identification of drug targets and detection of downstream effects.
  • Gaulton, A., Hersey, A., Nowotka, M., Bento, A. P., Chambers, J., Mendez, D., ... & Leach, A. R. (2017). The ChEMBL database in 2017. Nucleic acids research, 45(D1), D945-D954.
  • Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Kim, Y. M., Truong, T. H., ... & Huang, J. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984-21989.
  • Seo, S. Y., & Corson, T. W. (2019). Small molecule target identification using photo-affinity chromatography. In Methods in enzymology (Vol. 622, pp. 347-374). Academic Press.
  • Pai, M. Y., Lomenick, B., Hwang, H., Schiestl, R., McBride, W., Loo, J. A., & Huang, J. (2011). Drug affinity responsive target stability (DARTS) for small-molecule target identification. Current protocols in chemical biology, 3(4), 161-181.
  • Savitski, M. M., Reinhard, F. B., Franken, H., Werner, T., Savitski, M. F., Eberhard, D., ... & Bantscheff, M. (2014). Tracking cancer drugs in living cells by thermal profiling of the proteome. Science, 346(6205), 1255784.
  • Gfeller, D. (2020, August 20). SwissTargetPrediction: a web server for target prediction of bioactive small molecules [Video]. YouTube. [Link]

  • Daina, A., & Zoete, V. (2019). A BOILED-Egg to predict gastrointestinal absorption and brain penetration of small molecules. ChemMedChem, 11(11), 1117-1121.
  • Lomenick, B., Olsen, R. W., & Huang, J. (2011). Identification of direct protein targets of small molecules. ACS chemical biology, 6(1), 34-46.
  • Creative Biolabs. (n.d.). Thermal Proteome Profiling (TPP) Service. Retrieved January 25, 2026, from [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • GWDG. (n.d.). Introduction to the TPP package for analyzing Thermal Proteome Profiling data. Retrieved January 25, 2026, from [Link]

  • Creative Biolabs. (n.d.). Drug Affinity Responsive Target Stability (Darts). Retrieved January 25, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66524312, Benzoic acid, 2-(hexahydro-1-methyl-1H-azepin-4-yl)hydrazide, hydrochloride (1:1). Retrieved January 25, 2026, from [Link]

  • Teramoto, K., & Aso, M. (2010). Preparation of photo-cross-linked small molecule affinity matrices for affinity selection of protein targets for biologically active small molecules. Journal of visualized experiments: JoVE, (41), e2073.
  • Daina, A., Michielin, O., & Zoete, V. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic acids research, 42(Web Server issue), W358-W364.
  • Wang, X., Shen, Y., Wang, S., Li, S., Zhang, W., Liu, X., ... & Hou, T. (2017). PharmMapper 2017 update: a web server for potential drug target identification with a comprehensive target pharmacophore database. Nucleic acids research, 45(W1), W356-W360.
  • Dr. Jyoti Bala. (2025, July 16). How to Predict Drug Target| SWISS Target Prediction Full Tutorial: Free Online Tool #bioinformatics [Video]. YouTube. [Link]

  • SIB Swiss Institute of Bioinformatics. (n.d.). ExPASy. Retrieved January 25, 2026, from [Link]

  • Macalino, S. J. Y., Gosu, V., Hong, S., & Choi, S. (2015). Integrative computational approaches for discovery and evaluation of lead compound for drug design.
  • Miettinen, T. P., Björklund, M., & Lehtonen, S. (2020). Thermal proteome profiling for interrogating protein interactions. The EMBO journal, 39(6), e9232.
  • Lomenick, B., Jung, G., & Huang, J. (2011). Target identification using drug affinity responsive target stability (DARTS). Current protocols in chemical biology, 3(4), 183-195.
  • Majid Ali. (2022, September 15). Epilogue 5 | Identifying Drug Targets For New Small Molecules / Ligands using SwissTargetPrediction [Video]. YouTube. [Link]

  • de Almeida, L. G., & Cass, Q. B. (2023). Affinity selection mass spectrometry (AS-MS) for prospecting ligands in natural product libraries. Frontiers in Molecular Biosciences, 10, 1169117.
  • Creative Proteomics. (n.d.). DARTS Assay For Studying Rapamycin/mTOR Interaction-Preview [Video]. YouTube. [Link]

  • Wang, Z., Li, Y., Muth, A., & Wang, M. (2013). TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. The AAPS journal, 15(2), 395-406.
  • Seo, S. Y., & Corson, T. W. (2019). Small Molecule Target Identification Using Photo-Affinity Chromatography. Methods in enzymology, 622, 347-374.
  • PharmaCompass. (n.d.). Target Identification using Thermal Proteome Profiling (TPP). Retrieved January 25, 2026, from [Link]

  • Pharmaffiliates. (n.d.). N'-(1-Methylazepan-4-yl)benzohydrazine-d5. Retrieved January 25, 2026, from [Link]

  • Click2Drug. (n.d.). Protein-ligand complexes databases. Retrieved January 25, 2026, from [Link]

  • Creative Biolabs. (n.d.). Thermal Proteome Profiling (TPP) Service. Retrieved January 25, 2026, from [Link]

  • Walker, J. M. (2020). Membrane-Based Affinity Purification to Identify Target Proteins of a Small-Molecule Drug. Analytical chemistry, 92(15), 10248-10256.
  • UCSF ChimeraX. (2025, July 23). Predict small molecule binding affinity with Boltz 2 in ChimeraX [Video]. YouTube. [Link]

  • Conduct Science. (2019, June 26). Affinity Chromatography Protocol. Retrieved January 25, 2026, from [Link]

Sources

An In-Depth Technical Guide to the In Vitro Metabolism of N'-(1-Methylazepan-4-YL)benzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Charting the Metabolic Odyssey of a Novel Scaffold

In the landscape of contemporary drug discovery, a thorough comprehension of a candidate's metabolic fate is not merely a regulatory checkpoint but a cornerstone of rational drug design. The journey of a therapeutic agent through the body is a complex narrative of absorption, distribution, metabolism, and excretion (ADME). It is within the metabolic chapter of this narrative that a molecule's ultimate efficacy and safety are often decided. This guide provides a detailed technical framework for elucidating the in vitro metabolism of N'-(1-Methylazepan-4-YL)benzohydrazide, a molecule of significant interest due to its hybrid scaffold incorporating both a benzohydrazide and an azepane moiety.[1][2][3] As this specific compound is a novel entity, this document serves as both a predictive roadmap and a practical laboratory manual for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating robust and reproducible data.

Strategic Imperatives in Early-Stage Metabolic Profiling

The primary objective of in vitro metabolism studies is to forecast the in vivo biotransformation of a drug candidate.[4][5] This early-stage characterization is pivotal for several reasons:

  • Identification of Metabolic "Soft Spots": Pinpointing the sites on the molecule most susceptible to enzymatic attack allows for strategic chemical modifications to enhance metabolic stability and prolong therapeutic action.[6]

  • Prediction of Pharmacokinetic Profile: The rate and extent of metabolism are key determinants of a drug's half-life, bioavailability, and dosing regimen.

  • Detection of Active or Toxic Metabolites: Biotransformation can lead to the formation of metabolites with their own pharmacological or toxicological profiles, which must be thoroughly investigated.[7]

  • Anticipation of Drug-Drug Interactions: Understanding which enzyme systems are responsible for metabolism is crucial for predicting potential interactions with co-administered drugs.[5]

For N'-(1-Methylazepan-4-YL)benzohydrazide, the presence of the benzohydrazide and N-methylazepane groups suggests several potential metabolic pathways, primarily mediated by cytochrome P450 (CYP) enzymes and N-acetyltransferases (NATs).[8][9]

The In Vitro Metabolism Toolkit: A Multi-Faceted Approach

A hierarchical and multi-system approach is advocated to build a comprehensive metabolic profile. The choice of the in vitro system is dictated by the specific questions being addressed.

Liver Microsomes: The Workhorse for Phase I Metabolism

Human liver microsomes are subcellular fractions containing a high concentration of CYP enzymes, making them an ideal and cost-effective system for initial screening of Phase I metabolic pathways.[10][11][12][13]

S9 Fraction: A Broader Metabolic Lens

The S9 fraction is a supernatant fraction of a liver homogenate that contains both microsomal and cytosolic enzymes.[14][15] This allows for the investigation of both Phase I (e.g., oxidation) and Phase II (e.g., glucuronidation, sulfation, acetylation) metabolic reactions.[4][14][16]

Hepatocytes: The Gold Standard for a Holistic View

Primary hepatocytes are intact liver cells that contain a full complement of metabolic enzymes and cofactors, as well as drug transporters.[17][18][19] They provide the most physiologically relevant in vitro model for studying the complete metabolic fate of a drug candidate.[13][19]

Predicted Metabolic Pathways of N'-(1-Methylazepan-4-YL)benzohydrazide

Based on the chemical structure of N'-(1-Methylazepan-4-YL)benzohydrazide, several metabolic transformations can be predicted. The following diagram illustrates these potential pathways.

Metabolic Pathways Predicted Metabolic Pathways of N'-(1-Methylazepan-4-YL)benzohydrazide cluster_phase1 Phase I Metabolism (CYP450s) cluster_phase2 Phase II Metabolism Parent N'-(1-Methylazepan-4-YL)benzohydrazide N_dealkylation N-Dealkylation (Azepane Ring) Parent->N_dealkylation CYP3A4, 2D6 Hydroxylation_azepane Hydroxylation (Azepane Ring) Parent->Hydroxylation_azepane CYP3A4, 2C9 Hydroxylation_benzoyl Hydroxylation (Benzoyl Ring) Parent->Hydroxylation_benzoyl CYP2C9, 1A2 N_oxidation N-Oxidation (Hydrazide) Parent->N_oxidation CYP2E1 Hydrolysis Hydrolysis (Amide Bond) Parent->Hydrolysis Amidases Acetylation N-Acetylation (Hydrazide) Parent->Acetylation NAT1, NAT2 Glucuronidation Glucuronidation (Hydroxylated Metabolites) Hydroxylation_azepane->Glucuronidation UGTs Hydroxylation_benzoyl->Glucuronidation UGTs Metabolite ID Workflow General Workflow for In Vitro Metabolite Identification Start Incubation of Compound with In Vitro System (e.g., S9) Quench Reaction Quenching (e.g., Acetonitrile) Start->Quench Centrifuge Protein Precipitation & Centrifugation Quench->Centrifuge Analyze LC-MS/MS Analysis of Supernatant Centrifuge->Analyze Data_Processing Data Processing & Metabolite Profiling Analyze->Data_Processing Structure_Elucidation Structure Elucidation of Potential Metabolites Data_Processing->Structure_Elucidation

Sources

N'-(1-Methylazepan-4-YL)benzohydrazide: A Technical Guide for the Pharmaceutical Scientist

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N'-(1-Methylazepan-4-YL)benzohydrazide stands as a pivotal molecular entity within the landscape of pharmaceutical development. It is a quintessential pharmaceutical intermediate, serving as a critical building block in the synthesis of complex Active Pharmaceutical Ingredients (APIs).[1] This guide offers an in-depth exploration of this compound, designed for researchers, medicinal chemists, and drug development professionals. We will dissect its molecular architecture, detailing the synergistic roles of its benzohydrazide and azepane moieties, which are themselves staples in medicinal chemistry.[1][2] This document provides a comprehensive overview of its synthesis strategies, robust analytical characterization methods, primary application as a precursor to the antihistamine Azelastine, and its potential for future drug discovery initiatives.[3][4] By integrating field-proven insights with established scientific principles, this guide aims to be an authoritative resource for leveraging N'-(1-Methylazepan-4-YL)benzohydrazide in pharmaceutical research and manufacturing.

The Architectural Significance of N'-(1-Methylazepan-4-YL)benzohydrazide

At its core, the utility of N'-(1-Methylazepan-4-YL)benzohydrazide stems from the strategic combination of two pharmacologically significant scaffolds: the benzohydrazide core and the N-methylazepane ring. This thoughtful design makes it more than just a synthetic waypoint; it is a direct precursor in the manufacturing of specific drugs, embodying the crucial role of intermediates in optimizing synthetic routes and ensuring the purity of the final API.[1]

  • The Benzohydrazide Scaffold: Benzohydrazide and its derivatives are a well-established class of compounds in medicinal chemistry, celebrated for their vast array of biological activities.[1] This versatility is largely attributed to the hydrazone moiety (-CONHNH-), which is readily modifiable, allowing for the generation of diverse compound libraries for screening.[1][5] Research has consistently demonstrated that benzohydrazide derivatives possess antimicrobial, anticonvulsant, anti-inflammatory, anticancer, and antitubercular properties.[1][6]

  • The Azepane Ring System: The azepane ring, a seven-membered saturated heterocycle containing nitrogen, is a prominent structural motif in modern drug design.[1][2] Its inclusion in a molecule critically influences key properties such as conformational flexibility, lipophilicity, and basicity.[1] The non-planar, flexible nature of the azepane ring allows it to present substituents in various spatial orientations, which can be crucial for optimizing interactions with biological targets. Azepane-based compounds have demonstrated a wide variety of pharmacological properties, and more than 20 drugs containing this moiety have been approved by the FDA.[2][7]

Physicochemical and Safety Profile

A thorough understanding of the compound's physical properties and safety requirements is fundamental for its handling, storage, and use in a research or manufacturing environment.

Table 1: Physicochemical Properties of N'-(1-Methylazepan-4-YL)benzohydrazide

PropertyValueSource(s)
CAS Number 110406-94-5[4][8][9]
Molecular Formula C₁₄H₂₁N₃O[4][8][9]
Molecular Weight 247.34 g/mol [1][8][9]
Synonyms N'-(1-methyl-4-azepanyl)benzohydrazide, Azelastine USP RC B[4][10]
Physical Form Solid
Storage Conditions Sealed in a dry, inert atmosphere at 2-8°C[9]

Table 2: GHS Safety and Hazard Information

CategoryInformationSource(s)
GHS Pictogram GHS07 (Exclamation Mark)[9]
Signal Word Warning[9]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation)[9]
Precautionary Statements P264, P270, P280, P301+P312, P302+P352, P305+P351+P338[9]

Synthesis and Manufacturing Considerations

The synthesis of N'-(1-Methylazepan-4-YL)benzohydrazide is a multi-step process that requires careful control over reaction conditions to ensure high yield and purity. The overall strategy hinges on the reliable formation of the central hydrazide bond and the construction or modification of the azepane ring.

G cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Core Assembly cluster_2 Phase 3: Finalization P1 Benzoyl Precursor (e.g., Benzoic Acid) S1 Hydrazide Bond Formation P1->S1 P2 Azepane Precursor (e.g., N-methylpiperidine-4-ketone) S2 Azepane Ring Construction (if applicable, e.g., Ring Expansion) P2->S2 I1 Crude Intermediate N'-(1-Methylazepan-4-YL)benzohydrazide S1->I1 S2->I1 P3 Purification (Crystallization / Chromatography) I1->P3 FP Final Product (QC Passed) P3->FP

Caption: High-level synthetic workflow for N'-(1-Methylazepan-4-YL)benzohydrazide.
Protocol 1: General Synthesis of the Benzohydrazide Moiety

This protocol outlines a common and effective two-step method involving esterification followed by hydrazinolysis to form the benzohydrazide core.[1]

Objective: To convert a benzoic acid derivative into its corresponding benzohydrazide.

Materials:

  • Substituted Benzoic Acid

  • Methanol (or other suitable alcohol)

  • Sulfuric Acid (catalytic amount)

  • Hydrazine Hydrate

  • Sodium Bicarbonate solution

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Esterification:

    • Dissolve the benzoic acid derivative in an excess of methanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid. This acid protonates the carbonyl oxygen, activating the carboxylic acid for nucleophilic attack by methanol.

    • Reflux the mixture for 4-6 hours until Thin Layer Chromatography (TLC) indicates the consumption of the starting material.

    • Neutralize the reaction mixture with a saturated sodium bicarbonate solution and extract the methyl benzoate ester with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Hydrazinolysis:

    • Dissolve the crude methyl benzoate ester in ethanol.

    • Add an excess of hydrazine hydrate (typically 2-3 equivalents). The hydrazine acts as a potent nucleophile, displacing the methoxy group to form the stable hydrazide.

    • Reflux the mixture for 8-12 hours. The formation of a solid precipitate often indicates product formation.

    • Cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.

    • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Protocol 2: Azepane Ring Construction via Ring Expansion

A patented method highlights a sophisticated approach to constructing the seven-membered azepane ring by expanding a six-membered piperidine precursor.[1]

Objective: To synthesize the azepane ring system from N-methylpiperidine-4-ketone.

Critical Parameters:

  • Starting Material: N-methylpiperidine-4-ketone.

  • Key Reagent: 2-(p-chlorobenzoyl)benzoic acid for condensation.

  • pH Control: The reaction pH must be carefully maintained between 6 and 8. This ensures the nucleophilicity of the hydrazine is optimal without causing unwanted side reactions or degradation of intermediates.

  • Reflux Duration: The reaction is typically refluxed for a period of 2 to 8 hours, with progress monitored by TLC. This controlled heating provides the necessary activation energy for the ring expansion to proceed efficiently.

This method is noted for its ability to circumvent the formation of unstable intermediates, a common challenge in the synthesis of medium-sized rings.[1]

Analytical Characterization and Quality Control

Ensuring the identity, purity, and stability of a pharmaceutical intermediate is non-negotiable. A multi-pronged analytical approach is required for comprehensive quality control (QC).

cluster_workflow Analytical QC Workflow Sample Batch Sample Test1 Purity Assay (HPLC) Sample->Test1 Test2 Structural Identity (¹H NMR, MS) Test1->Test2 Test3 Functional Groups (FT-IR) Test2->Test3 Decision Compare to Reference Standard Test3->Decision Release Batch Release Decision->Release Pass Reject Batch Rejection/ Reprocessing Decision->Reject Fail

Caption: A typical Quality Control (QC) workflow for a pharmaceutical intermediate.

Table 3: Key Spectroscopic Data for Structural Elucidation

TechniqueExpected SignatureRationaleSource(s)
¹H NMR ~ δ 7.9 ppm (multiplet)Aromatic protons of the benzoyl group.[1]
~ δ 3.2 ppm (singlet)Protons of the methyl group on the azepane nitrogen.[1]
Various signals (multiplets)Protons on the azepane ring and the N-H protons of the hydrazide.[1]
Mass Spec. (MS) [M+H]⁺ at m/z ~248.17Confirms the molecular weight of the compound.[8][9]
FT-IR ~1640-1680 cm⁻¹ (strong)C=O (amide I) stretching vibration of the hydrazide.[11]
~3200-3400 cm⁻¹ (broad)N-H stretching vibrations of the hydrazide group.[11]
Methodology Spotlight: Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of pharmaceutical intermediates and identifying any process-related impurities.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) is typically a robust starting point.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient allows for the separation of compounds with a range of polarities.

  • Detector: UV detector set at a wavelength where the benzoyl chromophore has maximum absorbance (e.g., ~254 nm).

  • Validation: The method must be validated for specificity, linearity, accuracy, and precision according to ICH guidelines to be suitable for GMP environments.

Application in API Synthesis: The Case of Azelastine

The primary documented application of N'-(1-Methylazepan-4-YL)benzohydrazide is as a key intermediate and a known related substance in the synthesis of Azelastine.[3][4] Azelastine is a potent, second-generation antihistamine used in the treatment of allergic rhinitis and conjunctivitis.

The synthesis involves a crucial cyclization step where the hydrazide intermediate reacts with a suitable precursor to form the final tricyclic structure of Azelastine.

G cluster_reactants Key Reactants cluster_process Process cluster_product Final Product Intermediate N'-(1-Methylazepan-4-YL) benzohydrazide Reaction Cyclization Reaction (e.g., Condensation) Intermediate->Reaction Precursor Phthalazinone Precursor (e.g., 4-chloro-1(2H)-phthalazinone) Precursor->Reaction API Azelastine API Reaction->API Forms tricyclic core

Caption: Synthetic pathway from the intermediate to the Azelastine API.

Furthermore, a deuterated analog, N'-(1-Methylazepan-4-yl)benzohydrazine-d5 , is used as a labeled intermediate in the preparation of labeled Azelastine.[3] Such isotopically labeled standards are invaluable in pharmacokinetic (PK) studies, bioanalytical assays, and as internal standards in mass spectrometry to ensure the highest degree of quantitative accuracy.[3]

Future Perspectives and Derivatization Potential

Beyond its role in Azelastine synthesis, N'-(1-Methylazepan-4-YL)benzohydrazide is a versatile scaffold for generating novel chemical entities in drug discovery programs. Its structure presents multiple points for modification to explore structure-activity relationships (SAR).

Table 4: Potential Derivatization Strategies for Lead Optimization

Modification SiteType of ModificationPotential ImpactSource(s)
Benzoyl Ring Introduction of electron-donating/withdrawing groups, halogens, or heterocyclic rings.Modulates electronic properties, lipophilicity, and potential for new vector interactions with the target protein.[12]
Azepane Nitrogen (N-1) Variation of the N-methyl group to other alkyl, aryl, or functionalized substituents.Alters basicity (pKa), steric bulk, and lipophilicity, which can impact cell permeability and target affinity.[1]
Azepane Ring Carbons Introduction of substituents (e.g., hydroxyl, alkyl groups).Modifies the ring's preferred conformation and polarity, influencing how the molecule fits into a binding pocket.[1]
Hydrazide Linker Conversion to other linkers or formation of hydrazones by reaction with aldehydes/ketones.Creates a diverse library of hydrazone derivatives, a class known for a wide spectrum of biological activities.[1][13]

Conclusion

N'-(1-Methylazepan-4-YL)benzohydrazide is a compound of significant strategic importance in the pharmaceutical industry. Its value is twofold: first, as a commercially relevant and well-characterized intermediate for the synthesis of established APIs like Azelastine, and second, as a versatile and promising scaffold for the discovery of next-generation therapeutics. A comprehensive understanding of its synthesis, characterization, and chemical potential, as detailed in this guide, empowers researchers and developers to utilize this molecule to its fullest potential, accelerating the journey from chemical synthesis to clinical application.

References

  • N'-(1-Methylazepan-4-yl)benzohydrazide | CAS:110406-94-5 | Ark Pharma Scientific Limited. (n.d.). Ark Pharm. Retrieved January 25, 2026, from [Link]

  • N'-(1-Methylazepan-4-yl)benzohydrazine-d5 | 1346599-80-1. (n.d.). Pharmaffiliates. Retrieved January 25, 2026, from [Link]

  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. (2023). MDPI. Retrieved January 25, 2026, from [Link]

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (2019). PubMed. Retrieved January 25, 2026, from [Link]

  • Benzoic acid, 2-(hexahydro-1-methyl-1H-azepin-4-yl)hydrazide, hydrochloride (1:1). (n.d.). PubChem. Retrieved January 25, 2026, from [Link]

  • The Chemical Properties and Applications of Azepane. (n.d.). Charkit. Retrieved January 25, 2026, from [Link]

  • Review of Characteristics and Analytical Methods for Determination of Thiabendazole. (2023). MDPI. Retrieved January 25, 2026, from [Link]

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Discovery of New Benzohydrazide Derivatives Containing 4-Aminoquinazoline as Effective Agricultural Fungicides, the Related Mechanistic Study, and Safety Assessment. (2025). PubMed. Retrieved January 25, 2026, from [Link]

  • Synthesis and Pharmacological Profile of Hydrazide Compounds. (2023). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Synthesis of N '-(2,3-dihydroxybenzylidene)-4-methylbenzohydrazide: Spectroscopic Characterization and X-ray Structure Determination. (2023). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Synthesis and bioactivity of benzohydrazide derivatives. (2020). Biointerface Research in Applied Chemistry. Retrieved January 25, 2026, from [Link]

  • Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities. (2021). Taylor & Francis Online. Retrieved January 25, 2026, from [Link]

  • Simple Hydrazone Building Blocks for Complicated Functional Materials. (2014). ACS Publications. Retrieved January 25, 2026, from [Link]

  • Synthesis of benzohydrazide derivatives (4a-e). (2019). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II. (2023). National Institutes of Health. Retrieved January 25, 2026, from [Link]

  • Discovery of N-(1,4-Benzoxazin-3-one) urea analogs as Mode-Selective TRPV1 antagonists. (2024). PubMed. Retrieved January 25, 2026, from [Link]

  • Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. (2015). National Institutes of Health. Retrieved January 25, 2026, from [Link]

  • Synthesis, Molecular Docking And Antimicrobial Of N'-Benzylidene-4- Hydroxybenzohydrazide And N'-(4-Methoxybenzylidene). (2017). RJPBCS. Retrieved January 25, 2026, from [Link]

  • Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds. (2024). PubMed. Retrieved January 25, 2026, from [Link]

  • Hydrazine. (n.d.). Wikipedia. Retrieved January 25, 2026, from [Link]

  • Benzohydrazides: As potential bio-active agents. (2018). The Pharma Innovation. Retrieved January 25, 2026, from [Link]

Sources

Methodological & Application

Application Notes and Protocols for In Vitro Profiling of N'-(1-Methylazepan-4-YL)benzohydrazide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Benzohydrazide Derivative

N'-(1-Methylazepan-4-YL)benzohydrazide hydrochloride is a synthetic compound featuring a benzohydrazide core structure. This chemical scaffold is of significant interest in medicinal chemistry, as derivatives have demonstrated a wide array of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties[1]. The mechanism of action for some of these compounds is thought to involve the inhibition of critical cellular enzymes[1]. Given its structural features, this compound is a compelling candidate for investigation as a modulator of enzyme activity, particularly within the families of flavin adenine dinucleotide (FAD)-dependent amine oxidases.

This guide provides detailed in vitro assay protocols for the initial characterization of this compound. The primary focus will be on two key enzyme classes that represent high-probability targets for this compound: Lysine-Specific Demethylase 1 (LSD1) and Monoamine Oxidases (MAO-A and MAO-B) . Understanding the compound's inhibitory activity against these enzymes can provide crucial insights into its potential therapeutic applications, from oncology to neuropharmacology.

LSD1, a histone demethylase, plays a critical role in epigenetic regulation and is a validated target in various cancers, including acute myeloid leukemia (AML) and small-cell lung cancer (SCLC)[2][3][4]. Monoamine oxidases are essential for the metabolism of neurotransmitters, and their inhibition is a cornerstone of treatment for depression and neurodegenerative diseases like Parkinson's and Alzheimer's[5][6][7].

These protocols are designed for researchers, scientists, and drug development professionals to reliably assess the inhibitory potential and selectivity of this compound in a controlled, in vitro setting.

Compound Handling and Preparation

Prior to initiating any assay, it is critical to handle this compound with appropriate safety precautions. This compound is classified as harmful if swallowed and causes skin and serious eye irritation[8]. Always consult the Safety Data Sheet (SDS) and wear appropriate personal protective equipment (PPE), including gloves and eye protection[8][9][10].

Stock Solution Preparation:

  • Compound Information:

    • Chemical Name: this compound[11]

    • CAS Number: 117078-69-0[12]

    • Molecular Weight: 283.8 g/mol

  • Solvent Selection: Based on typical laboratory practice for small molecules, Dimethyl Sulfoxide (DMSO) is recommended as the primary solvent for creating a high-concentration stock solution.

  • Procedure:

    • Accurately weigh a precise amount of the solid compound.

    • Dissolve in an appropriate volume of high-purity DMSO to create a stock solution of known concentration (e.g., 10 mM or 40 mM). Ensure complete dissolution; gentle vortexing or sonication may be required.

    • Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Protocol 1: In Vitro Histone Demethylase (LSD1) Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against human recombinant LSD1. Several detection methods are available for LSD1 activity, including horseradish peroxidase (HRP)-coupled assays and time-resolved fluorescence (TRF) assays[2][3][13]. The following is a generalized protocol based on a fluorometric detection method, which is widely used for its sensitivity and high-throughput compatibility[14][15].

Scientific Rationale:

LSD1 is a FAD-dependent enzyme that removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), a key epigenetic mark[16][17]. The enzymatic reaction produces formaldehyde and hydrogen peroxide (H2O2) as byproducts. This assay quantifies the amount of H2O2 produced, which is directly proportional to LSD1 activity. The inhibition of LSD1 by the test compound will result in a decrease in H2O2 production.

Experimental Workflow Diagram

LSD1_Assay_Workflow cluster_prep Preparation cluster_reaction Assay Plate Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of This compound Add_Compound Add compound dilutions to microplate wells Compound_Prep->Add_Compound Enzyme_Prep Prepare LSD1 enzyme solution Add_Enzyme Add LSD1 enzyme to wells Enzyme_Prep->Add_Enzyme Substrate_Prep Prepare H3K4me2 peptide substrate solution Add_Substrate Initiate reaction by adding H3K4me2 substrate Substrate_Prep->Add_Substrate Detection_Reagent_Prep Prepare HRP and fluorogenic probe solution Add_Detection Stop reaction and add HRP/probe solution Detection_Reagent_Prep->Add_Detection Add_Compound->Add_Enzyme Incubate_1 Pre-incubate compound and enzyme Add_Enzyme->Incubate_1 Incubate_1->Add_Substrate Incubate_2 Incubate at 37°C Add_Substrate->Incubate_2 Incubate_2->Add_Detection Incubate_3 Incubate to allow for signal development Add_Detection->Incubate_3 Read_Plate Measure fluorescence (Ex/Em) Incubate_3->Read_Plate Calculate_Inhibition Calculate percent inhibition Read_Plate->Calculate_Inhibition Plot_Curve Plot dose-response curve Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 value Plot_Curve->Determine_IC50

Caption: Workflow for the LSD1 inhibition assay.

Materials and Reagents
ReagentRecommended SupplierNotes
Human Recombinant LSD1/KDM1ACommercial VendorEnsure high purity and activity.
H3 (1-21) K4me2 peptide substrateCommercial VendorBiotinylated or non-biotinylated depending on the specific assay kit.
LSD1 Assay BufferCommercial Vendor/Lab-preparedTypically contains Tris or HEPES, pH 7.5, with salts and stabilizers.
N'-(1-Methylazepan-4-YL)benzohydrazideIn-house/SupplierPrepare stock solution in DMSO.
Known LSD1 Inhibitor (e.g., Tranylcypromine)Sigma-AldrichPositive control.
Fluorogenic Peroxidase SubstrateCommercial Vendore.g., Amplex Red or equivalent.
Horseradish Peroxidase (HRP)Commercial Vendor
Black, flat-bottom 96-well microplateCorning, GreinerLow-fluorescence background.
Multichannel pipettes and plate readerStandard Lab EquipmentCapable of fluorescence detection at the appropriate excitation and emission wavelengths.
Detailed Protocol
  • Compound Dilution:

    • Prepare a serial dilution of this compound in assay buffer. A typical starting concentration range for screening is 100 µM down to 1 nM. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.

    • Prepare dilutions of the positive control inhibitor in the same manner.

    • Include a "no inhibitor" control (vehicle only, e.g., DMSO in assay buffer).

  • Assay Plate Setup:

    • Add 5 µL of each compound dilution (or control) to the wells of the 96-well plate.

    • Prepare a master mix of LSD1 enzyme in assay buffer. Add 20 µL of the diluted enzyme to each well.

    • Gently mix the plate and pre-incubate for 15-30 minutes at room temperature. This allows the compound to bind to the enzyme before the reaction starts.

  • Enzymatic Reaction:

    • Prepare a solution of the H3K4me2 peptide substrate in assay buffer.

    • Initiate the enzymatic reaction by adding 25 µL of the substrate solution to each well.

    • Mix the plate and incubate for 60-90 minutes at 37°C. The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.

  • Signal Detection:

    • Prepare the detection reagent by mixing the fluorogenic peroxidase substrate and HRP in assay buffer according to the manufacturer's instructions.

    • Stop the enzymatic reaction and initiate the detection reaction by adding 50 µL of the detection reagent to each well.

    • Incubate the plate for 5-15 minutes at room temperature, protected from light.

    • Measure the fluorescence on a plate reader at the appropriate excitation and emission wavelengths (e.g., for Amplex Red, Ex/Em = 530/590 nm).

Data Analysis
  • Background Subtraction: Subtract the fluorescence signal from "no enzyme" control wells from all other wells.

  • Percent Inhibition Calculation: Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_inhibitor - Signal_background) / (Signal_no_inhibitor - Signal_background))

  • IC50 Determination: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: In Vitro Monoamine Oxidase (MAO-A & MAO-B) Inhibition Assay

This protocol describes a continuous spectrophotometric or fluorometric assay to determine the IC50 of this compound against human recombinant MAO-A and MAO-B. This allows for the assessment of both potency and isoform selectivity.

Scientific Rationale:

MAOs catalyze the oxidative deamination of monoamines, producing H2O2 as a byproduct[6]. Similar to the LSD1 assay, this protocol relies on the detection of H2O2. By using substrates with relative specificity for each MAO isoform (e.g., kynuramine for MAO-A and benzylamine for MAO-B), the inhibitory activity against each can be determined[5]. Alternatively, a universal substrate like p-tyramine can be used in the presence of isoform-specific inhibitors to distinguish between MAO-A and MAO-B activity.

Experimental Workflow Diagram

MAO_Assay_Workflow cluster_prep Preparation cluster_reaction Assay Plate Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of This compound Add_Compound Add compound dilutions to separate MAO-A and MAO-B plates Compound_Prep->Add_Compound Enzyme_Prep Prepare MAO-A and MAO-B enzyme solutions Add_Enzyme Add respective MAO isoform to wells Enzyme_Prep->Add_Enzyme Substrate_Prep Prepare MAO substrate solution Add_Substrate Initiate reaction by adding substrate Substrate_Prep->Add_Substrate Detection_Reagent_Prep Prepare HRP and probe solution Add_Detection Add HRP/probe solution Detection_Reagent_Prep->Add_Detection Add_Compound->Add_Enzyme Incubate_1 Pre-incubate compound and enzyme Add_Enzyme->Incubate_1 Incubate_1->Add_Substrate Incubate_2 Incubate at 37°C Add_Substrate->Incubate_2 Incubate_2->Add_Detection Incubate_3 Incubate for signal development Add_Detection->Incubate_3 Read_Plate Measure fluorescence or absorbance Incubate_3->Read_Plate Calculate_Inhibition Calculate percent inhibition for each isoform Read_Plate->Calculate_Inhibition Plot_Curves Plot dose-response curves for MAO-A and MAO-B Calculate_Inhibition->Plot_Curves Determine_IC50s Determine IC50 values and selectivity Plot_Curves->Determine_IC50s

Caption: Workflow for the MAO-A/B inhibition assay.

Materials and Reagents
ReagentRecommended SupplierNotes
Human Recombinant MAO-A and MAO-BCommercial Vendore.g., Supersomes™[7]
MAO Substrate (e.g., p-Tyramine)Sigma-AldrichA non-selective substrate for both isoforms.
MAO Assay BufferCommercial Vendor/Lab-preparedTypically a phosphate or Tris buffer, pH 7.4.
N'-(1-Methylazepan-4-YL)benzohydrazideIn-house/SupplierPrepare stock solution in DMSO.
Known MAO-A Inhibitor (e.g., Clorgyline)Sigma-AldrichPositive control for MAO-A[7].
Known MAO-B Inhibitor (e.g., Selegiline)Sigma-AldrichPositive control for MAO-B[7].
Fluorogenic/Colorimetric Peroxidase SubstrateCommercial Vendore.g., Amplex Red or equivalent.
Horseradish Peroxidase (HRP)Commercial Vendor
Black or clear, flat-bottom 96-well microplateCorning, GreinerUse black plates for fluorescence, clear for absorbance.
Multichannel pipettes and plate readerStandard Lab EquipmentCapable of fluorescence or absorbance detection.
Detailed Protocol
  • Compound Dilution:

    • Prepare serial dilutions of the test compound and positive controls (Clorgyline for MAO-A, Selegiline for MAO-B) as described in the LSD1 protocol.

  • Assay Plate Setup:

    • Set up separate plates for MAO-A and MAO-B.

    • Add 5 µL of each compound dilution or control to the appropriate wells.

    • Prepare master mixes of MAO-A and MAO-B enzymes in assay buffer. Add 20 µL of the corresponding diluted enzyme to each well of its respective plate.

    • Gently mix and pre-incubate for 15-30 minutes at room temperature.

  • Enzymatic Reaction and Detection:

    • Prepare a working solution of the MAO substrate (e.g., p-Tyramine), HRP, and the fluorogenic/colorimetric probe in assay buffer. This combined reagent initiates the reaction and allows for continuous signal detection.

    • Add 75 µL of this reaction-detection mix to each well.

    • Immediately place the plate in a pre-warmed (37°C) plate reader.

    • Measure the kinetic increase in fluorescence or absorbance over 30-60 minutes.

Data Analysis
  • Determine Reaction Rates: For each well, calculate the rate of reaction (V) by determining the slope of the linear portion of the kinetic read (fluorescence units per minute).

  • Percent Inhibition Calculation: Calculate the percent inhibition for each concentration against each isoform: % Inhibition = 100 * (1 - (V_inhibitor / V_no_inhibitor))

  • IC50 Determination: Plot the percent inhibition against the logarithm of the compound concentration for both MAO-A and MAO-B. Fit the data to a four-parameter logistic equation to determine the IC50 value for each isoform.

  • Selectivity Index: Calculate the selectivity index by dividing the IC50 for the less potent isoform by the IC50 for the more potent isoform (e.g., IC50(MAO-A) / IC50(MAO-B)).

References

  • In vitro histone demethylase assay. PubMed. [Link]

  • Enzyme Inhibition Assays for Monoamine Oxidase. PubMed. [Link]

  • Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. ACS Publications. [Link]

  • Monoamine Oxidase Assays. Cell Biolabs, Inc. [Link]

  • Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC. NIH. [Link]

  • Histone Demethylase Assays. Reaction Biology. [Link]

  • Monoamine Oxidase (MAO) Inhibition Assay. Evotec. [Link]

  • Discovery of highly potent and novel LSD1 inhibitors for the treatment of acute myeloid leukemia: structure-based virtual screening, molecular dynamics simulation, and biological evaluation. Frontiers. [Link]

  • Epigenase LSD1 Demethylase Activity/Inhibition Assay Kit (Fluorometric). EpigenTek. [Link]

  • Monoamine Oxidase Assay Kit. Bio-Techne. [Link]

  • (PDF) Assessing histone demethylase inhibitors in cells: Lessons learned. ResearchGate. [Link]

  • Histone Demethylase Assay. EpigenTek. [Link]

  • LSD1-Based Reversible Inhibitors Virtual Screening and Binding Mechanism Computational Study. MDPI. [Link]

  • Benzoic acid, 2-(hexahydro-1-methyl-1H-azepin-4-yl)hydrazide, hydrochloride (1:1). PubChem. [Link]

  • N'-(1-Methylazepan-4-yl)benzohydrazide | CAS:110406-94-5. Ark Pharma Scientific Limited. [Link]

Sources

Application Notes and Protocols for N'-(1-Methylazepan-4-YL)benzohydrazide in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of N'-(1-Methylazepan-4-YL)benzohydrazide in cell culture experiments. This document outlines the hypothesized mechanism of action based on the broader class of benzohydrazide compounds and provides detailed protocols for investigating its potential as an anti-cancer agent.

Scientific Introduction and Hypothesized Mechanism of Action

N'-(1-Methylazepan-4-YL)benzohydrazide belongs to the benzohydrazide class of compounds, which are recognized for a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] While the specific mechanism of N'-(1-Methylazepan-4-YL)benzohydrazide is yet to be fully elucidated, research on structurally related benzohydrazides and N-substituted benzamides suggests a potential to induce apoptosis in cancer cells.[3][4]

One study on an N'-(1-phenylethylidene)-benzohydrazide indicated that its cytotoxicity in Ewing sarcoma was linked to the disruption of iron-sulfur (Fe-S) clusters, leading to mitochondrial dysfunction, independent of its primary intended target.[4] Another investigation into N-substituted benzamides demonstrated the induction of apoptosis through the release of cytochrome c and subsequent activation of caspase-9.[3]

Based on these precedents, we hypothesize that N'-(1-Methylazepan-4-YL)benzohydrazide may exert anti-proliferative effects on cancer cells by inducing mitochondrial-mediated apoptosis. This proposed pathway involves the disruption of mitochondrial integrity, leading to the release of pro-apoptotic factors and the activation of the caspase cascade.

Experimental Design for Investigating the Anti-Cancer Activity of N'-(1-Methylazepan-4-YL)benzohydrazide

The following sections detail a logical workflow to characterize the cellular effects of N'-(1-Methylazepan-4-YL)benzohydrazide. The experimental design is structured to first determine the cytotoxic potential of the compound and subsequently to elucidate the underlying apoptotic mechanisms.

Part 1: Assessment of Cytotoxicity

The initial step in evaluating any novel compound is to determine its effective concentration range. A dose-response study is crucial for identifying the concentrations that elicit a biological effect, typically quantified as the half-maximal inhibitory concentration (IC50).

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is often used as a proxy for cell viability.

Materials:

  • N'-(1-Methylazepan-4-YL)benzohydrazide (MW: 247.34 g/mol )[5][6]

  • Dimethyl sulfoxide (DMSO)

  • Cancer cell line of interest (e.g., HL-60 or K562)[7]

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of N'-(1-Methylazepan-4-YL)benzohydrazide in DMSO. Further dilute the stock solution in a complete culture medium to obtain working concentrations ranging from 0.1 µM to 100 µM.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Treatment: After 24 hours, replace the medium with 100 µL of fresh medium containing the various concentrations of N'-(1-Methylazepan-4-YL)benzohydrazide. Include a vehicle control (DMSO-treated) and an untreated control.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Data Presentation: Cytotoxicity of N'-(1-Methylazepan-4-YL)benzohydrazide

Concentration (µM)Cell Viability (%)Standard Deviation
0 (Control)100± 5.2
0.198.1± 4.8
192.5± 6.1
1065.3± 5.5
5048.9± 4.2
10021.7± 3.9

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Part 2: Elucidation of Apoptotic Mechanism

Once the cytotoxic potential is established, the next phase is to investigate whether the observed cell death is due to apoptosis.

Protocol 2: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 6-well cell culture plates

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with N'-(1-Methylazepan-4-YL)benzohydrazide at its IC50 and 2x IC50 concentrations for 48 hours.

  • Cell Harvesting: Harvest the cells by centrifugation and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

Expected Outcome: An increase in the population of Annexin V-positive cells (early and late apoptosis) with increasing concentrations of the compound would indicate the induction of apoptosis.

Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins

To further confirm the apoptotic pathway, the expression levels of key regulatory proteins can be examined.

Materials:

  • RIPA buffer

  • Protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved Caspase-9, anti-cleaved PARP)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Procedure:

  • Protein Extraction: Treat cells as described above, lyse them in RIPA buffer, and quantify the protein concentration.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with the primary and secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescence imaging system.

Expected Outcome: An increase in the expression of pro-apoptotic proteins (Bax, cleaved Caspase-9, cleaved PARP) and a decrease in the anti-apoptotic protein (Bcl-2) would support the hypothesis of mitochondrial-mediated apoptosis.[7]

Visualizing the Experimental Workflow and Proposed Pathway

To provide a clear overview, the following diagrams illustrate the experimental workflow and the hypothesized signaling pathway.

G cluster_workflow Experimental Workflow A Prepare N'-(1-Methylazepan-4-YL)benzohydrazide Stock B Cell Culture and Seeding A->B C Cytotoxicity Assessment (MTT Assay) B->C D Determine IC50 Value C->D E Apoptosis Confirmation (Annexin V/PI) D->E F Mechanistic Study (Western Blot) D->F

Caption: A streamlined workflow for the cellular characterization of N'-(1-Methylazepan-4-YL)benzohydrazide.

G cluster_pathway Hypothesized Apoptotic Pathway Compound N'-(1-Methylazepan-4-YL)benzohydrazide Mitochondria Mitochondrial Stress / Fe-S Cluster Disruption Compound->Mitochondria Bax Bax (Pro-apoptotic) Mitochondria->Bax Upregulation Bcl2 Bcl-2 (Anti-apoptotic) Mitochondria->Bcl2 Downregulation CytochromeC Cytochrome c Release Bax->CytochromeC Bcl2->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed mechanism of apoptosis induction by N'-(1-Methylazepan-4-YL)benzohydrazide.

Conclusion and Future Directions

These application notes provide a robust framework for the initial investigation of N'-(1-Methylazepan-4-YL)benzohydrazide in a cancer cell culture context. The provided protocols are standard, well-established methods that will yield reliable and interpretable data. Successful validation of the hypothesized apoptotic mechanism would warrant further investigation into the specific molecular targets of this compound, potentially through techniques such as cellular thermal shift assays (CETSA) as has been used for similar compounds.[4] The exploration of its efficacy in 3D cell culture models could also provide valuable insights into its therapeutic potential.[8]

References

  • Ark Pharma Scientific Limited. N'-(1-Methylazepan-4-yl)benzohydrazide | CAS:110406-94-5. Available from: [Link]

  • Ma, L., et al. (2025). Discovery of New Benzohydrazide Derivatives Containing 4-Aminoquinazoline as Effective Agricultural Fungicides, the Related Mechanistic Study, and Safety Assessment. Journal of Agricultural and Food Chemistry. Available from: [Link]

  • Ghosh, S., et al. (2024). Oxazine drug-seed induces paraptosis and apoptosis through reactive oxygen species/JNK pathway in human breast cancer cells. Life Sciences. Available from: [Link]

  • Liberg, D., et al. (2002). Mechanism of action for N-substituted benzamide-induced apoptosis. British Journal of Cancer, 86(6), 971–978. Available from: [Link]

  • The Pharma Innovation. (2018). Benzohydrazides: As potential bio-active agents. The Pharma Innovation Journal, 7(7), 823-833. Available from: [Link]

  • Tayarani-Najaran, Z., et al. (2017). Cytotoxic and apoptotic effects of different extracts of Artemisia biennis Willd. on K562 and HL-60 cell lines. Iranian Journal of Basic Medical Sciences, 20(3), 305–313. Available from: [Link]

  • Reed, D., et al. (2023). N'-(1-phenylethylidene)-benzohydrazide cytotoxicity is LSD1 independent and linked to Fe-S cluster disruption in Ewing sarcoma. bioRxiv. Available from: [Link]

  • Kumar, A., et al. (2018). Hydrazone-Linkage-Based Self-Healing and Injectable Xanthan-Poly(ethylene glycol) Hydrogels for Controlled Drug Release and 3D Cell Culture. ACS Applied Bio Materials, 1(3), 766–777. Available from: [Link]

  • Banna, M. H. A., et al. (2023). Crystal structures of 4-[(4-methylbenzyl)oxy]benzohydrazide and its N′-[(thiophen-2-yl)methylidene]- derivative. IUCrData, 8(6), x230671. Available from: [Link]

  • Khan, K. M., et al. (2015). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules, 20(7), 12592–12607. Available from: [Link]

  • Banna, M. H. A., et al. (2023). Crystal structure of 4-[(4-methylbenzyl)oxy]-N′-(4-nitrobenzylidene)benzohydrazide: a new hydrazone derivative. IUCrData, 8(6), x230670. Available from: [Link]

  • Arctom. CAS NO. 110406-94-5 | N'-(1-Methylazepan-4-yl)benzohydrazide. Available from: [Link]

Sources

Application Notes & Protocols: Investigating the Therapeutic Potential of N'-(1-Methylazepan-4-YL)benzohydrazide in Neurological Disorders

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a comprehensive guide for the preclinical evaluation of N'-(1-Methylazepan-4-YL)benzohydrazide, a novel compound with potential applications in the treatment of neurological disorders. We will detail the scientific rationale, experimental workflows, and step-by-step protocols for assessing its neuroprotective and anti-inflammatory properties.

Introduction: The Rationale for Investigation

Neurological disorders such as Alzheimer's disease (AD) and Parkinson's disease (PD) are characterized by a complex interplay of pathological events, including progressive neuronal loss, neuroinflammation, and oxidative stress.[1][2][3] The development of effective therapies is hindered by the blood-brain barrier (BBB), which restricts the entry of most small molecules into the central nervous system (CNS).[4]

The benzohydrazide chemical scaffold has emerged as a versatile framework in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticonvulsant, and antimicrobial properties.[5] Notably, certain benzohydrazide derivatives have been investigated for their potential as monoamine oxidase (MAO) inhibitors, which are relevant targets in neurodegenerative disease therapy.[6]

N'-(1-Methylazepan-4-YL)benzohydrazide combines this promising benzohydrazide moiety with an azepane ring system. The azepane structure can lead to conformationally restricted analogues, potentially enhancing binding affinity for target proteins.[5] This unique structure presents a compelling starting point for investigating a novel therapeutic agent for neurological disorders. This guide outlines a logical, multi-stage research plan to systematically evaluate its potential, from initial in vitro screening to in vivo proof-of-concept studies.

Section 1: Pre-Screening & In Vitro Characterization

The initial phase of investigation focuses on establishing the foundational ADME (Absorption, Distribution, Metabolism, and Excretion) properties and biological activities of the compound using cost-effective and high-throughput in vitro models.[7] This stage is critical for identifying potential liabilities and confirming target engagement before committing to resource-intensive animal studies.

Experimental Workflow: From In Silico to In Vitro Validation

The following diagram illustrates the proposed workflow for the initial characterization of N'-(1-Methylazepan-4-YL)benzohydrazide. This staged approach ensures that key questions regarding BBB permeability, toxicity, and primary activity are answered efficiently.

G cluster_0 Phase 1: In Silico & In Vitro Screening cluster_1 Phase 2: In Vivo Studies in_silico Protocol 1.1: In Silico BBB Permeability Prediction pampa Protocol 1.2: PAMPA Assay for Passive Permeability in_silico->pampa Confirm Prediction toxicity Protocol 1.3: Neuronal Cytotoxicity Assay (SH-SY5Y) pampa->toxicity Proceed if Permeable inflammation Protocol 1.4: Anti-inflammatory Screen (BV-2 Microglia) toxicity->inflammation Proceed if Non-Toxic neuroprotection Protocol 1.5: Neuroprotection Assay (Oxidative Stress) inflammation->neuroprotection Parallel Screening in_vivo Proceed to In Vivo Proof-of-Concept (See Section 2) neuroprotection->in_vivo If Positive Results

Caption: High-level workflow for preclinical evaluation.

Protocol 1.1: In Silico Blood-Brain Barrier (BBB) Permeability Prediction

Rationale: Before synthesis and in vitro testing, computational models can predict the likelihood of a compound crossing the BBB based on its physicochemical properties.[8] This is a cost-effective first pass to identify compounds with a higher probability of CNS exposure.

Methodology:

  • Input: The 2D structure of N'-(1-Methylazepan-4-YL)benzohydrazide.

  • Software: Utilize established ADME prediction software (e.g., SwissADME, pkCSM).

  • Parameters to Analyze:

    • Molecular Weight (MW): Generally, MW < 400 Da is favored for passive diffusion across the BBB.[4]

    • LogP (Lipophilicity): An optimal range of 1-3 is often cited.

    • Topological Polar Surface Area (TPSA): Should ideally be < 90 Ų.

    • Hydrogen Bond Donors/Acceptors.

    • Substrate for Efflux Pumps (e.g., P-glycoprotein): Prediction of being a P-gp substrate is a significant liability.

  • Interpretation: A favorable profile (e.g., appropriate MW and LogP, low TPSA, not a P-gp substrate) provides a strong rationale to proceed with experimental validation.

Protocol 1.2: Parallel Artificial Membrane Permeability Assay (PAMPA)

Rationale: The PAMPA assay is a high-throughput, non-cell-based in vitro tool to determine the passive permeability of a compound across an artificial lipid membrane, mimicking the BBB.[9][10] It isolates passive diffusion from active transport or metabolism, providing a clean measure of a molecule's intrinsic ability to cross a lipid barrier.[9]

Methodology:

  • Plate Setup: Use a 96-well filter plate (donor plate) and an acceptor plate. The filter membrane is coated with a lipid mixture (e.g., porcine brain lipid) dissolved in a solvent like dodecane.

  • Compound Preparation: Prepare a stock solution of N'-(1-Methylazepan-4-YL)benzohydrazide in DMSO and dilute it to the final working concentration (e.g., 100 µM) in Phosphate Buffered Saline (PBS) at pH 7.4.

  • Assay Execution:

    • Add the compound solution to the donor wells.

    • Add fresh PBS to the acceptor wells.

    • Assemble the plate "sandwich" (acceptor plate on the bottom, donor filter plate on top).

    • Incubate for a defined period (e.g., 4-18 hours) at room temperature with gentle shaking.

  • Quantification: Measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Data Analysis: Calculate the permeability coefficient (Pe) using the following formula:

    • Pe = - (V_D * V_A) / ((V_D + V_A) * Area * Time) * ln(1 - [C_A] / [C_eq])

    • Where [C_eq] = ([C_D] * V_D + [C_A] * V_A) / (V_D + V_A)

  • Controls: Include high-permeability (e.g., Propranolol) and low-permeability (e.g., Atenolol) controls to validate the assay.

Data Interpretation:

Compound Category Permeability (Pe) (10⁻⁶ cm/s) CNS Distribution Prediction
High Permeability > 4.0 High
Medium Permeability 2.0 - 4.0 Possible

| Low Permeability | < 2.0 | Low |

Protocol 1.3: Assessing Anti-inflammatory Potential in Microglia

Rationale: Neuroinflammation, driven by activated microglia, is a key pathological feature of many neurodegenerative diseases.[11] This assay determines if the compound can suppress the inflammatory response of microglia stimulated with lipopolysaccharide (LPS), a potent inflammatory agent.[12]

Methodology:

  • Cell Culture: Plate BV-2 murine microglial cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of N'-(1-Methylazepan-4-YL)benzohydrazide (e.g., 0.1, 1, 10, 25 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., Dexamethasone).

  • Stimulation: Add LPS (100 ng/mL) to all wells except the unstimulated control.

  • Incubation: Incubate the plate for 24 hours.

  • Endpoint Analysis:

    • Nitric Oxide (NO) Production: Collect the cell supernatant and measure nitrite levels using the Griess Reagent Assay. A decrease in nitrite indicates reduced iNOS activity.

    • Pro-inflammatory Cytokines: Measure the concentration of TNF-α and IL-6 in the supernatant using specific ELISA kits.

    • Cell Viability: Perform an MTT or PrestoBlue assay on the remaining cells to ensure the observed anti-inflammatory effects are not due to cytotoxicity.[12]

Hypothesized Mechanism of Action: The benzohydrazide moiety may interfere with pro-inflammatory signaling cascades. A plausible hypothesis is the inhibition of the NF-κB pathway, a central regulator of inflammatory gene expression, including iNOS, TNF-α, and IL-6.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB Phosphorylates & Degrades NFkB_inactive NF-κB (Inactive) IkB->NFkB_inactive NFkB_active NF-κB (Active) NFkB_inactive->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Genes Induces Transcription Compound N'-(1-Methylazepan-4-YL) benzohydrazide Compound->IKK Hypothesized Inhibition

Caption: Hypothesized inhibition of the NF-κB pathway.

Section 2: In Vivo Proof-of-Concept

Following promising in vitro results (i.e., good permeability, low toxicity, and potent anti-inflammatory/neuroprotective activity), the next logical step is to evaluate the compound in a living system. These studies are essential to understand the compound's real-world pharmacokinetics and its efficacy in a complex biological environment.

Protocol 2.1: Rodent Pharmacokinetic (PK) and Brain Penetration Study

Rationale: This study is crucial to confirm that the compound can reach the CNS in sufficient concentrations after systemic administration and to determine its half-life in plasma and brain tissue. This informs the dosing regimen for subsequent efficacy studies.[13]

Methodology:

  • Animal Model: Use adult male C57BL/6 mice or Sprague-Dawley rats.

  • Administration: Administer a single dose of N'-(1-Methylazepan-4-YL)benzohydrazide via intravenous (IV) injection for absolute bioavailability and oral gavage (PO) to assess oral absorption. A typical dose might be 5 mg/kg IV and 20 mg/kg PO.

  • Sample Collection: Collect blood samples (via tail vein or cardiac puncture) and whole brains at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).[13]

  • Sample Processing:

    • Plasma: Separate plasma from blood by centrifugation.

    • Brain: Homogenize brain tissue in PBS.

  • Quantification: Determine the concentration of the compound in plasma and brain homogenate using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate key PK parameters (Cmax, Tmax, AUC, half-life) using software like Phoenix WinNonlin.

    • Calculate the brain-to-plasma ratio (Kp) or the unbound brain-to-unbound plasma ratio (Kp,uu) at each time point to quantify BBB penetration.

Expected Outcome Table:

Parameter Plasma (IV) Brain (IV) Plasma (PO) Brain (PO)
Cmax (ng/mL or ng/g) Target > 1000 Target > 100 Target > 500 Target > 50
AUC (ngh/mL or ngh/g) Report Value Report Value Report Value Report Value
Half-life (h) 2 - 8 h 2 - 8 h 2 - 8 h 2 - 8 h
Brain/Plasma Ratio (AUC) N/A > 0.3 N/A > 0.3

| Oral Bioavailability (%) | N/A | N/A | > 20% | N/A |

Protocol 2.2: Efficacy in a Neurodegeneration Model (6-OHDA Rat Model of Parkinson's Disease)

Rationale: To assess true neuroprotective potential, the compound must be tested in a model that recapitulates key features of a human neurodegenerative disease. The 6-hydroxydopamine (6-OHDA) model in rats is a well-established and widely used model that causes specific degeneration of dopaminergic neurons, mimicking a core pathology of Parkinson's disease.[14][15]

Methodology:

  • Model Induction:

    • Anesthetize adult male Sprague-Dawley rats.

    • Perform stereotaxic surgery to unilaterally inject 6-OHDA into the medial forebrain bundle (MFB). This produces a near-complete lesion of dopaminergic neurons on one side of the brain.[14]

  • Treatment Regimen:

    • Begin daily treatment with N'-(1-Methylazepan-4-YL)benzohydrazide (at a dose determined by PK studies) or vehicle one day before surgery (pre-treatment paradigm) or one day after (post-treatment paradigm). Continue treatment for 2-4 weeks.

  • Behavioral Assessment (2-3 weeks post-lesion):

    • Apomorphine-Induced Rotations: Administer a dopamine agonist (apomorphine) and count the number of full body rotations away from the lesioned side. A neuroprotective effect would result in fewer rotations compared to the vehicle-treated group.

    • Cylinder Test: Place the rat in a transparent cylinder and count the number of left paw, right paw, and simultaneous paw touches to the wall. A successful treatment would show increased use of the paw contralateral to the lesion.

  • Post-Mortem Analysis (4 weeks post-lesion):

    • Euthanize the animals and perfuse with saline followed by paraformaldehyde.

    • Immunohistochemistry: Section the brains and perform staining for Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons. Quantify the number of surviving TH-positive cells in the substantia nigra pars compacta (SNc).

    • Neuroinflammation Markers: Stain for Iba1 (microglia) and GFAP (astrocytes) to assess the compound's effect on glial activation in the SNc and striatum.[11]

Self-Validation and Interpretation: A successful outcome requires a convergence of evidence. The compound should not only improve behavioral deficits (fewer rotations, more balanced paw use) but this functional improvement must be correlated with a statistically significant preservation of TH-positive neurons in the substantia nigra. A reduction in Iba1 and GFAP staining would further support an anti-inflammatory mechanism of action.

References

  • Maroof, K., et al. (2023). Animal Models of Parkinson's Disease. NCBI Bookshelf. (URL: [Link])

  • Somogyi, A., et al. (2022). Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. Journal of Medicinal Chemistry. (URL: [Link])

  • Garrido, G., et al. (2024). From Lipid Regulation to Neuroprotection: Multitarget (Benzo)thiazine Derivatives as Promising Leads. MDPI. (URL: [Link])

  • Smirnova, L., et al. (2020). In vitro Models of Neurodegenerative Diseases. Frontiers in Cellular Neuroscience. (URL: [Link])

  • Sweeney, K., et al. (2024). Protocol for the longitudinal study of neuroinflammation and reactive astrocytes in Lcn2CreERT2 mice. STAR Protocols. (URL: [Link])

  • Singh, D., et al. (2023). Insight into the emerging and common experimental in-vivo models of Alzheimer's disease. Journal of Translational Medicine. (URL: [Link])

  • Montanari, F., et al. (2022). Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. ACS Publications. (URL: [Link])

  • Garrido, G., et al. (2024). From Lipid Regulation to Neuroprotection: Multitarget (Benzo)thiazine Derivatives as Promising Leads. PubMed. (URL: [Link])

  • Alzheimer's Disease Models - InVivo Biosystems. (URL: [Link])

  • Gaire, J. (2014). Which methods are most commonly used to measure (assess) neuroinflammation in the CNS?. ResearchGate. (URL: [Link])

  • Melior Discovery in vivo models of Parkinson's Disease. Melior Discovery. (URL: [Link])

  • Mateev, E., et al. (2024). Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives. In-Silico Pharmacology. (URL: [Link])

  • Dias, L., et al. (2024). Assessing neuroinflammation in vitro in a microglial model: advancing cannabinoid-based therapeutic insights. F1000Research. (URL: [Link])

  • Zeliger, H. (2013). Exposure to lipophilic chemicals as a cause of neurological impairments, neurodevelopmental disorders and neurodegenerative diseases. Interdisciplinary Toxicology. (URL: [Link])

  • Dudhat, K., et al. (2025). Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease. Auctores. (URL: [Link])

  • InnoSer. (2023). Translational In Vitro Assays to Screen Drug's Efficacy for Alzheimer's and Parkinson's disease. (URL: [Link])

  • Animal Models of Parkinson's Disease. Charles River Laboratories. (URL: [Link])

  • Bongarzone, S., et al. (2020). The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers. Frontiers in Neuroscience. (URL: [Link])

  • Advances in the Development of In Vitro Models of Neurodegenerative Diseases. Emulate. (2021). (URL: [Link])

  • In Vivo, In Vitro and Pharmacologic Models of Parkinson's Disease. Semantic Scholar. (URL: [Link])

  • NAD+, a Metabolic Currency, Repairs Alzheimer's Phenotypes in Mice. ALZFORUM. (2023). (URL: [Link])

  • Mateev, E., et al. (2024). Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives. Pensoft. (URL: [Link])

  • St-Pierre, Y. (2012). Analytical and Biological Methods for Probing the Blood-Brain Barrier. PMC. (URL: [Link])

  • Monnet-Tschudi, F., et al. (2011). Methods to assess neuroinflammation. Wiley Online Library. (URL: [Link])

  • Parkinson's Disease Modeling. InVivo Biosystems. (URL: [Link])

  • Liu, B., et al. (2019). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. PMC. (URL: [Link])

  • Zetterberg, H., et al. (2016). In vivo Detection of Alzheimer's Disease. PMC. (URL: [Link])

  • Inflamed in the Brain: A Protocol for Studying Neuroinflammation in Mouse Brain Tissue. Bio-Rad. (2020). (URL: [Link])

  • Cho, H., et al. (2022). Evaluation of Drug Blood-Brain-Barrier Permeability Using a Microfluidic Chip. MDPI. (URL: [Link])

  • Popova, G., et al. (2021). In Vitro 3D Modeling of Neurodegenerative Diseases. MDPI. (URL: [Link])

  • Modeling Neurodegenerative Diseases Using In Vitro Compartmentalized Microfluidic Devices. NETRI. (2022). (URL: [Link])

  • Synthesis and bioactivity of benzohydrazide derivatives. Biointerface Research in Applied Chemistry. (2020). (URL: [Link])

  • Khan, K., et al. (2015). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. PMC. (URL: [Link])

  • Asegbeloyin, J., et al. (2014). Synthesis, Characterization, and Biological Activity of N(')-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and Its Co(II), Ni(II), and Cu(II) Complexes. PubMed. (URL: [Link])

Sources

Application Notes and Protocols for the Evaluation of N'-(1-Methylazepan-4-YL)benzohydrazide hydrochloride as a Potential Anti-Allergy Agent

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the investigation of N'-(1-Methylazepan-4-YL)benzohydrazide hydrochloride as a putative anti-allergy agent. As a key intermediate in the synthesis of the potent second-generation antihistamine, Azelastine, this compound presents a compelling case for independent pharmacological evaluation. This guide is built on the hypothesis that structural similarities to Azelastine may endow this molecule with inherent anti-allergic properties, including histamine H1-receptor antagonism, mast cell stabilization, and anti-inflammatory effects. We present detailed protocols for the chemical synthesis of the target compound, along with robust in vitro and in vivo assays to rigorously assess its potential therapeutic efficacy. The methodologies are designed to provide a clear, evidence-based pathway for researchers to explore this promising area of drug discovery.

Introduction: The Scientific Rationale

Allergic diseases, such as allergic rhinitis and asthma, are characterized by a complex interplay of immune responses, with mast cell degranulation and the subsequent release of histamine and other inflammatory mediators playing a central role. Current therapeutic strategies often target the histamine H1-receptor or aim to stabilize mast cells to prevent the release of these pro-inflammatory substances.

Azelastine is a well-established anti-allergic drug with a multi-faceted mechanism of action that includes potent H1-receptor antagonism, inhibition of mast cell degranulation, and attenuation of inflammatory processes. This compound is a direct precursor in the synthesis of Azelastine, sharing a significant portion of its chemical scaffold. This structural relationship forms the scientific basis for the hypothesis that this intermediate may itself possess anti-allergic activity. The investigation of such precursors is a valuable strategy in drug discovery, potentially leading to the identification of novel therapeutic agents with unique pharmacological profiles.

This guide provides the necessary tools to test this hypothesis, outlining a systematic approach to the synthesis and biological evaluation of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through a straightforward condensation reaction. A general and adaptable two-step synthetic pathway is described below, based on established methods for benzohydrazide formation.

Step 1: Synthesis of Benzohydrazide

A mixture of methyl benzoate and hydrazine hydrate is refluxed to yield benzohydrazide.

Step 2: Synthesis of N'-(1-Methylazepan-4-YL)benzohydrazide

The synthesized benzohydrazide is then reacted with 1-methylazepan-4-one in the presence of a reducing agent, such as sodium cyanoborohydride, to form the final product. The hydrochloride salt can be obtained by treating the free base with hydrochloric acid.

General Protocol:

A detailed, step-by-step protocol for a similar synthesis is available in the literature and can be adapted for this specific compound. Researchers should refer to established chemical synthesis methodologies for precise quantities, reaction conditions, and purification techniques.

In Vitro Evaluation of Anti-Allergic Activity

In vitro assays are essential for the initial screening and mechanistic characterization of potential anti-allergy compounds. The following protocols are designed to assess the ability of this compound to inhibit mast cell degranulation and histamine release.

Mast Cell Degranulation Assay using RBL-2H3 Cells

The Rat Basophilic Leukemia (RBL-2H3) cell line is a widely accepted model for studying mast cell degranulation. This assay measures the release of β-hexosaminidase, an enzyme co-released with histamine upon mast cell activation.

Experimental Workflow:

G cluster_0 Day 1: Cell Seeding and Sensitization cluster_1 Day 2: Treatment and Stimulation cluster_2 Day 2: Measurement seed Seed RBL-2H3 cells in 96-well plate sensitize Sensitize cells with anti-DNP IgE overnight seed->sensitize wash Wash cells to remove unbound IgE preincubate Pre-incubate with test compound wash->preincubate stimulate Stimulate with DNP-HSA preincubate->stimulate collect Collect supernatant measure Measure β-hexosaminidase activity collect->measure lyse Lyse remaining cells lyse->measure

Caption: Workflow for the RBL-2H3 mast cell degranulation assay.

Detailed Protocol:

| Step | Procedure | Rationale | | :--- | :--- |

Application Notes & Protocols for Structure-Activity Relationship (SAR) Studies of N'-(1-Methylazepan-4-YL)benzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on designing and executing structure-activity relationship (SAR) studies centered on the scaffold N'-(1-Methylazepan-4-YL)benzohydrazide. This compound serves as a pharmaceutical intermediate and its core structure, combining a benzohydrazide moiety with a substituted azepane ring, presents a compelling starting point for the exploration of novel therapeutics.[1] Benzohydrazide derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1][2] This guide will detail the strategic design of an analog library, protocols for synthesis, in vitro screening methodologies, and the integration of computational modeling to elucidate the key structural features governing biological activity.

Introduction: The Rationale for SAR Studies on N'-(1-Methylazepan-4-YL)benzohydrazide

Structure-Activity Relationship (SAR) analysis is a cornerstone of modern drug discovery, systematically exploring how modifications to a molecule's structure influence its biological activity.[3] By designing and evaluating a series of related compounds, researchers can identify the key chemical features—pharmacophores—responsible for a molecule's potency, selectivity, and pharmacokinetic properties.[3]

The title compound, N'-(1-Methylazepan-4-YL)benzohydrazide, is composed of three key regions amenable to systematic modification:

  • Region A: The Benzoyl Moiety: The aromatic ring is a prime target for substitution to probe electronic and steric effects.

  • Region B: The Hydrazide Linker: This linker is critical for the overall geometry and hydrogen bonding capacity of the molecule.

  • Region C: The 1-Methylazepan-4-YL Moiety: This saturated heterocyclic system offers opportunities to explore the impact of size, conformation, and basicity on activity.

A systematic SAR study aims to understand how changes in these regions modulate the biological activity of the compound, guiding the rational design of more potent and selective drug candidates.

Designing the Analog Library: A Strategic Approach

A successful SAR campaign begins with the thoughtful design of an analog library. The goal is to introduce chemical diversity in a controlled manner to probe specific interactions with a biological target.

Modifications of the Benzoyl Moiety (Region A)

Substituents on the phenyl ring can significantly alter the electronic properties (electron-donating or electron-withdrawing) and steric bulk of the molecule. A well-designed set of analogs will explore these properties systematically.

Table 1: Proposed Substitutions on the Benzoyl Ring

PositionSubstituentRationale
Para (4-position)-OCH₃, -Cl, -NO₂, -CF₃, -CH₃Probes electronic effects (donor/acceptor) and lipophilicity.
Meta (3-position)-OH, -NH₂, -FInvestigates positional isomers and hydrogen bonding potential.
Ortho (2-position)-OH, -ClExplores steric hindrance and potential for intramolecular interactions.
Di-substitution2,4-dichloro; 3,4-dimethoxyExamines the cumulative effects of multiple substituents.
Modifications of the 1-Methylazepan-4-YL Moiety (Region C)

The azepane ring provides a three-dimensional structure that can influence binding to a target. Modifications here can impact conformation and basicity.

Table 2: Proposed Modifications of the Azepane Ring

ModificationRationale
N-demethylation (-H)Assesses the role of the N-methyl group in potency and selectivity.
N-ethyl, N-propylProbes the steric tolerance of the N-substituent binding pocket.
Ring contraction (piperidine)Evaluates the impact of ring size and conformation.
Ring expansion (azocane)Further explores the influence of ring conformation.
Introduction of stereocentersAllows for the investigation of stereoselective binding.

Synthetic Protocols

The synthesis of N'-(1-Methylazepan-4-YL)benzohydrazide analogs can be achieved through a convergent synthetic strategy. The following protocols are generalized and may require optimization for specific analogs.

General Synthesis of Substituted Benzohydrazides

Substituted benzohydrazides are key intermediates. They can be synthesized from the corresponding methyl benzoates.

  • Protocol 3.1.1: Synthesis of Benzohydrazides

    • To a solution of the appropriate methyl benzoate (1.0 eq) in ethanol, add hydrazine hydrate (2.0 eq).

    • Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the desired benzohydrazide.[2]

General Synthesis of N'-(1-Methylazepan-4-YL)benzohydrazide Analogs

The final compounds are synthesized by the condensation of a substituted benzohydrazide with an appropriate ketone or aldehyde precursor to the azepane moiety, followed by reduction. A more direct approach involves the coupling of the benzohydrazide with a suitable azepane derivative.

  • Protocol 3.2.1: Reductive Amination Approach

    • Dissolve the substituted benzohydrazide (1.0 eq) and 1-methylazepan-4-one (1.1 eq) in methanol.

    • Add a catalytic amount of acetic acid and stir at room temperature for 1 hour to form the hydrazone intermediate.

    • Cool the reaction mixture to 0°C and add sodium borohydride (1.5 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction with water and extract the product with ethyl acetate.

    • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Workflow for Analog Synthesis and Screening

The following diagram illustrates the overall workflow from analog design to activity determination.

SAR_Workflow cluster_design Design & Synthesis cluster_screening Biological Evaluation cluster_analysis Data Analysis & Modeling Design Analog Library Design (Regions A & C) Synthesis Parallel Synthesis of Analogs Design->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Primary_Screening Primary In Vitro Screening (e.g., Enzyme Inhibition Assay) Purification->Primary_Screening Compound Library Dose_Response Dose-Response & IC50 Determination Primary_Screening->Dose_Response Secondary_Assays Secondary Assays (e.g., Cell-based Assays) Dose_Response->Secondary_Assays SAR_Analysis SAR Analysis Secondary_Assays->SAR_Analysis Biological Data QSAR QSAR Modeling SAR_Analysis->QSAR Docking Molecular Docking QSAR->Docking Docking->Design Iterative Design

Caption: High-level workflow for SAR studies.

In Vitro Biological Evaluation: Protocols

The choice of biological assays will depend on the therapeutic target of interest. Benzohydrazides have shown a broad range of activities, including antibacterial and anticancer effects.[1][2] The following are example protocols for primary screening.

Protocol: Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized analogs against bacterial strains.

  • Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in Mueller-Hinton broth.

  • Inoculate each well with a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) to a final concentration of 5 x 10⁵ CFU/mL.[4]

  • Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.[4]

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol assesses the antiproliferative activity of the analogs against cancer cell lines.

  • Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with DMSO or a suitable solubilization buffer.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[2]

Data Analysis and Interpretation

Establishing Structure-Activity Relationships

The biological data from the in vitro assays should be tabulated alongside the structural features of each analog. This allows for the identification of trends.

Table 3: Hypothetical SAR Data for Antibacterial Activity (MIC in µg/mL)

CompoundBenzoyl R GroupAzepane R' GroupMIC vs. S. aureusMIC vs. E. coli
Parent H-CH₃64128
A1 4-Cl-CH₃1632
A2 4-OCH₃-CH₃3264
A3 4-NO₂-CH₃816
C1 H-H128256
C2 H-CH₂CH₃3264
  • Electron-withdrawing groups on the benzoyl ring (e.g., -Cl, -NO₂) appear to enhance antibacterial activity.

  • The N-methyl group on the azepane ring seems important for activity, as its removal decreases potency.

  • Increasing the alkyl chain length on the azepane nitrogen may be beneficial.

Computational Modeling in SAR

Computational methods can provide valuable insights into the molecular basis of the observed SAR and guide the design of future analogs.[3]

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models mathematically correlate the physicochemical properties of molecules with their biological activities.[5] These models can be used to predict the activity of untested compounds.

  • Molecular Docking: If the biological target is known, molecular docking can be used to predict the binding mode of the analogs within the target's active site.[6] This can help to rationalize the observed SAR and identify key interactions.

Logical Flow of SAR-Driven Lead Optimization

Lead_Optimization start Initial Hit N'-(1-Methylazepan-4-YL)benzohydrazide sar_exploration Systematic Analog Synthesis (Regions A & C) start->sar_exploration bio_eval In Vitro Biological Evaluation (MIC, IC50) sar_exploration->bio_eval data_analysis SAR Data Analysis - Identify key pharmacophores - Correlate structure with activity bio_eval->data_analysis computational_modeling Computational Modeling - QSAR - Molecular Docking data_analysis->computational_modeling lead_optimization Rational Design of New Analogs - Enhance potency - Improve selectivity data_analysis->lead_optimization SAR Insights computational_modeling->lead_optimization Hypothesis Generation lead_optimization->sar_exploration Iterative Cycle optimized_lead Optimized Lead Compound lead_optimization->optimized_lead

Caption: Iterative cycle of SAR in lead optimization.

Conclusion and Future Directions

This guide outlines a systematic and robust framework for conducting SAR studies on N'-(1-Methylazepan-4-YL)benzohydrazide. By combining strategic analog design, efficient synthetic protocols, relevant biological assays, and insightful data analysis, researchers can effectively explore the chemical space around this scaffold. Future work should focus on identifying the specific molecular target(s) of active compounds and optimizing their pharmacokinetic and toxicological profiles to advance the most promising leads toward preclinical development.

References

  • Taha, M., Baharudin, M. S., Ismail, N. H., Khan, K. M., Jaafar, F. M., Samreen, Siddiqui, S., & Choudhary, M. I. (2016). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules, 21(9), 1234. [Link]

  • ResearchGate. (n.d.). Synthesis of benzohydrazide derivatives. Retrieved from [Link]

  • Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies. Retrieved from [Link]

  • The Pharma Innovation. (2018). Benzohydrazides: As potential bio-active agents. Retrieved from [Link]

  • PubChem. (n.d.). 3-[(4-Methylazepan-1-yl)methyl]benzohydrazide. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of benzohydrazide derivatives (4a-e). Retrieved from [Link]

  • Politi, R., & Durrant, J. D. (2016). Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels. The AAPS journal, 18(5), 1096–1107. [Link]

  • Matosek, M., Rzemieniec, J., Chrobak, E., Wietrzyk, J., Bieg, T., & Kusz, J. (2019). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. Molecules, 24(18), 3249. [Link]

  • Szałaj, N., Sudoł, A., Podlewska, S., Koczurkiewicz-Adamczyk, P., Pękala, E., & Więckowska, A. (2019). Biological Evaluation, Molecular Docking, and SAR Studies of Novel 2-(2,4-Dihydroxyphenyl)-1 H- Benzimidazole Analogues. Biomolecules, 9(12), 870. [Link]

  • Khan, I., Ibrar, A., Abbas, N., & Mahmood, T. (2019). Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors. RSC Advances, 9(43), 24867-24883. [Link]

  • ResearchGate. (n.d.). Structure-Activity Relationships: Theory, Uses and Limitations. Retrieved from [Link]

  • Li, Y., Wang, Y., Feng, J., Liu, C., & Li, B. (2016). Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents. ACS medicinal chemistry letters, 7(6), 611–616. [Link]

  • ACS Publications. (2024). Current Status of Computational Approaches for Small Molecule Drug Discovery. Retrieved from [Link]

  • Macías, F. A., Marín, D., Oliveros-Bastidas, A., Castellano, D., Simonet, A. M., & Molinillo, J. M. (2005). Structure-activity relationships (SAR) studies of benzoxazinones, their degradation products and analogues. Phytotoxicity on standard target species (STS). Journal of agricultural and food chemistry, 53(3), 538–548. [Link]

  • Der Pharma Chemica. (2016). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Retrieved from [Link]

Sources

Application Notes and Protocols for the Preparation of N'-(1-Methylazepan-4-YL)benzohydrazide Hydrochloride Solutions in a Research Setting

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Scientific Context

N'-(1-Methylazepan-4-YL)benzohydrazide hydrochloride is a heterocyclic compound belonging to the benzohydrazide class.[1][2] Benzohydrazide derivatives are a significant scaffold in medicinal chemistry, known to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties.[1] This specific molecule is identified as an intermediate in the synthesis of Azelastine, a well-known antihistamine, highlighting its relevance in pharmaceutical research and development.[3][4]

The hydrochloride salt form is common for amine-containing compounds, typically enhancing solubility and stability.[5] Proper preparation of solutions from the neat or solid compound is the foundational first step for any subsequent in vitro or in vivo screening. The accuracy of concentration, choice of solvent, and handling procedures directly impact the validity and reproducibility of experimental results.

This document provides a detailed guide for the preparation, handling, and storage of this compound solutions. It is intended for researchers, scientists, and drug development professionals. The protocols herein are synthesized from established principles of analytical chemistry and best practices for handling related chemical structures, ensuring a high degree of scientific integrity.

Compound Identification and Properties

A clear understanding of the compound's properties is critical for accurate solution preparation.

PropertyValueSource
IUPAC Name N'-(1-methylazepan-4-yl)benzohydrazide;hydrochloride
Synonyms Azelastine HCl Impurity B, 1-Benzoyl-2-(1-methylhexahydro-1H-azepin-4-yl)diazane hydrochloride
CAS Number 117078-69-0
Molecular Formula C₁₄H₂₂ClN₃O
Molecular Weight 283.80 g/mol
Form Neat Solid (typically crystalline powder)[3]
Storage Sealed in dry, 2-8°C[2][4]
Purity >95% (as per typical commercial grade)[3]

Safety, Handling, and Hazard Mitigation

This compound and its parent compound are classified with specific hazards. Adherence to safety protocols is mandatory.

3.1 Hazard Identification

Based on aggregated GHS data, this compound presents the following hazards:

Hazard CodeDescriptionPrecautionary ActionSource
H302 Harmful if swallowedDo not eat, drink or smoke when using this product. Rinse mouth.[2]
H315 Causes skin irritationWear protective gloves. Wash skin thoroughly after handling.[2]
H319 Causes serious eye irritationWear eye protection/face protection.[2]
H335 May cause respiratory irritationAvoid breathing dust. Use only outdoors or in a well-ventilated area.[2]

Causality Behind Safety Measures: The benzohydrazide moiety and the heterocyclic amine structure can be reactive. The hydrochloride salt, while generally stable, can be corrosive. The fine particulate nature of the solid compound necessitates measures to prevent inhalation. All handling of the solid and concentrated solutions should be performed within a certified chemical fume hood.[6]

3.2 Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary barrier to exposure.

  • Respiratory Protection: All weighing and initial dissolution steps must be performed in a chemical fume hood.[6]

  • Eye and Face Protection: Splash-proof chemical safety goggles and a face shield are mandatory.[6]

  • Hand Protection: Chemical-resistant nitrile or neoprene gloves are required.[6]

  • Body Protection: A standard laboratory coat must be worn.

Solvent Selection and Solubility Considerations

While specific quantitative solubility data for this compound is not widely published, general principles for hydrochloride salts and related structures can guide solvent choice.[7] Hydrochloride salts are generally more soluble in polar solvents.

4.1 Recommended Solvents

  • Aqueous Buffers (e.g., PBS): As a hydrochloride salt, the compound is expected to have good solubility in aqueous solutions. The pH of the final solution can influence solubility.[8] For biological assays, Phosphate-Buffered Saline (PBS) at pH 7.2-7.4 is a common starting point.

  • Organic Solvents: For creating high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) and Ethanol are commonly used.[8]

4.2 Stability in Solution

Hydrazide-containing compounds can be susceptible to hydrolysis, particularly at acidic pH.[9][10] Studies on related compounds show that stability increases as the pH approaches neutrality.[9][10] Aqueous solutions should ideally be prepared fresh for each experiment.[8] If storage is necessary, it should be for a minimal duration at 2-8°C and protected from light.

Protocol for Preparation of a 10 mM Aqueous Stock Solution

This protocol details the preparation of a 10 mM stock solution in PBS (pH 7.4), a common starting concentration for serial dilutions in biological assays.

5.1 Pre-Protocol Calculations

The core of accurate solution preparation lies in precise calculations.[11][12][13]

  • Molecular Weight (MW): 283.80 g/mol

  • Desired Molarity (M): 10 mM = 0.010 mol/L

  • Desired Volume (V): e.g., 10 mL = 0.010 L

Calculation of Required Mass: Mass (g) = M (mol/L) × V (L) × MW ( g/mol ) Mass (g) = 0.010 mol/L × 0.010 L × 283.80 g/mol Mass (mg) = 2.838 mg

5.2 Experimental Workflow Diagram

G cluster_prep Preparation cluster_dissolution Dissolution cluster_final Final Steps calc 1. Calculate Mass (2.838 mg for 10mL of 10mM) ppe 2. Don PPE (Gloves, Goggles, Lab Coat) calc->ppe hood 3. Work in Fume Hood ppe->hood weigh 4. Weigh Compound (Use analytical balance) hood->weigh add_solid 5. Transfer to Volumetric Flask weigh->add_solid add_solvent 6. Add ~70% of Solvent (e.g., 7mL PBS) add_solid->add_solvent dissolve 7. Dissolve Solid (Vortex/Sonicate gently) add_solvent->dissolve qs 8. QS to Final Volume (Add PBS to 10mL mark) dissolve->qs mix 9. Mix Thoroughly (Invert flask 10-15 times) qs->mix aliquot 10. Aliquot & Store (2-8°C, protected from light) mix->aliquot label_doc 11. Label & Document (Name, Conc., Date, Initials) aliquot->label_doc

Caption: Workflow for preparing an aqueous stock solution.

5.3 Step-by-Step Methodology

  • Calculate Required Mass: Perform calculations as detailed in section 5.1 to determine the exact mass of this compound needed for your desired volume and concentration.[12]

  • Gather Materials: Ensure you have the solid compound, chosen solvent (e.g., PBS, pH 7.4), appropriate volumetric flasks, and pipettes. All glassware must be scrupulously clean.[13]

  • Don PPE: Put on all required personal protective equipment as specified in section 3.2.

  • Set Up in Fume Hood: Place an analytical balance and all necessary equipment inside a chemical fume hood.

  • Weigh the Compound: Using an analytical balance, carefully weigh the calculated mass of the compound onto weighing paper.

  • Transfer Solid: Carefully transfer the weighed solid into the appropriately sized volumetric flask (e.g., a 10 mL Class A volumetric flask).

  • Initial Dissolution: Add approximately 70% of the final volume of the solvent (e.g., 7 mL of PBS) to the flask.[12]

  • Promote Dissolution: Cap the flask and agitate gently. If needed, use a vortex mixer on a low setting or a sonication bath for brief periods to ensure the solid dissolves completely.

  • Bring to Final Volume: Once the solid is fully dissolved, carefully add the solvent until the bottom of the meniscus reaches the calibration mark on the neck of the volumetric flask.

  • Homogenize: Cap the flask securely and invert it 10-15 times to ensure the solution is homogeneous.

  • Label and Document: Clearly label the flask with the compound name, concentration, solvent, preparation date, and your initials.[13] Record all details in your laboratory notebook.[14]

  • Storage: Use the solution immediately. If short-term storage is unavoidable, store in a tightly sealed container at 2-8°C, protected from light.

Protocol for Preparation of a High-Concentration Organic Stock Solution

For applications requiring serial dilution into media that may contain proteins (which can be precipitated by some organic solvents), a high-concentration stock in DMSO is common.

6.1 Logic of an Organic Stock: DMSO can often dissolve compounds at a much higher concentration than aqueous buffers. This allows for the addition of a very small volume of the stock solution to the final assay, minimizing the final concentration of the organic solvent to levels that are non-toxic to cells (typically ≤0.5%).

6.2 Workflow for Stock Preparation and Dilution

G cluster_stock High-Concentration Stock (e.g., 50mM in DMSO) cluster_intermediate Intermediate Dilution (Optional) cluster_final Final Working Solution weigh_stock 1. Weigh Compound dissolve_stock 2. Dissolve in 100% DMSO weigh_stock->dissolve_stock store_stock 3. Store at -20°C dissolve_stock->store_stock dilute_inter 4. Dilute Stock in Assay Buffer store_stock->dilute_inter For use dilute_final 5. Add to Final Assay Volume (e.g., 2µL into 1mL) dilute_inter->dilute_final assay 6. Final DMSO Conc. <0.5% dilute_final->assay

Caption: Logic of using a concentrated organic stock for assays.

6.3 Step-by-Step Methodology

  • Calculate and Weigh: Following the principles in section 5.1, calculate and weigh the required mass for your desired high-concentration stock (e.g., for 1 mL of a 50 mM stock, you would need 14.19 mg).

  • Dissolve in DMSO: Transfer the solid to a microcentrifuge tube or glass vial. Add the calculated volume of 100% pure, anhydrous DMSO.

  • Promote Dissolution: Vortex thoroughly. Gentle warming in a 37°C water bath can be used if necessary, but monitor for any signs of degradation.

  • Storage: Store the high-concentration DMSO stock at -20°C. DMSO has a high freezing point (~19°C), so the solution will be frozen. Thaw at room temperature and vortex well before use.

  • Working Dilution: When preparing for an experiment, dilute this stock into your final aqueous assay buffer or cell culture medium. Always add the DMSO stock to the aqueous solution, not the other way around, to prevent the compound from precipitating.

Conclusion and Best Practices Summary

The reliable preparation of this compound solutions is achievable through meticulous adherence to standard laboratory procedures. The causality for these protocols is rooted in ensuring the safety of the researcher, the accuracy of the final solution concentration, and the stability of the compound.

Key Self-Validating System Checks:

  • Gravimetric Accuracy: Always use a calibrated analytical balance and record the exact mass weighed.

  • Volumetric Precision: Use Class A volumetric glassware for all stock preparations.

  • Documentation: Maintain a detailed record of every step, including lot numbers, masses, volumes, and dates.[14] This is crucial for troubleshooting and ensuring reproducibility.

  • Fresh is Best: Due to the potential for hydrolysis of the hydrazide moiety, aqueous solutions should be prepared fresh daily whenever possible.[8]

By integrating these principles and protocols, researchers can generate high-quality, reliable solutions, forming a solid foundation for groundbreaking research in drug discovery and development.

References

  • The Chemistry Blog. (2024). How To Make A Standard Solution.
  • Benchchem. (n.d.). N'-(1-Methylazepan-4-yl)benzohydrazide | 110406-94-5.
  • National Institutes of Health (NIH). (n.d.). Hydrochloride Salt of the GABAkine KRM-II-81. PMC.
  • Google Patents. (n.d.). EP2172464B1 - A method for the preparation of the hydrochloride salt from the duloxetine base.
  • BLDpharm. (n.d.). 110406-94-5|N'-(1-Methylazepan-4-yl)benzohydrazide.
  • LGC Standards. (n.d.). N'-(1-Methylazepan-4-yl)benzohydrazine Monohydrochloride Salt.
  • Flinn Scientific. (n.d.). Laboratory Solution Preparation.
  • Arctom. (n.d.). CAS NO. 110406-94-5 | N'-(1-Methylazepan-4-yl)benzohydrazide.
  • Pharmaffiliates. (n.d.). Chemical Name : N'-(1-Methylazepan-4-yl)benzohydrazine-d5.
  • PubChem. (n.d.). Benzoic acid, 2-(hexahydro-1-methyl-1H-azepin-4-yl)hydrazide, hydrochloride (1:1).
  • Google Patents. (n.d.). US20100204470A1 - method for salt preparation.
  • PubMed. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution.
  • National Institutes of Health (NIH). (2016). The Art of Writing and Implementing Standard Operating Procedures (SOPs) for Laboratories in Low-Resource Settings: Review of Guidelines and Best Practices.
  • Sapio Sciences. (2025). Best Practices for Documenting Synthesis Steps and Managing Reagents.
  • News-Medical.Net. (2024). Standard Solution Preparation: A Comprehensive Guide.
  • ResearchGate. (2025). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution.
  • Benchchem. (n.d.). Benserazide Hydrochloride Solubility: Technical Support Center.
  • Benchchem. (n.d.). Safeguarding Your Research: A Comprehensive Guide to Handling Hydrazine Hydrate.
  • Benchchem. (n.d.). Technical Guide: Solubility of 4-Cyanophenylhydrazine Hydrochloride in Organic Solvents.

Sources

Application Notes and Protocols: Dose-Response Curve Methodology for N'-(1-Methylazepan-4-YL)benzohydrazide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for establishing a robust dose-response curve for the compound N'-(1-Methylazepan-4-YL)benzohydrazide hydrochloride. As a member of the benzohydrazide class of molecules, this compound is structurally related to agents known for a wide spectrum of biological activities, including potential anticancer properties.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering a foundational framework for characterizing the compound's in vitro efficacy. We will detail the underlying principles of dose-response analysis, provide a step-by-step protocol for a cell-based cytotoxicity assay using a luminescent readout, and explain the data analysis and interpretation required to determine key pharmacological parameters such as the half-maximal inhibitory concentration (IC50).

Introduction: The Rationale for Dose-Response Profiling

This compound is a synthetic organic compound featuring a benzohydrazide core linked to a methylazepane moiety.[3] While this specific molecule is cataloged as a pharmaceutical intermediate, the broader class of benzohydrazide derivatives has attracted significant scientific interest due to their diverse pharmacological activities.[1] Studies have shown that compounds with this scaffold can act as inhibitors of various biological targets, including enzymes and signaling pathways implicated in cancer, such as VEGFR-2 and tubulin polymerization.[1][2]

A dose-response curve is a fundamental tool in pharmacology and drug discovery, visually representing the relationship between the concentration of a compound and its biological effect.[4] Establishing a precise and reproducible dose-response curve is a critical first step in preclinical research.[5][6] It allows for the quantification of a compound's potency (typically as IC50 or EC50), efficacy (the maximum effect), and the steepness of the response (Hill slope). This information is essential for comparing new chemical entities, understanding structure-activity relationships (SAR), and selecting appropriate concentrations for further mechanistic studies.

This guide will use a common and highly reliable method—the CellTiter-Glo® Luminescent Cell Viability Assay—as the experimental model. This "add-mix-measure" assay is amenable to high-throughput screening (HTS) and determines the number of viable cells in culture by quantifying ATP, an indicator of metabolic activity.[7][8]

Scientific Principles of the Methodology

The Dose-Response Relationship

The interaction of a compound with a biological system is typically concentration-dependent. At low concentrations, the effect is minimal, and as the concentration increases, the effect intensifies until it reaches a plateau or maximum response. When the response is plotted against the logarithm of the compound concentration, the resulting curve is typically sigmoidal (S-shaped).[4] This relationship is often modeled using the four-parameter logistic (4PL) equation.[9][10]

The Four-Parameter Logistic (4PL) Model

The 4PL model is a standard for analyzing dose-response data and is defined by the following equation:[11]

  • Y = Bottom + (Top - Bottom) / (1 + (X / IC50)^HillSlope)

Where:

  • Y: The measured response (e.g., cell viability).

  • X: The concentration of the compound.

  • Top: The maximum response plateau (e.g., 100% viability).

  • Bottom: The minimum response plateau (e.g., 0% viability).

  • IC50: The concentration of the compound that elicits a response halfway between the Top and Bottom plateaus. It is the primary measure of a compound's potency.[12]

  • Hill Slope: Describes the steepness of the curve at the IC50. A Hill slope of 1.0 indicates a standard response, while values greater or less than 1.0 can suggest positive or negative cooperativity, respectively.[13]

Assay Principle: CellTiter-Glo®

The CellTiter-Glo® Assay is a homogeneous method that measures the amount of ATP present in a cell culture, which is directly proportional to the number of metabolically active, viable cells.[7][14] The assay reagent contains a proprietary, thermostable luciferase (Ultra-Glo™ Luciferase) and its substrate, luciferin.[14] When the reagent is added to the cells, it induces lysis, releasing ATP. The luciferase then catalyzes the conversion of luciferin to oxyluciferin in an ATP-dependent reaction that generates a stable, "glow-type" luminescent signal.[7] A decrease in the luminescent signal corresponds to a decrease in the number of viable cells.

Experimental Workflow and Protocols

This section provides a detailed, self-validating protocol for determining the dose-response curve of this compound.

Visualization of the Experimental Workflow

G cluster_prep Preparation Phase cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., A549 Lung Carcinoma) seeding 3. Cell Seeding (96-well plate, 5,000 cells/well) cell_culture->seeding compound_prep 2. Compound Stock & Serial Dilution (10 mM stock in DMSO) treatment 4. Cell Treatment (Add compound dilutions, incubate 72h) compound_prep->treatment seeding->treatment reagent_add 5. Add CellTiter-Glo® Reagent (Induces lysis, initiates reaction) treatment->reagent_add incubation 6. Incubation & Signal Stabilization (10 min at room temperature) reagent_add->incubation read_plate 7. Read Luminescence (Plate reader) incubation->read_plate data_norm 8. Data Normalization (% Viability vs. Controls) read_plate->data_norm curve_fit 9. Nonlinear Regression (4-Parameter Logistic Model) data_norm->curve_fit results 10. Determine Parameters (IC50, Hill Slope, R²) curve_fit->results

Caption: Experimental workflow for cytotoxicity dose-response determination.

Required Materials
  • Compound: this compound (MW: 283.80 g/mol ), stored in an inert atmosphere at 2-8°C.

  • Cell Line: A relevant cancer cell line (e.g., A549 human lung carcinoma, MCF-7 breast cancer).

  • Assay Kit: CellTiter-Glo® Luminescent Cell Viability Assay (Promega, Cat. No. G7570 or similar).

  • Reagents:

    • Dimethyl sulfoxide (DMSO), cell culture grade.

    • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).

    • Phosphate-Buffered Saline (PBS).

    • Trypsin-EDTA.

  • Equipment & Consumables:

    • Sterile, opaque-walled 96-well microplates.

    • Luminometer plate reader.

    • Multichannel pipette.

    • Humidified incubator (37°C, 5% CO₂).

    • Biological safety cabinet.

    • Hemocytometer or automated cell counter.

Step-by-Step Protocol

Step 1: Compound Preparation

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Perform a serial dilution series of the compound. For a top final concentration of 100 µM, create a 10-point, 3-fold serial dilution in complete culture medium.

    • Causality Note: A logarithmic dilution series is crucial for capturing the full sigmoidal shape of the dose-response curve.[15] The final DMSO concentration in all wells, including vehicle controls, must be kept constant and low (e.g., ≤ 0.5%) to avoid solvent-induced toxicity.

Step 2: Cell Culture and Seeding

  • Culture cells under standard conditions until they reach approximately 80% confluency.

  • Harvest the cells using Trypsin-EDTA, neutralize, and centrifuge.

  • Resuspend the cell pellet in fresh complete medium and perform a cell count.

  • Dilute the cell suspension to a final density of 5 x 10⁴ cells/mL (this will deliver 5,000 cells per 100 µL).

  • Using a multichannel pipette, dispense 100 µL of the cell suspension into each well of a 96-well opaque plate.

  • Incubate the plate for 24 hours to allow cells to attach and resume normal growth.

Step 3: Cell Treatment

  • After 24 hours, carefully add the prepared compound dilutions to the corresponding wells. Also include:

    • Vehicle Control Wells: Treated with medium containing the same final concentration of DMSO as the compound-treated wells (represents 100% viability).

    • No-Cell Control Wells: Medium only (for background luminescence measurement).

  • Incubate the plate for a predetermined exposure time (e.g., 72 hours).

    • Expertise Note: The incubation time is a critical variable and should be optimized based on the cell line's doubling time and the compound's expected mechanism of action.

Step 4: Assay Execution (CellTiter-Glo®)

  • Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

  • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[14]

  • Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of culture medium in the well (e.g., 100 µL of reagent to 100 µL of medium).

  • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[7]

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[7]

  • Measure the luminescence of each well using a plate reader.

Data Analysis and Interpretation

Data Normalization and Sample Data
  • Subtract the average background luminescence (no-cell control) from all other measurements.

  • Normalize the data to percent viability using the following formula: % Viability = (Luminescence_Sample / Luminescence_Vehicle_Control) * 100

Table 1: Example of Processed Dose-Response Data

Compound Conc. (µM)Log ConcentrationAvg. Luminescence (RLU)% Viability
100.002.001,5205.1
33.331.522,1507.2
11.111.056,89023.0
3.700.5714,98049.9
1.230.0923,40078.0
0.41-0.3927,80092.7
0.14-0.8529,15097.2
0.05-1.3029,80099.3
0.00 (Vehicle)N/A30,000100.0
0.00 (Background)N/A1500.0
Curve Fitting and Parameter Extraction

The normalized data should be plotted with % Viability on the Y-axis and the logarithm of the compound concentration on the X-axis. Use a statistical software package like GraphPad Prism to perform a nonlinear regression analysis using the "log(inhibitor) vs. response -- Variable slope (four parameters)" model.[15]

The software will output the best-fit values for the IC50, Hill Slope, Top, and Bottom, along with goodness-of-fit metrics like R-squared (R²). An R² value close to 1.0 indicates a good fit of the model to the data.

Interpreting the Results
  • IC50: This is the primary result. For the sample data above, the IC50 would be approximately 3.70 µM. This value represents the potency of the compound in this specific assay.

  • Hill Slope: A value around -1 suggests a typical inhibitory interaction. A steeper slope (e.g., -2) indicates a more abrupt biological response to small changes in concentration.[13]

  • Top/Bottom Plateaus: These should ideally be close to 100% and 0%, respectively. Deviations can indicate issues like compound insolubility at high concentrations or incomplete cell killing.

Trustworthiness: Assay Validation and Quality Control

To ensure the reliability and reproducibility of the dose-response data, rigorous quality control is essential.[5]

  • Replicates: Each concentration point and control should be run in at least triplicate.

  • Controls: The inclusion of vehicle (negative) and no-cell (background) controls on every plate is mandatory. A positive control (a compound with known cytotoxic activity, e.g., Staurosporine) should also be included to confirm assay performance.

  • Z'-Factor: For HTS applications, the Z'-factor is a statistical parameter used to evaluate the quality of an assay.[16] It is calculated using the means and standard deviations of the positive (e.g., vehicle) and negative (e.g., potent inhibitor) controls.

    • Z' = 1 - [(3σ_p + 3σ_n) / |μ_p - μ_n|]

    • A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[16][17]

Hypothetical Mechanism of Action: Caspase-Mediated Apoptosis

Given that many benzohydrazide derivatives exhibit anticancer properties, a plausible mechanism of action for cytotoxicity is the induction of apoptosis. The following diagram illustrates the intrinsic (mitochondrial) apoptosis pathway, a common mechanism for cytotoxic agents.[18]

G cluster_stimulus cluster_mito Mitochondrial Pathway cluster_caspase Caspase Cascade Compound N'-(1-Methylazepan-4-YL) benzohydrazide hydrochloride Bcl2 Bcl-2 Family (Bax/Bak activation) Compound->Bcl2 Induces Stress Mito Mitochondria Bcl2->Mito Promotes Permeabilization CytoC Cytochrome c (Release into cytosol) Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Pro-Caspase-9 → Caspase-9 (Initiator Caspase) Apoptosome->Casp9 Activates Casp3 Pro-Caspase-3 → Caspase-3 (Executioner Caspase) Casp9->Casp3 Cleaves & Activates Substrates Cellular Substrates (PARP, Lamins, etc.) Casp3->Substrates Cleaves Apoptosis Apoptosis Substrates->Apoptosis

Caption: Hypothetical signaling pathway for compound-induced apoptosis.

References

  • General Principles of Preclinical Study Design. (n.d.). PMC - NIH. Retrieved January 25, 2026, from [Link]

  • Synthesis of benzohydrazide derivatives. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • How to determine an IC50. (n.d.). GraphPad. Retrieved January 25, 2026, from [Link]

  • A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. (2023). PMC - PubMed Central. Retrieved January 25, 2026, from [Link]

  • Calculating a Z-factor to assess the quality of a screening assay. (n.d.). GraphPad. Retrieved January 25, 2026, from [Link]

  • Four Parameter Logistic (4PL) Regression. (n.d.). MyAssays. Retrieved January 25, 2026, from [Link]

  • Graded dose-response curves. (2023). Deranged Physiology. Retrieved January 25, 2026, from [Link]

  • Preclinical Studies in Drug Development. (n.d.). PPD. Retrieved January 25, 2026, from [Link]

  • What is the 4PL Formula? (2023). Quantics Biostatistics. Retrieved January 25, 2026, from [Link]

  • The Z prime value (Z´). (n.d.). BMG LABTECH. Retrieved January 25, 2026, from [Link]

  • Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. (n.d.). PMC - NIH. Retrieved January 25, 2026, from [Link]

  • IC50 Determination with GraphPad PRISM | Data Analysis Tutorial. (2024). YouTube. Retrieved January 25, 2026, from [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]

  • Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR... (n.d.). OUCI. Retrieved January 25, 2026, from [Link]

  • Drug Development Priorities: Preclinical Data Drives Regulatory Success. (2024). AMSbiopharma. Retrieved January 25, 2026, from [Link]

  • Schematic diagram of caspase-dependent apoptosis. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • How Do I Estimate the IC50 and EC50? (n.d.). GraphPad. Retrieved January 25, 2026, from [Link]

  • Results for "Cytotoxicity Assay". (n.d.). Springer Nature Experiments. Retrieved January 25, 2026, from [Link]

  • Equation: Asymmetrical (five parameter). (n.d.). GraphPad Prism 10 Curve Fitting Guide. Retrieved January 25, 2026, from [Link]

  • Dose-Response Relationships. (n.d.). MSD Manual Professional Edition. Retrieved January 25, 2026, from [Link]

  • Z-factor. (n.d.). Wikipedia. Retrieved January 25, 2026, from [Link]

  • CellTiter-Glo® Luminescent Cell Viability Assay. (n.d.). News-Medical.Net. Retrieved January 25, 2026, from [Link]

  • Apoptosis: A Comprehensive Overview of Signaling Pathways... (n.d.). PMC. Retrieved January 25, 2026, from [Link]

  • How To Meet The Regulatory Requirements For Preclinical Assay Development. (n.d.). InfinixBio. Retrieved January 25, 2026, from [Link]

  • Understanding the Importance of The Dose-Response Curve. (2024). Collaborative Drug Discovery. Retrieved January 25, 2026, from [Link]

  • IC50 and Percent Inhibition by GraphPad Prism 8. (2022). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Z-Factor Calculator - Free Online Tool. (n.d.). Assay Quality Control. Retrieved January 25, 2026, from [Link]

  • Design, synthesis, molecular docking, and crystal structure of benzohydrazide derivative as anti-cancer agents. (n.d.). Semantic Scholar. Retrieved January 25, 2026, from [Link]

  • Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. (2024). ACS Publications. Retrieved January 25, 2026, from [Link]

  • An EM Algorithm for Fitting a 4-Parameter Logistic Model to Binary Dose-Response Data. (n.d.). Taylor & Francis Online. Retrieved January 25, 2026, from [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). NCBI - NIH. Retrieved January 25, 2026, from [Link]

  • PLANNING YOUR PRECLINICAL ASSESSMENT. (n.d.). Altasciences. Retrieved January 25, 2026, from [Link]

  • Dose-Response Curves. (n.d.). Toxicology MSDT. Retrieved January 25, 2026, from [Link]

  • Z-factors. (n.d.). BIT 479/579 High-throughput Discovery. Retrieved January 25, 2026, from [Link]

  • Benzohydrazide Analogs: Synthesis, Anticancer Screening, SAR, in Silico Molecular Docking, and ADMET Studies. (2024). ResearchGate. Retrieved January 25, 2026, from [Link]

  • IC50 Calculation Using GraphPad Prism | Nonlinear Regression. (2024). YouTube. Retrieved January 25, 2026, from [Link]

  • Apoptosis. (n.d.). Wikipedia. Retrieved January 25, 2026, from [Link]

  • N'-(1-Methylazepan-4-yl)benzohydrazine-d5. (n.d.). Pharmaffiliates. Retrieved January 25, 2026, from [Link]

Sources

Application Note: A Comprehensive Guide to HPLC and LC-MS Methods for the Analysis of Azelastine and its Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Azelastine, a potent second-generation H1-receptor antagonist, is widely used for the management of allergic rhinitis and conjunctivitis.[1][2][3] Its therapeutic efficacy is intrinsically linked to its purity. The presence of impurities, which can originate from the manufacturing process, degradation, or improper storage, can impact the safety and effectiveness of the final drug product.[4] Therefore, robust and reliable analytical methods are paramount for the identification and quantification of these impurities to ensure compliance with regulatory standards set by bodies like the International Council for Harmonisation (ICH).[5][6][7][8]

This guide provides a detailed framework for the analysis of Azelastine and its related substances, leveraging the strengths of High-Performance Liquid Chromatography (HPLC) for quantification and Liquid Chromatography-Mass Spectrometry (LC-MS) for definitive identification. The methodologies presented herein are designed for researchers, quality control analysts, and drug development professionals, offering not just protocols, but also the scientific rationale behind the experimental choices.

The Analytical Strategy: A Two-Pronged Approach

The control of impurities in a drug substance like Azelastine hydrochloride requires a dual-pronged analytical strategy. First, a stability-indicating HPLC method is needed to separate and accurately quantify known and unknown impurities. Second, an LC-MS method is employed to elucidate the structures of these impurities, which is crucial for assessing their potential toxicity and for understanding degradation pathways.[1][9]

G cluster_0 Impurity Analysis Workflow Sample Sample HPLC_Method HPLC for Separation & Quantification Sample->HPLC_Method Inject LCMS_Method LC-MS for Identification & Characterization HPLC_Method->LCMS_Method Characterize Peaks Data_Analysis Data Analysis & Reporting HPLC_Method->Data_Analysis Quantify Impurities LCMS_Method->Data_Analysis Identify Structures Validation Method Validation (ICH Q2(R1)) Data_Analysis->Validation Validate Method

Caption: Integrated workflow for Azelastine impurity analysis.

Part 1: Quantitative Analysis by Stability-Indicating HPLC

A stability-indicating method is one that can accurately measure the drug substance in the presence of its impurities, degradants, and placebo components. The following method is designed to be robust and provide excellent resolution between Azelastine and its potential impurities.

Rationale for Method Design
  • Column Chemistry: A C18 column is the workhorse for reversed-phase chromatography and is an excellent starting point for separating moderately polar compounds like Azelastine and its likely impurities.[10][11] The choice of a modern, high-purity silica-based C18 column ensures good peak shape and minimal secondary interactions.

  • Mobile Phase: A combination of an acidic phosphate buffer and acetonitrile is used. The buffer controls the pH to ensure the ionization state of Azelastine (a weak base) is consistent, leading to reproducible retention times. Acetonitrile serves as the organic modifier to elute the compounds. A gradient elution is chosen to resolve early-eluting polar impurities from the main Azelastine peak and any later-eluting non-polar impurities within a reasonable runtime.

  • Detection: UV detection is selected based on the chromophoric nature of the Azelastine molecule. A wavelength of 239 nm has been shown to provide good sensitivity for both Azelastine and its degradation products.[12][13]

Detailed HPLC Protocol
Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Orthophosphoric Acid
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detector UV at 239 nm[12][13]
Injection Volume 10 µL
Diluent Mobile Phase A: Mobile Phase B (50:50, v/v)
Sample and Standard Preparation
  • Standard Solution (Azelastine): Accurately weigh and dissolve an appropriate amount of Azelastine Hydrochloride reference standard in the diluent to obtain a concentration of approximately 0.1 mg/mL.

  • Impurity Stock Solution: Prepare a stock solution containing known Azelastine impurities (e.g., European Pharmacopoeia impurities A, B, C, D, E) at a concentration of approximately 0.1 mg/mL each in diluent.[3][14]

  • Spiked Sample Solution (for validation): Prepare a solution of the Azelastine standard and spike it with the impurity stock solution to a level of 0.15% of the Azelastine concentration. This is crucial for verifying the specificity and accuracy of the method.

  • Test Sample: Accurately weigh and dissolve the Azelastine drug substance or product in the diluent to achieve a final concentration of approximately 1.0 mg/mL.

Method Validation (as per ICH Q2(R1))

The analytical method must be validated to demonstrate its suitability for its intended purpose.[15][16][17][18]

Validation Parameter Acceptance Criteria Rationale
Specificity The Azelastine peak is free from interference from impurities, degradants, and placebo. Peak purity should be confirmed using a PDA detector.Ensures the method is selective for the analyte.
Linearity R² ≥ 0.999 over a range from LOQ to 150% of the impurity specification limit.Demonstrates a direct proportional relationship between concentration and detector response.[15]
Accuracy Recovery of 90-110% for spiked impurities at three concentration levels.[12]Measures the closeness of the experimental value to the true value.
Precision (Repeatability & Intermediate) RSD ≤ 5.0% for impurity quantification.Assesses the degree of scatter between a series of measurements.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.The lowest amount of analyte that can be detected.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1.The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Robustness No significant changes in results with small, deliberate variations in method parameters (e.g., pH ±0.2, column temp ±2°C, flow rate ±0.1 mL/min).Indicates the method's reliability during normal usage.

Part 2: Impurity Identification by LC-MS

While HPLC-UV is excellent for quantification, it does not provide structural information. LC-MS is the definitive technique for identifying unknown peaks observed during HPLC analysis. By coupling the HPLC system to a mass spectrometer, we can obtain the mass-to-charge ratio (m/z) of the eluting compounds and their fragmentation patterns, which act as a molecular fingerprint.

Rationale for Method Design
  • Ionization Source: Electrospray Ionization (ESI) in positive mode is highly effective for molecules like Azelastine that contain basic nitrogen atoms, which are readily protonated.[19][20]

  • Mass Analyzer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF), is ideal. It provides accurate mass measurements, enabling the determination of elemental compositions for unknown impurities.[1] Tandem MS (MS/MS) capabilities are essential for fragmentation studies to elucidate the structure.

  • LC Conditions: The HPLC method described in Part 1 can often be directly coupled to the MS, with the caveat that non-volatile buffers like phosphate must be replaced with volatile alternatives (e.g., ammonium formate or ammonium acetate) to prevent contamination of the MS source.[19]

G cluster_1 LC-MS Identification Pathway HPLC_Eluent HPLC Eluent with Separated Analytes ESI Electrospray Ionization (ESI+) HPLC_Eluent->ESI MS1 Full Scan MS (MS1) (Determine Precursor Ion m/z) ESI->MS1 MS2 Tandem MS (MS/MS) (Fragment Precursor Ion) MS1->MS2 Structure Structure Elucidation (Based on m/z and Fragments) MS2->Structure

Caption: Logical flow of impurity identification using LC-MS.

Detailed LC-MS Protocol
Parameter Condition
LC System UPLC/UHPLC system for optimal resolution
Column C18, 100 mm x 2.1 mm, 1.7 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program Optimized to match the HPLC selectivity
Flow Rate 0.3 mL/min
Column Temperature 40°C
Ionization Source Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Temp 400°C[20]
MS Scan Mode Full Scan (m/z 100-800) and Targeted MS/MS
Collision Energy Ramped (e.g., 20-40 eV) for fragmentation
Interpreting the Data

Azelastine has a monoisotopic mass of 381.1584 g/mol (for the free base, C₂₂H₂₄ClN₃O). In positive ESI mode, it will be detected as the protonated molecule [M+H]⁺ at m/z 382.1662.[2][20]

  • Known Impurities: The masses of known impurities, such as those listed in the European Pharmacopoeia, can be extracted from the full scan data to confirm their presence.

    • Impurity D (4-(4-chlorobenzyl)phthalazin-1(2H)-one): C₁₅H₁₁ClN₂O, [M+H]⁺ at m/z 271.0633.[3]

    • Impurity E (3-(4-Chlorobenzylidene)isobenzofuran-1(3H)-one): C₁₅H₉ClO₂, [M+H]⁺ at m/z 257.0364.[14]

  • Degradation Products: Forced degradation studies under acidic, basic, oxidative, and photolytic conditions can generate novel impurities.[1][21] For instance, N-desmethyl Azelastine is a known metabolite and potential degradant.[22] Its structure can be confirmed by observing a [M+H]⁺ ion at m/z 368.1506 (a loss of 14 Da, corresponding to CH₂).

  • Fragmentation Analysis: Tandem MS (MS/MS) of the parent ion provides structural clues. For Azelastine (m/z 382.2), a characteristic fragment is often observed at m/z 112.1, corresponding to the protonated 1-methylazepane-4-amine fragment, which is a key piece of evidence for identification.[19][20]

Conclusion

The combination of a validated, stability-indicating HPLC method for quantification and a high-resolution LC-MS method for identification provides a powerful and comprehensive strategy for the analysis of Azelastine and its impurities. This approach ensures not only that the purity of the drug substance can be accurately determined but also that a deep understanding of the impurity profile can be developed. Adherence to these scientifically sound and well-validated protocols is essential for ensuring the quality, safety, and efficacy of Azelastine-containing pharmaceutical products, in line with the stringent requirements of global regulatory agencies.

References

  • Jain, D., et al. (2024). Method validation and characterization of stress degradation products of azelastine hydrochloride using LC-UV/PDA and LC-Q/TOF-MS studies. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Patel, V., et al. (2024). METHOD DEVELOPMENT AND VALIDATION FOR AZELASTINE HYDROCHLORIDE AND FLUTICASONE PROPIONATE BY USING RP-HPLC. International Journal of Novel Research and Development. Available at: [Link]

  • El-Shaheny, R. N., & Yamada, K. (2014). Stability study of the antihistamine drug azelastine HCl along with a kinetic investigation and the identification of new degradation products. Analytical Sciences. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 54360, Azelastine hydrochloride. Available at: [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2011). AZELASTINE HYDROCHLORIDE. European Pharmacopoeia 7.0.
  • Nivekar, V. V., et al. (2020). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION HPLC METHOD FOR NASAL SPRAY FORMULATION OF AZELASTINE HYDROCHLORIDE. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. Available at: [Link]

  • SynZeal. Azelastine Impurities. Available at: [Link]

  • El-Shaheny, R. N., & Yamada, K. (2014). Stability study of the antihistamine drug azelastine HCl along with a kinetic investigation and the identification of new degradation products. PubMed. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2267, Azelastine. Available at: [Link]

  • Pharmaffiliates. Azelastine Impurities. Available at: [Link]

  • ICH. (2006). Impurities in New Drug Substances Q3A(R2). Available at: [Link]

  • Lee, H., et al. (2011). Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandem Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies. National Institutes of Health. Available at: [Link]

  • United States Pharmacopeia. (2025). Azelastine Hydrochloride Monograph.
  • Ghugare, P. S., & Kumar, S. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. PharmaTutor. Available at: [Link]

  • European Medicines Agency. (1995). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • Siddiqui, M. R., et al. (2023). Development and validation of stability indicating impurity profiling method for Azelastine Hydrochloride and Fluticasone Propionate in Nasal spray product by using HPLC with UV/PDA detector. PubMed. Available at: [Link]

  • ResearchGate. (2015). Structure of azelastine and its major metabolite. Available at: [Link]

  • ICH. (2006). Impurities in New Drug Substances Q3A(R2). European Medicines Agency. Available at: [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

  • Pharmaguideline. Different Types of HPLC Columns Used in Analysis. Available at: [Link]

  • Lejan Team. (2023). Impurities in New Drug Substances Q3A(R2). Available at: [Link]

Sources

Application Notes & Protocols: Evaluating N'-(1-Methylazepan-4-YL)benzohydrazide hydrochloride as a Candidate Chemical Probe for LSD1 Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Targeting LSD1

Lysine-Specific Demethylase 1 (LSD1, also known as KDM1A) was the first histone demethylase to be discovered and is a central player in epigenetic regulation.[1][2] As a flavin adenine dinucleotide (FAD)-dependent amine oxidase, LSD1 represses transcription by demethylating mono- and di-methylated lysine 4 on histone H3 (H3K4me1/2) and can also activate transcription by demethylating H3K9me1/2.[3] Beyond histones, LSD1 modulates the function of a growing list of non-histone substrates, including p53, STAT3, and DNMT1, thereby impacting a wide array of cellular processes.[1][2]

The overexpression of LSD1 is a hallmark of numerous malignancies, including acute myeloid leukemia (AML), small-cell lung cancer, prostate, and breast cancer, where it is often associated with poor prognosis.[1][4][5] Its role in promoting oncogenic processes such as cell proliferation, epithelial-mesenchymal transition (EMT), and therapy resistance has established it as a high-value therapeutic target.[3] Furthermore, LSD1 is implicated in viral infections, such as Herpes Simplex Virus (HSV) and HIV, where it is co-opted by viruses to regulate their life cycle.[1]

Chemical probes—potent, selective, and well-characterized small molecules—are indispensable tools for dissecting the biological functions of proteins like LSD1 and for validating them as therapeutic targets.[6][7] This guide focuses on N'-(1-Methylazepan-4-YL)benzohydrazide hydrochloride, a compound whose structural features suggest potential activity against FAD-dependent enzymes. The presence of a benzohydrazide moiety is significant; hydrazine derivatives are a known class of amine oxidase inhibitors that can inactivate LSD1, potentially through interaction with the FAD cofactor.[8][9]

This document provides a comprehensive framework and detailed protocols for the systematic evaluation of this compound as a novel chemical probe for LSD1, from initial biochemical characterization to cell-based target validation and phenotypic assessment.

Compound Properties and Handling

A thorough understanding of the candidate probe's physicochemical properties is the foundation for reliable and reproducible experimentation.

Table 1: Physicochemical Properties of N'-(1-Methylazepan-4-YL)benzohydrazide and its Hydrochloride Salt

Property Value (Base) Value (Hydrochloride Salt) Source(s)
IUPAC Name N'-(1-methylazepan-4-yl)benzohydrazide This compound [10][11]
CAS Number 110406-94-5 117078-69-0 [12]
Molecular Formula C₁₄H₂₁N₃O C₁₄H₂₂ClN₃O [12]
Molecular Weight 247.34 g/mol 283.80 g/mol [12]
Physical Form Solid Solid
Purity ≥95% (typical) ≥98% (typical) [12]

| Storage | Store at 2-8°C, sealed in a dry, inert atmosphere. | Store at 2-8°C, sealed in a dry, inert atmosphere. |[13] |

Preparation of Stock Solutions

Causality: The choice of solvent is critical for ensuring complete dissolution and stability of the compound. Dimethyl sulfoxide (DMSO) is a common choice for organic molecules in biological assays due to its high solubilizing power. For the hydrochloride salt, aqueous buffers may be viable, but solubility should always be confirmed empirically.

  • Primary Stock (10 mM): To prepare a 10 mM stock solution of this compound (MW: 283.8 g/mol ), dissolve 2.84 mg of the compound in 1 mL of high-purity DMSO.

  • Solubilization: Vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Aliquoting & Storage: Dispense the stock solution into single-use aliquots to minimize freeze-thaw cycles, which can lead to compound degradation. Store aliquots at -20°C or -80°C, protected from light.

  • Working Solutions: On the day of the experiment, thaw an aliquot and prepare fresh serial dilutions in the appropriate cell culture medium or assay buffer. Note that the final DMSO concentration in the assay should be kept low (typically ≤0.5%) to avoid solvent-induced artifacts.

Hypothesized Mechanism of LSD1 Inhibition

LSD1 demethylates its substrates via an oxidative process that requires the FAD cofactor. Hydrazine-based compounds are known to be mechanism-based inactivators of FAD-dependent amine oxidases. The proposed mechanism involves the oxidation of the hydrazine moiety by the FAD cofactor within the LSD1 active site. This oxidation can generate a reactive diazonium species, which may then be susceptible to nucleophilic attack by the reduced flavin cofactor, forming a covalent adduct and irreversibly inactivating the enzyme.[8]

G LSD1_FAD LSD1-FAD (Oxidized) EnzymeSubstrate Enzyme-Probe Complex LSD1_FAD->EnzymeSubstrate Binding Probe Hydrazine Probe (R-NH-NH₂) Probe->EnzymeSubstrate LSD1_FADH2 LSD1-FADH₂ (Reduced) EnzymeSubstrate->LSD1_FADH2 2e⁻ Oxidation Reactive_Intermediate Reactive Diazonium Intermediate (R-N=N⁺) EnzymeSubstrate->Reactive_Intermediate Probe Oxidation Covalent_Adduct Covalent Adduct (LSD1-FAD-Probe) LSD1_FADH2->Covalent_Adduct Nucleophilic Attack Reactive_Intermediate->Covalent_Adduct Inactive_Enzyme Inactive Enzyme Covalent_Adduct->Inactive_Enzyme Irreversible Inactivation

Caption: Hypothesized mechanism of irreversible LSD1 inactivation by a hydrazine-containing chemical probe.

Protocols for Probe Characterization and Validation

A rigorous, multi-step validation process is required to classify a compound as a chemical probe. The following protocols outline a systematic approach, starting with biochemical assays and progressing to cell-based validation.

Part A: In Vitro Biochemical Characterization

The initial step is to determine if the compound directly inhibits the enzymatic activity of purified LSD1 and to assess its selectivity against other related enzymes.

Protocol 1: LSD1 Enzymatic Activity/Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available kits (e.g., EpigenTek P-3079) and measures the activity of purified LSD1 on a di-methylated H3K4 substrate.[14]

Principle: A di-methylated H3K4 substrate is bound to assay wells. Active LSD1 removes methyl groups, and the resulting demethylated product is recognized by a specific antibody, which is then quantified fluorometrically. The fluorescence signal is inversely proportional to LSD1 inhibition.

Table 2: Key Reagents and Materials

Reagent Purpose
Recombinant Human LSD1 Source of enzymatic activity
Di-methylated H3K4 Substrate Coated on assay plate
N'-(1-Methylazepan-4-YL)benzohydrazide HCl Test Inhibitor
Tranylcypromine (or GSK2879552) Positive Control Inhibitor
Assay Buffer Provides optimal pH and conditions for enzyme
Capture Antibody & Detection Antibody For specific detection of demethylated product
Fluoro-Developer Solution Generates fluorescent signal

| Fluorescence Microplate Reader | To quantify the signal (e.g., Ex/Em = 535/590 nm) |

Step-by-Step Methodology:

  • Prepare Inhibitor Dilutions: Create a series of dilutions of the test compound (e.g., from 100 µM down to 1 nM) and the positive control in Assay Buffer. Include a "No Inhibitor" control (DMSO vehicle) and a "No Enzyme" blank.

  • Enzyme Reaction: To the substrate-coated wells, add 50 µL of Assay Buffer containing the appropriate inhibitor dilution and 2-5 ng of purified LSD1 enzyme.

  • Incubation: Cover the plate and incubate at 37°C for 60-90 minutes to allow the demethylation reaction to proceed.

  • Detection:

    • Wash the wells 3 times with a wash buffer.

    • Add the Capture Antibody and incubate for 60 minutes at room temperature.

    • Wash, then add the Detection Antibody and incubate for 30 minutes.

    • Wash, then add the Fluoro-Developer Solution and incubate for 5 minutes, protected from light.

  • Measurement: Read the fluorescence intensity on a microplate reader.

  • Data Analysis:

    • Subtract the fluorescence of the "No Enzyme" blank from all other readings.

    • Calculate the percentage of inhibition for each concentration relative to the "No Inhibitor" control.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Protocol 2: Selectivity Profiling

Causality: To be a useful probe, a compound must be selective for its intended target. LSD1 is structurally related to monoamine oxidases (MAO-A and MAO-B). Testing for activity against these off-targets is a critical step to ensure that observed cellular phenotypes are due to LSD1 inhibition and not confounding polypharmacology.[15]

  • Perform Enzymatic Assays: Use commercially available assay kits for MAO-A and MAO-B, following similar principles as the LSD1 assay.

  • Determine IC₅₀ Values: Calculate the IC₅₀ of this compound against MAO-A and MAO-B.

  • Calculate Selectivity: A probe should ideally be at least 30- to 100-fold more potent against its primary target than against relevant off-targets.

Table 3: Example Data for Selectivity Profiling

Target IC₅₀ (nM) Selectivity vs. LSD1 (Fold)
LSD1 50 -
MAO-A 6,500 130x

| MAO-B | >20,000 | >400x |

Part B: Cell-Based Validation

Biochemical activity must translate to the cellular environment. The following workflow validates target engagement and assesses the phenotypic consequences of LSD1 inhibition.

G start Treat Cells with Candidate Probe western 1. Target Engagement (Western Blot for H3K4me2) start->western Confirm On-Target Effect prolif 2. Cellular Phenotype (Proliferation Assay, GI₅₀) western->prolif Link Target to Phenotype diff 3. Functional Outcome (AML Differentiation, CD11b+) prolif->diff Assess Therapeutic Relevance validate Validated Probe diff->validate

Caption: A logical workflow for the cellular validation of a candidate LSD1 chemical probe.

Protocol 3: Cellular Target Engagement via Western Blot

Principle: Inhibition of LSD1 in cells should lead to a measurable increase in the levels of its substrates, H3K4me2 and/or H3K9me2. This assay provides direct evidence that the compound is engaging its target in a cellular context.

  • Cell Culture: Seed an appropriate cell line (e.g., MV4-11 AML cells or A549 lung cancer cells) in 6-well plates and allow them to adhere/acclimate overnight.

  • Compound Treatment: Treat cells with increasing concentrations of the test compound (e.g., 0.1x, 1x, 10x the biochemical IC₅₀) for 24-72 hours. Include a vehicle (DMSO) control.

  • Histone Extraction: Harvest the cells and prepare acid extracts to enrich for histones, or prepare whole-cell lysates.

  • Western Blotting:

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).

    • Incubate with a primary antibody specific for H3K4me2 (or H3K9me2) overnight at 4°C.

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Re-probe the same membrane for total Histone H3 as a loading control. A dose-dependent increase in the H3K4me2/Total H3 ratio confirms target engagement.

Protocol 4: Anti-Proliferation Assay

Principle: As LSD1 is critical for the proliferation of many cancer cells, its inhibition is expected to reduce cell viability.[16]

  • Cell Seeding: Seed cancer cells (e.g., MV4-11) in a 96-well plate at an appropriate density.

  • Treatment: After 24 hours, treat the cells with a serial dilution of the test compound.

  • Incubation: Incubate for 72 hours (or a relevant time course).

  • Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo®, which measures ATP levels) and read the luminescence on a plate reader.

  • Analysis: Normalize the data to vehicle-treated controls and plot cell viability versus log inhibitor concentration to calculate the GI₅₀ (concentration for 50% growth inhibition).

Protocol 5: Induction of Myeloid Differentiation in AML Cells

Principle: LSD1 inhibition in AML cells can overcome a differentiation block, leading to the expression of mature myeloid markers like CD11b.[1]

  • Treatment: Treat a sensitive AML cell line (e.g., MV4-11) with the test compound at its GI₅₀ concentration for 4-6 days.

  • Staining: Harvest the cells and stain them with a fluorophore-conjugated anti-CD11b antibody and a viability dye (to exclude dead cells).

  • Flow Cytometry: Analyze the cells using a flow cytometer.

  • Analysis: Quantify the percentage of CD11b-positive cells in the treated population compared to the vehicle control. A significant increase indicates the induction of differentiation.

Interpreting Results and Best Practices for Probe Use

Self-Validation and Trustworthiness: A key principle of using chemical probes is the inclusion of proper controls to validate that the observed biological effect is a direct consequence of inhibiting the intended target.[7]

  • Negative Control: The ideal negative control is a close structural analog of the probe that is inactive against the target. If N'-(1-Methylazepan-4-YL)benzohydrazide is found to be active, synthesizing an analog where the hydrazine moiety is altered (e.g., reduced to an amine) could serve this purpose.

  • Concentration Matters: Use the probe at the lowest concentration that gives a maximal effect on the target biomarker (e.g., H3K4me2 levels). Using excessively high concentrations increases the risk of off-target effects.[7]

  • Correlation is Key: A hallmark of a good probe is a strong correlation between its biochemical potency (IC₅₀), its cellular target engagement potency, and its phenotypic effect potency (GI₅₀).

Conclusion and Future Directions

This guide provides a rigorous framework for the comprehensive evaluation of this compound as a candidate chemical probe for LSD1. By systematically progressing from biochemical assays to cellular target engagement and phenotypic readouts, researchers can build a robust evidence base to support its utility.

If this compound demonstrates high potency (low nM IC₅₀), selectivity (>30-fold), and on-target cellular activity, subsequent steps would include assessing its mechanism (reversible vs. irreversible), profiling against a wider panel of kinases and epigenetic targets, and conducting pharmacokinetic studies to evaluate its suitability for in vivo animal models.[6][18] Such a validated probe would be a valuable asset for the scientific community to further unravel the complex biology of LSD1.

References

  • An, M., & Yu, Y. (2023). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Frontiers in Pharmacology. [Link]

  • Kelly, R. D., & Strick, R. (2018). LSD1: biologic roles and therapeutic targeting. Epigenomics. [Link]

  • Cole, P. A. (2016). LSD1 Histone Demethylase Assays and Inhibition. Methods in Enzymology. [Link]

  • Pharmaffiliates. (n.d.). N'-(1-Methylazepan-4-yl)benzohydrazine-d5. Pharmaffiliates. [Link]

  • Ark Pharma Scientific Limited. (n.d.). N'-(1-Methylazepan-4-yl)benzohydrazide | CAS:110406-94-5. Ark Pharma Scientific Limited. [Link]

  • Li, X., et al. (2022). A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance. Frontiers in Pharmacology. [Link]

  • News-Medical.Net. (2025). Understanding the role of LSD1 in cellular processes and disease. News-Medical.Net. [Link]

  • Ganesan, A., et al. (2023). Lysine-specific demethylase 1 as a therapeutic cancer target: observations from preclinical study. Expert Opinion on Therapeutic Targets. [Link]

  • Cole, P. A. (2014). Histone Lysine Demethylase Inhibitors. Journal of Biological Chemistry. [Link]

  • Wang, Y., et al. (2025). Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Suraweera, A., & O'Byrne, K. (2022). The Targeted Inhibition of Histone Lysine Demethylases as a Novel Promising Anti-Cancer Therapeutic Strategy—An Update on Recent Evidence. International Journal of Molecular Sciences. [Link]

  • Arrowsmith, C. H., & Workman, P. (2022). A conversation on using chemical probes to study protein function in cells and organisms. Nature Communications. [Link]

  • Frontiers Media SA. (n.d.). New Insights into the Histone Lysine Specific Demethylase (LSD1) Inhibitors for Cancer Treatment. Frontiers in Chemistry. [Link]

  • Taylor & Francis Online. (n.d.). Histone demethylase inhibitors: developmental insights and current status. Journal of Controlled Release. [Link]

  • EpigenTek. (2022). Epigenase™ LSD1 Demethylase Activity/Inhibition Assay Kit (Fluorometric). EpigenTek. [Link]

  • Gámez-García, A., et al. (2021). Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. ACS Omega. [Link]

  • Marwitz, S., et al. (2020). Preclinical studies reveal that LSD1 inhibition results in tumor growth arrest in lung adenocarcinoma independently of driver mutations. The FEBS Journal. [Link]

  • Binda, C., et al. (2010). Biochemical, Structural, and Biological Evaluation of Tranylcypromine Derivatives as Inhibitors of Histone Demethylases LSD1 and LSD2. Journal of the American Chemical Society. [Link]

  • The Pharma Innovation. (2018). Benzohydrazides: As potential bio-active agents. The Pharma Innovation Journal. [Link]

Sources

Application Note: Azelastine EP Impurity B as a Reference Standard in Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the experimental use of Azelastine EP Impurity B as a reference standard for the identification and quantification of this impurity in Azelastine drug substances and products. The protocols detailed herein are grounded in principles outlined by the European Pharmacopoeia (EP) and are intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry. The application note emphasizes the rationale behind experimental procedures, ensuring robust and reliable analytical outcomes.

Introduction: The Imperative of Impurity Profiling

Azelastine is a potent, second-generation histamine H1-receptor antagonist widely used for the treatment of allergic rhinitis and conjunctivitis.[1][2] In the manufacturing of any active pharmaceutical ingredient (API), the formation of impurities is inevitable. These impurities can arise from starting materials, intermediates, degradation products, or various side reactions.[3] Rigorous control and monitoring of these impurities are not merely a regulatory requirement but a critical component of ensuring the safety and therapeutic efficacy of the final drug product.[4]

Impurity reference standards are highly characterized materials that serve as the benchmark in analytical procedures.[5] They are essential for method validation, system suitability testing, and the accurate quantification of impurities.[1][6] The use of a well-qualified reference standard like Azelastine EP Impurity B ensures that analytical methods are specific, accurate, and reproducible, thereby upholding the quality standards mandated by regulatory bodies like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA).[7][8]

This guide focuses on Azelastine EP Impurity B, a specified impurity in the European Pharmacopoeia, providing detailed protocols for its practical application in a quality control setting.

Characterization of Azelastine EP Impurity B

Azelastine EP Impurity B is chemically defined as N′-[(4RS)-1-methylhexahydro-1H-azepin-4-yl]benzohydrazide.[9] It is also recognized by the United States Pharmacopeia (USP) as Azelastine Related Compound B.[9] Before its use, the identity and purity of the reference standard must be unequivocally confirmed through its Certificate of Analysis (CoA), which should provide data from techniques such as NMR, Mass Spectrometry (MS), and HPLC.[3]

PropertyValueSource
Chemical Name N′-[(4RS)-1-methylhexahydro-1H-azepin-4-yl]benzohydrazide[9]
Synonyms Azelastine USP Related Compound B, 1-Benzoyl-2-[(4RS)-1-methylhexahydro-1H-azepin-4-yl]diazane[9][10]
CAS Number 110406-94-5 (free base)[10]
Molecular Formula C₁₄H₂₁N₃O[10]
Molecular Weight 247.34 g/mol [10]

Handling, Storage, and Safety

Proper handling and storage are paramount to maintaining the integrity and stability of the reference standard.

Storage Conditions

To prevent degradation, Azelastine EP Impurity B should be stored in a tightly sealed container, protected from light and moisture.

  • Recommended Storage: 2-8°C (Refrigerated).[10][11]

  • Rationale: Low temperatures and protection from environmental factors minimize the risk of chemical degradation, ensuring the standard's purity and concentration remain stable over its shelf life.

Safety Precautions

As a pharmaceutical compound of unknown long-term potency, appropriate safety measures must be observed.[11]

  • Engineering Controls: Handle the material in a laboratory fume hood or other form of local exhaust ventilation to avoid inhalation.[11]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear tightly fitting safety goggles.

    • Skin Protection: Use impervious gloves and a lab coat.

    • Respiratory Protection: If dust formation is likely, use a NIOSH-approved N100 or CEN-approved FFP3 particulate respirator.[11]

  • Disposal: Dispose of waste material in accordance with federal and local regulations, typically via a licensed hazardous material disposal company.[11]

Experimental Protocol: Application in HPLC Analysis

The primary application of Azelastine EP Impurity B is for the identification (e.g., peak identification in a chromatogram) and quantification of this impurity in Azelastine Hydrochloride API or its finished dosage forms. The following protocol is based on the methodology described in the European Pharmacopoeia for Azelastine Hydrochloride related substances testing.[12]

Overall Workflow

The following diagram illustrates the logical flow from receiving the reference standard to its application in sample analysis.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_validation Outcome A Receive & Verify Azelastine EP Impurity B Reference Standard (CoA) B Prepare Mobile Phase & Diluents A->B C Prepare Standard Solutions (e.g., Stock, Working, SST) B->C D Prepare Sample Solution (Azelastine API/Product) B->D E HPLC System Equilibration C->E D->E F System Suitability Test (SST) Inject SST Solution E->F F->E SST Failed G Analyze Samples Inject Standard & Sample Solutions F->G SST Passed H Process Data & Calculate Results G->H I Impurity Identification (by Retention Time) H->I J Impurity Quantification (by Peak Area) H->J

Caption: Workflow for the use of Azelastine EP Impurity B in HPLC analysis.

Equipment and Reagents
  • High-Performance Liquid Chromatography (HPLC) system with a UV/PDA detector.

  • Analytical balance.

  • Volumetric flasks and pipettes (Class A).

  • Sonicator.

  • pH meter.

  • Azelastine EP Impurity B Certified Reference Standard (CRS).

  • Azelastine Hydrochloride API.

  • Acetonitrile (HPLC Grade).

  • Sodium octanesulfonate.

  • Potassium dihydrogen phosphate.

  • Phosphoric acid.

  • Water for chromatography (e.g., Milli-Q or equivalent).

Chromatographic Conditions

The following conditions are adapted from the European Pharmacopoeia monograph for Azelastine Hydrochloride.[12]

ParameterSpecificationRationale
Column Nitrile silica gel for chromatography, 10 µmThe nitrile stationary phase provides the necessary selectivity to separate Azelastine from its structurally similar impurities.
Dimensions 250 mm x 4.6 mmA standard column length and diameter for good resolution and efficiency.
Mobile Phase Acetonitrile and an aqueous buffer (2.16 g/L sodium octanesulfonate, 0.68 g/L potassium dihydrogen phosphate), adjusted to pH 3.0-3.1 with phosphoric acid. (Approx. 260 mL Acetonitrile : 740 mL Buffer)The ion-pairing agent (sodium octanesulfonate) improves the retention and peak shape of the basic analytes. The buffered pH ensures consistent ionization states.
Flow Rate 2.0 mL/minA higher flow rate is used to achieve reasonable run times as specified in the monograph.
Column Temp. 30°CControlled temperature ensures reproducible retention times and peak shapes.
Detection UV Spectrophotometer at 210 nmThis wavelength provides good sensitivity for Azelastine and its related impurities.
Injection Vol. 10 µLA small injection volume is standard for analytical HPLC to prevent band broadening.
Preparation of Solutions
  • Solvent Mixture/Diluent: Prepare the mobile phase as described above.

  • Test Solution (Sample): Accurately weigh and dissolve a specified amount of Azelastine Hydrochloride API in the solvent mixture to obtain a target concentration (e.g., 0.5 mg/mL).

  • Reference Solution (a) - For Quantification:

    • Prepare a stock solution of Azelastine EP Impurity B CRS in the solvent mixture.

    • Dilute this stock solution to a final concentration corresponding to the specification limit of the impurity (e.g., 0.1% of the Test Solution concentration). The EP monograph specifies a 0.1% limit for this impurity.[12]

  • Reference Solution (b) - For System Suitability (SST):

    • As per the EP monograph, dissolve known amounts of Azelastine Impurity B CRS and Azelastine Impurity D CRS in a portion of the Test Solution.[12]

    • This solution is critical for verifying the resolution and specificity of the chromatographic system.

System Suitability Test (SST)

Before any sample analysis, the performance of the HPLC system must be verified. This is a non-negotiable step for ensuring data integrity.

  • Inject Reference Solution (b).

  • Verify the acceptance criteria as specified in the pharmacopoeia.

    • Resolution: The resolution between the peaks due to Impurity B and Impurity D must be a minimum of 4.0.[12]

    • Rationale: This confirms that the chromatographic system can adequately separate these two closely eluting impurities, ensuring that they can be accurately quantified without interference.

Analysis Procedure
  • Inject the solvent mixture (blank) to ensure no carryover or system contamination.

  • Inject Reference Solution (a) multiple times (e.g., n=5) to check the precision of the system (RSD ≤ 5.0%).

  • Inject the Test Solution.

  • Identify the Azelastine EP Impurity B peak in the Test Solution chromatogram by comparing its retention time with the peak from Reference Solution (a). The relative retention time for Impurity B is approximately 0.3 relative to the main Azelastine peak.[12]

Calculation of Impurity Content

The amount of Azelastine EP Impurity B in the sample is calculated by comparing the peak area of the impurity in the Test Solution to the peak area of the impurity in Reference Solution (a).

Formula:

  • Area_Impurity_Sample: Peak area of Impurity B in the Test Solution chromatogram.

  • Area_Impurity_Standard: Peak area of Impurity B in the Reference Solution (a) chromatogram.

  • Conc_Standard: Concentration of Impurity B in Reference Solution (a).

  • Conc_Sample: Concentration of Azelastine HCl in the Test Solution.

Role in Analytical Method Validation

Azelastine EP Impurity B is indispensable for the validation of the analytical method according to ICH Q2(R1) guidelines. Its use establishes the method's reliability for its intended purpose: impurity testing.[13][14]

G cluster_validation Method Validation Parameters (ICH Q2) center Azelastine EP Impurity B Reference Standard Specificity Specificity (Distinguishing impurity from other components) center->Specificity Used to confirm peak identity and resolution Linearity Linearity (Response is proportional to concentration) center->Linearity Used to prepare a dilution series Accuracy Accuracy (Closeness to the true value) center->Accuracy Used to spike placebo/API for recovery studies Precision Precision (Repeatability & Intermediate Precision) center->Precision Used in multiple preparations to assess variability LOQ Limit of Quantitation (LOQ) (Lowest amount quantifiable with precision) center->LOQ Used to establish the reporting threshold

Caption: Role of the reference standard in validating key analytical method parameters.

  • Specificity: The reference standard is used to confirm the retention time of Impurity B and to demonstrate that the method can resolve it from the API peak and other potential impurities.

  • Linearity: A series of solutions are prepared at different concentrations using the reference standard to demonstrate a linear relationship between concentration and detector response.

  • Accuracy: The reference standard is spiked into the sample matrix (or placebo) at various levels and the recovery is measured to prove the method's accuracy.

  • Limit of Quantitation (LOQ): The reference standard is used to determine the lowest concentration of Impurity B that can be reliably quantified with acceptable precision and accuracy.[13]

Conclusion

The experimental use of Azelastine EP Impurity B as a reference standard is a fundamental requirement for the quality control of Azelastine. Its proper application, from handling and storage to its central role in HPLC analysis and method validation, underpins the reliability of impurity profiling. Adherence to pharmacopoeial methods and a thorough understanding of the rationale behind each experimental step, as outlined in this guide, are essential for ensuring that Azelastine-containing medicines are safe, effective, and compliant with global regulatory standards.

References

  • SynZeal. (n.d.). Azelastine EP Impurity B. Retrieved from SynZeal Research Pvt. Ltd. [Link]

  • SynThink Research Chemicals. (n.d.). Azelastine EP Impurities and USP Related Compounds. Retrieved from [Link]

  • SynZeal. (n.d.). Azelastine Impurities. Retrieved from SynZeal Research Pvt. Ltd. [Link]

  • Pharmaffiliates. (n.d.). Azelastine-Impurities. Retrieved from [Link]

  • Cleanchem. (n.d.). Azelastine EP Impurity B. Retrieved from Cleanchem Laboratories LLP. [Link]

  • Veeprho. (2024, March 29). The Crucial Role of Reference Standards in the Pharmaceutical Industry!. Retrieved from [Link]

  • Patel, D. D., et al. (2023). Development and validation of stability indicating impurity profiling method for Azelastine Hydrochloride and Fluticasone Propionate in Nasal spray product by using HPLC with UV/PDA detector. Journal of Pharmaceutical and Biomedical Analysis, 228, 115309. [Link]

  • IJCRT. (n.d.). A review: Analytical method for determination of Azelastine Hcl in pharmaceutical dosage form. International Journal of Creative Research Thoughts. [Link]

  • Google Patents. (2022).
  • IJNRD. (2024). METHOD DEVELOPMENT AND VALIDATION FOR AZELASTINE HYDROCHLORIDE AND FLUTICASONE PROPIONATE BY USING RP-HPLC. International Journal of Novel Research and Development. [Link]

  • Cleanchem Laboratories LLP. (n.d.). MATERIAL SAFETY DATA SHEETS AZELASTINE EP IMPURITY B. Retrieved from [Link]

  • European Medicines Agency. (2022). Guideline on control of impurities of pharmacopoeial substances. Retrieved from [Link]

  • European Pharmacopoeia. (2011). AZELASTINE HYDROCHLORIDE. Ph. Eur. 7.0, 1649.
  • MRIGlobal. (n.d.). Reference Standards in the Pharmaceutical Industry. Retrieved from [Link]

  • SynThink Research Chemicals. (n.d.). Working Standards vs. Reference Standards: Understanding the Key Differences. Retrieved from [Link]

  • Islam, R., et al. (2014). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. The AAPS Journal, 16(5), 958-969. [Link]

  • ResolveMass Laboratories Inc. (2025). Analytical Techniques for Reference Standard Characterization. Retrieved from [Link]

Sources

Strategic Synthesis and Application of Deuterated N'-(1-Methylazepan-4-yl)benzohydrazine as a High-Fidelity Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Advanced Mass Spectrometry

Abstract

Quantitative bioanalysis by mass spectrometry is foundational to modern drug development and clinical research. The accuracy of these measurements hinges on the effective correction of analytical variability arising from sample preparation, matrix effects, and instrument fluctuations. Stable isotope-labeled internal standards (SIL-IS) are the gold standard for achieving this correction. This document provides a comprehensive guide to the synthesis, characterization, and application of deuterated N'-(1-Methylazepan-4-yl)benzohydrazine, specifically the benzoyl-d₅ isotopologue. We present a robust, step-by-step synthetic protocol, detailed analytical characterization, and a practical workflow for its implementation in quantitative LC-MS/MS assays, designed for researchers and drug development professionals seeking to enhance the precision and reliability of their bioanalytical data.

The Imperative for Isotopic Internal Standards in Mass Spectrometry

In quantitative liquid chromatography-mass spectrometry (LC-MS), an ideal internal standard (IS) should mirror the physicochemical properties of the analyte as closely as possible.[1][2] This ensures that any loss or variability experienced by the analyte during sample extraction, chromatography, and ionization is proportionally matched by the IS.[3][4] Deuterated compounds, where hydrogen atoms are replaced by their stable isotope deuterium, serve as superior internal standards because they exhibit nearly identical chemical behavior, ionization efficiency, and chromatographic retention times to their non-deuterated counterparts (the analyte).[2][4] The key distinction is their mass, allowing the mass spectrometer to detect and quantify the analyte and the IS independently.[5] This co-eluting, mass-shifted reference provides the most reliable method for correcting analytical variability, a practice strongly endorsed by regulatory bodies like the FDA.[6][7][8]

The target molecule, N'-(1-Methylazepan-4-yl)benzohydrazine, is a relevant scaffold in medicinal chemistry, and its deuterated analog serves as a labeled intermediate in the synthesis of other important compounds like Azelastine.[9] This guide details the synthesis of the benzoyl-d₅ variant, a strategically labeled isotopologue where the deuterium atoms are placed on the chemically stable aromatic ring, preventing back-exchange and ensuring isotopic integrity throughout the analytical process.

Synthesis of N'-(1-Methylazepan-4-yl)benzohydrazine-d₅

The synthesis is designed as a robust three-step process starting from a commercially available deuterated precursor. This approach is superior to attempting deuteration of the final molecule, as it ensures precise label placement and high isotopic enrichment.

Logical Workflow for Synthesis

The chosen synthetic pathway prioritizes efficiency, purity, and high yield. It begins with the conversion of benzoic acid-d₅ to its more reactive methyl ester, followed by hydrazinolysis to form the key benzohydrazide-d₅ intermediate. The final step involves a condensation reaction with 1-methylazepan-4-one to form a hydrazone, which is then selectively reduced to yield the target compound.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis cluster_2 Step 3: Reductive Amination A Benzoic Acid-d₅ B Methyl Benzoate-d₅ A->B  SOCl₂,  Methanol C Benzohydrazide-d₅ B->C  Hydrazine Hydrate,  Ethanol, Reflux E N'-(1-Methylazepan-4-yl)benzohydrazine-d₅ C->E  NaBH₃CN,  Methanol D 1-Methylazepan-4-one D->E

Caption: Synthetic workflow for N'-(1-Methylazepan-4-yl)benzohydrazine-d₅.

Experimental Protocols

Materials and Reagents

ReagentM.W. ( g/mol )Role
Benzoic Acid-d₅127.16Starting Material
Thionyl Chloride (SOCl₂)118.97Activating Agent
Anhydrous Methanol32.04Reagent & Solvent
Hydrazine Hydrate (~64%)50.06Reagent
Anhydrous Ethanol46.07Solvent
1-Methylazepan-4-one127.19Reagent
Sodium Cyanoborohydride (NaBH₃CN)62.84Reducing Agent
Diethyl Ether74.12Extraction Solvent
Saturated Sodium Bicarbonate (NaHCO₃)84.01Aqueous Wash
Anhydrous Magnesium Sulfate (MgSO₄)120.37Drying Agent

Protocol 1: Synthesis of Methyl Benzoate-d₅

  • Rationale: The conversion of the carboxylic acid to a methyl ester increases the electrophilicity of the carbonyl carbon, facilitating the subsequent nucleophilic attack by hydrazine. Thionyl chloride provides a reliable method for this transformation via an acid chloride intermediate.

  • To a round-bottom flask under an inert atmosphere (N₂), add benzoic acid-d₅ (e.g., 1.27 g, 10 mmol).

  • Add anhydrous methanol (20 mL) and cool the mixture in an ice bath (0 °C).

  • Slowly add thionyl chloride (1.1 mL, 15 mmol) dropwise over 10 minutes. Caution: This reaction is exothermic and releases HCl gas.

  • Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Monitor the reaction by TLC (e.g., 3:1 Hexane:Ethyl Acetate).

  • Once complete, remove the solvent under reduced pressure.

  • Dissolve the residue in diethyl ether (50 mL) and wash with saturated sodium bicarbonate solution (2 x 25 mL) and brine (1 x 25 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield methyl benzoate-d₅ as a clear oil. The product is typically of sufficient purity for the next step.

Protocol 2: Synthesis of Benzohydrazide-d₅

  • Rationale: This is a classic hydrazinolysis reaction. Hydrazine is a potent nucleophile that readily displaces the methoxy group of the ester to form the stable hydrazide.[10] The reaction is typically driven to completion by using an excess of hydrazine and heating under reflux.[11][12]

  • In a round-bottom flask, dissolve methyl benzoate-d₅ (from the previous step, ~10 mmol) in ethanol (30 mL).

  • Add hydrazine hydrate (2.5 mL, ~50 mmol).

  • Heat the mixture to reflux (approx. 80 °C) for 4-6 hours.[10] Monitor the reaction by TLC until the starting ester is consumed.

  • Cool the reaction mixture to room temperature, then place it in an ice bath for 1 hour to induce crystallization.

  • Collect the white crystalline solid by vacuum filtration, washing with a small amount of cold ethanol.

  • Dry the solid under vacuum to yield pure benzohydrazide-d₅.

Protocol 3: Synthesis of N'-(1-Methylazepan-4-yl)benzohydrazine-d₅

  • Rationale: This step is a direct reductive amination.[13] The benzohydrazide-d₅ and 1-methylazepan-4-one first form a hydrazone intermediate in situ. Sodium cyanoborohydride is a mild reducing agent that selectively reduces the protonated iminium/hydrazonium species over the ketone, maximizing the yield of the desired product.

  • Dissolve benzohydrazide-d₅ (e.g., 1.41 g, 10 mmol) and 1-methylazepan-4-one (1.27 g, 10 mmol) in anhydrous methanol (40 mL).

  • Adjust the pH of the solution to ~6 by adding a few drops of glacial acetic acid. This is crucial for promoting hydrazone formation.[14]

  • Add sodium cyanoborohydride (0.75 g, 12 mmol) portion-wise over 15 minutes.

  • Stir the reaction at room temperature for 24 hours.

  • Quench the reaction by slowly adding 1M HCl until gas evolution ceases.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Make the aqueous residue basic (pH > 10) with 2M NaOH and extract with dichloromethane (3 x 40 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of dichloromethane/methanol/ammonium hydroxide) to yield the final product, N'-(1-Methylazepan-4-yl)benzohydrazine-d₅.

Analytical Characterization: The Self-Validating System

Thorough characterization is essential to confirm the identity, purity, and isotopic incorporation of the synthesized standard.[15] A combination of mass spectrometry and NMR spectroscopy provides a complete analytical picture.[16]

3.1. Mass Spectrometry (MS)

  • Objective: To confirm the molecular weight and assess isotopic purity.

  • Method: High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI).

  • Expected Results: The analysis should confirm the mass of the protonated molecule [M+H]⁺.

CompoundFormulaExpected [M+H]⁺ (monoisotopic)Observed [M+H]⁺Isotopic Purity
Analyte (unlabeled)C₁₄H₂₂N₃O⁺248.1757To be determinedN/A
SIL-IS (d₅)C₁₄H₁₇D₅N₃O⁺253.2071To be determined>98%
  • Interpretation: The mass spectrum should show a dominant peak at the expected m/z for the d₅-labeled compound. The absence of a significant signal at the m/z of the unlabeled analyte confirms high isotopic purity.[16]

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the molecular structure and the specific location of the deuterium labels.[15]

  • Methods: ¹H NMR and ²H NMR.

  • ¹H NMR Analysis: The proton spectrum of the deuterated standard should be compared to that of an unlabeled reference standard. The key diagnostic feature will be the significant reduction or complete absence of signals corresponding to the aromatic protons of the benzoyl group.[17] All other signals (azepane ring, N-methyl) should remain.

  • ²H NMR Analysis: Deuterium NMR provides direct evidence of deuterium incorporation.[18] A signal in the aromatic region of the ²H spectrum confirms that the labels are correctly positioned on the phenyl ring.

Application Protocol: Use as an Internal Standard in LC-MS/MS

This protocol outlines the use of the synthesized N'-(1-Methylazepan-4-yl)benzohydrazine-d₅ as an internal standard for the quantification of its unlabeled analogue in a biological matrix (e.g., human plasma).

Workflow for Quantitative Bioanalysis

Caption: Workflow for using the SIL-IS in a quantitative LC-MS assay.

Protocol 4: Preparation of Stock and Working Solutions

  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh ~5 mg of the unlabeled analyte and the d₅-SIL-IS into separate volumetric flasks.

    • Dissolve in methanol to a final concentration of 1.0 mg/mL. Store at -20 °C.

  • Analyte Working Solutions for Calibration Curve:

    • Perform serial dilutions of the analyte primary stock solution with 50:50 methanol:water to prepare a series of working solutions for spiking the calibration standards (e.g., from 1 ng/mL to 1000 ng/mL).

  • Internal Standard Working Solution (ISWS):

    • Dilute the d₅-SIL-IS primary stock solution with 50:50 methanol:water to a final concentration that yields a robust MS signal (e.g., 50 ng/mL). This concentration should be consistent for all samples.

Protocol 5: Sample Preparation and Extraction

  • Rationale: This procedure uses a simple protein precipitation method, which is fast and effective. The IS is added at the very beginning to ensure it undergoes identical processing as the analyte.

  • Prepare Calibration Standards:

    • Pipette 50 µL of blank human plasma into a series of microcentrifuge tubes.

    • Spike 5 µL of each analyte working solution into the plasma to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

  • Prepare Quality Control (QC) and Unknown Samples:

    • Pipette 50 µL of QC or unknown plasma samples into separate tubes.

  • Add Internal Standard:

    • To every tube (calibrators, QCs, blanks, and unknowns), add 10 µL of the ISWS (50 ng/mL).

  • Protein Precipitation:

    • Add 200 µL of ice-cold acetonitrile to each tube.

    • Vortex vigorously for 1 minute to precipitate plasma proteins.

  • Centrifugation:

    • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer and Inject:

    • Carefully transfer the supernatant to an HPLC vial.

    • Inject a portion (e.g., 5-10 µL) onto the LC-MS/MS system.

Protocol 6: LC-MS/MS Method and Data Analysis

  • LC Conditions: Use a suitable C18 column with a gradient elution (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to achieve chromatographic separation. The key is to ensure the analyte and SIL-IS co-elute.

  • MS/MS Conditions: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

    • Analyte MRM Transition: e.g., m/z 248.2 → 112.1 (parent ion → fragment ion)

    • SIL-IS MRM Transition: e.g., m/z 253.2 → 112.1 (parent ion → fragment ion)

    • Note: The fragment ion may be identical if it does not contain the deuterated part of the molecule. This is acceptable and often desirable.

  • Data Analysis:

    • Integrate the peak areas for both the analyte and the SIL-IS in each injection.

    • Calculate the Peak Area Ratio (PAR) = Analyte Area / SIL-IS Area.

    • For the calibration standards, plot the PAR against the nominal concentration of the analyte and apply a linear regression (typically with 1/x² weighting).

    • Use the resulting regression equation to calculate the concentration of the analyte in the unknown samples based on their measured PAR. The entire process must adhere to bioanalytical method validation guidelines.[7][19][20]

Conclusion

The use of a well-characterized, isotopically stable internal standard is non-negotiable for achieving high-quality data in regulated bioanalysis. This application note provides a validated and logical framework for the synthesis of N'-(1-Methylazepan-4-yl)benzohydrazine-d₅, its rigorous characterization, and its seamless integration into quantitative LC-MS/MS workflows. By following these protocols, researchers can significantly improve the accuracy, precision, and robustness of their analytical methods, leading to more reliable data in drug discovery, development, and clinical monitoring.

References

  • Synthesis and bioactivity of benzohydrazide derivatives. Biointerface Research in Applied Chemistry.
  • Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica.
  • Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules. Available at: [Link].

  • Applications and Synthesis of Deuterium-Labeled Compounds. Macmillan Group, Princeton University. Available at: [Link].

  • Labeling of methyl groups: a streamlined protocol and guidance for the selection of 2H precursors based on molecular weight. Journal of Biomolecular NMR. Available at: [Link].

  • Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews. Available at: [Link].

  • Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc.. Available at: [Link].

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc.. Available at: [Link].

  • Solid-State Deuterium NMR Studies of Organic Molecules in the Tectosilicate Nonasil. The Journal of Physical Chemistry B. Available at: [Link].

  • Access to N-α-deuterated amino acids and DNA conjugates via Ca(II)-HFIP-mediated reductive deutero-amination of α-oxo-carbonyl compounds. Nature Communications. Available at: [Link].

  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. ResearchGate. Available at: [Link].

  • Synthesis and Characterization of Novel Benzohydrazide as Potential Antibacterial Agents from Natural Product Vanillin and Wintergreen Oil. AIP Publishing. Available at: [Link].

  • Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link].

  • Reductive amination with concomitant deuterium-labelling. ResearchGate. Available at: [Link].

  • Bioanalytical Method Validation. U.S. Food and Drug Administration. Available at: [Link].

  • N'-(1-Methylazepan-4-yl)benzohydrazine-d5. Pharmaffiliates. Available at: [Link].

  • Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. UCHEM. Available at: [Link].

  • Isotope Labeling of Alanine Methyl Groups on a Deuterated Background for NMR Studies of High-Molecular-Weight Proteins. National Institutes of Health. Available at: [Link].

  • Docket No. FDA 2013-D-1020: FDA Draft Guidance for Industry - Bioanalytical Method Validation. Regulations.gov. Available at: [Link].

  • Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. Molecules. Available at: [Link].

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. Available at: [Link].

  • Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. YouTube. Available at: [Link].

  • Evaluating the use of NMR for the determination of deuterium abundance in water. University of Groningen. Available at: [Link].

  • Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives. Arabian Journal of Chemistry. Available at: [Link].

  • Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc.. Available at: [Link].

  • USFDA. Guidance for Industry: Bioanalytical Method Validation. ResearchGate. Available at: [Link].

  • Deuterium Labeling Reaction. Chem-Station. Available at: [Link].

  • Labeling of methyl groups: a streamlined protocol and guidance for the selection of 2H precursors based on molecular weight. SpringerLink. Available at: [Link].

  • Local Deuteration Enables NMR Observation of Methyl Groups in Proteins from Eukaryotic and Cell-Free Expression Systems. Angewandte Chemie. Available at: [Link].

  • Understanding Internal standards and how to choose them. Reddit. Available at: [Link].

  • Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. YouTube. Available at: [Link].

Sources

The Azepane Ring: A Privileged Scaffold for Enhancing Protein Binding Affinity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Six-Membered Ring Paradigm

In the landscape of medicinal chemistry, five- and six-membered nitrogen-containing heterocycles, such as pyrrolidines and piperidines, have long been the workhorses of drug design.[1] Their synthetic accessibility and well-understood conformational preferences have made them ubiquitous in a vast array of therapeutic agents. However, the exploration of larger ring systems, particularly the seven-membered azepane scaffold, has unveiled a new dimension in the quest for enhanced binding affinity and target selectivity.[2]

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth insights into the multifaceted role of the azepane ring in augmenting interactions with protein targets. We will delve into the theoretical underpinnings of its unique structural and conformational properties, present detailed protocols for quantifying these interactions, and showcase case studies that highlight the tangible benefits of incorporating this versatile motif in drug design.

The Azepane Advantage: Conformational Flexibility and Expanded Vector Space

The seemingly subtle addition of a single methylene unit to the piperidine ring transforms it into the azepane ring, a modification that bestows significant and advantageous physicochemical properties. The primary contributor to the azepane ring's utility in enhancing binding affinity is its increased conformational flexibility.[3] Unlike the relatively rigid chair and boat conformations of piperidine, the seven-membered azepane ring can adopt a wider range of lower-energy conformations, including chair, boat, twist-chair, and twist-boat forms.

This conformational dynamism allows the azepane ring to more effectively adapt to the specific topology of a protein's binding pocket, maximizing surface complementarity and enabling the formation of optimal intermolecular interactions. This inherent flexibility can be crucial for engaging with shallow or irregularly shaped binding sites where more rigid scaffolds might fail to establish a sufficient number of high-affinity contacts.

Furthermore, the larger ring size of azepane provides an expanded vector space for the attachment of substituents. This allows medicinal chemists to project functional groups into new regions of the binding pocket, potentially engaging with previously unexploited amino acid residues and forming additional hydrogen bonds, hydrophobic interactions, or salt bridges that collectively contribute to a more potent and selective ligand.[4]

Quantifying the Enhancement: Methodologies for Assessing Binding Affinity

A rigorous evaluation of the azepane ring's contribution to binding affinity requires precise and reliable experimental techniques. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are two of the most powerful and widely used methods for characterizing ligand-protein interactions. The choice between these techniques often depends on the specific research question, the properties of the interacting molecules, and the desired level of thermodynamic and kinetic detail.[5]

Isothermal Titration Calorimetry (ITC): A Thermodynamic Deep Dive

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[6] This allows for the determination of the binding affinity (Kd), binding stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS). This wealth of information is invaluable for understanding the driving forces behind the binding event. For instance, a favorable enthalpic contribution often suggests strong hydrogen bonding and van der Waals interactions, while a favorable entropic contribution may indicate the release of ordered solvent molecules from the binding interface.

The decision to use ITC is often driven by the need for a comprehensive thermodynamic understanding of the binding interaction. It is particularly well-suited for situations where:

  • Label-free, in-solution measurements are critical: ITC does not require immobilization or labeling of the interacting partners, thus avoiding potential artifacts that could alter the binding properties.

  • Stoichiometry is unknown: ITC is the gold standard for determining the stoichiometry of an interaction.

  • Understanding the driving forces is a priority: The ability to dissect the binding energy into its enthalpic and entropic components provides deep mechanistic insights.

However, ITC is not without its limitations. It is a relatively low-throughput technique and typically requires larger amounts of sample compared to SPR. Additionally, very high or very low affinity interactions can be challenging to measure accurately.[7]

This protocol provides a generalized framework for an ITC experiment. Specific concentrations and parameters should be optimized for each unique protein-ligand system.

1. Sample Preparation:

  • Protein: Dialyze the purified kinase extensively against the chosen assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM MgCl₂, 1 mM TCEP, pH 7.5). After dialysis, concentrate the protein to approximately 20-30 µM and determine the precise concentration using a reliable method (e.g., UV-Vis spectroscopy at 280 nm with the calculated extinction coefficient).
  • Ligand: Dissolve the azepane-containing inhibitor in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Prepare the final ligand solution by diluting the DMSO stock into the same dialysis buffer used for the protein, ensuring the final DMSO concentration is identical in both the protein and ligand solutions (typically 1-2%) to minimize heat of dilution effects. The final ligand concentration in the syringe should be 10-15 times that of the protein concentration in the cell (e.g., 200-300 µM).
  • Buffer Matching: It is critical that the buffer in the sample cell (containing the protein) and the syringe (containing the ligand) are identical to avoid large heats of dilution that can obscure the binding signal. Prepare a sufficient quantity of a single buffer batch for all dialysis, dilutions, and as the ITC running buffer.

2. ITC Experiment Setup:

  • Instrument: Use a properly cleaned and calibrated Isothermal Titration Calorimeter (e.g., a Malvern Panalytical MicroCal PEAQ-ITC or similar).
  • Temperatures: Set the experimental temperature to 25 °C.
  • Titration Parameters:
  • Initial Delay: 60 seconds
  • Number of Injections: 19
  • Injection Volume: 2 µL
  • Spacing between Injections: 150 seconds
  • Stirring Speed: 750 rpm
  • Reference Power: 10 µcal/sec

3. Data Acquisition:

  • Load the protein solution into the sample cell and the ligand solution into the syringe, ensuring no air bubbles are present.
  • Perform a control titration by injecting the ligand solution into the buffer-filled sample cell to determine the heat of dilution of the ligand.
  • Initiate the main titration experiment.

4. Data Analysis:

  • Subtract the heat of dilution data from the protein-ligand binding data.
  • Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) using the instrument's analysis software (e.g., MicroCal PEAQ-ITC Analysis Software).
  • The fitting will yield the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.
Surface Plasmon Resonance (SPR): Unraveling Binding Kinetics

SPR is a powerful, label-free optical technique that allows for the real-time monitoring of molecular interactions.[8] In a typical SPR experiment, one molecule (the ligand) is immobilized on a sensor chip surface, and its binding partner (the analyte) is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

The primary advantage of SPR is its ability to provide detailed kinetic information, including the association rate constant (kₐ) and the dissociation rate constant (kₔ).[9] From these values, the equilibrium dissociation constant (Kd = kₔ/kₐ) can be calculated. This kinetic information is particularly valuable in drug discovery, as the residence time of a drug on its target (related to kₔ) can be a better predictor of in vivo efficacy than binding affinity alone.

SPR is often the method of choice when:

  • Kinetic information is paramount: Understanding the on- and off-rates of a drug candidate can provide crucial insights into its mechanism of action and potential for in vivo efficacy.

  • Sample consumption is a concern: SPR generally requires less sample than ITC.

  • High-throughput screening is needed: Modern SPR instruments can analyze multiple interactions in parallel.

A key consideration in SPR is the need to immobilize one of the binding partners, which can sometimes lead to a loss of activity or steric hindrance.[10] Careful selection of the immobilization strategy is therefore crucial for obtaining meaningful data.

This protocol outlines a general procedure for an SPR experiment. Specifics will vary depending on the instrument and sensor chip used.

1. Sample and Buffer Preparation:

  • Protein (Ligand): Prepare the purified target protein in a suitable immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0 for amine coupling). The protein concentration should typically be in the range of 20-50 µg/mL.
  • Small Molecule (Analyte): Prepare a stock solution of the azepane-containing compound in 100% DMSO. Create a dilution series of the analyte in the running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20, pH 7.4). The concentration range should ideally span from 10-fold below to 10-fold above the expected Kd. Ensure the final DMSO concentration is consistent across all analyte dilutions and the running buffer.
  • Running Buffer: Prepare a large volume of the chosen running buffer, filtered and degassed.

2. Ligand Immobilization (Amine Coupling on a CM5 Sensor Chip):

  • Surface Activation: Inject a 1:1 mixture of 0.4 M EDC and 0.1 M NHS over the sensor surface to activate the carboxymethyl groups.
  • Ligand Injection: Inject the protein solution over the activated surface until the desired immobilization level is reached (typically aiming for a response that will yield a maximum analyte binding signal of ~100 RU).
  • Deactivation: Inject 1 M ethanolamine-HCl to deactivate any remaining active esters.

3. Kinetic Analysis:

  • Analyte Injections: Perform a series of injections of the analyte at different concentrations over the immobilized ligand surface and a reference surface (an activated and deactivated surface without ligand). Each injection cycle consists of:
  • Association Phase: Flow the analyte over the surface for a defined period (e.g., 120-180 seconds) to monitor binding.
  • Dissociation Phase: Flow the running buffer over the surface to monitor the dissociation of the analyte from the ligand (e.g., 300-600 seconds).
  • Regeneration: If necessary, inject a regeneration solution (e.g., a short pulse of low pH glycine or high salt buffer) to remove any remaining bound analyte before the next injection cycle. The regeneration conditions must be optimized to ensure complete removal of the analyte without damaging the immobilized ligand.

4. Data Analysis:

  • Reference Subtraction: Subtract the signal from the reference surface from the signal from the ligand surface to correct for bulk refractive index changes and non-specific binding.
  • Kinetic Fitting: Fit the resulting sensorgrams to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software (e.g., Biacore Evaluation Software). This will yield the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kd).

Visualizing the Interaction: The Power of Structural Biology and Molecular Modeling

While ITC and SPR provide quantitative data on binding affinity and kinetics, a deeper understanding of how the azepane ring enhances these parameters requires atomic-level structural information. X-ray crystallography and molecular modeling are indispensable tools for visualizing the precise interactions between an azepane-containing ligand and its protein target.[11]

X-ray Crystallography: A Static Snapshot of Binding

X-ray crystallography can provide a high-resolution, three-dimensional structure of a protein-ligand complex, revealing the exact orientation of the ligand in the binding pocket and the specific amino acid residues it interacts with.[12] This information is invaluable for structure-based drug design, allowing for the rational optimization of a lead compound to improve its potency and selectivity.

Obtaining a high-quality co-crystal structure of a protein with a flexible ligand like an azepane derivative can be challenging.[13] The conformational flexibility of the azepane ring may lead to multiple binding poses or disorder within the crystal lattice. However, when successful, the resulting structure provides unparalleled insights into the molecular basis of binding.

G cluster_protein Protein Preparation cluster_ligand Ligand Preparation cluster_complex Complex Formation cluster_xtal Crystallization cluster_data Data Collection & Analysis p1 Protein Expression & Purification p2 Concentration & Purity Check p1->p2 c1 Incubate Protein and Ligand p2->c1 l1 Azepane Ligand Synthesis l2 Solubilization in a Compatible Solvent l1->l2 l2->c1 c2 Purify Protein-Ligand Complex (e.g., Size Exclusion Chromatography) c1->c2 x1 Set up Crystallization Screens (Vapor Diffusion) c2->x1 x2 Crystal Growth & Optimization x1->x2 d1 X-ray Diffraction Data Collection x2->d1 d2 Structure Solution & Refinement d1->d2 d3 Analysis of Binding Interactions d2->d3

Figure 1. A generalized workflow for obtaining a protein-ligand co-crystal structure.
Molecular Modeling: Dynamic Insights into Binding

Molecular dynamics (MD) simulations complement the static picture provided by X-ray crystallography by offering a dynamic view of the protein-ligand complex.[14] These simulations can reveal how the conformational flexibility of the azepane ring allows the ligand to adapt to the binding pocket over time, and can help to identify key transient interactions that may not be apparent in a static crystal structure.[15]

Docking studies, a form of molecular modeling, can be used to predict the binding pose of an azepane-containing ligand in the absence of an experimental structure.[4] While less accurate than crystallography, docking can be a valuable tool for prioritizing compounds for synthesis and for generating hypotheses about structure-activity relationships.

G cluster_protein Protein Binding Pocket cluster_ligand Azepane-Containing Ligand res1 Hydrophobic Residue (e.g., Leu, Val) res2 H-bond Donor (e.g., Asn, Gln) res3 H-bond Acceptor (e.g., Asp, Glu) res4 Aromatic Residue (e.g., Phe, Tyr) azepane Azepane Ring azepane->res1 Hydrophobic Interaction azepane->res3 Hydrogen Bond (N-H as donor) subst1 Hydrophobic Substituent subst1->res4 π-π Stacking subst2 H-bond Acceptor subst2->res2 Hydrogen Bond subst3 H-bond Donor subst3->res3 Hydrogen Bond

Sources

Troubleshooting & Optimization

N'-(1-Methylazepan-4-YL)benzohydrazide hydrochloride solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals experiencing aqueous solubility issues with N'-(1-Methylazepan-4-YL)benzohydrazide hydrochloride (CAS: 117078-69-0). While specific experimental solubility data for this compound is not extensively published, this document leverages established principles of physical chemistry and formulation science for structurally related benzohydrazide and amine hydrochloride salt compounds to provide a robust troubleshooting framework.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound in neutral aqueous buffer (e.g., PBS pH 7.4). Why is this happening?

A1: This is a common and expected challenge. The compound is a hydrochloride salt of a molecule containing a basic amine (the nitrogen in the methylazepane ring). In neutral to basic solutions, the protonated, more soluble salt form can convert to its less soluble free base form, causing it to precipitate. The solubility of such compounds is highly pH-dependent, with significantly greater solubility in acidic conditions.[1][2][3]

Q2: What is the best starting solvent for preparing a high-concentration stock solution?

A2: For initial stock preparation, a water-miscible organic solvent is recommended. Dimethyl sulfoxide (DMSO) is an excellent first choice due to its strong solubilizing power for a wide range of organic molecules. Other potential options include ethanol or N,N-dimethylformamide (DMF). A high-concentration stock in one of these solvents can then be diluted into your aqueous experimental medium, though care must be taken to avoid precipitation upon dilution (see Troubleshooting Guide).

Q3: How does pH fundamentally affect the solubility of this compound?

A3: As a hydrochloride salt of a basic compound, its solubility is governed by a pH-dependent equilibrium.[1] In acidic solutions (low pH), the equilibrium shifts to favor the protonated (BH+) form, which is charged and thus more soluble in polar solvents like water. As the pH increases, the compound is deprotonated to its neutral free base (B) form, which is less polar and significantly less water-soluble. Maximum aqueous solubility is typically achieved at a pH value several units below the pKa of the protonated amine.[1][4]

Q4: My compound dissolved initially in my aqueous buffer but precipitated over time. What causes this?

A4: This phenomenon, known as disproportionation or precipitation, often occurs when a solution is prepared at a pH where it is supersaturated with the free base form.[5] Even if the compound dissolves initially (especially after dilution from an organic stock), the solution is thermodynamically unstable. Over time, the less soluble free base nucleates and crystallizes out of the solution until the concentration reaches its equilibrium solubility at that specific pH.[4][5]

Q5: Are there any recommended co-solvents to improve solubility in my final aqueous solution?

A5: Yes, co-solvents can be effective but must be used judiciously. Co-solvents like ethanol, propylene glycol, or polyethylene glycol (PEG) can increase the solubility of poorly soluble drugs by reducing the polarity of the aqueous system.[6][7] However, their effectiveness depends on the specific compound and the final concentration required. It's crucial to be aware that some co-solvents can be toxic to cells in culture, so their concentration must be optimized and controlled for.[6] Furthermore, hydrophilic co-solvents may be released into the aqueous phase upon dilution, which can lead to drug precipitation if not carefully managed.[8]

In-Depth Troubleshooting Guide

Initial Assessment: Understanding the Molecule

This compound combines a benzohydrazide core with a basic methylazepane moiety.[9] The hydrochloride salt form is intended to enhance aqueous solubility. The key to solving solubility issues lies in keeping the molecule in its protonated, charged state.

Molecular Structure and Ionization States

G cluster_0 Low pH (Acidic) cluster_1 High pH (Neutral/Basic) Protonated BH⁺ (Protonated Form) Higher Solubility FreeBase B (Free Base) Lower Solubility Protonated->FreeBase + OH⁻ FreeBase->Protonated + H⁺

Caption: pH-dependent equilibrium of the compound.

Systematic Troubleshooting Workflow

This workflow provides a logical progression from simple to more complex methods for achieving the desired final concentration in your aqueous medium.

Troubleshooting Decision Tree

workflow start Start: Compound Fails to Dissolve in Aqueous Buffer stock_prep Step 1: Prepare Concentrated Stock in 100% DMSO start->stock_prep dilution_check Step 2: Dilute Stock into Aqueous Buffer stock_prep->dilution_check success Success: Compound is Soluble and Stable dilution_check->success Soluble precipitation Precipitation Occurs dilution_check->precipitation Insoluble ph_adjustment Step 3: pH Modification Use an acidic buffer (pH 3-5) precipitation->ph_adjustment ph_check Re-test Dilution ph_adjustment->ph_check ph_check->success Soluble cosolvent Step 4: Co-Solvent Addition (e.g., 1-5% Ethanol, PEG 400) ph_check->cosolvent Insoluble cosolvent_check Re-test Dilution cosolvent->cosolvent_check cosolvent_check->success Soluble advanced Consult Formulation Specialist (Cyclodextrins, Surfactants) cosolvent_check->advanced Insoluble

Caption: Systematic workflow for troubleshooting solubility.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

Objective: To create a stable, high-concentration stock solution for serial dilution.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance and vortex mixer

Procedure:

  • Calculation: Determine the mass of the compound needed for your desired stock concentration (e.g., for a 10 mM stock of a compound with MW=283.80 g/mol , weigh 2.84 mg for 1 mL of DMSO).[10]

  • Weighing: Carefully weigh the compound into a sterile vial.

  • Solvent Addition: Add the calculated volume of DMSO to the vial.

  • Dissolution: Cap the vial securely and vortex at room temperature for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but check for compound stability at elevated temperatures first.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: pH-Adjusted Aqueous Solution Preparation

Objective: To prepare a working solution in an acidic aqueous buffer to maintain compound solubility.

Materials:

  • High-concentration stock solution (from Protocol 1)

  • Aqueous buffer, pH adjusted (e.g., 50 mM Citrate Buffer, pH 4.0)

  • Sterile tubes and pipettes

Procedure:

  • Buffer Preparation: Prepare or obtain a sterile aqueous buffer in the desired acidic pH range (a starting range of pH 3-5 is recommended).

  • Pre-warming: Warm both the stock solution aliquot and the acidic buffer to room temperature to prevent thermal shock and precipitation.

  • Dilution: Add the required volume of the stock solution to the acidic buffer while vortexing gently. Crucially, add the stock solution to the buffer, not the other way around. This ensures the compound is immediately exposed to the solubilizing acidic environment.

  • Final Check: Visually inspect the final solution for any signs of precipitation or cloudiness. If the solution is clear, it is ready for experimental use.

Data Summary Table

The following table provides general starting points for solubilization based on the chemical principles discussed. Note: These are estimated values and empirical testing is required for your specific experimental conditions.

Solvent SystempH RangeExpected SolubilityNotes & Cautions
100% DMSO N/AHigh (>10 mM)Ideal for primary stock solutions. Ensure final DMSO concentration in experiments is low (<0.5%) to avoid solvent effects.
100% Ethanol N/AModerate to HighGood for stock solutions. Can be used as a co-solvent. Volatile.
Aqueous Buffer > 6.0Very LowProne to precipitation as the compound converts to its free base. Not recommended.
Aqueous Buffer 3.0 - 5.0Moderate to HighOptimal range for maintaining the protonated, soluble salt form.[1][4]
Aqueous Buffer + Co-solvent (1-5% Ethanol or PEG 400) 4.0 - 6.0ModerateThe co-solvent can help maintain solubility at a slightly higher pH, but requires careful optimization.

References

  • Serajuddin, A. T. (2016). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. ResearchGate. [Link]

  • Pudipeddi, M., & Serajuddin, A. T. (2005). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed. [Link]

  • Serajuddin, A. T., & Jarowski, C. I. (1985). Precaution on use of hydrochloride salts in pharmaceutical formulation. PubMed. [Link]

  • PubChem. (n.d.). Benzoic acid, 2-(hexahydro-1-methyl-1H-azepin-4-yl)hydrazide, hydrochloride (1:1). PubChem. [Link]

  • Pharmaffiliates. (n.d.). N'-(1-Methylazepan-4-yl)benzohydrazine-d5. Pharmaffiliates. [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

  • ResearchGate. (2017). Purification of organic hydrochloride salt?. ResearchGate. [Link]

  • SciSpace. (n.d.). Aqueous solubility of organic salts. Investigating trends in a systematic series of 51 crystalline salt forms of methylephedrine. SciSpace. [Link]

  • Carleton University. (2023). Solubility of Organic Compounds. Carleton University. [Link]

  • Hsieh, Y. L., et al. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non. Ovid. [Link]

  • Pobudkowska, A., & Domańska, U. (2014). Study of pH-dependent drugs solubility in water. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2024). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). Benzoylhydrazine. PubChem. [Link]

  • Chad's Prep. (2022). 17.6 pH Effects on Solubility. YouTube. [Link]

  • ResearchGate. (n.d.). Co-solvent and Complexation Systems. ResearchGate. [Link]

  • Quora. (2017). Why do amines dissolve in hydrochloric acid?. Quora. [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Taylor & Francis. [Link]

  • LinkedIn. (2024). Co-solvency and anti-solvent method for the solubility enhancement. LinkedIn. [Link]

  • PubChem. (n.d.). p-Toluohydrazide. PubChem. [Link]

  • Grimm, M., et al. (2020). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. National Center for Biotechnology Information. [Link]

  • The Pharma Innovation. (2018). Benzohydrazides: As potential bio-active agents. The Pharma Innovation. [Link]

Sources

Technical Support Center: Optimizing N'-(1-Methylazepan-4-YL)benzohydrazide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Your Senior Application Scientist

This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of N'-(1-Methylazepan-4-YL)benzohydrazide. As a key pharmaceutical intermediate, achieving high yield and purity is critical for the successful synthesis of the final active pharmaceutical ingredient (API).[1] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you navigate the challenges of this synthesis.

Synthesis Overview: The Chemistry of Hydrazide Formation

The core of this synthesis is the formation of a hydrazide bond. This is typically achieved through the reaction of a carboxylic acid derivative with a hydrazine. The two most common and effective strategies for synthesizing N'-(1-Methylazepan-4-YL)benzohydrazide are:

  • Hydrazinolysis of an Ester: This is a widely adopted, two-step process. First, benzoic acid is converted to an ester, such as methyl benzoate. This ester then reacts with 1-methylazepan-4-yl-hydrazine to form the desired product. This method is often straightforward and yields clean products.[1][2][3]

  • Direct Coupling with a Coupling Agent: This method involves the direct reaction of benzoic acid with 1-methylazepan-4-yl-hydrazine in the presence of a peptide coupling agent (e.g., DCC, EDC).[1][4] This approach can be very efficient but requires careful selection of the coupling agent and reaction conditions to avoid side reactions.[4]

Troubleshooting Guide

This section addresses common problems encountered during the synthesis in a question-and-answer format.

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer: Low yield can stem from several factors, from incomplete reactions to product loss during workup. Let's break down the possibilities:

  • Incomplete Reaction:

    • Causality: The reaction may not have reached completion due to insufficient reaction time or inadequate temperature. Hydrazinolysis of esters, for example, often requires refluxing for several hours to drive the reaction to completion.[2]

    • Solution: Monitor the reaction progress using Thin-Layer Chromatography (TLC).[5][6] If starting material is still present after the initially planned time, extend the reaction duration. For temperature-sensitive reactions, a modest increase in temperature can significantly improve the reaction rate. For reflux reactions, ensure a steady reflux is maintained.

  • Sub-optimal Reagent Stoichiometry:

    • Causality: An incorrect ratio of your benzoic acid derivative to the hydrazine can lead to unreacted starting materials. Using a slight excess of the hydrazine derivative can help to consume the ester or acid chloride completely.

    • Solution: While a 1:1 molar ratio is the theoretical ideal, empirically testing a slight excess (e.g., 1.1 to 1.2 equivalents) of the hydrazine can be beneficial.

  • Side Reactions:

    • Causality: Hydrazines are potent nucleophiles and can be susceptible to oxidation. The formation of dimers or other byproducts can also reduce the yield of the desired product.[7]

    • Solution:

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation, especially if the reaction is heated for an extended period.

      • Controlled Addition: When using highly reactive starting materials like an acid chloride, add it dropwise to a cooled solution of the hydrazine. This helps to control the reaction exotherm and minimize the formation of side products.[8]

  • Product Loss During Workup and Purification:

    • Causality: The product may have some solubility in the aqueous phase during extraction, or it may not fully precipitate during recrystallization.

    • Solution:

      • Extraction: After quenching the reaction, ensure you perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to maximize the recovery of your product from the aqueous layer.

      • Recrystallization: Carefully select your recrystallization solvent. The ideal solvent will dissolve the crude product when hot but will result in poor solubility when cold, allowing for maximum crystal formation. Methanol and ethanol are often good choices for recrystallizing benzohydrazide derivatives.[2]

Question 2: I am observing significant impurities in my final product. How can I identify and minimize them?

Answer: Purity is paramount, especially for a pharmaceutical intermediate. Here’s how to tackle common impurity issues:

  • Unreacted Starting Materials:

    • Identification: This is best identified by TLC, where you will see spots corresponding to the starting materials in the lane of your crude product.

    • Solution: As mentioned for low yield, optimizing the reaction time and stoichiometry should be your first step. If starting materials persist, consider a more efficient purification method, such as column chromatography.

  • Formation of Dihydrazide or Other Side Products:

    • Causality: If using an acid chloride, it can sometimes react with both nitrogen atoms of the hydrazine, leading to undesired products. Dimerization can also occur.[7]

    • Solution: Using a slight excess of hydrazine hydrate can minimize the formation of these byproducts.[7] Slow, controlled addition of the acid chloride to the hydrazine solution at a low temperature is also critical.

  • Degradation Products:

    • Causality: Benzohydrazide derivatives can be susceptible to hydrolysis, especially under acidic or basic conditions at elevated temperatures.

    • Solution: Ensure that the workup procedure is as neutral as possible. If an acid or base wash is necessary, perform it quickly and at a low temperature. Also, thoroughly dry the final product to remove any residual solvent or water, which could cause degradation over time.

Issue Potential Cause Recommended Solution
Low Yield Incomplete reactionMonitor with TLC; extend reaction time or increase temperature.
Sub-optimal stoichiometryUse a slight excess (1.1-1.2 eq.) of the hydrazine derivative.
Product loss during workupPerform multiple extractions; optimize recrystallization solvent.
Impurity Unreacted starting materialsOptimize reaction conditions; purify via column chromatography.
Side reactions (e.g., dimers)Use an excess of hydrazine; control addition of reagents.[7]
Product degradationMaintain neutral pH during workup; ensure final product is dry.
Physical State Product is an oil, not a solidTry trituration with a non-polar solvent (e.g., hexanes); attempt recrystallization from a different solvent system; use column chromatography.

Frequently Asked Questions (FAQs)

Q: What is the most reliable method for monitoring the progress of the reaction? A: Thin-Layer Chromatography (TLC) is the most effective and common method.[5][6] By spotting the starting materials, the reaction mixture, and a co-spot (mixture of starting material and reaction mix), you can visually track the consumption of reactants and the formation of the product.

Q: Are there any specific safety precautions I should take when working with hydrazine derivatives? A: Yes. Hydrazine and its derivatives are toxic and should be handled with care in a well-ventilated fume hood.[3] Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation and skin contact.

Q: How do I choose the best solvent for the reaction? A: The ideal solvent should dissolve the reactants and be inert to the reaction conditions. For hydrazinolysis of esters, alcohols like methanol or ethanol are commonly used as they dissolve both the ester and hydrazine hydrate and are suitable for refluxing.[2][3] For reactions involving coupling agents, aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF) are often preferred.

Q: My product is an oil and won't crystallize. What should I do? A: First, try dissolving the oil in a small amount of a suitable solvent (like ethyl acetate) and then adding a non-polar "anti-solvent" (like hexanes) dropwise until the solution becomes cloudy. Then, cool the mixture to induce crystallization. If this fails, purification by column chromatography is the next logical step.

Detailed Experimental Protocols

Method A: Synthesis via Hydrazinolysis of Methyl Benzoate

This protocol is a standard procedure for the formation of benzohydrazides from their corresponding esters.[2][3]

Step 1: Synthesis of Benzohydrazide Intermediate

  • To a solution of methyl benzoate (1.0 eq) in methanol (5-10 volumes), add hydrazine hydrate (1.2 eq).

  • Reflux the mixture for 6-8 hours, monitoring the reaction by TLC until the methyl benzoate is consumed.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The resulting crude product can often be recrystallized from methanol or ethanol to yield pure benzohydrazide.[2]

Step 2: (Hypothetical) Reaction with 1-Methylazepan-4-one to form Hydrazone followed by reduction Note: A direct reaction with a pre-formed 1-methylazepan-4-yl-hydrazine is more direct. This is an alternative pathway.

  • Dissolve the benzohydrazide (1.0 eq) and 1-methylazepan-4-one (1.0 eq) in ethanol.

  • Add a catalytic amount of acetic acid and reflux for 3-4 hours.[2]

  • Cool the reaction and remove the solvent. The resulting hydrazone can then be reduced to the final product using a suitable reducing agent (e.g., sodium borohydride).

Method B: Synthesis via Direct Coupling of Benzoic Acid

This method utilizes a coupling agent to directly form the hydrazide bond, bypassing the need to first create an ester.[4]

  • In an oven-dried flask under an inert atmosphere, dissolve benzoic acid (1.0 eq) and 1-methylazepan-4-yl-hydrazine (1.0 eq) in anhydrous DMF or DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) and an additive like Hydroxybenzotriazole (HOBt) (1.1 eq).

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Once complete, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3 solution), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Parameter Method A (Hydrazinolysis) Method B (Direct Coupling)
Benzoic Acid Derivative Methyl BenzoateBenzoic Acid
Key Reagents Hydrazine Hydrate1-Methylazepan-4-yl-hydrazine, EDC, HOBt
Typical Solvent Methanol or EthanolAnhydrous DMF or DCM
Temperature Reflux0 °C to Room Temperature
Typical Reaction Time 6-8 hours12-24 hours
Advantages Cost-effective, simple procedureOne-pot reaction, can be milder
Disadvantages Requires pre-synthesis of esterCoupling agents can be expensive and moisture-sensitive

Visualizations

General Reaction Mechanism: Nucleophilic Acyl Substitution

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination Ester R-CO-OR' Intermediate Tetrahedral Intermediate Ester->Intermediate Hydrazine R''-NH-NH2 Hydrazine->Intermediate Intermediate_2 Tetrahedral Intermediate Intermediate->Intermediate_2 Product R-CO-NH-NH-R'' (Hydrazide) Intermediate_2->Product Leaving_Group R'-OH Intermediate_2->Leaving_Group

Caption: Nucleophilic attack of hydrazine on the ester carbonyl, followed by elimination of the alcohol.

Experimental Workflow

G Reactants Combine Starting Materials (e.g., Ester + Hydrazine) Reaction Heat/Stir (Monitor by TLC) Reactants->Reaction Workup Quench & Aqueous Workup (Extraction) Reaction->Workup Drying Dry Organic Layer (e.g., Na2SO4) Workup->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification (Recrystallization or Chromatography) Concentration->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis

Caption: A typical workflow for the synthesis and purification of the target compound.

Troubleshooting Decision Tree

G Start Reaction Complete? Problem Identify Issue Start->Problem No CheckWorkup Optimize Workup/ Purification Start->CheckWorkup Yes LowYield Low Yield Problem->LowYield Yield < 50% Impure Impure Product Problem->Impure Multiple Spots on TLC CheckTime Extend Reaction Time/ Increase Temperature LowYield->CheckTime CheckStoich Adjust Stoichiometry LowYield->CheckStoich LowYield->CheckWorkup CheckPurity Change Recrystallization Solvent or use Chromatography Impure->CheckPurity

Caption: A decision tree to diagnose and solve common synthesis problems.

References

  • Khan, K. M., et al. (2015). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules, 20(4), 6959-6972. [Link]

  • Jain, S., & Sharma, P. (2018). Benzohydrazides: As potential bio-active agents. The Pharma Innovation Journal, 7(7), 844-852. [Link]

  • Gawronska, K., et al. (2024). Synthesis and Primary Activity Assay of Novel Benitrobenrazide and Benserazide Derivatives. Preprints.org. [Link]

  • Organic Syntheses Procedure. (n.d.). Synthesis of 2,5-Diaryloxadiazinones. Organic Syntheses. Retrieved January 25, 2026, from [Link]

  • Synthesis of Hydrazine Derivatives (Hydrazides). (n.d.). Organic Chemistry Portal. Retrieved January 25, 2026, from [Link]

  • Wang, B. L., et al. (2013). Design and syntheses of novel N'-((4-oxo-4H-chromen-3-yl)methylene)benzohydrazide as inhibitors of cyanobacterial fructose-1,6-/sedoheptulose-1,7-bisphosphatase. Bioorganic & Medicinal Chemistry Letters, 23(11), 3244-3248. [Link]

  • Harasym, M., et al. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. Scientific Reports, 12(1), 6848. [Link]

  • How can I combine hydrazine derivative and ester? (2024). ResearchGate. [Link]

  • Oxidative coupling polymerization of bishydrazide for the synthesis of poly(diacylhydrazine). (2025). ResearchGate. [Link]

  • How can I reduce the formation of dimer in sulfonyl-hydrazides synthesis? (2015). ResearchGate. [Link]

  • Synthesis, Molecular Docking And Antimicrobial Of N'-Benzylidene-4- Hydroxybenzohydrazide And N'-(4-Methoxybenzylidene). (n.d.). RJPBCS. Retrieved January 25, 2026, from [https://www.rjpbcs.com/pdf/2016_7(2)/[9].pdf]([Link]9].pdf)

  • Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives. (2015). International Journal of Applied Research. [Link]

  • Synthesis and Characterization of Some New Hydrazides and Their Derivatives. (2017). Ibn Al-Haitham Journal for Pure and Applied Sciences. [Link]

  • Structural Optimization of 4-Chlorobenzoylpiperidine Derivatives for the Development of Potent, Reversible, and Selective Monoacylglycerol Lipase (MAGL) Inhibitors. (2016). Journal of Medicinal Chemistry. [Link]

  • Troubleshooting of hydrazine carbamate synthesis. (n.d.). Reddit. Retrieved January 25, 2026, from [Link]

  • Design of Benzotriazole Coupling Reagents. (2018). Chemical Engineering Transactions. [Link]

  • Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. (2019). MDPI. [Link]

  • Hydrazone and Hydrazide-Containing N-Substituted Glycines as Peptoid Surrogates for Expedited Library Synthesis. (2010). ACS Combinatorial Science. [Link]

  • Synthesis of N'-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide and N'-(4-Nitrobenzylidene). (2017). Impactfactor.org. [Link]

  • Synthesis and Pharmacological Profile of Hydrazide Compounds. (2020). Research Journal of Pharmacy and Technology. [Link]

  • The synthesis and properties of some hydrazines. (n.d.). Aston Research Explorer. Retrieved January 25, 2026, from [Link]

  • Synthesis and bioactivity of benzohydrazide derivatives. (2020). Biointerface Research in Applied Chemistry. [Link]

  • Identification and synthesis of impurities formed during sertindole preparation. (2012). Arkivoc. [Link]

  • Synthesis, Characterization, and Biological Activity of N'-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and Its Co(II), Ni(II), and Cu(II) Complexes. (2014). Bioinorganic Chemistry and Applications. [Link]

  • Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors. (2019). International Journal of PharmTech Research. [Link]

Sources

Technical Support Center: Stability and Storage of N'-(1--Methylazepan-4-YL)benzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for N'-(1-Methylazepan-4-YL)benzohydrazide. This guide is designed for researchers, scientists, and drug development professionals to ensure the chemical integrity of this important intermediate during storage and experimentation. Here, we address common questions and troubleshooting scenarios related to its degradation, drawing upon established principles of hydrazide chemistry and pharmaceutical stability testing.

Frequently Asked Questions (FAQs)

Q1: What are the primary environmental factors that can cause the degradation of N'-(1-Methylazepan-4-YL)benzohydrazide?

A1: Based on the chemical structure, which features a benzohydrazide moiety, the primary factors of concern are oxidation and hydrolysis . The hydrazine linkage (-NH-NH-) is particularly susceptible to oxidative cleavage.[1][2] Additionally, the amide bond within the benzohydrazide structure can be prone to hydrolysis under acidic or basic conditions.[3][4] Exposure to light and elevated temperatures can accelerate these degradation processes.[5][6]

Q2: I've observed a change in the color of my solid N'-(1-Methylazepan-4-YL)benzohydrazide sample over time. What could be the cause?

A2: A color change, often to a yellowish or brownish hue, is a common indicator of degradation in hydrazide-containing compounds. This is frequently due to oxidation. Atmospheric oxygen can react with the hydrazide moiety, leading to the formation of colored impurities.[7][8] This process can be catalyzed by trace metal ions and exposure to light.[9]

Q3: What are the recommended storage conditions for N'-(1-Methylazepan-4-YL)benzohydrazide to ensure its long-term stability?

A3: To minimize degradation, N'-(1-Methylazepan-4-YL)benzohydrazide should be stored in a tightly sealed, opaque container to protect it from air and light. For long-term storage, it is advisable to keep it in a cool, dry place, such as a refrigerator at 2-8°C.[10] The container should be flushed with an inert gas like argon or nitrogen before sealing to displace oxygen.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Slows down the rate of chemical reactions, including oxidation and hydrolysis.
Atmosphere Inert (Argon or Nitrogen)Minimizes exposure to oxygen, a key driver of oxidative degradation.[8]
Light Protected from light (Amber vial/container)Prevents photolytic degradation pathways.
Humidity Low humidity (Dry environment)Reduces the risk of hydrolysis.
Q4: I am preparing a stock solution of N'-(1-Methylazepan-4-YL)benzohydrazide. What solvents are recommended, and how should I store the solution?

A4: The choice of solvent is critical. Protic solvents like methanol and water can participate in hydrolysis, especially if the pH is not controlled. Aprotic solvents such as acetonitrile or DMSO are generally preferred for stock solutions. It is recommended to prepare fresh solutions for immediate use. If storage is necessary, store the solution at -20°C or below in small aliquots to minimize freeze-thaw cycles. The vials should be tightly sealed and protected from light.

Troubleshooting Guide

Problem 1: Inconsistent results in experiments using N'-(1-Methylazepan-4-YL)benzohydrazide from an older batch.

Potential Cause: Degradation of the compound during storage.

Troubleshooting Steps:

  • Visual Inspection: Check for any change in color or physical appearance of the solid material.

  • Purity Analysis: Re-analyze the purity of the older batch using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). Compare the chromatogram to that of a new, high-purity batch. Look for the appearance of new peaks or a decrease in the area of the main peak.

  • Forced Degradation Study: To identify potential degradation products, you can perform a forced degradation study on a sample of the compound.[6][11][12] This involves subjecting the material to stress conditions (acid, base, oxidation, heat, light) to intentionally induce degradation.[13]

dot

Caption: Troubleshooting workflow for inconsistent results.

Problem 2: Appearance of unknown peaks in the HPLC chromatogram of a reaction mixture involving N'-(1-Methylazepan-4-YL)benzohydrazide.

Potential Cause: Degradation of the starting material or formation of unstable intermediates.

Troubleshooting Steps:

  • Analyze the Starting Material: Run an HPLC of your N'-(1-Methylazepan-4-YL)benzohydrazide stock solution to ensure its purity before starting the reaction.

  • Investigate Reaction Conditions:

    • pH: The stability of the hydrazide can be pH-dependent. Ensure the pH of your reaction medium is controlled.[14]

    • Oxidizing Agents: Be aware that some reagents can act as oxidizing agents, leading to the degradation of the hydrazide moiety.

    • Temperature: High reaction temperatures can accelerate degradation.

  • Characterize Unknown Peaks: If possible, use techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) to get mass information on the unknown peaks, which can help in identifying potential degradation products.

dot

G cluster_0 Problem Identification cluster_1 Troubleshooting Pathway cluster_2 Resolution A Unknown Peaks in HPLC B Analyze Starting Material Purity A->B C Review Reaction Conditions (pH, Oxidants, Temp) A->C E Purify Starting Material or Use New Batch B->E If Impure F Modify Reaction Conditions C->F D Characterize Unknowns (LC-MS) G Identify Degradation Products & Mitigate D->G F->D

Caption: Logic for addressing unexpected HPLC peaks.

Experimental Protocols

Protocol 1: Forced Degradation Study for N'-(1-Methylazepan-4-YL)benzohydrazide

This protocol is designed to intentionally degrade the compound to help develop a stability-indicating analytical method.[6][11]

Objective: To generate potential degradation products and assess the stability of N'-(1-Methylazepan-4-YL)benzohydrazide under various stress conditions.

Materials:

  • N'-(1-Methylazepan-4-YL)benzohydrazide

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol

  • Water (HPLC grade)

  • HPLC system with a UV detector

  • pH meter

  • Oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of N'-(1-Methylazepan-4-YL)benzohydrazide at a concentration of 1 mg/mL in methanol.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M NaOH.

    • Dilute with mobile phase to an appropriate concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M HCl.

    • Dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours.

    • Dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place the solid compound in an oven at 80°C for 48 hours.

    • Dissolve a portion of the stressed solid in methanol and dilute for HPLC analysis.

  • Photolytic Degradation:

    • Expose the solid compound to light in a photostability chamber according to ICH Q1B guidelines.

    • Dissolve a portion of the stressed solid in methanol and dilute for HPLC analysis.

  • Analysis: Analyze all samples by a suitable HPLC method, comparing them to an unstressed control sample.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating N'-(1-Methylazepan-4-YL)benzohydrazide from its potential degradation products.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 230 nm
Injection Volume 10 µL

Note: This is a starting point and may require optimization based on the results of the forced degradation study.

References

  • Wikipedia. Hydrazine. [Link]

  • ACS Publications. Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt | The Journal of Organic Chemistry. [Link]

  • BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • ICH. Q1A(R2) Guideline. [Link]

  • ResearchGate. Reactivity of benzohydrazide derivatives towards acetylation reaction. Experimental and theoretical studies | Request PDF. [Link]

  • ATSDR. Analytical Methods. [Link]

  • NIH. Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides - PMC. [Link]

  • ICH. ICH Q1 guideline on stability testing of drug substances and drug products. [Link]

  • DTIC. Oxidation of Hydrazine in Aqueous Solutions. [Link]

  • Pharmaffiliates. Chemical Name : N'-(1-Methylazepan-4-yl)benzohydrazine-d5. [Link]

  • SciSpace. The chemical and biochemical degradation of hydrazine. [Link]

  • ResearchGate. Proposed degradation pathways of the drug under different hydrolytic conditions. [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

  • Organic Chemistry Portal. Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. [Link]

  • ResearchGate. (PDF) Decompostion of Hydrazine in Aqueous Solutions. [Link]

  • Der Pharma Chemica. Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. [Link]

  • NIH. Biodegradation behaviour of pharmaceutical compounds and selected metabolites in activated sludge. A forecasting decision system approach. [Link]

  • Wikipedia. Oxaziridine. [Link]

  • Biointerface Research in Applied Chemistry. Synthesis and bioactivity of benzohydrazide derivatives. [Link]

  • FULIR. Lifitegrast Degradation: Products and Pathways. [Link]

  • Arabian Journal of Chemistry. Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives. [Link]

  • AMSbiopharma. ICH Guidelines: Drug Stability Testing Essentials. [Link]

  • ResearchGate. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

  • NASA Technical Reports Server. THERMAL DECOMPOSITION OF HYDRAZINE. [Link]

  • PubChem. Benzoic acid, 2-(hexahydro-1-methyl-1H-azepin-4-yl)hydrazide, hydrochloride (1:1). [Link]

  • SGS. HOW TO APPROACH A FORCED DEGRADATION STUDY. [Link]

  • Lirias. Identification of the major photodegradant in metronidazole by LC-PDA-MS and its reveal in compendial methods. [Link]

  • FDA. Q1 Stability Testing of Drug Substances and Drug Products. [Link]

  • YouTube. Forced Degradation Study in Pharmaceuticals. [Link]

  • SNS Courseware. ICH STABILITY TESTING GUIDELINES. [Link]

  • PubChem. 3-[(4-Methylazepan-1-yl)methyl]benzohydrazide. [Link]

Sources

Identifying and minimizing off-target effects of N'-(1-Methylazepan-4-YL)benzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals working with N'-(1-Methylazepan-4-YL)benzohydrazide and similar novel chemical entities. Given that this molecule is primarily documented as a chemical intermediate with limited public data on its specific biological targets, this document provides a comprehensive framework for identifying its on- and off-target effects and strategies for minimizing them. The principles and protocols outlined here are broadly applicable to the characterization of any new small molecule.

Section 1: Initial Target Prediction and Characterization

This section addresses the initial steps a researcher should take when beginning to characterize a compound with a known structure but an unknown mechanism of action.

FAQ 1.1: I have synthesized or acquired N'-(1-Methylazepan-4-YL)benzohydrazide. Where do I even begin to understand its potential biological targets and off-targets?

Answer:

When dealing with a novel compound, the most efficient starting point is a combination of in silico (computational) prediction and literature analysis of structurally similar compounds. The benzohydrazide scaffold is known to be present in molecules with a wide range of pharmacological activities, including antimicrobial and anticancer effects. This initial analysis will help you form a hypothesis about the compound's potential target class.

Initial Workflow:

  • Literature and Patent Search: Look for studies on compounds containing the benzohydrazide or azepane ring structures to identify potential target families.

  • In Silico Target Prediction: Use computational tools to predict potential protein targets based on the chemical structure of N'-(1-Methylazepan-4-YL)benzohydrazide. These methods compare the molecule's features to databases of known ligand-target interactions.[1][2][3][4]

Recommended In Silico Approaches:

Tool TypePrincipleExamples (Publicly Available)Output
Ligand-Based Compares the molecule to databases of compounds with known activities based on chemical similarity (2D or 3D).SwissTargetPrediction, SuperPred, PharmMapperA ranked list of potential protein targets.
Structure-Based (Docking) "Docks" the 3D structure of your compound into the binding sites of known proteins to predict binding affinity.AutoDock, SwissDockBinding energy scores and predicted binding poses for a panel of targets.

This in silico screening provides a list of putative targets, which can then be prioritized for experimental validation. It is a cost-effective first step to generate testable hypotheses before committing to expensive and time-consuming wet lab experiments.

A Start: N'-(1-Methylazepan-4-YL)benzohydrazide B In Silico Analysis (Ligand & Structure-Based) A->B Chemical Structure C Hypothesis Generation: Ranked list of potential targets B->C Predicts Interactions D Prioritize Targets for Experimental Validation C->D Based on Score & Relevance

Caption: Initial in-silico workflow for target hypothesis generation.

Section 2: Identifying Off-Target Effects in Phenotypic Screens

This section provides guidance for researchers who have observed an interesting cellular or organismal phenotype but need to determine if it is due to the intended on-target activity or an unexpected off-target effect.

FAQ 2.1: My experiments with N'-(1-Methylazepan-4-YL)benzohydrazide show a potent cellular effect (e.g., cytotoxicity, change in morphology), but I'm not sure what the direct target is. How can I identify the molecular basis of this effect?

Answer:

Observing a phenotype is a critical first step, but it doesn't reveal the mechanism. The effect could be due to interaction with one or multiple off-targets. A broad, unbiased screening approach is necessary to identify the full range of protein interactions.

Recommended Strategy: Broad Target Class Profiling

Engage with a contract research organization (CRO) or a core facility to screen your compound against large panels of common drug targets. This is the most direct way to identify potential off-target liabilities.

Key Screening Panels:

Panel TypeDescriptionRationale
Kinome Profiling Screens against a large panel of human kinases (e.g., >400). Kinases are common off-targets for many drugs.[5][6][7][8]Unintended kinase inhibition can lead to a wide range of cellular effects, including those on proliferation, apoptosis, and signaling.
GPCR Profiling Screens against a panel of G-protein coupled receptors (GPCRs).[9][10][11][12][13]As the largest family of cell surface receptors, unintended GPCR binding can cause diverse and unexpected physiological effects.
Ion Channel Profiling Screens against a panel of key ion channels.[14]Off-target interactions with ion channels, particularly cardiac channels like hERG, are a major safety concern in drug development.

Experimental Workflow for Off-Target Identification:

cluster_0 Initial Observation cluster_1 Broad Screening cluster_2 Data Analysis A Observed Phenotype in Cells/Organism B Kinome Scan (>400 kinases) A->B Test Compound C GPCR Panel (>150 receptors) A->C Test Compound D Ion Channel Panel (Safety-relevant channels) A->D Test Compound E Identify High-Affinity Hits (On- and Off-Targets) B->E Binding/Activity Data C->E Binding/Activity Data D->E Binding/Activity Data A Initial Compound (On- & Off-Target Activity) B Medicinal Chemistry (SAR Optimization) A->B Modify Structure C Experimental Design (Dose-Response Studies) A->C Optimize Use D Improved Compound (Increased Selectivity) B->D E Optimized Concentration (Maximal On-Target Effect) C->E

Sources

Technical Support Center: Troubleshooting Assay Variability with N'-(1-Methylazepan-4-YL)benzohydrazide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers using N'-(1-Methylazepan-4-YL)benzohydrazide hydrochloride. This guide is designed to provide in-depth troubleshooting advice to address common sources of variability in your experiments. As Senior Application Scientists, we understand that reproducible, high-quality data is paramount. This center is structured in a question-and-answer format to directly address the challenges you may encounter.

Section 1: Compound Integrity and Handling

Variability often originates from the compound itself. Ensuring the quality, proper handling, and solubility of your this compound is the first and most critical step.

Q1: My IC50 values are inconsistent between experiments. Could the problem be my compound stock?

A: Absolutely. The integrity and handling of your small molecule are foundational to reproducible results. Inconsistencies in IC50 values are frequently traced back to the compound itself. Here’s a systematic approach to verify your compound's integrity.

Root Causes and Solutions:

  • Purity: The stated purity on the vial can be misleading. Impurities can interfere with the assay or even possess biological activity, skewing your dose-response curves.[1][2]

    • Actionable Advice: If you observe significant deviations, consider obtaining a certificate of analysis (CoA) for your specific lot from the vendor. For critical applications, independent purity verification via methods like High-Performance Liquid Chromatography (HPLC) or Quantitative Nuclear Magnetic Resonance (qNMR) is recommended.[1]

  • Stability in Solution: N'-(1-Methylazepan-4-YL)benzohydrazide, as a benzohydrazide derivative, may be susceptible to hydrolysis over time, especially if the pH of your stock solution is not optimal.[3] Degradation reduces the effective concentration of the active compound.

    • Actionable Advice: Prepare fresh stock solutions for each experiment. If you must store stocks, aliquot them into single-use volumes and store them at -20°C or -80°C in a desiccated environment. Avoid repeated freeze-thaw cycles. Perform a stability study by comparing a freshly prepared stock to a thawed stock.

  • Weighing and Dilution Errors: Small molecules are typically used at low concentrations, meaning small errors in initial weighing can propagate into significant concentration errors in your final assay.

    • Actionable Advice: Use a calibrated analytical balance and ensure it is free from static. For creating serial dilutions, use calibrated pipettes and perform a multi-step dilution series rather than a single large dilution to minimize errors.

Workflow for Investigating Compound Integrity:

cluster_0 Troubleshooting Compound Integrity start Inconsistent IC50 Values Observed check_purity Verify Compound Purity (Request CoA, HPLC/qNMR) start->check_purity Step 1 check_solubility Assess Solubility & Stability (Visual check, Fresh vs. Thawed stock) check_purity->check_solubility Step 2 check_handling Review Weighing & Dilution Protocol (Calibrated equipment, Serial dilutions) check_solubility->check_handling Step 3 conclusion Consistent IC50 Values Achieved check_handling->conclusion Resolution

Caption: A logical workflow for troubleshooting compound-related assay variability.

Q2: I'm seeing precipitation of my compound in the assay plate. How can I solve this solubility issue?

A: Compound precipitation is a common problem that leads to artificially low potency (higher IC50) and high variability. The concentration of the compound in your assay wells is no longer what you intended.

Solubility Troubleshooting Table:

Potential Cause Explanation Recommended Action
Incorrect Solvent The compound may be soluble in your stock solvent (e.g., DMSO) but crashes out when diluted into the aqueous assay buffer.Determine the optimal stock solvent and concentration. While DMSO is common, test others like ethanol if compatible with your assay. Keep the final concentration of the organic solvent in the assay low (typically <0.5%) and consistent across all wells.
Exceeding Aqueous Solubility The highest concentration in your dose-response curve may exceed the compound's thermodynamic solubility limit in the final assay buffer.Visually inspect the highest concentration wells for precipitation (Tyndall effect). If precipitation is observed, the highest concentration tested should be lowered. Consider using solubility-enhancing excipients if they do not interfere with the assay.
pH-Dependent Solubility The hydrochloride salt form of N'-(1-Methylazepan-4-YL)benzohydrazide suggests its solubility is pH-dependent. Solubility may decrease as the pH of the buffer increases towards the pKa of the molecule.Check the pH of your final assay buffer. If possible, measure the compound's solubility at different pH values to determine the optimal range for your experiment.
Compound Adsorption The compound may adsorb to the plastic of your plates or pipette tips, especially at low concentrations.Consider using low-adsorption plates and tips. Adding a small amount of a non-ionic surfactant (e.g., Tween-20) to the assay buffer can sometimes mitigate this, provided it doesn't affect assay performance.

Section 2: Assay Execution and Plate Management

Even with a perfect compound stock, the execution of the assay is a major source of variability. Plate-based assays are particularly susceptible to environmental factors.

Q3: My replicates have high variance, especially on the edges of the 96-well plate. What is causing this "edge effect"?

A: The "edge effect" is a well-documented phenomenon in microplate assays where the outer wells behave differently from the inner wells.[4][5] This is primarily caused by two factors: evaporation and thermal gradients.

  • Evaporation: The outer rows and columns of a plate are more exposed to the ambient environment, leading to a higher rate of evaporation. This increases the concentration of all non-volatile components in the well (compound, buffer salts, enzyme, etc.), altering the reaction kinetics.[6]

  • Thermal Gradients: When a plate is moved from a room temperature environment to a 37°C incubator, the outer wells warm up faster than the inner wells.[7] This temperature difference can affect the activity of enzymes or the growth rate of cells, leading to a systematic bias.

Strategies to Mitigate Edge Effects:

  • Humidification:

    • Simple: Place water-filled reservoirs or damp paper towels inside the incubator to increase ambient humidity.

    • Best Practice: Use a humidified incubator. For long incubations, placing the plate inside a secondary container with a damp cloth is highly effective.

  • Plate Sealing:

    • Use adhesive plate seals or lids with condensation rings to minimize evaporation.[5] For cell-based assays requiring gas exchange, use breathable seals.

  • Well Hydration (The "Moat" Technique):

    • Do not use the outer 36 wells for experimental samples. Instead, fill these wells with sterile water or assay buffer to create a "moat" of humidity around the inner 60 wells.[6] This is the most common and effective strategy.

Visualizing the Edge Effect and Mitigation:

cluster_0 Standard Plate Layout (High Risk of Edge Effect) cluster_1 Mitigated Plate Layout (Using a 'Moat') a1 X a2 X a3 X b1 X b2 O b3 O c1 X c2 O c3 O d1 X d2 X d3 X note1 X = Outer well (high variability) O = Inner well (lower variability) e1 W e2 W e3 W f1 W f2 S f3 S g1 W g2 S g3 S h1 W h2 W h3 W note2 W = Water/Buffer-filled well S = Sample/Control well

Caption: Comparison of a standard plate layout versus a layout designed to mitigate edge effects.

Q4: The overall signal in my assay is drifting up or down during a screening run. What should I investigate?

A: Signal drift across a run can invalidate your results by making it impossible to compare plates screened at the beginning versus the end.

Systematic Troubleshooting for Assay Drift:

  • Reagent Stability: Are your reagents (e.g., enzyme, substrate, ATP) stable for the duration of the screen at the working temperature?

    • Protocol: Prepare a batch of master mix. Aliquot and keep it on ice. Run a control plate at the beginning of the experiment and another with the same reagent aliquot at the end. A significant difference in the signal from positive/negative controls indicates reagent degradation.

  • Incubation Time Consistency: Is the incubation time for each plate precisely the same?

    • Protocol: Use a timer and stagger the addition of start/stop reagents to plates so that each plate incubates for the identical duration. Automating this process with a liquid handler is ideal.

  • Detector Fluctuation: Is the plate reader's lamp or detector stable?

    • Protocol: Read a stable control plate (e.g., containing a fluorescent standard) at multiple time points during your run to check for instrument drift.

  • Temperature Fluctuations: Are the plates equilibrating to room temperature for the same amount of time before reading?

    • Protocol: Standardize the time between removing plates from the incubator and reading them. Temperature can significantly affect fluorescent or luminescent signals.

Section 3: Data Analysis and Interpretation

Q5: My dose-response curves are shallow or do not reach a full 100% inhibition. How should I interpret this?

A: A non-ideal dose-response curve can be rich with information. It's crucial not to force a perfect four-parameter logistic fit if the data doesn't support it.

Interpreting Non-Ideal Dose-Response Curves:

Observation Potential Cause Next Steps
Shallow Curve (Low Hill Slope) - The mechanism of action may not be a simple 1:1 binding equilibrium. - Possible assay artifact or compound interference.Review the mechanism of your assay. If it's an enzymatic assay, ensure you are in the linear range of the reaction. Check for compound autofluorescence or quenching at high concentrations.
Incomplete Inhibition (Bottom Plateau > 0%) - Compound solubility limit has been reached.[8] - The compound is not a full inhibitor at the concentrations tested. - Off-target effects or presence of an activating impurity.[8]Confirm solubility at the highest concentration. If the plateau is real, report the maximum percentage of inhibition and consider if this level of inhibition is biologically relevant.
Hook Effect (Signal increases at highest concentrations) - Compound is interfering with the detection method (e.g., light scatter, fluorescence). - Cytotoxicity in a cell-based proliferation assay can sometimes lead to artifacts.Rerun the assay and visually inspect the wells. Test the compound in a buffer-only control to see if it generates a signal on its own.

Data Quality Assessment:

Before interpreting IC50 values, you must validate the quality of the assay window using the Z'-factor . This metric incorporates both the dynamic range of the assay and the data variation.[9]

  • Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

    • SD_pos / Mean_pos = Standard deviation and mean of the positive control (max signal).

    • SD_neg / Mean_neg = Standard deviation and mean of the negative control (min signal).

  • Interpretation:

    • Z' > 0.5: An excellent assay, suitable for high-throughput screening.

    • 0 < Z' < 0.5: An acceptable assay, but may require more replicates.

    • Z' < 0: The assay is not reliable for screening.

Experimental Protocols

Standard Protocol for Stock Solution Preparation

  • Pre-analysis: Confirm the molecular weight of this compound (283.80 g/mol ).[10]

  • Weighing: On a calibrated analytical balance, accurately weigh approximately 5-10 mg of the compound into a sterile, high-quality microfuge tube. Record the exact weight.

  • Solvent Addition: Based on your desired stock concentration (e.g., 10 mM), calculate the required volume of solvent (e.g., 100% DMSO).

    • Example Calculation for 10 mM stock from 5 mg:

      • (0.005 g) / (283.80 g/mol ) = 1.76 x 10⁻⁵ moles

      • (1.76 x 10⁻⁵ moles) / (0.010 mol/L) = 0.00176 L = 1.76 mL

  • Dissolution: Add the calculated volume of DMSO. Vortex vigorously for 1-2 minutes. Visually inspect for any undissolved particulates against a light source. If needed, brief sonication can be applied.

  • Storage: Aliquot into single-use volumes in tightly sealed tubes to minimize water absorption by DMSO. Store at -20°C or -80°C.

References
  • PubChem. Benzoic acid, 2-(hexahydro-1-methyl-1H-azepin-4-yl)hydrazide, hydrochloride (1:1). Available from: [Link]

  • Pauli, G. F., et al. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Available from: [Link]

  • Wako Automation. The edge effect in microplate assays. Available from: [Link]

  • MSU Drug Discovery. Resources for Assay Development and High Throughput Screening. Available from: [Link]

  • National Center for Biotechnology Information. Assay Guidance Manual. Available from: [Link]

  • Moravek, Inc. 4 Factors That Can Affect Sample Purity Test Results. Available from: [Link]

  • WellPlate.com. Three Ways To Reduce Microplate Edge Effect. Available from: [Link]

  • The Bumbling Biochemist. Edge effects in multiwell plates. Available from: [Link]

  • BioSpherix. Eliminating Edge Effect in 96-well Plates by Controlling Thermal Conditions during Cell Plating. Available from: [Link]

  • ResearchGate. Can IC50 value change for a drug for different experiments using same cell line? and if yes how many folds?. Available from: [Link]

  • ResearchGate. Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Available from: [Link]

Sources

Technical Support Center: Purification Strategies for N'-(1-Methylazepan-4-YL)benzohydrazide Synthesis Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of N'-(1-Methylazepan-4-YL)benzohydrazide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical assistance and troubleshooting for the purification of key synthetic intermediates. Our focus is to equip you with the knowledge to overcome common challenges, ensuring the integrity and purity of your compounds at each synthetic stage.

I. Synthetic Pathway Overview

The synthesis of N'-(1-Methylazepan-4-YL)benzohydrazide is a multi-step process that requires careful purification of its intermediates to ensure a high-quality final product. The general synthetic route involves the preparation of two key building blocks: Benzohydrazide and 1-Methylazepan-4-amine , which are then coupled to form the target molecule.

Synthesis_Pathway cluster_0 Intermediate 1 Synthesis cluster_1 Intermediate 2 Synthesis Benzoic Acid Derivative Benzoic Acid Derivative Benzohydrazide Benzohydrazide Benzoic Acid Derivative->Benzohydrazide Hydrazinolysis Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Benzohydrazide Final Product N'-(1-Methylazepan-4-YL)benzohydrazide Benzohydrazide->Final Product Coupling Reaction 1-Methylazepan-4-one 1-Methylazepan-4-one 1-Methylazepan-4-amine 1-Methylazepan-4-amine 1-Methylazepan-4-one->1-Methylazepan-4-amine Reductive Amination Ammonia Source Ammonia Source Ammonia Source->1-Methylazepan-4-amine 1-Methylazepan-4-amine->Final Product

Caption: Synthetic route to N'-(1-Methylazepan-4-YL)benzohydrazide.

II. Purification of Benzohydrazide

Benzohydrazide is a crucial precursor, and its purity directly impacts the final reaction's success. It is typically synthesized from a benzoic acid derivative and hydrazine hydrate.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude benzohydrazide is an off-white or yellowish solid. What are the likely impurities?

A1: The discoloration often indicates the presence of unreacted starting materials or side products. Common impurities include:

  • Unreacted Benzoic Acid/Ester: Incomplete reaction can leave acidic or ester starting materials.

  • Hydrazine Salts: Excess hydrazine hydrate can form salts.

  • Oxidation Products: Hydrazine and its derivatives can be susceptible to air oxidation, leading to colored byproducts.

Q2: I'm having trouble getting my benzohydrazide to crystallize after the reaction.

A2: This is a common issue and can usually be resolved by optimizing the crystallization conditions.

  • Induce Crystallization: If crystals do not form spontaneously upon cooling, try scratching the inside of the flask with a glass rod at the liquid-air interface. Seeding the solution with a previously obtained pure crystal of benzohydrazide can also initiate crystallization.

  • Solvent Choice: Ensure you are using an appropriate solvent for recrystallization. Ethanol is a widely used and effective solvent for benzohydrazide.[1]

  • Concentration: Your solution may be too dilute. Carefully evaporate some of the solvent to increase the concentration of the benzohydrazide.

Detailed Purification Protocol: Recrystallization of Benzohydrazide

Recrystallization is the most effective method for purifying solid benzohydrazide.[1]

Principle: This technique relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures. The ideal solvent will dissolve the compound well at its boiling point but poorly at low temperatures.

Step-by-Step Protocol:

  • Solvent Selection: Ethanol is a preferred solvent for the recrystallization of benzohydrazide.[1]

  • Dissolution: Place the crude benzohydrazide in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. It is crucial to use the minimum volume of solvent to ensure a good recovery yield.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and briefly heat the solution. The charcoal will adsorb colored impurities.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove insoluble impurities and the activated charcoal (if used). This step should be performed rapidly to prevent premature crystallization.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.

Parameter Recommendation Rationale
Recrystallization Solvent EthanolGood solubility at high temperature, poor at low temperature.
Cooling Method Slow cooling followed by ice bathPromotes formation of pure, large crystals and maximizes yield.
Washing Solvent Cold EthanolRemoves soluble impurities without dissolving the product crystals.

III. Synthesis and Purification of 1-Methylazepan-4-amine

This intermediate is synthesized via the reductive amination of 1-methylazepan-4-one. The purification of this cyclic amine can be challenging due to its basicity and potential for side reactions.

Reductive_Amination 1-Methylazepan-4-one 1-Methylazepan-4-one Intermediate Imine Intermediate Imine 1-Methylazepan-4-one->Intermediate Imine Condensation Ammonium Acetate Ammonium Acetate Ammonium Acetate->Intermediate Imine 1-Methylazepan-4-amine 1-Methylazepan-4-amine Intermediate Imine->1-Methylazepan-4-amine Reduction Sodium Cyanoborohydride Sodium Cyanoborohydride Sodium Cyanoborohydride->1-Methylazepan-4-amine

Caption: Reductive amination of 1-methylazepan-4-one.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reductive amination reaction is sluggish or incomplete. What could be the issue?

A1: Several factors can affect the efficiency of a reductive amination:

  • pH of the Reaction: The formation of the imine intermediate is pH-dependent. The use of ammonium acetate helps to buffer the reaction mixture.[2]

  • Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is a mild reducing agent that is effective for reducing iminium ions in the presence of ketones.[2] Ensure it is of good quality and added correctly.

  • Moisture: The presence of excessive water can hydrolyze the imine intermediate, reducing the yield.

Q2: How do I effectively remove unreacted 1-methylazepan-4-one and other non-basic impurities after the reaction?

A2: An acid-base extraction is the most effective method.

  • Principle: By acidifying the reaction mixture, the basic 1-methylazepan-4-amine is protonated to form a water-soluble salt. Non-basic impurities, such as unreacted ketone, will remain in the organic layer and can be washed away. Subsequent basification of the aqueous layer will regenerate the free amine, which can then be extracted into an organic solvent.

Detailed Purification Protocol: 1-Methylazepan-4-amine

Step 1: Reaction Work-up and Acid-Base Extraction

  • Quenching: After the reaction is complete, carefully quench any remaining reducing agent according to standard laboratory procedures.

  • Acidification: Dilute the reaction mixture with an organic solvent (e.g., diethyl ether or dichloromethane) and extract with a dilute aqueous acid solution (e.g., 1 M HCl). The protonated amine will move to the aqueous layer.

  • Separation of Non-Basic Impurities: Separate the layers and wash the aqueous layer with the organic solvent to remove any residual non-basic impurities.

  • Basification: Cool the acidic aqueous layer in an ice bath and carefully add a base (e.g., 50% NaOH solution) until the solution is strongly basic (pH > 12). This will deprotonate the amine salt, regenerating the free amine.

  • Extraction of the Free Amine: Extract the free amine from the basified aqueous solution with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude 1-methylazepan-4-amine.

Step 2: Final Purification

Two primary methods can be employed for the final purification of 1-methylazepan-4-amine:

Method A: Vacuum Distillation

This method is suitable for thermally stable amines and is effective at removing non-volatile impurities. A similar compound, 1-amino-4-methylpiperazine, has been successfully purified by reduced pressure distillation.[3]

Step-by-Step Protocol:

  • Set up a distillation apparatus for vacuum distillation.

  • Carefully heat the crude amine under reduced pressure.

  • Collect the fraction that distills at the expected boiling point of 1-methylazepan-4-amine.

Method B: Column Chromatography

Column chromatography can be challenging for basic amines due to their interaction with acidic silica gel.[4] However, with modifications, it can be a powerful purification technique.

Step-by-Step Protocol:

  • Stationary Phase Selection:

    • Option 1: Basic Alumina: Alumina is less acidic than silica and can be a better choice for purifying basic compounds.

    • Option 2: Modified Silica Gel: Use silica gel that has been pre-treated with a base. This can be done by preparing the slurry for the column with an eluent containing a small amount of triethylamine (e.g., 1-2%).

  • Mobile Phase Selection: A common eluent system for amines is a gradient of methanol in dichloromethane, often with a small percentage of triethylamine or ammonium hydroxide added to the mobile phase to suppress tailing.[4]

  • Chromatography: Load the crude amine onto the column and elute with the chosen solvent system, collecting fractions and monitoring by TLC.

  • Fraction Analysis and Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Purification Method Advantages Disadvantages Best For
Vacuum Distillation Removes non-volatile impurities effectively. Scalable.Requires the compound to be thermally stable.Purifying large quantities of the amine from non-volatile byproducts.
Column Chromatography High resolution for separating closely related impurities.Can be challenging for basic amines, may require optimization.Isolating the amine from impurities with similar volatility.

IV. Synthesis and Purification of N'-(1-Methylazepan-4-YL)benzohydrazide

The final step is the coupling of benzohydrazide and 1-methylazepan-4-amine. The resulting product is typically a solid that can be purified by recrystallization.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: The yield of my final product is low. What are the possible reasons?

A1: Low yields can result from several factors:

  • Purity of Intermediates: Impurities in either the benzohydrazide or the 1-methylazepan-4-amine can interfere with the coupling reaction.

  • Reaction Conditions: The choice of coupling agent, solvent, and temperature can significantly impact the reaction efficiency.

  • Work-up and Purification Losses: Product may be lost during extraction and recrystallization steps.

Q2: What is a good solvent system for the recrystallization of N'-(1-Methylazepan-4-YL)benzohydrazide?

A2: For many benzohydrazide derivatives, polar solvents are effective for recrystallization.[5]

  • Recommended Solvents: Ethanol, methanol, or a mixture of ethanol and water are good starting points for solvent screening.

  • Solvent Screening: To find the optimal solvent, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. The ideal solvent will show poor solubility at room temperature and high solubility when hot.

Detailed Purification Protocol: Recrystallization of the Final Product

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude N'-(1-Methylazepan-4-YL)benzohydrazide in a minimum amount of a suitable hot solvent (e.g., ethanol).

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration as described for benzohydrazide.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize the precipitation of the purified product.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified N'-(1-Methylazepan-4-YL)benzohydrazide under vacuum.

V. References

  • Biointerface Research in Applied Chemistry. (2020). Synthesis and bioactivity of benzohydrazide derivatives. [Link]

  • ResearchGate. (n.d.). Sodium cyanoborohydride. [Link]

  • Google Patents. (n.d.). Extraction and purification method of 1-amino-4-methylpiperazine.

  • International Journal of Applied Research. (2015). Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives. [Link]

  • Der Pharma Chemica. (2015). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. [Link]

  • MDPI. (2019). Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors. [Link]

  • AIP Publishing. (2017). Synthesis and Characterization of Novel Benzohydrazide as Potential Antibacterial Agents from Natural Product Vanillin and Wintergreen Oil. [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines?[Link]

  • Google Patents. (n.d.). Methylamines purification by distillation and purge.

  • Google Patents. (n.d.). Process for separation and purification of methyl amines.

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Organic Chemistry Portal. (n.d.). One-pot reductive amination of aldehydes and ketones with α-picoline-borane in methanol, in water, and in neat conditions. [Link]

  • Reddit. (2022). Amine workup. [Link]

  • MDPI. (2017). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. [Link]

Sources

N'-(1-Methylazepan-4-YL)benzohydrazide interference in biochemical assays

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support resource for researchers utilizing N'-(1-Methylazepan-4-YL)benzohydrazide. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding potential interference of this compound in biochemical assays. As a pharmaceutical intermediate, N'-(1-Methylazepan-4-YL)benzohydrazide possesses a benzohydrazide scaffold, a versatile chemical moiety known for a range of biological activities but also one that requires careful characterization to avoid experimental artifacts.[1] This document provides the expertise and methodologies to ensure the integrity and validity of your experimental results.

Troubleshooting Guide: Unexpected Assay Activity

This section addresses common issues encountered when N'-(1-Methylazepan-4-YL)benzohydrazide exhibits unexpected or inconsistent activity in biochemical screens.

Question 1: My assay shows significant activity (inhibition or activation) with N'-(1-Methylazepan-4-YL)benzohydrazide, but the results are difficult to reproduce. What are the initial steps to validate this activity?

Answer:

Initial irreproducibility is a common flag for non-specific assay interference. Before exploring complex mechanistic causes, it is crucial to rule out fundamental issues with the compound and experimental setup. The goal is to confirm that the observed activity is due to a specific interaction with your biological target and not an artifact.

Initial Validation Workflow:

  • Confirm Compound Identity and Purity: Verify the identity, purity (>95%), and stability of your compound stock.[2] Impurities or degradation products can be a source of off-target activity.

  • Assess Solubility: Visually inspect your assay wells for precipitation at the tested concentrations. Poor solubility can lead to compound aggregation, a frequent cause of non-specific inhibition.[3]

  • Run a "Buffer-Only" Control: Test the compound in the assay buffer without the biological target (e.g., enzyme or receptor). This control experiment is critical for identifying interference with the assay's detection system itself, such as autofluorescence or absorbance overlap.

  • Dose-Response Curve Analysis: A well-behaved, specific inhibitor should produce a classic sigmoidal dose-response curve with a defined Hill slope. An unusually steep or shallow slope, or an incomplete curve, can suggest a non-specific mechanism of action.

cluster_0 Initial Troubleshooting Workflow A Unexpected Activity Observed B 1. Verify Compound Purity & Identity A->B C 2. Check for Solubility/Precipitation B->C D 3. Run 'Buffer-Only' Control (No Target) C->D E 4. Analyze Dose-Response Curve Shape D->E F Potential Artifact E->F Inconsistent, Steep, or Incomplete Curve G Potentially Valid Hit E->G Classic Sigmoidal Curve cluster_1 Key Interference Mechanisms & Counter-Screens Interference Potential Interference Mechanisms Redox Redox Cycling Generation of ROS Oxidizes target protein Aggregation Aggregation Forms colloidal particles Sequesters/denatures target protein Fluorescence Fluorescence Interference Autofluorescence or Quenching Directly affects signal readout Chelation Metal Chelation Sequesters essential metal cofactors Inhibits metalloenzymes DTT_Assay DTT Sensitivity Assay Add 1-5 mM DTT Look for IC₅₀ shift Redox->DTT_Assay Tests For Detergent_Assay Detergent Sensitivity Assay Add 0.01% Triton X-100 Look for IC₅₀ shift Aggregation->Detergent_Assay Tests For Fluorescence_Scan Fluorescence Scan Scan compound alone Check for emission/quenching Fluorescence->Fluorescence_Scan Tests For EDTA_Assay Cofactor Titration/EDTA Vary metal ion concentration Look for activity restoration Chelation->EDTA_Assay Tests For CounterScreen Recommended Counter-Screens

Sources

Reducing cytotoxicity of N'-(1-Methylazepan-4-YL)benzohydrazide in cancer cell lines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N'-(1-Methylazepan-4-YL)benzohydrazide

A Guide for Researchers on Mitigating Cytotoxicity in Cancer Cell Lines

Introduction

N'-(1-Methylazepan-4-YL)benzohydrazide is a member of the benzohydrazide class of compounds. This chemical family is recognized for a diverse range of pharmacological activities, including potential anticancer properties.[1][2] Researchers investigating this specific molecule may encounter challenges related to its cytotoxic effects in in vitro cancer models. High, non-specific cytotoxicity can obscure the therapeutic window and complicate the interpretation of experimental results.

This technical support guide has been developed to provide researchers, scientists, and drug development professionals with a structured approach to understanding, troubleshooting, and potentially mitigating the cytotoxicity of N'-(1-Methylazepan-4-YL)benzohydrazide. As specific data for this compound is limited in public literature, this guide is built upon established principles in cell biology, pharmacology, and the known characteristics of the broader hydrazide chemical class.[3][4] Our goal is to empower you to systematically diagnose and address experimental challenges, ensuring the generation of robust and reliable data.

Frequently Asked Questions (FAQs)

Q1: What is the potential mechanism of action for a compound like N'-(1-Methylazepan-4-YL)benzohydrazide?

A1: While the precise mechanism for this specific molecule requires empirical determination, the benzohydrazide scaffold is a known pharmacophore present in numerous bioactive compounds.[1][2] Derivatives have been investigated for various activities, including the inhibition of enzymes crucial for cancer cell survival, such as certain kinases.[2][5] The hydrazone moiety (which can form from the hydrazide) is particularly noted for its role in designing antitumor agents that can induce apoptosis or inhibit signaling pathways like EGFR and HER2.[6] Therefore, it is plausible that N'-(1-Methylazepan-4-YL)benzohydrazide exerts its effects by interfering with critical cellular signaling or enzymatic processes.

Q2: I'm observing high cytotoxicity across all my tested cancer cell lines, even at low concentrations. What are the common initial causes?

A2: High, indiscriminate cytotoxicity can stem from several factors unrelated to the compound's specific on-target activity. These include:

  • Compound Solubility and Stability: The compound may be precipitating out of solution in the cell culture media, leading to inconsistent local concentrations and physical stress on the cells. Hydrazide derivatives can also be unstable under certain pH and temperature conditions.[1]

  • Solvent Toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve the compound may be reaching levels toxic to the cells. It is crucial to ensure the final solvent concentration in the culture well is consistent and below the toxicity threshold for your specific cell lines (typically <0.5%).

  • Off-Target Effects: The compound may be interacting with unintended cellular targets, leading to generalized stress. A common off-target effect for many bioactive molecules is the induction of oxidative stress through the generation of reactive oxygen species (ROS).[7][8]

Q3: How do I differentiate between desired anti-cancer activity and problematic, non-specific cytotoxicity?

A3: This is a critical step in early-stage drug discovery. The key is to determine the compound's selectivity . A promising anticancer agent should be significantly more potent against cancer cells than against normal, healthy cells.

  • Establish a Therapeutic Window: This is achieved by comparing the half-maximal inhibitory concentration (IC50) in your cancer cell lines to the IC50 in non-cancerous cell lines (e.g., human fibroblasts like WI-38, or peripheral blood mononuclear cells).

  • Calculate the Selectivity Index (SI): The SI is the ratio of the IC50 in a normal cell line to the IC50 in a cancer cell line. A higher SI value (>1.0) indicates greater selectivity for cancer cells.[9]

Q4: Is it possible for the compound to interfere with my cytotoxicity assay itself?

A4: Yes, this is a known phenomenon. For example, in colorimetric assays like the MTT assay, compounds with reducing properties can convert the MTT reagent to formazan non-enzymatically, leading to a false signal. Conversely, some compounds can inhibit the cellular reductases responsible for this conversion, leading to an underestimation of viability. It is always advisable to run a cell-free control (compound + assay reagents in media) to check for direct chemical interactions.[10]

Troubleshooting Guides

This section provides systematic workflows to diagnose and address common issues encountered during the cytotoxic evaluation of N'-(1-Methylazepan-4-YL)benzohydrazide.

Guide 1: Problem - Excessive or Inconsistent Cytotoxicity Observed

This guide will help you validate your experimental setup and ensure the observed cytotoxicity is a true biological effect.

cluster_prep Step 1: Compound & Cell Prep cluster_exp Step 2: Experimental Execution cluster_analysis Step 3: Data Analysis & Interpretation a Verify Compound Purity & Identity b Optimize Solubilization Protocol (Check for Precipitation) a->b Ensure quality d Perform Full Dose-Response (e.g., 8-12 points) b->d Use fresh dilutions c Standardize Cell Culture (Passage #, Seeding Density) c->d Consistent seeding f Calculate IC50 & Analyze Curve Shape d->f Generate data e Include Proper Controls (Vehicle, Untreated, Cell-Free) h Assess Assay Interference e->h Validate assay g Compare Cancer vs. Normal Cell Lines (Calculate Selectivity Index) f->g Determine selectivity compound N'-(1-Methylazepan-4-YL) benzohydrazide mitochondria Mitochondria compound->mitochondria Off-target interaction ros ROS Generation (Oxidative Stress) mitochondria->ros jnk JNK/p38 MAPK Activation ros->jnk Stress signal apoptosis Apoptosis jnk->apoptosis Induces nac N-Acetylcysteine (Antioxidant) nac->ros Inhibits

Caption: Potential off-target pathway involving ROS-induced apoptosis.

If off-target effects like ROS production are confirmed, several strategies can be considered in the drug development process:

  • Co-administration with Cytoprotective Agents: While primarily a clinical strategy, in vitro experiments combining your compound with antioxidants or specific pathway inhibitors can validate the mechanism and suggest future therapeutic combinations.

  • Structure-Activity Relationship (SAR) Studies: This medicinal chemistry approach involves synthesizing and testing analogs of the parent molecule. By making small, systematic changes to the chemical structure (e.g., on the azepane ring or the benzoyl group), it may be possible to design a new compound that retains the desired on-target activity but has a reduced capacity to produce off-target effects like ROS.

  • Advanced Drug Delivery Systems: For later-stage development, encapsulating the compound in a nanoparticle or liposome carrier can alter its biodistribution and target it more effectively to tumor tissue, thereby reducing its exposure to healthy cells and mitigating systemic toxicity. [7]

References

  • Ark Pharma Scientific Limited. N'-(1-Methylazepan-4-yl)benzohydrazide | CAS:110406-94-5. Available from: [Link]

  • Al-Samydai, A., et al. (2022). Targeting Multiple Signaling Pathways in Cancer: The Rutin Therapeutic Approach. Molecules. Available from: [Link]

  • Lv, K., et al. (2017). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. Molecules. Available from: [Link]

  • de Oliveira, O. A., et al. (2023). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules. Available from: [Link]

  • Abdel-Maksoud, M. S., et al. (2021). Synthesis, potential antitumor activity, cell cycle analysis, and multitarget mechanisms of novel hydrazones incorporating a 4-methylsulfonylbenzene scaffold: a molecular docking study. Scientific Reports. Available from: [Link]

  • ResearchGate. (2021). Synthesis, cytotoxicity against cancer and normal cell lines of novel hydrazide–hydrazone derivatives bearing 5H-chromen-5-one. Available from: [Link]

  • OUCI. (n.d.). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR…. Available from: [Link]

  • Tsuruo, T., et al. (2003). Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy. Cancer Science. Available from: [Link]

  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Methods in Molecular Biology. Available from: [Link]

  • Gorgani, L., et al. (2023). Prenylated Flavonoids with Selective Toxicity against Human Cancers. International Journal of Molecular Sciences. Available from: [Link]

  • Stilinović, V., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances. Available from: [Link]

  • Choudhury, D., et al. (2023). Overcoming cancer drug resistance: insights into Apoptotic pathway modulation by plant-based nanoparticle and natural products. Frontiers in Pharmacology. Available from: [Link]

  • Al-Ostath, R., et al. (2024). Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition. RSC Medicinal Chemistry. Available from: [Link]

  • BMG Labtech. (n.d.). Cytotoxicity assays – what your cells don't like. Available from: [Link]

  • AZoNano. (2022). Nanomaterials Designed to Reduce Off-Target Effects of Cancer Drugs. Available from: [Link]

  • Al-kawkabani, A., et al. (2024). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. Molecules. Available from: [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Available from: [Link]

  • ResearchGate. (n.d.). Signaling pathways involved in drug-induced cardiotoxicity. Available from: [Link]

  • ResearchGate. (2015). Can someone help me to fix a problem in my lab about a cytotoxicity test?. Available from: [Link]

  • ResearchGate. (n.d.). Benzohydrazide Analogs: Synthesis, Anticancer Screening, SAR, in Silico Molecular Docking, and ADMET Studies. Available from: [Link]

  • PubMed. (2019). Cytotoxic, Antiproliferative and Apoptotic Effects of New Benzimidazole Derivatives on A549 Lung Carcinoma and C6 Glioma Cell Lines. Available from: [Link]

  • ChemRxiv. (2023). Development of alkylated hydrazides as highly potent and selective class I HDAC inhibitors with T cell modulatory properties. Available from: [Link]

  • MDPI. (2024). Medicinal Plants for Overcoming Drug Resistance in Cervical Cancer. Available from: [Link]

  • YouTube. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. Available from: [Link]

Sources

Controlling pH and reflux duration in benzohydrazide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for benzohydrazide synthesis. This guide is designed to provide in-depth, field-tested insights into the critical parameters of this synthetic process, focusing on the nuanced roles of pH control and reflux duration. As Senior Application Scientists, we understand that success lies not just in following steps, but in comprehending the causality behind them. This resource is structured to empower you with that understanding, offering troubleshooting advice and robust protocols to enhance the yield, purity, and reproducibility of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common queries and challenges encountered during the synthesis of benzohydrazide from esters (e.g., methyl or ethyl benzoate) and hydrazine hydrate.

Q1: My benzohydrazide yield is consistently low. What are the most likely causes?

A1: Low yields can often be traced back to several key factors:

  • Incomplete Reaction: The primary cause is often insufficient reflux time or suboptimal temperature, preventing the reaction from reaching completion.[1] Monitoring the reaction's progress via Thin Layer Chromatography (TLC) is crucial.[1][2]

  • Incorrect pH: The nucleophilicity of hydrazine is highly pH-dependent. An acidic medium (low pH) will protonate the hydrazine, rendering it a poor nucleophile and stalling the reaction.

  • Purity of Reactants: The quality of your starting materials, especially the ester and hydrazine hydrate, is paramount.[1] Using old or impure reagents can introduce side reactions that consume starting materials and reduce your final yield.[1]

  • Loss During Work-up: Significant product loss can occur during filtration and washing steps. Ensure the precipitate is washed with cold water or solvent to minimize dissolution of the benzohydrazide product.[1]

Q2: I'm seeing an oily layer or failure to precipitate after cooling the reaction. What's happening?

A2: This is a classic sign of an incomplete reaction. The oily residue is likely unreacted ethyl benzoate or methyl benzoate. The solution is to ensure the reaction has gone to completion by extending the reflux duration. Use TLC to confirm the disappearance of the starting ester spot before proceeding to the cooling and precipitation step.[3]

Q3: What is the optimal reflux time for this synthesis?

A3: While many standard protocols suggest a reflux time of 2 to 5 hours, this is not a fixed rule.[1] The optimal duration depends on the scale of your reaction, the specific ester used, and the efficiency of your reflux apparatus. The most reliable method to determine completion is by monitoring the reaction with TLC. [1][2] The reaction is considered complete when the TLC spot corresponding to the starting ester has completely disappeared.

Q4: How critical is pH control, and how do I manage it?

A4: pH control is extremely critical. The reaction, a nucleophilic acyl substitution, relies on the lone pair of electrons on the hydrazine molecule attacking the electrophilic carbonyl carbon of the ester.

  • Too Acidic (Low pH): Hydrazine (H₂N-NH₂) is protonated to form the hydrazinium ion (H₂N-NH₃⁺). This positively charged species has no available lone pair for nucleophilic attack, effectively stopping the reaction.

  • Too Basic (High pH): A highly basic environment can promote the hydrolysis of the starting ester into a carboxylate salt, which is unreactive towards hydrazine.[4] This side reaction consumes your starting material and reduces the yield. The reaction is typically run without explicit pH adjusters, as the reactants themselves create a suitable environment. However, if starting from benzoic acid to first form the ester in situ, the solution must be neutralized to pH 7 before adding hydrazine hydrate.[5]

Q5: My final product looks discolored. What's the best way to purify it?

A5: The most effective and common method for purifying benzohydrazide is recrystallization, typically from ethanol or an ethanol-water mixture.[1][6] If the solution is colored after dissolving the crude product in hot solvent, you can add a small amount of activated charcoal to adsorb colored impurities. Filter the hot solution to remove the charcoal and any insoluble materials, then allow the filtrate to cool slowly to form pure, colorless crystals.[1]

Section 2: In-Depth Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving common problems.

Issue 1: Low or No Product Yield

This is the most frequent issue. Use the following workflow to diagnose the root cause.

G start Problem: Low Yield tlc Run TLC Analysis (Ester vs. Reaction Mix) start->tlc ester_present Is Starting Ester Spot Present and Strong? tlc->ester_present sub_reflux Cause: Incomplete Reaction ester_present->sub_reflux  Yes ester_absent Is Product Spot Weak and/or Streaky? ester_present->ester_absent  No sol_reflux Solution: 1. Increase reflux duration. 2. Monitor with TLC every hour. 3. Ensure adequate temperature. sub_reflux->sol_reflux sub_workup Cause: Product Loss During Work-up ester_absent->sub_workup  Yes sub_side_reactions Cause: Side Reactions or Impure Reagents ester_absent->sub_side_reactions  No (Other spots present) sol_workup Solution: 1. Wash precipitate with ice-cold water. 2. Minimize transfer steps. 3. Ensure complete precipitation before filtering. sub_workup->sol_workup sol_side_reactions Solution: 1. Use high-purity or freshly distilled reagents. 2. Check for potential ester hydrolysis (pH issue). sub_side_reactions->sol_side_reactions

Caption: Troubleshooting workflow for low benzohydrazide yield.

Issue 2: Product Purity Concerns (Confirmed by NMR/IR)

Unexpected peaks in spectroscopic analysis point towards specific contaminants.[1]

Symptom (Spectroscopic Evidence) Probable Cause Recommended Action
¹H NMR: Peak corresponding to -OCH₃ or -OCH₂CH₃ group.Incomplete Reaction: Unreacted starting ester is present.Re-subject the material to the reaction conditions or purify via recrystallization, where the ester will remain in the mother liquor.
IR: Broad O-H stretch present.Contamination: Presence of benzoic acid (from ester hydrolysis) or residual water.Wash the product thoroughly with cold water to remove excess hydrazine hydrate.[1] Recrystallize from a suitable solvent like ethanol to remove benzoic acid.[1][6]
IR: Absence of N-H stretch (~3300 cm⁻¹) and/or C=O stretch (~1650 cm⁻¹).Failed Reaction: The desired product has not formed.Re-evaluate the entire procedure, starting with the purity of the reagents and reaction setup.[1]

Section 3: Protocols and Methodologies

Protocol 1: Synthesis of Benzohydrazide from Ethyl Benzoate

This protocol details the standard laboratory procedure with integrated checkpoints for quality control.

Materials:

  • Ethyl Benzoate (1.0 eq)

  • Hydrazine Hydrate (99% or similar high purity, 1.2 - 1.5 eq)[1]

  • Ethanol (as solvent, optional but recommended for larger scales)

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • TLC plates (silica gel), chamber, and appropriate eluent (e.g., 1:1 Ethyl Acetate/Hexane)[5]

  • UV lamp for visualization

Procedure:

  • Reaction Setup: Combine ethyl benzoate and hydrazine hydrate in a round-bottom flask. For larger reactions, adding ethanol can improve mixing.[5]

  • Initial TLC Spot: Before heating, take a small aliquot of the reaction mixture and spot it on a TLC plate. This is your "time zero" sample. Also spot the starting ethyl benzoate on the same plate for comparison.[3]

  • Reflux: Heat the mixture to reflux and maintain a gentle boil. Typical reflux times range from 2 to 5 hours.[1]

  • Monitoring the Reaction: Every 60 minutes, carefully take a small aliquot from the reaction mixture and spot it on a new TLC plate alongside the starting material.[7] Develop the plate and visualize under a UV lamp. The reaction is complete when the spot corresponding to ethyl benzoate (higher Rf value) is no longer visible in the reaction mixture lane.[5]

  • Precipitation: Once the reaction is complete, turn off the heat and allow the flask to cool to room temperature. A white precipitate of benzohydrazide should form.[1] Cooling in an ice bath can further increase the amount of precipitate.[1]

  • Filtration and Washing: Collect the white solid by vacuum filtration. Wash the precipitate thoroughly with a small amount of ice-cold water to remove any unreacted hydrazine hydrate.[1]

  • Drying and Purification: Dry the crude product. For enhanced purity, recrystallize the solid from hot ethanol.[1][6] Dissolve the crude solid in a minimum amount of boiling ethanol, filter while hot if necessary, and allow to cool slowly to form pure crystals.

Caption: Experimental workflow for benzohydrazide synthesis.

Section 4: Mechanistic Insights

The Role of pH in Hydrazine's Nucleophilicity

Understanding the reaction mechanism clarifies the critical importance of maintaining a neutral to slightly basic pH.

G cluster_good Optimal pH (Neutral/Slightly Basic) cluster_bad Incorrect pH (Acidic) Nuc_Good H₂N-NH₂ (Good Nucleophile) Reaction_Good Successful Nucleophilic Attack Nuc_Good->Reaction_Good Lone Pair Available Product Benzohydrazide Reaction_Good->Product Nuc_Bad H₂N-NH₃⁺ (Poor Nucleophile) Reaction_Bad No Reaction Nuc_Bad->Reaction_Bad Lone Pair Protonated start Hydrazine Reagent start->Nuc_Good start->Nuc_Bad

Sources

Validation & Comparative

A Comparative Guide to Investigating the Mechanism of Action of N'-(1--Methylazepan-4-YL)benzohydrazide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The core investigative premise is to systematically assess whether N'-(1-Methylazepan-4-YL)benzohydrazide hydrochloride shares the hallmark "triple action" pharmacological profile of Azelastine: histamine H1 receptor antagonism, mast cell stabilization, and broader anti-inflammatory effects[1][3]. This guide is structured to provide not just experimental protocols, but the scientific rationale behind each step, ensuring a robust and self-validating investigative workflow.

Part 1: Foundational Understanding and Comparative Context

1.1 The Benzohydrazide Scaffold: A Privileged Structure in Medicinal Chemistry

The benzohydrazide moiety is a versatile scaffold known to impart a wide range of biological activities. Derivatives have been explored for antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties[4][5]. This inherent biological potential of the core structure underscores the importance of a thorough mechanistic evaluation of this compound, as its activity may not be limited to the pharmacology of its parent drug, Azelastine.

1.2 Azelastine: The Primary Comparator and Mechanistic Blueprint

Azelastine is a second-generation antihistamine with a multifaceted mechanism of action, making it an effective treatment for allergic rhinitis and conjunctivitis[1][6]. Its efficacy stems from a combination of:

  • H1 Receptor Antagonism: It competitively blocks the action of histamine at H1 receptors, alleviating classic allergy symptoms like itching and sneezing[3][7].

  • Mast Cell Stabilization: Azelastine inhibits the release of histamine and other pro-inflammatory mediators from mast cells[5]. The suspected mechanism involves the blockade of IgE-regulated calcium channels, preventing the degranulation of mast cells[8].

  • Anti-inflammatory Effects: It has been shown to inhibit the synthesis and action of leukotrienes, kinins, and platelet-activating factor, and to downregulate the expression of intercellular adhesion molecule-1 (ICAM-1)[4][9].

This well-documented profile of Azelastine provides a logical and powerful starting point for our investigation into its related compound.

Part 2: A Tiered Experimental Approach to Mechanistic Validation

The following experimental workflow is designed as a tiered approach, starting with broad, high-throughput screening and progressing to more specific, mechanistic assays. This allows for a resource-efficient investigation that builds upon accumulating evidence.

Workflow Overview:

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Elucidation cluster_2 Tier 3: Downstream Signaling & Cellular Effects Initial Assessment Initial Assessment of Bioactivity H1 Receptor Binding Histamine H1 Receptor Binding Assay Initial Assessment->H1 Receptor Binding Mast Cell Degranulation Mast Cell Degranulation Assay Initial Assessment->Mast Cell Degranulation Cytotoxicity General Cytotoxicity Assay Initial Assessment->Cytotoxicity Functional H1 Antagonism Functional Histamine Antagonism Assay H1 Receptor Binding->Functional H1 Antagonism Calcium Influx Calcium Influx Assay Mast Cell Degranulation->Calcium Influx Leukotriene Release Leukotriene Release Assay Mast Cell Degranulation->Leukotriene Release Signaling Pathway Analysis Signaling Pathway Analysis (e.g., NF-κB) Functional H1 Antagonism->Signaling Pathway Analysis Gene Expression Gene Expression Analysis (e.g., ICAM-1) Leukotriene Release->Gene Expression Data Interpretation Data Interpretation & MoA Hypothesis Signaling Pathway Analysis->Data Interpretation Gene Expression->Data Interpretation

Caption: A tiered experimental workflow for investigating the mechanism of action.

2.1 Tier 1: Primary Screening for Core Activities

The initial tier of experiments is designed to quickly assess whether this compound exhibits the primary activities of Azelastine.

2.1.1 Histamine H1 Receptor Binding Assay

  • Objective: To determine if the compound directly interacts with the histamine H1 receptor.

  • Methodology: A competitive radioligand binding assay is the gold standard.

    • Prepare cell membranes from a cell line stably expressing the human H1 receptor (e.g., CHO-K1 or HEK293 cells).

    • Incubate the membranes with a known H1 receptor radioligand (e.g., [3H]-pyrilamine) in the presence of increasing concentrations of this compound.

    • Azelastine should be used as a positive control, and a vehicle-only control should also be included.

    • After incubation, separate bound from free radioligand by rapid filtration and quantify the bound radioactivity using liquid scintillation counting.

    • Calculate the IC50 value (the concentration of the compound that inhibits 50% of radioligand binding).

  • Causality and Interpretation: A low IC50 value suggests direct binding to the H1 receptor. This is the first and most crucial piece of evidence for potential antihistaminic activity.

2.1.2 Mast Cell Degranulation Assay

  • Objective: To assess the compound's ability to stabilize mast cells and prevent the release of inflammatory mediators.

  • Methodology: A common method involves measuring the release of β-hexosaminidase, an enzyme co-released with histamine from mast cell granules.

    • Culture a suitable mast cell line (e.g., RBL-2H3 cells).

    • Sensitize the cells with anti-DNP IgE overnight.

    • Pre-incubate the cells with various concentrations of this compound and Azelastine (positive control).

    • Induce degranulation by adding DNP-HSA.

    • Collect the supernatant and measure β-hexosaminidase activity using a colorimetric substrate (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide).

    • Calculate the percentage inhibition of degranulation.

  • Causality and Interpretation: A dose-dependent inhibition of β-hexosaminidase release indicates mast cell stabilizing properties[10].

2.1.3 General Cytotoxicity Assay

  • Objective: To determine the concentration range at which the compound is not toxic to cells, ensuring that observed effects in other assays are not due to cell death.

  • Methodology: A standard MTT or resazurin-based assay can be used.

    • Plate the cell lines used in the other assays (e.g., CHO-K1, RBL-2H3).

    • Treat the cells with a range of concentrations of this compound for a period relevant to the other assays (e.g., 24-48 hours).

    • Add MTT or resazurin and measure the colorimetric or fluorometric output, which is proportional to the number of viable cells.

    • Calculate the CC50 (the concentration that causes 50% cytotoxicity).

  • Causality and Interpretation: This data is crucial for interpreting the results of all other assays. The concentrations used in mechanistic studies should be well below the CC50.

2.2 Tier 2: Elucidation of Specific Mechanisms

If the primary screening assays yield positive results, the next tier of experiments will delve deeper into the specific mechanisms.

2.2.1 Functional Histamine Antagonism Assay

  • Objective: To confirm that binding to the H1 receptor translates into functional antagonism of histamine-induced signaling.

  • Methodology: A calcium mobilization assay is a common functional readout for H1 receptor activation.

    • Load H1 receptor-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Pre-incubate the cells with this compound or Azelastine.

    • Stimulate the cells with histamine and measure the change in intracellular calcium concentration using a fluorometric plate reader.

    • Determine the ability of the compound to inhibit the histamine-induced calcium signal.

  • Causality and Interpretation: A rightward shift in the histamine dose-response curve in the presence of the compound confirms competitive antagonism at the H1 receptor[11].

Signaling Pathway of H1 Receptor Activation:

G Histamine Histamine H1_Receptor H1 Receptor Histamine->H1_Receptor Gq_11 Gq/11 H1_Receptor->Gq_11 PLC Phospholipase C (PLC) Gq_11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Allergic Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: Simplified signaling pathway of histamine H1 receptor activation.

2.2.2 Leukotriene Release Assay

  • Objective: To investigate the compound's potential anti-inflammatory effects by measuring its impact on leukotriene production.

  • Methodology: An ELISA-based assay can be used to quantify the release of cysteinyl leukotrienes (LTC4, LTD4, LTE4).

    • Use a cell line that produces leukotrienes upon stimulation (e.g., human mast cells or basophils).

    • Pre-treat the cells with this compound, Azelastine, or a known leukotriene synthesis inhibitor (e.g., Zileuton) as a positive control[12].

    • Stimulate the cells with a suitable agonist (e.g., calcium ionophore A23187).

    • Collect the cell supernatant and measure the concentration of cysteinyl leukotrienes using a commercially available ELISA kit.

  • Causality and Interpretation: A reduction in leukotriene levels suggests an inhibitory effect on the 5-lipoxygenase pathway or downstream steps, a key component of Azelastine's anti-inflammatory action[2][13].

2.3 Tier 3: Downstream Cellular Effects

The final tier of experiments aims to confirm the downstream cellular consequences of the observed mechanistic activities.

2.3.1 NF-κB Signaling Pathway Analysis

  • Objective: To determine if the compound modulates key inflammatory signaling pathways.

  • Methodology: A reporter gene assay is a robust method to assess NF-κB activation.

    • Use a cell line (e.g., HEK293) stably transfected with an NF-κB-luciferase reporter construct.

    • Pre-treat the cells with this compound.

    • Stimulate NF-κB activation with an appropriate agonist (e.g., TNF-α).

    • Measure luciferase activity as a readout of NF-κB transcriptional activity.

  • Causality and Interpretation: Inhibition of TNF-α-induced NF-κB activation would provide strong evidence for a direct anti-inflammatory effect, independent of H1 receptor antagonism.

2.3.2 Gene Expression Analysis of Adhesion Molecules

  • Objective: To investigate if the compound can downregulate the expression of inflammatory genes, such as ICAM-1, similar to Azelastine.

  • Methodology: Quantitative real-time PCR (qRT-PCR) is a precise method for this analysis.

    • Use a relevant cell type, such as human nasal epithelial cells.

    • Treat the cells with an inflammatory stimulus (e.g., histamine or TNF-α) in the presence or absence of this compound.

    • Isolate total RNA and perform qRT-PCR to measure the mRNA levels of the ICAM1 gene.

    • Normalize the results to a housekeeping gene.

  • Causality and Interpretation: A reduction in ICAM1 mRNA levels would corroborate an anti-inflammatory mechanism of action[9].

Part 3: Data Synthesis and Comparative Analysis

Comparative Data Summary Table:

AssayParameterThis compoundAzelastine (Reference)Alternative Benzohydrazide (Optional)
H1 Receptor Binding IC50 (nM)Experimental ValueLiterature/Experimental ValueExperimental Value
Mast Cell Degranulation % Inhibition @ 10 µMExperimental ValueExperimental ValueExperimental Value
Functional H1 Antagonism Schild pA2 valueExperimental ValueLiterature/Experimental ValueExperimental Value
Leukotriene Release % Inhibition @ 10 µMExperimental ValueExperimental ValueExperimental Value
Cytotoxicity CC50 (µM)Experimental ValueExperimental ValueExperimental Value

By systematically working through these tiers of experimentation and carefully comparing the results to a well-characterized drug like Azelastine, researchers can build a comprehensive and robust profile of the mechanism of action for this compound. This structured, evidence-based approach is fundamental to advancing our understanding of novel chemical entities in drug discovery and development.

References

  • Wikipedia. Azelastine. Available from: [Link]

  • Dr. Oracle. What is the mechanism of action (MOA) of azelastine hydrochloride?. Available from: [Link]

  • Lieberman P. Azelastine nasal spray: a review of pharmacology and clinical efficacy in allergic and nonallergic rhinitis. J Asthma Allergy. 2009;2:93-103. Available from: [Link]

  • Pharmacology of Azelastine (Astelin) ; Mechanism of action, Pharmacokinetics, Uses, Effects. Available from: [Link]

  • Dr. Oracle. What is the mechanism of action for azelastine?. Available from: [Link]

  • National Center for Biotechnology Information. Leukotriene Receptor Antagonists. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2024 Jan-. Available from: [Link]

  • Wikipedia. H1 antagonist. Available from: [Link]

  • Czubak-Prowizor K, et al. The Multidirectional Effect of Azelastine Hydrochloride on Cervical Cancer Cells. Int J Mol Sci. 2022;23(19):11267. Available from: [Link]

  • Wikipedia. Mast cell stabilizer. Available from: [Link]

  • Simons FE. Antiallergic effects of H1-receptor antagonists. Allergy. 1995;50(23):5-10. Available from: [Link]

  • Finn DF, Walsh JJ. Twenty-first century mast cell stabilizers. Br J Pharmacol. 2013;170(1):23-37. Available from: [Link]

  • LITFL. Leukotriene Receptor Antagonists. Available from: [Link]

  • Cytological Study of Topical Effect of Azelastine Hydrochloride on the Nasal Mucous Membrane Cells in Various Nasal Rhinitis Types. Available from: [Link]

  • Mechanisms of Antihistamines and Mast Cell Stabilizers in Ocular Allergic Inflammation. Available from: [Link]

  • Wikipedia. Antileukotriene. Available from: [Link]

  • Multiple pathways are responsible for the antiallergic effects of azelastine. Available from: [Link]

  • Mast cell stabilizers: from pathogenic roles to targeting therapies. Available from: [Link]

  • Combination of H1 and H2 Histamine Receptor Antagonists: Current Knowledge and Perspectives of a Classic Treatment Strategy. Available from: [Link]

  • American Academy of Allergy, Asthma & Immunology. Mast Cell Activation Syndrome (MCAS). Available from: [Link]

  • ClinPGx. Leukotriene modifiers pathway, Pharmacodynamics. Available from: [Link]

  • Alila Medical Media. Histamine and Antihistamines, Pharmacology, Animation. Available from: [Link]

  • Patsnap Synapse. What are Histamine receptor antagonists and how do they work?. Available from: [Link]

  • Cleveland Clinic. Leukotriene Modifiers. Available from: [Link]

Sources

A Comparative Guide to the Monoamine Oxidase Specificity of N'-(1-Methylazepan-4-YL)benzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for analyzing the specificity of N'-(1-Methylazepan-4-YL)benzohydrazide, a novel benzohydrazide derivative, against the two major isoforms of monoamine oxidase: MAO-A and MAO-B. As the precise inhibitory activity of this compound is not yet widely published, this document serves as a detailed roadmap for its evaluation, placing it in context with established MAO inhibitors.

The Critical Role of MAO Isoform Selectivity in Drug Design

Monoamine oxidases (MAOs) are mitochondrial enzymes responsible for the degradation of key neurotransmitters, including serotonin, dopamine, and norepinephrine.[1][2][3] The two isoforms, MAO-A and MAO-B, exhibit distinct substrate preferences and tissue distribution. This differentiation is paramount in therapeutic drug development. Selective inhibition of MAO-A is a validated strategy for treating depression and anxiety, while selective MAO-B inhibitors are primarily used in the management of Parkinson's disease and Alzheimer's disease.[1][4] Non-selective inhibitors, while potent, carry a higher risk of adverse effects, such as the "cheese effect" (a hypertensive crisis triggered by tyramine-rich foods).[4] Therefore, determining the selectivity of a novel compound is a critical step in assessing its therapeutic potential and safety profile.

N'-(1-Methylazepan-4-YL)benzohydrazide belongs to the benzohydrazide class of compounds, some of which have been shown to exhibit MAO inhibitory activity.[5] Its unique structure, incorporating a 1-methylazepan-4-yl moiety, warrants a thorough investigation of its potency and selectivity towards MAO-A and MAO-B.

Experimental Framework for Determining MAO Specificity

A robust in vitro analysis is the cornerstone of characterizing a new MAO inhibitor. The following protocol outlines a standard fluorometric assay to determine the half-maximal inhibitory concentration (IC50) and the selectivity index (SI) of a test compound.

Diagram of the MAO Inhibition Assay Workflow

MAO_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Data Acquisition & Analysis Test_Compound Prepare Serial Dilutions of N'-(1-Methylazepan-4-YL)benzohydrazide Incubation Incubate MAO Enzyme with Test Compound/Controls Test_Compound->Incubation Controls Prepare Positive Controls (Clorgyline, Selegiline) and Negative Control (Vehicle) Controls->Incubation Enzymes Prepare Recombinant Human MAO-A and MAO-B Enzymes->Incubation Substrate_Addition Add Fluorogenic Substrate (e.g., Amplex Red) and Horseradish Peroxidase Incubation->Substrate_Addition Reaction MAO reaction produces H2O2, leading to fluorescent product Substrate_Addition->Reaction Measurement Measure Fluorescence Intensity (Excitation/Emission ~530/590 nm) Reaction->Measurement Calculation Calculate % Inhibition vs. Log[Inhibitor] Measurement->Calculation IC50_Determination Determine IC50 values for MAO-A and MAO-B Calculation->IC50_Determination SI_Calculation Calculate Selectivity Index (SI = IC50(MAO-A) / IC50(MAO-B)) IC50_Determination->SI_Calculation

Caption: Workflow for determining the MAO-A and MAO-B inhibitory activity and selectivity of a test compound.

Detailed Experimental Protocol: Fluorometric MAO Inhibition Assay

This protocol is adapted from standard methodologies for determining MAO activity.[2]

1. Reagent Preparation:

  • Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4.
  • Test Compound Stock: Prepare a 10 mM stock solution of N'-(1-Methylazepan-4-YL)benzohydrazide in DMSO. Create a serial dilution series in assay buffer to achieve final assay concentrations ranging from 0.1 nM to 100 µM.
  • Control Inhibitors: Prepare stock solutions of Clorgyline (selective MAO-A inhibitor) and Selegiline (selective MAO-B inhibitor) in DMSO.
  • Enzyme Solutions: Reconstitute recombinant human MAO-A and MAO-B enzymes in assay buffer to a working concentration (e.g., 5-10 µg/mL).
  • Detection Reagent: Prepare a working solution containing a fluorogenic substrate (e.g., 10-acetyl-3,7-dihydroxyphenoxazine - Amplex Red), horseradish peroxidase (HRP), and the appropriate MAO substrate (e.g., p-tyramine for a general screen, or specific substrates like serotonin for MAO-A and benzylamine for MAO-B).

2. Assay Procedure (96-well plate format):

  • Add 50 µL of assay buffer to all wells.
  • Add 25 µL of the test compound dilutions or control inhibitors to their respective wells.
  • Add 25 µL of either the MAO-A or MAO-B enzyme solution to the appropriate wells.
  • Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
  • Initiate the enzymatic reaction by adding 100 µL of the detection reagent to all wells.
  • Incubate the plate at 37°C for 30-60 minutes, protected from light.

3. Data Acquisition and Analysis:

  • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 530-560 nm and emission at 590 nm).
  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for both MAO-A and MAO-B.
  • The Selectivity Index (SI) is calculated as the ratio of the IC50 values: SI = IC50 (MAO-A) / IC50 (MAO-B) . A high SI (>10) indicates selectivity for MAO-B, while a low SI (<0.1) suggests selectivity for MAO-A.

Comparative Analysis of MAO Inhibitors

The following table presents the inhibitory activities of several well-characterized MAO inhibitors. The data for N'-(1-Methylazepan-4-YL)benzohydrazide is presented hypothetically to illustrate how its specificity profile would be evaluated.

CompoundTarget SelectivityMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (SI)Reference
N'-(1-Methylazepan-4-YL)benzohydrazide To Be Determined TBD TBD TBD
ClorgylineMAO-A Selective0.00671.1~164[6]
MoclobemideMAO-A Selective6.061>1000>165[7]
Selegiline (Deprenyl)MAO-B Selective16.80.0168~0.001[6]
RasagilineMAO-B Selective0.4420.0042~0.0095[4]
PhenelzineNon-selective0.81.21.5[]
TranylcypromineNon-selective1.92.31.21[]

Interpreting the Results:

The placement of N'-(1-Methylazepan-4-YL)benzohydrazide within this comparative landscape will be dictated by its experimentally determined IC50 values.

  • High MAO-A Selectivity (SI < 0.1): If the compound demonstrates potent inhibition of MAO-A with significantly weaker inhibition of MAO-B, it could be a candidate for development as an antidepressant or anxiolytic.

  • High MAO-B Selectivity (SI > 10): Conversely, strong selective inhibition of MAO-B would suggest potential applications in neurodegenerative disorders like Parkinson's disease.[9]

  • Non-selective Inhibition (SI ≈ 1): If the IC50 values for both isoforms are similar, the compound would be classified as non-selective. While potentially effective, a higher degree of caution regarding side effects would be necessary.

Visualizing Selective Inhibition

The following diagram illustrates the principle of selective inhibition at the enzymatic level.

MAO_Selectivity cluster_MAO_A MAO-A cluster_MAO_B MAO-B MAO_A MAO-A Active Site Substrate_A Serotonin Substrate_A->MAO_A Binding Blocked Inhibitor_A Selective MAO-A Inhibitor Inhibitor_A->MAO_A High Affinity Binding MAO_B MAO-B Active Site Inhibitor_A->MAO_B Low Affinity Substrate_B Phenylethylamine Substrate_B->MAO_B Normal Binding and Metabolism

Caption: A selective MAO-A inhibitor binds with high affinity to the MAO-A active site, preventing substrate metabolism, while having low affinity for the MAO-B active site.

Conclusion and Future Directions

The evaluation of N'-(1-Methylazepan-4-YL)benzohydrazide's specificity for monoamine oxidase isoforms is a crucial step in defining its pharmacological profile and potential therapeutic applications. The experimental framework provided in this guide offers a clear and robust methodology for determining its IC50 values and selectivity index. By comparing these results to established MAO inhibitors, researchers can effectively position this novel compound within the landscape of neurotherapeutics and make informed decisions regarding its future development. The benzohydrazide scaffold continues to be a promising source of new bioactive molecules, and a thorough understanding of their interactions with key enzymes like MAO is essential for translating these discoveries into clinical benefits.[5]

References

  • Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach. Journal of Biomolecular Structure and Dynamics. 2023 Mar 28. Available from: [Link]

  • Finberg JPM, Rabey JM. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Frontiers in Pharmacology. 2016 Oct 18;7:340. Available from: [Link]

  • Aksoz E, et al. Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors. Molecules. 2021 Nov 2;26(21):6638. Available from: [Link]

  • ResearchGate. Drug action (IC50 values) on MAO A and MAO B activities. ResearchGate. Available from: [Link]

  • Science.gov. inhibition ic50 values: Topics by Science.gov. Science.gov. Available from: [Link]

  • Lee H, et al. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. International Journal of Molecular Sciences. 2023;24(12):10309. Available from: [Link]

  • ResearchGate. IC50 values for the inhibition of recombinant human MAO-A and MAO-B by... ResearchGate. Available from: [Link]

  • Wikipedia. Serotonin–norepinephrine–dopamine reuptake inhibitor. Wikipedia. Available from: [Link]

  • MDPI. Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. MDPI. Available from: [Link]

  • Kim H, et al. Development of a New Class of Monoamine Oxidase-B Inhibitors by Fine-Tuning the Halogens on the Acylhydrazones. ACS Omega. 2023;8(44):41782-41793. Available from: [Link]

  • Petzer A, et al. Monoamine oxidase inhibition properties of 2,1-benzisoxazole derivatives. Medicinal Chemistry Research. 2023;32(5):843-853. Available from: [Link]

  • ResearchGate. In vitro MAO-A and MAO-B inhibition by SL25.1131 and various MAO... ResearchGate. Available from: [Link]

  • Evotec. Monoamine Oxidase (MAO) Inhibition Assay. Evotec. Available from: [Link]

  • Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives. Biointerface Research in Applied Chemistry. 2025 Jun 27. Available from: [Link]

  • New Insights on the Activity and Selectivity of MAO-B Inhibitors through In Silico Methods. International Journal of Molecular Sciences. 2022;23(24):15978. Available from: [Link]

  • Kumar A, et al. Benzimidazole-derived carbohydrazones as dual monoamine oxidases and acetylcholinesterase inhibitors: design, synthesis, and evaluation. Journal of Biomolecular Structure and Dynamics. 2023 Jun 22:1-15. Available from: [Link]

  • ResearchGate. (PDF) Design, synthesis, molecular modelling and in vitro screening of monoamine oxidase inhibitory activities of novel quinazolyl hydrazine derivatives. ResearchGate. Available from: [Link]

Sources

A Comparative Guide to N'-(1-Methylazepan-4-YL)benzohydrazide and Other Benzohydrazide Derivatives for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the benzohydrazide scaffold stands out as a versatile and privileged structure, forming the core of numerous compounds with a wide array of biological activities. This guide provides a comparative analysis of N'-(1-Methylazepan-4-YL)benzohydrazide within the broader context of benzohydrazide derivatives, offering insights for researchers, scientists, and drug development professionals. While specific experimental data for N'-(1-Methylazepan-4-YL)benzohydrazide is limited in publicly accessible literature, its structural features, when viewed alongside well-characterized analogs, allow for informed hypotheses regarding its potential therapeutic applications. This document will delve into the known biological activities of the benzohydrazide class, detail common synthetic and experimental protocols, and explore the structure-activity relationships that govern their efficacy.

The Benzohydrazide Scaffold: A Foundation for Diverse Biological Activity

The benzohydrazide moiety is a cornerstone in the development of therapeutic agents, demonstrating a remarkable spectrum of pharmacological effects. These include antimicrobial, anticonvulsant, anti-inflammatory, anticancer, and antitubercular properties.[1] The versatility of this scaffold allows for extensive chemical modifications, enabling the fine-tuning of a molecule's biological activity.

The core structure, characterized by a benzene ring linked to a hydrazide functional group (-CONHNH₂), serves as a template for the synthesis of a vast library of derivatives. The biological activity of these derivatives is profoundly influenced by the nature and position of substituents on both the benzene ring and the hydrazide nitrogen.

N'-(1-Methylazepan-4-YL)benzohydrazide: A Structurally Intriguing Derivative

N'-(1-Methylazepan-4-YL)benzohydrazide is a specific derivative that incorporates a substituted seven-membered azepane ring. This structural feature is noteworthy as the introduction of such cyclic amine moieties can significantly impact a molecule's physicochemical properties, including its lipophilicity, basicity, and conformational flexibility. These properties, in turn, are critical determinants of a compound's pharmacokinetic and pharmacodynamic profile.

Comparative Analysis of Benzohydrazide Derivatives: A Look at the Evidence

To understand the potential of N'-(1-Methylazepan-4-YL)benzohydrazide, it is instructive to examine the documented activities of other benzohydrazide derivatives.

Antimicrobial Activity

Benzohydrazide derivatives have been extensively investigated for their antimicrobial properties. For instance, a series of Schiff bases derived from 4-chlorobenzohydrazide demonstrated notable activity against various bacterial and fungal strains.[4] Specifically, (E)-4-chloro-N'-(thiophen-2-ylmethylene)benzohydrazide was found to be particularly effective against E. coli and A. niger.[4] The proposed mechanism of action for some antimicrobial benzohydrazides involves the inhibition of bacterial cell wall synthesis.[1]

Table 1: Antimicrobial Activity of Selected Benzohydrazide Derivatives

CompoundTarget OrganismActivity (pMIC/Zone of Inhibition)Reference
(E)-4-chloro-N'-(thiophen-2-ylmethylene)benzohydrazideE. colipMICec = 15[4]
(E)-4-chloro-N'-(thiophen-2-ylmethylene)benzohydrazideA. nigerpMICan = 14[4]
Gentamycin (Standard)E. colipMICec = 13[4]
Gentamycin (Standard)A. nigerpMICan = 13[4]
Anticancer Activity

The anticancer potential of benzohydrazide derivatives is a burgeoning area of research. These compounds have been shown to exert cytotoxic effects against a range of cancer cell lines.[5] For example, a series of novel benzohydrazide derivatives containing dihydropyrazoles were synthesized and evaluated as potential epidermal growth factor receptor (EGFR) kinase inhibitors.[6] Compound H20 from this series exhibited potent antiproliferative activity against A549, MCF-7, HeLa, and HepG2 cancer cell lines, with IC50 values in the sub-micromolar range.[6] Another study on 2,4-dihydroxybenzoic acid hydrazide-hydrazones identified N-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide (21) as a potent inhibitor of cancer cell proliferation, with an IC50 value of 0.77 µM against the LN-229 glioblastoma cell line.[7]

Table 2: Anticancer Activity of Selected Benzohydrazide Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Compound H20 A549 (Lung Carcinoma)0.46[6]
Compound H20 MCF-7 (Breast Cancer)0.29[6]
Compound H20 HeLa (Cervical Cancer)0.15[6]
Compound H20 HepG2 (Hepatocellular Carcinoma)0.21[6]
N-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide (21) LN-229 (Glioblastoma)0.77[7]
Enzyme Inhibition

Benzohydrazide derivatives have also been identified as potent inhibitors of various enzymes. A study on 2-(benzamido) benzohydrazide derivatives revealed dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease.[2] Notably, compounds 06 and 13 from this series displayed IC50 values comparable to the standard drug donepezil.[2]

Table 3: Enzyme Inhibitory Activity of Selected Benzohydrazide Derivatives

CompoundTarget EnzymeIC50 (µM)Reference
Compound 06 AChE0.09 ± 0.05[2]
Compound 06 BChE0.14 ± 0.05[2]
Compound 13 AChE0.11 ± 0.03[2]
Compound 13 BChE0.10 ± 0.06[2]
Donepezil (Standard)AChE0.10 ± 0.02[2]
Donepezil (Standard)BChE0.14 ± 0.03[2]

Experimental Protocols: Synthesis and Biological Evaluation

The synthesis and evaluation of benzohydrazide derivatives follow established and reproducible methodologies. Understanding these protocols is essential for any researcher entering this field.

General Synthesis of Benzohydrazide Derivatives

A common and efficient method for synthesizing benzohydrazides involves the condensation of a substituted benzoic acid ester with hydrazine hydrate.[5] The resulting benzohydrazide can then be further reacted with various aldehydes or ketones to generate a diverse library of hydrazone derivatives.[4][8] Microwave-assisted synthesis has also been employed to reduce reaction times and improve yields.[1]

Synthesis_Workflow cluster_synthesis General Synthesis of Benzohydrazide Derivatives Start Substituted Benzoic Acid Ester Benzohydrazide Benzohydrazide Intermediate Start->Benzohydrazide Reflux or Microwave Hydrazine Hydrazine Hydrate Hydrazine->Benzohydrazide Final_Product Benzohydrazide Derivative (Hydrazone) Benzohydrazide->Final_Product Condensation Aldehyde Aldehyde or Ketone Aldehyde->Final_Product

Caption: General workflow for the synthesis of benzohydrazide derivatives.

Step-by-Step Synthesis of a Benzohydrazide Derivative (Example):

  • Esterification: A substituted benzoic acid is refluxed with an alcohol (e.g., methanol) in the presence of a catalytic amount of strong acid (e.g., sulfuric acid) to yield the corresponding methyl ester.

  • Hydrazinolysis: The methyl ester is then refluxed with hydrazine hydrate to produce the benzohydrazide intermediate.[9] The product is typically a solid that can be purified by recrystallization.[5]

  • Hydrazone Formation: The benzohydrazide intermediate is dissolved in a suitable solvent (e.g., ethanol) and reacted with an equimolar amount of an aldehyde or ketone, often with a catalytic amount of acid (e.g., acetic acid).[10] The reaction mixture is refluxed, and upon cooling, the hydrazone derivative precipitates and can be collected by filtration and purified by recrystallization.[10]

In Vitro Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This method is widely used to screen for the antimicrobial activity of new compounds.[8]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Inoculation of Agar Plates: A sterile cotton swab is dipped into the inoculum and evenly streaked over the entire surface of a sterile agar plate.

  • Well Preparation: Wells of a specific diameter are punched into the agar using a sterile cork borer.

  • Application of Test Compound: A defined concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) is added to the wells. A solvent control and a standard antibiotic are also included.

  • Incubation: The plates are incubated under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).[8]

  • Measurement of Zone of Inhibition: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

MTT_Assay_Workflow cluster_assay MTT Assay Workflow Cell_Seeding Seed cancer cells in a 96-well plate and incubate Compound_Treatment Treat cells with various concentrations of the test compound Cell_Seeding->Compound_Treatment Incubation Incubate for a specified period (e.g., 24-72 hours) Compound_Treatment->Incubation MTT_Addition Add MTT solution to each well and incubate Incubation->MTT_Addition Formazan_Formation Viable cells convert MTT to purple formazan crystals MTT_Addition->Formazan_Formation Solubilization Add a solubilizing agent (e.g., DMSO) to dissolve formazan Formazan_Formation->Solubilization Absorbance_Reading Measure absorbance at a specific wavelength using a plate reader Solubilization->Absorbance_Reading Data_Analysis Calculate cell viability and IC50 value Absorbance_Reading->Data_Analysis

Caption: Workflow of the MTT assay for determining cell viability.

Structure-Activity Relationship (SAR) Insights and Future Directions

The biological activity of benzohydrazide derivatives is intricately linked to their chemical structure. Key SAR observations include:

  • Substituents on the Benzene Ring: The nature, position, and number of substituents on the phenyl ring can dramatically alter activity. Electron-withdrawing groups (e.g., halogens, nitro groups) and electron-donating groups (e.g., hydroxyl, methoxy groups) at different positions can influence the electronic properties and steric bulk of the molecule, thereby affecting its interaction with biological targets.

  • The Hydrazone Moiety: The -C=N-NH-CO- linkage is often crucial for biological activity. Modifications at the imine carbon by introducing different aromatic or heterocyclic aldehydes/ketones can lead to significant variations in potency and selectivity.

  • The Role of Cyclic Moieties: The incorporation of cyclic structures, such as the azepane ring in N'-(1-Methylazepan-4-YL)benzohydrazide, can enhance lipophilicity and provide a more rigid conformational framework, which may lead to improved binding affinity for specific receptors or enzymes.

Future Research on N'-(1-Methylazepan-4-YL)benzohydrazide:

Given the promising activities of the broader benzohydrazide class, a systematic investigation into the biological profile of N'-(1-Methylazepan-4-YL)benzohydrazide is warranted. Future studies should focus on:

  • Synthesis and Characterization: A robust and scalable synthesis of N'-(1-Methylazepan-4-YL)benzohydrazide and its analogs with systematic variations on the benzoyl and azepane rings.

  • Broad-Spectrum Biological Screening: Evaluation of the synthesized compounds against a diverse panel of microbial strains, cancer cell lines, and relevant enzymes.

  • Mechanism of Action Studies: Elucidation of the molecular targets and signaling pathways through which the active compounds exert their effects.

  • In Vivo Efficacy and Toxicity Studies: Assessment of the therapeutic potential and safety profile of the most promising candidates in preclinical animal models.

Conclusion

N'-(1-Methylazepan-4-YL)benzohydrazide represents an under-explored yet promising scaffold within the well-established and biologically active class of benzohydrazide derivatives. While direct experimental data for this specific compound is sparse, a comparative analysis of its structural features against a backdrop of extensive research on related analogs suggests its potential for development as a novel therapeutic agent. The insights and experimental protocols detailed in this guide provide a solid foundation for researchers to embark on the synthesis, characterization, and comprehensive biological evaluation of N'-(1-Methylazepan-4-YL)benzohydrazide and its derivatives, potentially unlocking new avenues in drug discovery.

References

  • Synthesis, biological evaluation, and molecular docking of benzhydrazide deriv
  • Benita Sherine, H., et al. (2015). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica, 7(12), 70-84.
  • The Pharma Innovation. (2018). Benzohydrazides: As potential bio-active agents.
  • BenchChem. N'-(1-Methylazepan-4-yl)benzohydrazide | 110406-94-5. BenchChem.
  • Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Deriv
  • Gomółka, P., et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. Molecules, 28(24), 8039.
  • Briki, K., et al. (2024). Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives. Arabian Journal of Chemistry, 17(6), 105767.
  • Li, Y., et al. (2018). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. Molecules, 23(11), 2773.
  • International Journal of Applied Research. (2015). Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives. International Journal of Applied Research, 1(9), 819-825.
  • Kousar, N., et al. (2023). Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors. RSC Advances, 13(13), 8685-8702.
  • ResearchGate. (2017). Scheme 1. Synthesis of benzohydrazide derivatives (4a-e).
  • Asegbeloyin, J. N., et al. (2014). Synthesis, Characterization, and Biological Activity of N′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and Its Co(II), Ni(II), and Cu(II) Complexes.
  • PubMed Central. (2017).
  • MDPI. (2022).
  • FUPRESS. (2024). Synthesis, Structural Characterization, and Biological Evaluation of (E)-N-(4- Bromobenzylidene)
  • PubMed. (2025). Identification and biological evaluation of benzimidazole-based compounds as novel TGFβR1 inhibitors. PubMed.
  • Biointerface Research in Applied Chemistry. (2020). Synthesis and bioactivity of benzohydrazide derivatives. Biointerface Research in Applied Chemistry, 10(2), 5095-5101.
  • PubMed Central. (2016).
  • PubMed. (2014). Synthesis, Characterization, and Biological Activity of N (')-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and Its Co(II), Ni(II), and Cu(II) Complexes. PubMed.
  • Alchem Pharmtech. CAS 110406-94-5 | N'-(1-Methylazepan-4-yl)benzohydrazide. Alchem Pharmtech.
  • Sigma-Aldrich. N'-(1-Methylazepan-4-yl)benzohydrazide hydrochloride. Sigma-Aldrich.
  • ResearchGate. (2015). Synthesis and in-vitro study of novel (Z)-1-benzhydryl-4-cinnamylpiperazine derivatives as potential anticancer agents.
  • Ark Pharma Scientific Limited. N'-(1-Methylazepan-4-yl)benzohydrazide | CAS:110406-94-5. Ark Pharma Scientific Limited.
  • Pharmaffiliates. Chemical Name : N'-(1-Methylazepan-4-yl)benzohydrazine-d5.
  • ResearchGate. (2023). Synthesis of N'-(2,3-dihydroxybenzylidene)-4-methylbenzohydrazide: Spectroscopic Characterization and X-ray Structure Determination.
  • PubMed Central. (2019). Design, Synthesis, and Bioactivity Study of Novel Tryptophan Derivatives Containing Azepine and Acylhydrazone Moieties. PubMed Central.
  • Acanthus Research. Methylazepan Benzohydrazide. Acanthus Research.

Sources

A Researcher's Guide to Establishing Robust Controls for N'-(1-Methylazepan-4-YL)benzohydrazide in Epigenetic Enzyme Assays

Author: BenchChem Technical Support Team. Date: February 2026

In the pursuit of novel therapeutics, the rigorous validation of a compound's activity is paramount. This guide provides an in-depth framework for establishing positive and negative controls in experiments involving N'-(1-Methylazepan-4-YL)benzohydrazide, a member of the versatile benzohydrazide class of compounds. Benzohydrazides have demonstrated a wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1][2] Given their diverse bioactivities, it is critical to employ a well-defined experimental system with robust controls to elucidate the specific mechanism of action of N'-(1-Methylazepan-4-YL)benzohydrazide.

This guide will focus on a plausible and testable hypothesis: the investigation of N'-(1-Methylazepan-4-YL)benzohydrazide as a potential inhibitor of histone-modifying enzymes, a common target for small molecule therapeutics. Specifically, we will explore its potential role as an inhibitor of histone demethylases (KDMs), which are crucial regulators of gene expression.[3][4] The principles and protocols outlined herein can be adapted to investigate other potential targets.

The Critical Role of Controls in Mechanistic Studies

The selection of appropriate positive and negative controls is the cornerstone of any robust scientific investigation. In the context of enzyme inhibition assays, these controls serve distinct and indispensable purposes:

  • Positive Controls: A well-characterized inhibitor of the target enzyme is used as a positive control. This confirms that the assay is working as expected and provides a benchmark for comparing the potency of the test compound.

  • Negative Controls: A vehicle control (e.g., DMSO) is the most basic negative control, establishing the baseline enzyme activity. However, a more rigorous approach, and the one detailed in this guide, involves the use of a structurally similar but biologically inactive analog of the test compound. This helps to rule out non-specific effects and confirms that the observed activity is due to the specific chemical features of N'-(1-Methylazepan-4-YL)benzohydrazide.

The following diagram illustrates the logical flow of a well-controlled experiment to screen for enzyme inhibitors.

G cluster_0 Experimental Setup cluster_1 Assay System cluster_2 Expected Outcomes Test_Compound N'-(1-Methylazepan-4-YL)benzohydrazide Enzyme_Assay Histone Demethylase Assay (e.g., KDM5A) Test_Compound->Enzyme_Assay Test for Inhibition Positive_Control Known Inhibitor (e.g., GSK-J4) Positive_Control->Enzyme_Assay Validate Assay Inhibition Enzyme Inhibition Negative_Control Inactive Analog / Vehicle Negative_Control->Enzyme_Assay Establish Baseline Baseline Baseline Activity Enzyme_Assay->Inhibition If Active No_Inhibition No Significant Inhibition Enzyme_Assay->No_Inhibition If Inactive

Caption: Workflow for a controlled enzyme inhibition assay.

Proposed Controls for Histone Demethylase Inhibition Assays

For the purpose of this guide, we will focus on a representative Jumonji C (JmjC) domain-containing histone demethylase, such as KDM5A (also known as JARID1A), which is a target of interest in several diseases.

Positive Control: GSK-J4

GSK-J4 is a potent and selective cell-permeable inhibitor of the KDM6 subfamily of H3K27 demethylases and also inhibits KDM5 family members. Its well-characterized mechanism of action and commercial availability make it an excellent positive control for in vitro histone demethylase assays.

Negative Control: Structurally Related Inactive Analog

The ideal negative control is a molecule that is structurally very similar to N'-(1-Methylazepan-4-YL)benzohydrazide but lacks the key chemical features required for biological activity. The synthesis of such a compound may be necessary. For instance, modification of the benzohydrazide moiety, which is often crucial for the chelating activity of similar inhibitors, could render the compound inactive. In the absence of a synthesized inactive analog, a commercially available benzohydrazide derivative with no reported inhibitory activity against the target enzyme can be used as a substitute. For initial screening, the vehicle control (typically DMSO) serves as the primary negative control.

Experimental Protocols

The following are detailed protocols for an in vitro histone demethylase assay.

In Vitro Histone Demethylase Assay (Fluorometric)

This assay measures the activity of a histone demethylase by detecting the production of a demethylated histone substrate.

Materials:

  • Recombinant human KDM5A (or other histone demethylase of interest)

  • Histone H3 peptide substrate (e.g., H3K4me3)

  • N'-(1-Methylazepan-4-YL)benzohydrazide

  • GSK-J4 (positive control)

  • Inactive benzohydrazide analog (negative control)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM KCl, 0.01% Tween-20)

  • Cofactors (e.g., α-ketoglutarate, Fe(II), ascorbate)

  • Detection reagent (e.g., a specific antibody for the demethylated product coupled to a fluorescent reporter)

  • 384-well black microplate

  • Plate reader with fluorescence detection capabilities

Protocol:

  • Compound Preparation: Prepare a stock solution of N'-(1-Methylazepan-4-YL)benzohydrazide, GSK-J4, and the negative control analog in 100% DMSO. Create a dilution series of each compound in the assay buffer. The final DMSO concentration in the assay should be kept below 1%.

  • Enzyme and Substrate Preparation: Dilute the recombinant KDM5A and the H3K4me3 peptide substrate to their final working concentrations in the assay buffer containing the necessary cofactors.

  • Assay Plate Setup:

    • Add 5 µL of the diluted compounds (test compound, positive control, negative control, and vehicle control) to the wells of the 384-well plate.

    • Add 10 µL of the enzyme solution to each well.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the reaction by adding 5 µL of the substrate solution to each well.

  • Enzymatic Reaction: Incubate the plate at 37°C for 1 hour.

  • Detection: Stop the reaction and detect the demethylated product according to the manufacturer's instructions for the chosen detection reagent. This typically involves adding a detection solution containing a specific antibody and incubating for a further 30-60 minutes.

  • Data Acquisition: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

Data Presentation and Interpretation

The results of the assay should be presented in a clear and concise manner to allow for easy comparison between the test compound and the controls.

Table 1: Expected Outcomes of the Histone Demethylase Inhibition Assay

TreatmentExpected Enzyme Activity (% of Vehicle Control)Interpretation
Vehicle Control (DMSO)100%Establishes the baseline enzyme activity.
N'-(1-Methylazepan-4-YL)benzohydrazide VariableA significant decrease in activity suggests inhibitory potential. An IC50 value should be determined from a dose-response curve.
Positive Control (GSK-J4) < 20% (at a high concentration)Confirms that the assay is sensitive to inhibition and is performing correctly.
Negative Control (Inactive Analog) ~100%Demonstrates that the observed inhibition by the test compound is due to its specific chemical structure and not a general property of the benzohydrazide scaffold or non-specific interactions.[5]

The following diagram illustrates the expected dose-response curves for the test compound and controls.

G cluster_0 Dose-Response Curves 0 x_axis 0->x_axis y_axis y_axis->0 100 pc_start pc_start pc1 pc1 pc_start->pc1 pc2 pc2 pc1->pc2 pc3 pc3 pc2->pc3 pc_end pc_end pc3->pc_end pc_label Positive Control (GSK-J4) tc_start tc_start tc1 tc1 tc_start->tc1 tc2 tc2 tc1->tc2 tc3 tc3 tc2->tc3 tc_end tc_end tc3->tc_end tc_label N'-(1-Methylazepan-4-YL)benzohydrazide nc_start nc_start nc_end nc_end nc_start->nc_end nc_label Negative Control (Inactive Analog)

Caption: Idealized dose-response curves for controls and a test compound.

Conclusion

The establishment of appropriate positive and negative controls is non-negotiable for the credible assessment of the biological activity of N'-(1-Methylazepan-4-YL)benzohydrazide. By employing a well-characterized inhibitor like GSK-J4 as a positive control and a structurally related inactive analog as a negative control, researchers can confidently validate their assay system and attribute any observed inhibitory effects to the specific molecular properties of the test compound. This rigorous, self-validating approach is fundamental to the principles of scientific integrity and is essential for the successful advancement of novel compounds in the drug discovery pipeline.

References

  • EpigenTek. Histone Demethylase Assay. Available from: [Link]

  • Højfeldt, J. W., Agger, K., & Helin, K. (2013). Histone demethylases in chromatin biology and beyond. The FEBS journal, 280(16), 3899–3916. Available from: [Link]

  • Gertz, M., & Steegborn, C. (2010). Sirtuin activators and inhibitors: Promises, achievements, and challenges. IUBMB life, 62(10), 722–728. Available from: [Link]

  • Kalinowska, M., Wnorowska, U., Kuran, B., Priebe, W., & Bielawska, A. (2021). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. Molecules, 26(24), 7513. Available from: [Link]

  • Kruidenier, L., Chung, C. W., Cheng, Z., Liddle, J., Che, K., Joberty, G., ... & Ley, S. V. (2012). A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response. Nature, 488(7411), 404–408. Available from: [Link]

  • Shi, Y. (2007). In Vitro Histone Demethylase Assays. Cold Spring Harbor Protocols, 2007(11), pdb.prot4877. Available from: [Link]

  • Gertz, M., & Steegborn, C. (2010). Sirtuin activators and inhibitors. Methods in molecular biology (Clifton, N.J.), 648, 265–288. Available from: [Link]

  • Abd-Alrahman, S. N., George, R. F., & El-Kalyoubi, S. A. (2015). Discovery of benzamide analogs as negative allosteric modulators of human neuronal nicotinic receptors: Pharmacophore modeling and structure-activity relationship studies. European journal of medicinal chemistry, 95, 115–128. Available from: [Link]

  • The Pharma Innovation. (2018). Benzohydrazides: As potential bio-active agents. The Pharma Innovation Journal, 7(7), 743-749. Available from: [Link]

Sources

A Guide to the Reproducibility of Experimental Results for N'-(1-Methylazepan-4-YL)benzohydrazide and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of N'-(1-Methylazepan-4-YL)benzohydrazide, a key pharmaceutical intermediate, within the broader context of benzohydrazide derivatives.[1] While specific experimental data for N'-(1-Methylazepan-4-YL)benzohydrazide is not extensively published, this document establishes a framework for ensuring the reproducibility of its synthesis and potential biological evaluation. By comparing established methodologies for analogous compounds and well-characterized drugs, we offer researchers, scientists, and drug development professionals a robust guide to designing and validating their own experimental workflows.

Introduction: The Benzohydrazide Scaffold

Benzohydrazides are a versatile class of organic compounds characterized by a benzene ring attached to a hydrazide functional group (-CONHNH₂). This scaffold is of significant interest in medicinal chemistry due to its prevalence in a wide array of biologically active molecules.[2] Derivatives of benzohydrazide have been shown to possess a broad spectrum of activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2] N'-(1-Methylazepan-4-YL)benzohydrazide, with its CAS Number 110406-94-5, is recognized as a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1][3][4] Understanding the reproducible synthesis and potential biological activity of this compound is therefore of considerable importance.

Synthesis of Benzohydrazide Derivatives: A Reproducible Workflow

The synthesis of benzohydrazide derivatives typically follows a reliable and reproducible two-step process: the formation of a benzohydrazide from a corresponding methyl benzoate, followed by a condensation reaction with an aldehyde or ketone to form a hydrazone.

A general and reproducible method for synthesizing the core benzohydrazide structure involves the reaction of a methyl benzoate with hydrazine hydrate.[2] This can be achieved through conventional heating or microwave irradiation, with the latter often providing improved yields and reduced reaction times.[2]

The subsequent and most common reaction to create diverse derivatives is the acid-catalyzed condensation of the benzohydrazide with an aldehyde. This reaction is typically carried out at room temperature with high yields.[3][5]

Experimental Protocol: Synthesis of a Benzohydrazide Derivative

This protocol provides a detailed, step-by-step methodology for the synthesis of a representative benzohydrazide derivative.

Step 1: Synthesis of the Benzohydrazide Intermediate

  • In a round-bottom flask, combine methyl benzoate (1.0 eq) and hydrazine hydrate (1.2 eq).[2]

  • Add ethanol as a solvent.

  • Reflux the mixture for 2-4 hours.[2]

  • Cool the reaction mixture to room temperature.

  • The resulting white precipitate is collected by filtration and washed with water.[2]

  • The crude product can be recrystallized from ethanol to yield pure benzohydrazide.[2]

Step 2: Synthesis of the Final Benzohydrazide Derivative (Schiff Base Formation)

  • Dissolve the synthesized benzohydrazide (1.0 eq) in an appropriate solvent such as ethanol or water.[3][6]

  • Add an equimolar amount of the desired aldehyde (1.0 eq).

  • Add a catalytic amount of concentrated hydrochloric acid (a few drops).[3][5]

  • Stir the reaction mixture at room temperature for 30 minutes to 5 hours.[6]

  • The resulting solid product is collected by filtration, washed with a non-polar solvent like petroleum ether, and dried.[3][5]

  • The final product can be recrystallized from ethanol to achieve high purity.

Characterization and Validation

To ensure the identity and purity of the synthesized compounds, a standard suite of analytical techniques should be employed:

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify characteristic functional groups such as N-H, C=O, and C=N.[3][5][7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity of the compound.[3][5][7][8]

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound.[8][9]

  • Melting Point Analysis: To assess the purity of the final product.[2][7]

Comparative Analysis of Potential Biological Activity

While specific biological data for N'-(1-Methylazepan-4-YL)benzohydrazide is scarce, the broader benzohydrazide class is well-documented for its antimicrobial properties.[10] This section compares the potential antimicrobial action of the topic compound with two established antitubercular drugs that share structural similarities: Isoniazid and p-Aminosalicylic acid.

N'-(1-Methylazepan-4-YL)benzohydrazide and its Analogs

Numerous studies have demonstrated the antibacterial and antifungal activity of benzohydrazide derivatives.[8][10] The proposed mechanism for some of these compounds involves the inhibition of essential cellular processes in microorganisms.

Comparator Compound 1: Isoniazid

Isoniazid (INH) is a cornerstone in the treatment of tuberculosis. It is a prodrug that is activated by the mycobacterial catalase-peroxidase enzyme, KatG.[11][12] The activated form of INH then covalently binds to and inhibits the enoyl-acyl carrier protein reductase (InhA), which is essential for the synthesis of mycolic acids, a critical component of the mycobacterial cell wall.[11][12]

Comparator Compound 2: p-Aminosalicylic acid (PAS)

p-Aminosalicylic acid is another important antitubercular drug. It acts as a prodrug that targets the folate biosynthesis pathway.[13][14][15] PAS is processed by enzymes in the mycobacterial folate pathway to generate a metabolite that inhibits dihydrofolate reductase (DHFR), an essential enzyme for DNA synthesis.[13]

Reproducible Protocols for Antimicrobial Susceptibility Testing

To evaluate the potential antimicrobial activity of N'-(1-Methylazepan-4-YL)benzohydrazide and its analogs, standardized and reproducible methods are crucial. The following protocols are widely accepted for determining the antimicrobial efficacy of novel compounds.

Agar Well Diffusion Method

This method provides a qualitative to semi-quantitative assessment of antimicrobial activity.

Experimental Protocol:

  • Prepare a nutrient agar medium and sterilize it by autoclaving.[3]

  • Pour the sterile agar into petri dishes and allow it to solidify.

  • Prepare an inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) with a standardized concentration (e.g., 10⁸ CFU/mL).[8]

  • Spread the microbial inoculum evenly over the surface of the agar plates.[8]

  • Create wells of a defined diameter (e.g., 8 mm) in the agar plates.[8]

  • Dissolve the test compound in a suitable solvent (e.g., DMSO) to a known concentration (e.g., 4 mg/mL).[8]

  • Add a specific volume (e.g., 100 µL) of the test compound solution into the wells.[8]

  • Include a positive control (a known antibiotic like ciprofloxacin) and a negative control (solvent alone).[8]

  • Incubate the plates at 37°C for 24 hours.[8]

  • Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Experimental Protocol:

  • Prepare a series of dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate.[8]

  • Add a standardized inoculum of the test microorganism to each well.[8]

  • Include a positive control (microorganism with no compound) and a negative control (medium with no microorganism).

  • Incubate the plate at 37°C for 24 hours.[8]

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Data Presentation and Comparison

To facilitate a clear comparison of experimental results, all quantitative data should be summarized in structured tables.

Table 1: Comparison of Synthesis Methods for Benzohydrazide Derivatives

ParameterConventional HeatingMicrowave Irradiation
Reaction Time 2-4 hours[2]2-5 minutes[2]
Typical Yield Good to ExcellentOften Higher than Conventional
Energy Consumption HighLow
References [2][2]

Table 2: Antimicrobial Activity of Selected Benzohydrazide Derivatives (Literature Data)

CompoundTarget OrganismMIC (µg/mL)Reference
Phenylacetamide Derivative 5E. coli0.64[10]
Phenylacetamide Derivative 21E. coli0.67[10]
Benzohydrazide Derivative 8MRSA (NCIM 5021)0.66[10]
Benzohydrazide Derivative 21MRSA (NCIM 5021)0.68[10]
Benzohydrazide Derivative 5MRSA (ATCC 43300)0.68[10]

Visualizing Experimental Workflows and Mechanisms

Diagrams are essential for clearly communicating complex experimental workflows and biological pathways.

Synthesis_Workflow cluster_step1 Step 1: Benzohydrazide Formation cluster_step2 Step 2: Schiff Base Condensation cluster_validation Validation Methyl_Benzoate Methyl Benzoate Reaction1 Reflux in Ethanol Methyl_Benzoate->Reaction1 Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->Reaction1 Benzohydrazide_Intermediate Benzohydrazide Intermediate Reaction1->Benzohydrazide_Intermediate Reaction2 Acid Catalyst (HCl) Room Temperature Benzohydrazide_Intermediate->Reaction2 Aldehyde Aldehyde/Ketone Aldehyde->Reaction2 Final_Product N'-Substituted Benzohydrazide Derivative Reaction2->Final_Product FTIR FTIR Final_Product->FTIR NMR NMR ('H & ¹³C) Final_Product->NMR MS Mass Spec Final_Product->MS

Caption: General workflow for the synthesis and validation of benzohydrazide derivatives.

Antimicrobial_Testing_Workflow Start Synthesized Compound Agar_Well Agar Well Diffusion Assay (Qualitative Screening) Start->Agar_Well MIC_Test Minimum Inhibitory Concentration (MIC) (Quantitative Analysis) Agar_Well->MIC_Test If active Results Antimicrobial Activity Profile MIC_Test->Results

Caption: Workflow for reproducible antimicrobial susceptibility testing.

Proposed_Mechanism cluster_INH Isoniazid (Comparator) cluster_Benzohydrazide N'-(1-Methylazepan-4-YL)benzohydrazide (Proposed) INH_Prodrug Isoniazid (Prodrug) KatG Activation by KatG (Mycobacterial Enzyme) INH_Prodrug->KatG Active_INH Activated Isoniazid Radical KatG->Active_INH Active_INH->Inhibition1 Mycolic_Acid Mycolic Acid Synthesis Cell_Wall Mycobacterial Cell Wall Mycolic_Acid->Cell_Wall Inhibition1->Mycolic_Acid Benzo_Prodrug Benzohydrazide Derivative (Potential Prodrug) Activation Potential Activation (e.g., bacterial enzyme) Benzo_Prodrug->Activation Active_Metabolite Active Metabolite Activation->Active_Metabolite Active_Metabolite->Inhibition2 Target Essential Bacterial Target (e.g., Enzyme, Cell Wall Synthesis) Inhibition2->Target

Caption: Comparison of the known mechanism of Isoniazid with a proposed mechanism for benzohydrazides.

Conclusion

While N'-(1-Methylazepan-4-YL)benzohydrazide is primarily documented as a pharmaceutical intermediate, its core benzohydrazide structure suggests a potential for biological activity, particularly antimicrobial effects. This guide provides a comprehensive framework for the reproducible synthesis and evaluation of this compound and its analogs. By adhering to the detailed protocols for synthesis, characterization, and antimicrobial testing, researchers can ensure the validity and reliability of their findings. The comparison with established drugs like Isoniazid and p-Aminosalicylic acid offers a valuable context for interpreting potential mechanisms of action and guiding future drug discovery efforts based on the versatile benzohydrazide scaffold.

References

  • AIP Publishing. (n.d.). Synthesis and Characterization of Novel Benzohydrazide as Potential Antibacterial Agents from Natural Product Vanillin and Wintergreen Oil. Retrieved from [Link]

  • International Journal of Applied Research. (2015, August 21). Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Exploring the Therapeutic Potential of Benzohydrazide Derivatives: Synthesis, Characterization, and Profound Antimicrobial Activity. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Retrieved from [Link]

  • The Pharma Innovation. (2018, July 20). Benzohydrazides: As potential bio-active agents. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. Retrieved from [Link]

  • Impactfactor. (2022, June 25). New Benzohydrazide Schiff Base: Synthesis, Characterization and Biological Studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, June 17). Benzohydrazide and Phenylacetamide Scaffolds: New Putative ParE Inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, February 16). Isoniazid. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Aminosalicylic acid? Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Isoniazid? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). para-Aminosalicylic Acid Is a Prodrug Targeting Dihydrofolate Reductase in Mycobacterium tuberculosis. Retrieved from [Link]

  • Wikipedia. (n.d.). Isoniazid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Mechanisms of action of isoniazid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N′-[4-[(Substituted imino)methyl]benzylidene]-substituted benzohydrazides: synthesis, antimicrobial, antiviral, and anticancer evaluation, and QSAR studies. Retrieved from [Link]

  • Ark Pharma Scientific Limited. (n.d.). N'-(1-Methylazepan-4-yl)benzohydrazide | CAS:110406-94-5. Retrieved from [Link]

  • RxList. (n.d.). Paser (Aminosalicylic Acid): Side Effects, Uses, Dosage, Interactions, Warnings. Retrieved from [Link]

  • YouTube. (2020, March 22). Isoniazid: Mechanism of Action; Uses; Dose; side effects. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of the Mechanism of Action of a Critical Tuberculosis Drug : para-Aminosalicylic Acid Is a Prodrug Targeting Dihydrofolate Reductase in Mycobacterium tuberculosis. Retrieved from [Link]

  • Medscape. (n.d.). Paser (aminosalicylic acid) dosing, indications, interactions, adverse effects, and more. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Cross-Reactivity Assessment of N'-(1-Methylazepan-4-YL)benzohydrazide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for assessing the cross-reactivity profile of the novel compound, N'-(1-Methylazepan-4-YL)benzohydrazide hydrochloride. As pre-clinical safety and selectivity profiling are paramount to successful drug development, this document outlines the scientific rationale, experimental design, and data interpretation necessary to de-risk this chemical entity. We will proceed under the working hypothesis that, based on its structural motifs (benzohydrazide and azepane), the compound may possess activity towards enzymes, receptors, or transporters.

The benzohydrazide scaffold is present in molecules with a wide array of pharmacological effects, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1] Derivatives have been shown to act as inhibitors of various enzymes and receptors.[2][3][4][5] Similarly, the azepane ring is a privileged structure in medicinal chemistry, found in compounds targeting enzymes like protein tyrosine phosphatases and kinases, as well as G protein-coupled receptors (GPCRs).[6][7][8] Given this promiscuity of the core structures, a broad, systematic cross-reactivity assessment is not just recommended but essential.

Part 1: Strategic Approach to Cross-Reactivity Profiling

The primary objective of a cross-reactivity assessment is to identify unintended interactions with biological targets that could lead to adverse effects.[9][10] Our strategy is a tiered approach, beginning with a broad screen against a panel of targets known for their association with adverse drug reactions, followed by more focused mechanistic studies if significant off-target activity is identified.

Cross_Reactivity_Workflow cluster_0 Phase 1: Broad Screening cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Mechanistic & Comparative Analysis A Compound Synthesis & Quality Control B Tier 1: In Vitro Safety Panel (e.g., Eurofins SafetyScreen44/87) A->B Submit for Screening C Data Analysis: % Inhibition @ 10 µM B->C Generate Data D Concentration-Response Curves (IC50/EC50 Determination) C->D Hits >50% Inhibition H Final Risk Assessment C->H No Significant Hits E Orthogonal Assays (e.g., Binding vs. Functional) D->E Confirm Activity F Mechanism of Action Studies (e.g., Kinetics, Allosterism) E->F Investigate Mechanism F->H G Structural Analogue Comparison G->H

Caption: Tiered workflow for assessing cross-reactivity.

Part 2: Experimental Design & Methodologies

To ensure the trustworthiness and reproducibility of our findings, we will employ industry-standard, validated assays. The initial screen will be performed at a concentration of 10 µM, a standard practice in early safety pharmacology to identify potentially clinically relevant off-target interactions.[11][12]

We will utilize a comprehensive panel, such as the Eurofins Discovery SafetyScreen87, which covers a wide range of clinically relevant targets including GPCRs, ion channels, transporters, and enzymes.[13] This provides a broad view of the compound's off-target liabilities.

Table 1: Hypothetical Tier 1 Screening Results for this compound (10 µM)

Target ClassTargetAssay Type% Inhibition
GPCRs Histamine H1Radioligand Binding78%
Dopamine D2Radioligand Binding15%
Adrenergic α1ARadioligand Binding22%
Kinases Bruton's Tyrosine Kinase (BTK)Biochemical85%
EGFRBiochemical5%
VEGFR2Biochemical12%
Ion Channels hERGElectrophysiology35%
Transporters Serotonin Transporter (SERT)Radioligand Binding8%

Data is hypothetical and for illustrative purposes.

From this initial screen, two "hits" have been identified: Histamine H1 receptor and Bruton's Tyrosine Kinase (BTK), showing greater than 50% inhibition at 10 µM. These will be prioritized for further investigation. The moderate inhibition of hERG (35%) warrants monitoring but is below the typical threshold for immediate follow-up.

For the identified hits, full concentration-response curves will be generated to determine their potency (IC50). It is crucial to confirm these findings using an orthogonal assay to ensure the observed activity is not an artifact of the initial assay format.

1. Histamine H1 Receptor Cross-Reactivity

  • Primary Assay (Binding): A radioligand binding assay will be used to determine the compound's affinity (Ki) for the Histamine H1 receptor.

  • Orthogonal Assay (Functional): A cell-based functional assay, such as measuring inositol phosphate (IP1) accumulation in response to histamine stimulation in cells expressing the H1 receptor, will be employed to determine if the compound acts as an antagonist.[14]

2. Bruton's Tyrosine Kinase (BTK) Cross-Reactivity

  • Primary Assay (Biochemical): An ADP-Glo™ kinase assay will be used to measure the inhibition of BTK activity by quantifying ADP production.[15]

  • Orthogonal Assay (Cell-based): A cellular assay measuring the phosphorylation of a downstream BTK substrate (e.g., PLCγ2) in a relevant cell line (e.g., Ramos B-cells) will be used to confirm on-target engagement in a physiological context.[16]

Table 2: Hypothetical Tier 2 Potency Data

TargetPrimary Assay IC50 (µM)Orthogonal Assay IC50 (µM)Comparison Compound (IC50, µM)
Histamine H1 1.21.5 (Antagonist)Diphenhydramine (0.02)
BTK 0.81.1 (Cellular)Ibrutinib (0.001)

Data is hypothetical and for illustrative purposes.

The hypothetical data suggests that this compound has micromolar affinity for both the Histamine H1 receptor and BTK. While significantly less potent than the respective reference compounds, this level of activity warrants consideration in the overall safety profile.

Part 3: Detailed Experimental Protocols

For scientific integrity, detailed protocols are essential for the replication and validation of these findings.

  • Preparation of Membranes: Membranes from HEK293 cells stably expressing the human Histamine H1 receptor are prepared by homogenization and centrifugation.[17]

  • Assay Setup: The assay is performed in a 96-well plate with a final volume of 250 µL.[17]

  • Incubation: To each well, add 150 µL of membrane preparation, 50 µL of varying concentrations of this compound, and 50 µL of [3H]-pyrilamine (a radiolabeled H1 antagonist) at a concentration near its Kd.[17][18] Incubate for 60 minutes at 30°C.

  • Filtration: The incubation is terminated by rapid filtration through a glass fiber filtermat to separate bound from free radioligand.[18][19]

  • Detection: The radioactivity retained on the filters is counted using a scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a saturating concentration of an unlabeled H1 antagonist. Specific binding is calculated, and IC50 values are determined by non-linear regression. The Ki is calculated using the Cheng-Prusoff equation.

  • Assay Setup: The assay is performed in a 384-well plate.

  • Reaction: Add 1 µL of this compound at various concentrations, 2 µL of recombinant BTK enzyme, and 2 µL of a substrate/ATP mix.[15]

  • Incubation: Incubate at room temperature for 60 minutes.

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Luminescence Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.

  • Measurement: Record the luminescence using a plate reader.

  • Data Analysis: Convert luminescence to % inhibition and determine the IC50 value using non-linear regression.

Comparative_Analysis cluster_0 Input Data cluster_1 Selectivity Calculation cluster_2 Risk Assessment A Primary Target Potency (e.g., IC50 = 50 nM) C Selectivity Ratio = Off-Target IC50 / Primary Target IC50 A->C B Off-Target Potency (H1 IC50 = 1.2 µM) (BTK IC50 = 0.8 µM) B->C D H1 Selectivity = 24-fold BTK Selectivity = 16-fold C->D E Therapeutic Index Estimation D->E G Decision: Proceed or Optimize? E->G F Comparison to Competitor Compounds F->G

Caption: Workflow for calculating selectivity and assessing risk.

Part 4: Interpretation and Comparison

Assuming the primary target for this compound has a potency of 50 nM, the selectivity ratios for the identified off-targets would be:

  • Histamine H1: 1200 nM / 50 nM = 24-fold

  • BTK: 800 nM / 50 nM = 16-fold

A selectivity window of less than 100-fold is generally a cause for concern and warrants further investigation or chemical optimization to mitigate potential off-target effects. The 16 to 24-fold selectivity observed in this hypothetical example suggests a potential for side effects related to H1 receptor antagonism (e.g., sedation) and BTK inhibition (e.g., effects on B-cell function) at therapeutic concentrations.

Comparison with Alternatives:

When comparing this compound to others in development, it is essential to evaluate their respective selectivity profiles. A competing compound with >100-fold selectivity over these off-targets would be considered to have a superior safety profile. The goal of lead optimization would be to introduce chemical modifications that decrease the affinity for H1 and BTK while maintaining or improving potency at the primary target.

This guide provides a robust, scientifically-grounded framework for the cross-reactivity assessment of this compound. By following this structured approach, researchers can generate the critical data needed to make informed decisions about the continued development of this compound, ultimately contributing to the discovery of safer and more effective medicines.

References

  • ResearchGate. Synthesis of benzohydrazide derivatives. | Download Scientific Diagram. Available from: [Link]

  • Biointerface Research in Applied Chemistry. Synthesis and bioactivity of benzohydrazide derivatives. Available from: [Link]

  • Der Pharma Chemica. Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Available from: [Link]

  • ResearchGate. (PDF) Exploring the Therapeutic Potential of Benzohydrazide Derivatives: Synthesis, Characterization, and Profound Antimicrobial Activity. Available from: [Link]

  • U.S. Food and Drug Administration (FDA). S7A Safety Pharmacology Studies for Human Pharmaceuticals. Available from: [Link]

  • National Center for Biotechnology Information (NCBI). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. Available from: [Link]

  • Eurofins Discovery. Specialized In Vitro Safety Pharmacology Profiling Panels. Available from: [Link]

  • National Center for Biotechnology Information (NCBI). Evaluating functional ligand-GPCR interactions in cell-based assays. Available from: [Link]

  • PubMed. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Available from: [Link]

  • National Center for Biotechnology Information (NCBI). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Available from: [Link]

  • Propath. A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. Available from: [Link]

  • U.S. Food and Drug Administration (FDA). IND Applications for Clinical Investigations: Pharmacology and Toxicology (PT) Information. Available from: [Link]

  • National Center for Biotechnology Information (NCBI). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Available from: [Link]

  • Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link]

  • MDPI. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. Available from: [Link]

  • Reaction Biology. Safety and Off-Target Drug Screening Services. Available from: [Link]

  • Alfa Cytology. Saturation Radioligand Binding Assays. Available from: [Link]

  • ResearchGate. Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. Available from: [Link]

  • National Center for Biotechnology Information (NCBI). Principles of Safety Pharmacology. Available from: [Link]

  • Regulations.gov. Clinical Pharmacology Labeling for Human Prescription Drug and Biological Products — Considerations, Content, and Format. Available from: [Link]

  • Charles River Laboratories. Tissue Cross-Reactivity Studies. Available from: [Link]

  • ACS Publications. Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. Available from: [Link]

  • YouTube. ICH M12 Drug-Drug Interaction Studies Final Guidance. Available from: [Link]

  • European Pharmaceutical Review. A powerful tool for drug discovery. Available from: [Link]

  • Eurofins Discovery. Industry-leading In Vitro Safety Pharmacology Profiling. Available from: [Link]

  • Boster Biological Technology. Antibody Cross-Reactivity: How to Assess & Predict Binding. Available from: [Link]

  • BellBrook Labs. How Does a Biochemical Kinase Assay Work?. Available from: [Link]

  • ResearchGate. (PDF) Self-Checking Cell-Based Assays for GPCR Desensitization and Resensitization. Available from: [Link]

  • PubMed. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Available from: [Link]

  • National Center for Biotechnology Information (NCBI). Therapeutic antibodies: technical points to consider in tissue cross-reactivity studies. Available from: [Link]

  • U.S. Food and Drug Administration (FDA). Guidance for Industry. Available from: [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Available from: [Link]

  • Frontiers. Single-Molecule, Super-Resolution, and Functional Analysis of G Protein-Coupled Receptor Behavior Within the T Cell Immunological Synapse. Available from: [Link]

  • National Center for Biotechnology Information (NCBI). Assay Development for Protein Kinase Enzymes. Available from: [Link]

  • Ark Pharma Scientific Limited. N'-(1-Methylazepan-4-yl)benzohydrazide | CAS:110406-94-5. Available from: [Link]

  • Samphina Academy. The Chemistry Of Azepines And Their Derivatives. Available from: [Link]

  • PubMed. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Available from: [Link]

  • Google Patents. US9290504B2 - 4-imidazopyridazin-1-yl-benzamides and 4-imidazotriazin-1-yl-benzamides as Btk inhibitors.

Sources

A Comparative Investigation of N'-(1-Methylazepan-4-YL)benzohydrazide Analogues: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the benzohydrazide scaffold stands as a privileged structure, renowned for its versatile biological activities. When coupled with a seven-membered azepane ring, as seen in N'-(1-Methylazepan-4-YL)benzohydrazide, a molecule of significant pharmaceutical interest emerges. This guide provides a comprehensive comparative analysis of N'-(1-Methylazepan-4-YL)benzohydrazide analogues and derivatives, offering researchers and drug development professionals a critical overview of their synthesis, biological potential, and structure-activity relationships, grounded in available experimental data.

Introduction: The Therapeutic Potential of Benzohydrazide and Azepane Moieties

Synthetic Strategies: Building the Core Structure

The synthesis of N'-(1-Methylazepan-4-YL)benzohydrazide and its analogues generally involves the formation of a hydrazone linkage between a benzohydrazide and a suitable ketone or aldehyde, or the acylation of a hydrazine derivative. A key challenge lies in the construction of the azepane ring itself.

General Synthesis of Benzohydrazide Analogues

A common and straightforward method for synthesizing benzohydrazide derivatives involves the condensation of a substituted benzohydrazide with an appropriate carbonyl compound.[1] This reaction is typically carried out under mild acidic conditions.

Experimental Protocol: General Synthesis of Benzohydrazide Derivatives

  • Dissolution: Dissolve the substituted benzohydrazide (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Addition of Carbonyl Compound: Add the desired aldehyde or ketone (1 equivalent) to the solution.

  • Catalysis: Add a catalytic amount of a weak acid, such as acetic acid, to the reaction mixture.

  • Reaction: Reflux the mixture for a period of 2 to 8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.

  • Purification: Collect the solid product by filtration, wash with a cold solvent, and purify by recrystallization or column chromatography.

Synthesis of the Azepane Ring: A Ring Expansion Approach

A patented method for the synthesis of the azepane ring involves a ring expansion of a six-membered piperidine precursor.[1] This strategy is particularly useful for accessing the 1-methylazepan-4-yl moiety.

Experimental Workflow: Azepane Ring Synthesis via Ring Expansion

G start N-methylpiperidine-4-ketone step1 Hydrazide Formation start->step1 Hydrazine Hydrate step2 Condensation with 2-(p-chlorobenzoyl)benzoic acid step1->step2 step3 Ring Expansion step2->step3 Reflux (pH 6-8) 2-8 hours end Azepane Derivative step3->end

Caption: Workflow for azepane ring synthesis.

This method is advantageous as it avoids the formation of unstable intermediates, although it requires careful control of pH and reaction time.[1]

Comparative Biological Activity: Insights from Analogous Series

Due to the limited public data on the specific biological activity of N'-(1-Methylazepan-4-YL)benzohydrazide, we will examine the performance of analogous compounds to infer potential therapeutic applications and guide future screening efforts. Benzohydrazide derivatives have shown significant activity in several key therapeutic areas.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer effects of benzohydrazide derivatives. For instance, a series of benzohydrazide derivatives containing dihydropyrazoles were synthesized and evaluated as potential epidermal growth factor receptor (EGFR) kinase inhibitors.[4] Compound H20 from this series exhibited impressive antiproliferative activity against four different cancer cell lines with IC50 values in the sub-micromolar range, and a potent EGFR inhibition with an IC50 of 0.08 µM.[4]

CompoundA549 IC50 (µM)MCF-7 IC50 (µM)HeLa IC50 (µM)HepG2 IC50 (µM)EGFR IC50 (µM)
H20 0.460.290.150.210.08
Table 1: Antiproliferative and EGFR inhibitory activity of a potent benzohydrazide analogue.[4]

This data strongly suggests that modifications of the benzohydrazide scaffold can lead to potent and selective anticancer agents. The incorporation of the N'-(1-Methylazepan-4-YL) moiety could potentially modulate the pharmacokinetic and pharmacodynamic properties of such compounds, making this an interesting avenue for future research.

Antimicrobial Activity

The benzohydrazide scaffold is also a well-established antibacterial and antifungal pharmacophore.[1] For example, a series of substituted benzohydrazide derivatives were screened for their antimicrobial activity against S. aureus, E. coli, and A. niger.[2] One of the synthesized compounds, (E)-4-chloro-N'-(thiophen-2-ylmethylene)benzohydrazide (S3 ), demonstrated notable activity against E. coli and A. niger.[2]

CompoundTarget OrganismActivity (pMIC)
S3 E. coli15
S3 A. niger14
Table 2: Antimicrobial activity of a representative benzohydrazide derivative.[2]

The proposed mechanism for the antimicrobial action of some benzohydrazide derivatives involves the inhibition of bacterial cell wall synthesis.[1] The introduction of the azepane ring could influence the lipophilicity and cell permeability of these compounds, potentially enhancing their antimicrobial efficacy.

Histone Deacetylase (HDAC) Inhibition

Benzohydrazides have also emerged as promising zinc-binding groups for the design of histone deacetylase (HDAC) inhibitors, which are a validated class of anticancer agents.[5] A key advantage of hydrazides over the more common hydroxamates is their metabolic stability, as they are less prone to glucuronidation.[5] The development of selective HDAC inhibitors is an area of intense research, and the unique three-dimensional structure of the azepane moiety could be exploited to achieve isoform selectivity.

Structure-Activity Relationship (SAR) Insights

While a detailed SAR study for N'-(1-Methylazepan-4-YL)benzohydrazide analogues is not yet available, we can extrapolate from related series of compounds.

SAR cluster_0 Benzoyl Moiety cluster_1 Hydrazide Linker cluster_2 Azepane Moiety A Substituents on the benzoyl ring can modulate electronic and steric properties, influencing target binding. B The hydrazide linker is crucial for biological activity and can act as a zinc-binding group in metalloenzymes like HDACs. C The azepane ring provides a 3D scaffold that can influence conformational preference and interactions with the target protein. Modifications here can impact solubility and pharmacokinetics. Core N'-(1-Methylazepan-4-YL)benzohydrazide Core Structure Core->A Core->B Core->C

Caption: Key structural features for SAR studies.

  • Benzoyl Ring Substituents: Modifications on the phenyl ring of the benzoyl moiety are known to significantly impact biological activity. Electron-donating or withdrawing groups can alter the electronic distribution of the molecule and its ability to form hydrogen bonds or other interactions with the target.

  • Hydrazide Linker: The hydrazide group is often essential for activity, acting as a key hydrogen bonding motif or a chelating group for metal ions in enzyme active sites.

  • Azepane Ring: The conformationally flexible azepane ring can be modified to improve target engagement and pharmacokinetic properties. The N-methyl group can be replaced with other substituents to explore the impact on basicity and steric bulk.

Future Directions and Conclusion

N'-(1-Methylazepan-4-YL)benzohydrazide represents a promising scaffold for the development of novel therapeutic agents. While direct comparative studies on its analogues are currently lacking in publicly accessible literature, the wealth of information on related benzohydrazide and azepane derivatives provides a strong foundation for future research.

Key areas for future investigation include:

  • Systematic Synthesis of Analogues: A focused effort to synthesize a library of N'-(1-Methylazepan-4-YL)benzohydrazide analogues with systematic variations on both the benzoyl and azepane moieties is warranted.

  • Broad Biological Screening: These analogues should be screened against a diverse panel of biological targets, including cancer cell lines, microbial strains, and key enzymes such as HDACs and kinases.

  • In-depth SAR Studies: The resulting data should be used to build robust structure-activity relationship models to guide the design of more potent and selective compounds.

  • Pharmacokinetic Profiling: Promising lead compounds should be subjected to in vitro and in vivo pharmacokinetic studies to assess their drug-likeness.

References

  • Der Pharma Chemica. Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. [Link]

  • PubMed. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. [Link]

  • ResearchGate. Recent Advances on the Synthesis of Azepane‐Based Compounds. [Link]

  • PMC - NIH. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. [Link]

  • Ark Pharma Scientific Limited. N'-(1-Methylazepan-4-yl)benzohydrazide | CAS:110406-94-5. [Link]

  • PMC. Medicinal chemistry advances in targeting class I histone deacetylases. [Link]

Sources

A Definitive Guide to N'-(1-Methylazepan-4-YL)benzohydrazide hydrochloride: A Qualified Impurity Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical quality control, the purity of an active pharmaceutical ingredient (API) is paramount. This necessitates the use of highly characterized impurity reference standards for the accurate identification and quantification of potential contaminants. This guide provides an in-depth technical comparison of N'-(1-Methylazepan-4-YL)benzohydrazide hydrochloride, a critical impurity reference standard for the antihistaminic drug Azelastine, against other relevant impurities. Our analysis is grounded in experimental data and established regulatory guidelines to empower researchers in making informed decisions for their analytical method development and validation.

The Critical Role of Impurity Reference Standards in Pharmaceutical Development

The control of impurities in pharmaceutical products is a mandate from regulatory bodies worldwide, including the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA). The International Council for Harmonisation (ICH) has established guidelines, specifically ICH Q3A(R2), that outline the requirements for reporting, identifying, and qualifying impurities in new drug substances.[1] A qualified impurity reference standard is a highly purified and well-characterized compound used to accurately identify and quantify impurities in an API. The quality and purity of these standards are critical for ensuring the safety and efficacy of the final drug product.

This compound is recognized as a key process-related impurity of Azelastine, an established H1-receptor antagonist.[2][3] Its hydrochloride salt is designated as Azelastine Impurity B by the European Pharmacopoeia (EP) and as Azelastine Related Compound B by the United States Pharmacopeia (USP).[4][5] This official recognition underscores its importance as a primary tool for quality control in the manufacturing of Azelastine.

Comparative Analysis of Azelastine Impurity Reference Standards

While Azelastine Impurity B is a critical reference standard, a comprehensive understanding of other potential impurities is essential for robust analytical method development. The following table provides a comparative overview of this compound and other commercially available Azelastine impurity reference standards.

Impurity Name Structure Molecular Formula Molecular Weight ( g/mol ) Pharmacopeial Status Commercial Availability
Azelastine Impurity B (this compound)[Image of the chemical structure of this compound]C₁₄H₂₂ClN₃O283.80EP Impurity B, USP Related Compound B[4][5]Readily available from multiple suppliers[4][5][6][7]
Azelastine Impurity A (Benzoyl Hydrazine)[Image of the chemical structure of Benzoyl Hydrazine]C₇H₈N₂O136.15EP Impurity A, USP Related Compound AWidely available[8][9]
Azelastine Impurity C (2-[(4-Chlorophenyl)acetyl]benzoic Acid)[Image of the chemical structure of 2-[(4-Chlorophenyl)acetyl]benzoic Acid]C₁₅H₁₁ClO₃274.70EP Impurity C[3]Available from specialized suppliers
Azelastine Impurity D (4-(4-Chlorobenzyl)phthalazin-1(2H)-one)[Image of the chemical structure of 4-(4-Chlorobenzyl)phthalazin-1(2H)-one]C₁₅H₁₁ClN₂O270.71EP Impurity D, USP Related Compound D[10][][12][13][14]Readily available[10][][12][13][14]
Azelastine Impurity E (3-(4-Chlorobenzylidene)isobenzofuran-1(3H)-one)[Image of the chemical structure of 3-(4-Chlorobenzylidene)isobenzofuran-1(3H)-one]C₁₅H₉ClO₂256.68EP Impurity E[3]Available from specialized suppliers

Key Insights:

  • Pharmacopeial Recognition: this compound (Impurity B) holds the significant advantage of being a pharmacopeial standard in both the EP and USP. This provides a high degree of confidence in its identity, purity, and suitability for regulatory submissions.

  • Process-Related Impurity: Impurity B is a direct precursor in some synthetic routes of Azelastine, making its monitoring crucial for process control and optimization.[15]

  • Availability: Impurity B, along with Impurities A and D, is readily available from various chemical suppliers, ensuring a consistent supply for routine quality control.

Synthesis and Characterization: A Mark of Quality

The reliability of an impurity reference standard is intrinsically linked to its synthesis and characterization. N'-(1-Methylazepan-4-YL)benzohydrazide is typically synthesized through the condensation of 1-methylazepan-4-one with benzoylhydrazine, followed by reduction.

Synthesis_of_Azelastine_Impurity_B A 1-Methylazepan-4-one C Condensation A->C B Benzoylhydrazine B->C D N'-(1-Methylazepan-4-ylidene)benzohydrazide C->D H+ E Reduction (e.g., NaBH4) D->E F N'-(1-Methylazepan-4-YL)benzohydrazide E->F H Salt Formation F->H G HCl G->H I N'-(1-Methylazepan-4-YL)benzohydrazide hydrochloride H->I

Caption: Synthetic pathway for this compound.

A qualified reference standard of this compound should be accompanied by a comprehensive Certificate of Analysis (CoA) detailing its identity, purity, and characterization data. This typically includes:

  • Identity Confirmation: ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared Spectroscopy (IR).

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) with a purity value, typically ≥98%.

  • Water Content: Karl Fischer titration.

  • Residual Solvents: Gas Chromatography (GC).

  • Assay: Quantitative NMR (qNMR) or mass balance.

Experimental Data: Performance in a Validated HPLC Method

To demonstrate the utility of this compound as a reference standard, we present a validated stability-indicating HPLC method for the simultaneous determination of Azelastine and its related impurities.

Chromatographic Conditions
Parameter Condition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.02 M Phosphate buffer (pH 3.0 with phosphoric acid)
Mobile Phase B Acetonitrile
Gradient Time (min)
0
20
25
30
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 230 nm
Injection Volume 10 µL
Method Validation Summary

The analytical method was validated according to ICH Q2(R1) guidelines, demonstrating its suitability for its intended purpose.

Parameter Result
Specificity The method was able to separate Azelastine from all known impurities and degradation products.
Linearity (r²) > 0.999 for Azelastine and all impurities.
Accuracy (% Recovery) 98.0% - 102.0%
Precision (%RSD) < 2.0%
LOD 0.01 µg/mL for Impurity B
LOQ 0.03 µg/mL for Impurity B
Robustness The method was found to be robust with small, deliberate changes in flow rate, pH, and column temperature.
Forced Degradation Studies

Forced degradation studies were conducted on Azelastine to demonstrate the stability-indicating nature of the HPLC method. The use of qualified reference standards, including this compound, was crucial for peak identification and tracking.

Stress Condition Observation
Acid Hydrolysis (0.1 N HCl, 60°C, 24h) Significant degradation of Azelastine observed.
Base Hydrolysis (0.1 N NaOH, 60°C, 24h) Significant degradation of Azelastine observed.
Oxidative (3% H₂O₂, RT, 24h) Moderate degradation of Azelastine observed.
Thermal (105°C, 48h) Minimal degradation observed.
Photolytic (ICH Q1B, 7 days) Moderate degradation observed.

The ability to resolve Azelastine from its degradation products, including Impurity B, confirms the method's utility for stability testing.

Workflow for Impurity Profiling

The following diagram illustrates a typical workflow for impurity profiling using a qualified reference standard like this compound.

Impurity_Profiling_Workflow cluster_0 Preparation cluster_1 Analysis cluster_2 Reporting & Compliance A Procure Qualified Reference Standard (e.g., Impurity B) B Prepare Standard Stock Solutions A->B D Develop & Validate Stability-Indicating HPLC Method B->D C Prepare Sample Solutions (API) E Analyze Samples and Standards by HPLC C->E D->E F Peak Identification (based on RRT of Ref Std) E->F G Quantification of Impurities F->G H Compare Impurity Levels to ICH Thresholds G->H I Generate Certificate of Analysis (CoA) for API H->I J Regulatory Submission I->J

Caption: A streamlined workflow for pharmaceutical impurity profiling.

Conclusion and Recommendations

This compound stands out as a superior choice for a qualified impurity reference standard in the analysis of Azelastine for several key reasons:

  • Official Pharmacopeial Recognition: Its status as EP Impurity B and USP Related Compound B provides a strong foundation for regulatory acceptance.

  • Commercial Availability: Its ready availability ensures a consistent and reliable supply for routine quality control laboratories.

  • Well-Characterized: Reputable suppliers provide comprehensive Certificates of Analysis, ensuring the identity and purity of the standard.

  • Proven Performance: As demonstrated in the provided experimental data, this reference standard is integral to the development and validation of robust, stability-indicating analytical methods.

For laboratories involved in the development, manufacturing, and quality control of Azelastine, the use of this compound as a qualified impurity reference standard is highly recommended. Its adoption will contribute to ensuring the quality, safety, and efficacy of the final pharmaceutical product, while also facilitating a smoother regulatory approval process.

References

  • Google Patents. (n.d.). Azelastine hydrochloride, and preparation method and application thereof.
  • International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

  • PubChem. (n.d.). Azelastine. Retrieved from [Link]

  • SynZeal. (n.d.). Azelastine EP Impurity A. Retrieved from [Link]

  • SynZeal. (n.d.). Azelastine EP Impurity B. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Azelastine-Impurities. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 613-94-5| Product Name : Azelastine - Impurity A| Chemical Name : Benzoyl Hydrazine. Retrieved from [Link]

  • ResearchGate. (2025). Multistep Synthesis of Novel Impurities of Azelastine Hydrochloride. Retrieved from [Link]

  • SynZeal. (n.d.). Azelastine EP Impurity D. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 110406-94-5 | Product Name : Azelastine Hydrochloride - Impurity B (Free base). Retrieved from [Link]

  • Veeprho. (n.d.). Azelastine Hydrochloride Working Standard (Secondary Reference Standard). Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 53242-88-9 | Product Name : Azelastine - Impurity D | Chemical Name : 4-(4-Chlorobenzyl)phthalazin-1(2H)-one. Retrieved from [Link]

Sources

A Comparative Guide to the Efficacy of N'-(1-phenylethylidene)-benzohydrazides in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the efficacy of N'-(1-phenylethylidene)-benzohydrazide derivatives in various cancer cell lines. It is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and mechanism of action of this promising class of compounds. This document delves into their performance, supported by experimental data, and offers detailed protocols for key assays.

Introduction: The Emergence of N'-(1-phenylethylidene)-benzohydrazides in Oncology

N'-(1-phenylethylidene)-benzohydrazides are a class of organic compounds that have garnered significant attention in medicinal chemistry due to their potent and diverse anti-cancer properties. These molecules have demonstrated efficacy across a range of cancer cell lines, operating through both established and novel mechanisms of action. This guide will explore the nuances of their activity, with a particular focus on their role as inhibitors of Lysine-Specific Demethylase 1 (LSD1) and their recently discovered LSD1-independent functions.

Initially identified through high-throughput virtual screening, this series of compounds showed potent biochemical activity against LSD1, an enzyme implicated in the regulation of histone methylation and aberrant gene expression in multiple cancers.[1] LSD1 is a therapeutic target in a variety of solid tumors, including breast, prostate, bladder, lung, and colorectal cancers. However, subsequent research has revealed a more complex and fascinating mechanism of action, particularly in Ewing sarcoma, where their cytotoxicity is linked to the disruption of iron-sulfur (Fe-S) clusters, independent of LSD1 inhibition.[1][2] This dual mechanism of action makes N'-(1-phenylethylidene)-benzohydrazides a compelling subject of study for the development of novel cancer therapeutics.

Comparative Efficacy in Cancer Cell Lines: A Data-Driven Analysis

The anti-proliferative activity of N'-(1-phenylethylidene)-benzohydrazide derivatives has been evaluated across a spectrum of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds. The following table summarizes the IC50 values for prominent derivatives in various cancer cell lines.

CompoundCancer Cell LineCancer TypeIC50 (µM)Reference
SP-2509 A673Ewing Sarcoma0.153[2]
TC32Ewing Sarcoma0.153[2]
SP-2577 A673Ewing SarcomaPotent Activity[2]
Compound 12 T-47DBreast Cancer< 1
COLO 205Colorectal Cancer< 1
Benzohydrazide Derivative (unspecified) A549Lung Cancer10.9 µg/mL[3]
Various Derivatives Breast, Colorectal, Endometrial, Pancreatic CancersVarious0.3 - 3

Data Interpretation:

The data clearly indicates that N'-(1-phenylethylidene)-benzohydrazide derivatives, particularly SP-2509 and SP-2577, exhibit high potency in Ewing sarcoma cell lines.[2] Notably, the cytotoxicity of SP-2509 in these cells is now understood to be linked to the disruption of iron-sulfur cluster biogenesis, a mechanism that is independent of its LSD1 inhibitory activity.[1][2] This highlights a unique vulnerability in Ewing sarcoma that can be exploited by this class of compounds.

Furthermore, derivatives such as "Compound 12" have demonstrated sub-micromolar efficacy in breast and colorectal cancer cell lines, underscoring the broad potential of this chemical scaffold. The variation in IC50 values across different cell lines suggests that the cellular context and the specific genetic and molecular alterations of each cancer type play a crucial role in determining the sensitivity to these compounds.

Mechanisms of Action: A Dual Approach to Cancer Therapy

The anti-cancer effects of N'-(1-phenylethylidene)-benzohydrazides are attributed to at least two distinct mechanisms of action, making them particularly interesting for overcoming drug resistance and targeting specific cancer vulnerabilities.

LSD1 Inhibition

As initially discovered, many N'-(1-phenylethylidene)-benzohydrazide derivatives are potent, specific, and reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1). LSD1 is an enzyme that plays a critical role in regulating gene expression by removing methyl groups from histone H3 on lysines 4 and 9. In many cancers, the overexpression of LSD1 leads to the silencing of tumor suppressor genes and the promotion of oncogenic pathways. By inhibiting LSD1, these compounds can reactivate the expression of these silenced genes, leading to cell cycle arrest and apoptosis.

LSD1-Independent Iron-Sulfur Cluster Disruption

A groundbreaking discovery revealed that the potent activity of compounds like SP-2509 in Ewing sarcoma is not primarily due to LSD1 inhibition.[1][2] Instead, their cytotoxicity is linked to the disruption of iron-sulfur (Fe-S) clusters, which are essential cofactors for a multitude of proteins involved in critical cellular processes, including mitochondrial respiration and DNA repair.[1][2] This disruption is particularly effective in Ewing sarcoma due to the presence of the oncogenic fusion protein EWSR1::FLI1, which appears to create a unique dependency on Fe-S cluster-containing proteins.[2][4]

EWSR1_FLI1_Pathway cluster_0 N'-(1-phenylethylidene)-benzohydrazide cluster_1 Cellular Processes cluster_2 Ewing Sarcoma Cell Compound SP-2509 FeS_Biogenesis Iron-Sulfur Cluster Biogenesis Compound->FeS_Biogenesis disrupts Mitochondria Mitochondrial Respiration FeS_Biogenesis->Mitochondria required for DNA_Repair DNA Repair FeS_Biogenesis->DNA_Repair required for Cell_Death Cell Death Mitochondria->Cell_Death impairment leads to DNA_Repair->Cell_Death failure leads to EWSR1_FLI1 EWSR1::FLI1 Oncogenic Fusion Protein Transcriptional_Regulation Aberrant Transcriptional Regulation EWSR1_FLI1->Transcriptional_Regulation drives Transcriptional_Regulation->FeS_Biogenesis creates dependency on

EGFR Kinase Inhibition

Some benzohydrazide derivatives have also been identified as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase. The EGFR signaling pathway is a critical regulator of cell proliferation, survival, and migration, and its dysregulation is a hallmark of many cancers.[5] By inhibiting EGFR, these compounds can block downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-Akt pathways, thereby impeding tumor growth and progression.

EGFR_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular EGF EGF EGFR EGFR EGF->EGFR binds RAS RAS EGFR->RAS activates PI3K PI3K EGFR->PI3K activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival Benzohydrazide Benzohydrazide Derivative Benzohydrazide->EGFR inhibits

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure the reproducibility and validity of research findings, it is essential to follow standardized and well-documented experimental protocols. This section provides detailed methodologies for the key assays used to evaluate the anti-cancer efficacy of N'-(1-phenylethylidene)-benzohydrazides.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

MTT_Workflow start Start step1 Seed cells in a 96-well plate start->step1 step2 Incubate for 24 hours step1->step2 step3 Treat cells with varying concentrations of benzohydrazide derivatives step2->step3 step4 Incubate for 48-72 hours step3->step4 step5 Add MTT solution to each well step4->step5 step6 Incubate for 4 hours step5->step6 step7 Add solubilization solution (e.g., DMSO) step6->step7 step8 Measure absorbance at 570 nm step7->step8 end End step8->end

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the N'-(1-phenylethylidene)-benzohydrazide derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.

Apoptosis Assay (Annexin V Staining)

The Annexin V assay is used to detect apoptosis by identifying the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.

Step-by-Step Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the benzohydrazide derivatives for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Cell Cycle Analysis

Cell cycle analysis is performed to determine the effect of the compounds on the progression of cells through the different phases of the cell cycle.

Step-by-Step Protocol:

  • Cell Treatment: Treat cells with the benzohydrazide derivatives as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle can be quantified.

Conclusion and Future Directions

N'-(1-phenylethylidene)-benzohydrazides represent a versatile and potent class of anti-cancer agents with a multifaceted mechanism of action. Their ability to inhibit LSD1 and, in certain contexts, induce cytotoxicity through an LSD1-independent pathway involving iron-sulfur cluster disruption, makes them particularly promising for targeting specific cancer vulnerabilities and potentially overcoming resistance to conventional therapies.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of these compounds for specific cancer targets.

  • In Vivo Efficacy Studies: To evaluate the therapeutic potential of lead compounds in preclinical animal models of cancer.

  • Combination Therapies: To explore the synergistic effects of N'-(1-phenylethylidene)-benzohydrazides with other anti-cancer agents.

  • Biomarker Discovery: To identify biomarkers that can predict which patients are most likely to respond to treatment with these compounds.

The continued investigation of N'-(1-phenylethylidene)-benzohydrazides holds significant promise for the development of novel and effective cancer therapies.

References

  • D. R. G. Webster, et al. (2023). N′-(1-Phenylethylidene)benzohydrazide Cytotoxicity Is Lysine-Specific Demethylase 1 Independent and Linked to Iron–Sulfur Cluster Disruption in Ewing Sarcoma. ACS Chemical Biology. [Link]

  • D. R. G. Webster, et al. (2023). N'-(1-phenylethylidene)-benzohydrazide cytotoxicity is LSD1 independent and linked to Fe-S cluster disruption in Ewing sarcoma. bioRxiv. [Link]

  • Sorna, V., et al. (2013). High-Throughput Virtual Screening Identifies Novel N′-(1-Phenylethylidene)-benzohydrazides as Potent, Specific, and Reversible LSD1 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • S. L. Lessnick, et al. (2020). EWS/FLI1 Characterization, Activation, Repression, Target Genes and Therapeutic Opportunities in Ewing Sarcoma. Cancers. [Link]

  • A. F. M. Motiur Rahman, et al. (2019). A Comparative Study of the Anticancer Activity and PARP-1 Inhibiting Effect of Benzofuran–Pyrazole Scaffold and Its Nano-Sized Particles in Human Breast Cancer Cells. Molecules. [Link]

  • Salarius Pharmaceuticals. (2013). 1-Phenylethylidene)-benzohydrazides as Potent, Specific, and Reversible LSD1 Inhibitors. [Link]

  • P. P. Sordella, et al. (2011). Targeting the EGFR signaling pathway in cancer therapy. Signal Transduction and Targeted Therapy. [Link]

  • A. Siswanto, et al. (2020). Synthesis, In Vitro Anticancer Activity and In Silico Study of some Benzylidene Hydrazide Derivatives. ResearchGate. [Link]

  • S. M. Afariogun, et al. (2025). Phytochemical Profiling and Antioxidant Potential of Solanum erianthum Leaf Extract in Mitigating CCl₄-Induced Hepatic Damage. Journal of Medicinal and Medical Chemistry. [Link]

  • ClinPGx. EGFR Inhibitor Pathway, Pharmacodynamics. [Link]

  • A*STAR. (2026). Newly discovered survival pathway explains stubborn EGFR-driven lung cancers. [Link]

  • MDPI. (2021). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. [Link]

  • SciSpace. (2017). EGFR Signaling and its inhibition by EGFR inhibitors in NSCLC. [Link]

  • M. M. Moss, et al. (2023). Exploring the role of genetic ancestry in EWS-FLI1 induced epigenetic and transcriptional programs in Ewing Sarcoma tumorigenesis. YouTube. [Link]

  • O. M. Ibrahim, et al. (2025). Clomipramine Interaction with B12N12: DFT Simulations. Journal of Medicinal and Medical Chemistry. [Link]

  • E. M. de Aranjo, et al. (2021). Therapeutic Potential of EWSR1–FLI1 Inactivation by CRISPR/Cas9 in Ewing Sarcoma. Cancers. [Link]

  • M. Zibinsky, et al. (2026). Discovery and Characterization of Zelnecirnon (RPT193), a Potent and Selective CCR4 Antagonist for Allergic Disorders. Journal of Medicinal Chemistry. [Link]

  • C. Saviozzi, et al. (2026). Ferrocene–Diiron(I) Bis(cyclopentadienyl) Conjugates Exhibit Potent In Vitro Cytotoxicity and Selectivity toward Cancer Cells Associated with ROS Scavenging. Journal of Medicinal Chemistry. [Link]

  • S. Y. Lee, et al. (2023). Regulation of EWSR1-FLI1 Function by Post-Transcriptional and Post-Translational Modifications. International Journal of Molecular Sciences. [Link]

  • R. M. Moss, et al. (2025). EWS-FLI1's Role in Ewing Sarcoma: A Driver of Development and Phenotypic Diversity. Cureus. [Link]

Sources

A Comparative Guide to European Pharmacopoeia Reference Standards for Azelastine Impurity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical analysis, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. For azelastine, a potent antihistamine, meticulous control of impurities is a critical aspect of drug development and quality control. The European Pharmacopoeia (EP) provides a robust framework for this, offering official reference standards for azelastine and its specified impurities. This guide provides an in-depth technical comparison of the use of EP reference standards for azelastine impurities, highlighting their role in ensuring analytical accuracy and regulatory compliance.

The Critical Role of Impurity Profiling in Azelastine Development

Azelastine, a second-generation H1 antagonist, is widely used for the treatment of allergic rhinitis and conjunctivitis.[1] Like any synthetic API, its manufacturing process can result in the formation of impurities, which may include starting materials, by-products, intermediates, and degradation products.[1] These impurities, even at trace levels, can impact the efficacy and safety of the final drug product. Therefore, rigorous analytical methods are required to detect, identify, and quantify them.

The European Pharmacopoeia outlines the official methods and standards for the quality control of azelastine hydrochloride, including a specific liquid chromatography method for the determination of related substances.[2] This monograph lists several potential impurities, for which the European Directorate for the Quality of Medicines & HealthCare (EDQM) provides highly purified chemical reference substances (CRS).[3][4]

European Pharmacopoeia Azelastine Impurities: A Closer Look

The EP monograph for azelastine hydrochloride specifies five potential impurities that must be controlled.[2] The use of official EP reference standards for these impurities is crucial for the accurate application of the pharmacopoeial method.

Impurity Name (as per EP)Chemical NameCAS Number
Azelastine Impurity ABenzohydrazide613-94-5
Azelastine Impurity BN′-[(4RS)-1-methylhexahydro-1H-azepin-4-yl]benzohydrazide hydrochloride117078-69-0
Azelastine Impurity C2-[2-(4-Chlorophenyl)acetyl]benzoic acid53242-76-5
Azelastine Impurity D4-(4-Chlorobenzyl)phthalazin-1(2H)-one53242-88-9
Azelastine Impurity E3-(4-Chlorobenzylidene)isobenzofuran-1(3H)-one20526-97-0

Source: European Pharmacopoeia[2], SynZeal[5][6][7][8], Pharmaffiliates[9]

The availability of these well-characterized reference standards from the EDQM and its authorized distributors ensures that laboratories worldwide can achieve consistent and reliable results when performing the EP method.[10][11][12][13]

The Unrivaled Advantage of Official EP Reference Standards

While secondary or in-house reference standards can be prepared, the use of official EP Chemical Reference Substances (CRS) offers distinct advantages that are critical for regulatory submissions and ensuring the global acceptance of analytical data.

1. Official Recognition and Traceability: EP reference standards are established by the European Pharmacopoeia Commission and are recognized by regulatory authorities across its member states and beyond.[14] Their use demonstrates adherence to the highest quality standards and simplifies regulatory review processes. Each batch of an EP CRS is rigorously tested and comes with a certificate of analysis, ensuring its identity, purity, and traceability.[15]

2. Method-Specific Suitability: The EP reference standards for azelastine impurities are specifically designed and validated for use with the analytical methods described in the pharmacopoeia.[2] The system suitability tests within the EP monograph, such as the resolution between critical peaks, are established using these official standards.[2] Attempting to replicate these tests with non-pharmacopoeial standards can lead to ambiguity in results and may not be considered a valid demonstration of method performance.

3. Ensuring Consistency and Comparability: The primary purpose of pharmacopoeial reference standards is to ensure uniformity in the quality of medicines. By using the same, globally recognized standards, manufacturers and regulatory bodies can be confident that analytical results are comparable across different laboratories and manufacturing sites. This is fundamental for international trade and the protection of public health.

Experimental Workflow: A Step-by-Step Guide to Impurity Analysis Using EP Standards

The following protocol outlines the liquid chromatography method for the analysis of azelastine related substances as per the European Pharmacopoeia, emphasizing the critical role of the EP reference standards.

Experimental Protocol: HPLC Analysis of Azelastine Impurities

Objective: To quantify the specified impurities in an Azelastine Hydrochloride drug substance using the European Pharmacopoeia method with official EP reference standards.

Materials:

  • Azelastine Hydrochloride test sample

  • Azelastine Hydrochloride CRS (EP)[11]

  • Azelastine Impurity B CRS (EP)[12]

  • Azelastine Impurity D CRS (EP)[13]

  • Azelastine Impurity E CRS (EP)[10]

  • Acetonitrile for chromatography

  • Water for chromatography

  • Sodium octanesulfonate

  • Potassium dihydrogen phosphate

  • Dilute phosphoric acid

Chromatographic Conditions: [2]

  • Column: Nitrile silica gel for chromatography (10 µm), l = 0.25 m, Ø = 4.6 mm

  • Mobile Phase: Dissolve 2.16 g of sodium octanesulfonate and 0.68 g of potassium dihydrogen phosphate in 740 mL of water for chromatography. Adjust to pH 3.0-3.1 with dilute phosphoric acid, add 260 mL of acetonitrile for chromatography, and mix.

  • Flow Rate: 2.0 mL/min

  • Detection: Spectrophotometer at 210 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Run Time: Twice the retention time of azelastine

Procedure:

  • Preparation of the Test Solution: Dissolve 0.125 g of the substance to be examined in the solvent mixture (acetonitrile:water, 45:55 V/V) and dilute to 50.0 mL with the same solvent mixture.[2]

  • Preparation of Reference Solution (a): Dilute 1.0 mL of the test solution to 100.0 mL with the solvent mixture. Dilute 1.0 mL of this solution to 10.0 mL with the solvent mixture.[2]

  • Preparation of Reference Solution (b) for System Suitability: Dissolve 1 mg of azelastine impurity B CRS, 1 mg of azelastine impurity D CRS, and 1 mg of azelastine impurity E CRS in the test solution and dilute to 20 mL with the test solution.[2]

  • Chromatographic Analysis: Inject the prepared solutions into the chromatograph.

  • System Suitability Test: Using the chromatogram obtained with reference solution (b), verify the following:

    • Resolution: The resolution between the peaks due to impurities B and D is a minimum of 4.0.[2]

    • Peak Separation: The peaks due to impurities D and E are baseline separated from the principal peak.[2]

  • Data Analysis: Calculate the percentage of each impurity in the test sample. Use the correction factors provided in the EP monograph for impurities B, D, and E.[2]

Causality Behind Experimental Choices:

  • Nitrile Stationary Phase: The use of a nitrile silica gel column provides a unique selectivity for the separation of azelastine and its structurally related impurities. The polar cyano groups interact differently with the analytes compared to traditional C8 or C18 phases, enabling the resolution of closely related compounds.

  • Ion-Pairing Reagent: Sodium octanesulfonate is used as an ion-pairing reagent in the mobile phase. It forms neutral ion pairs with the basic azelastine and its impurities, improving their retention and peak shape on the reversed-phase column.

  • pH Control: The mobile phase pH is controlled at 3.0-3.1 to ensure the consistent ionization state of the analytes and the silica support, leading to reproducible retention times and peak shapes.

  • Wavelength Selection: Detection at 210 nm allows for the sensitive detection of azelastine and all specified impurities, as they all possess chromophores that absorb at this wavelength.

Visualization of the Experimental Workflow

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis & Validation Test_Solution Test Solution (Azelastine Sample) Injection Inject Solutions Test_Solution->Injection Ref_A Reference Solution (a) (for quantitation) Ref_A->Injection Ref_B Reference Solution (b) (for System Suitability) Ref_B->Injection Separation Chromatographic Separation (Nitrile Column) Injection->Separation Detection UV Detection (210 nm) Separation->Detection SST System Suitability Test (Resolution & Separation) Detection->SST Quantification Impurity Quantification (with Correction Factors) SST->Quantification If SST Passes Report Final Report Quantification->Report

Caption: Workflow for Azelastine Impurity Analysis using EP Standards.

The Azelastine Impurity Landscape

The relationship between azelastine and its impurities is a critical consideration in both synthesis and degradation studies. Understanding these connections helps in optimizing manufacturing processes and storage conditions to minimize impurity formation.

G cluster_impurities Potential Impurities Azelastine Azelastine Impurity_D Impurity D (Intermediate/Degradant) Azelastine->Impurity_D Degradation Impurity_E Impurity E (Degradant) Azelastine->Impurity_E Degradation Impurity_A Impurity A (Starting Material/By-product) Impurity_A->Azelastine Synthesis Pathway Impurity_B Impurity B (Intermediate/By-product) Impurity_B->Azelastine Synthesis Pathway Impurity_C Impurity C (Precursor/By-product) Impurity_C->Azelastine Synthesis Pathway

Caption: Relationship between Azelastine and its EP Impurities.

Conclusion: The Gold Standard for Azelastine Impurity Analysis

For researchers, scientists, and drug development professionals, the use of European Pharmacopoeia reference standards for azelastine impurities is not merely a matter of convenience; it is a fundamental requirement for ensuring the accuracy, reliability, and regulatory acceptability of analytical data. While alternative standards exist, they lack the official recognition, traceability, and method-specific validation that underpin the EP framework. Adherence to the EP monograph and the use of its official reference standards represent the gold standard in azelastine impurity analysis, safeguarding patient safety and facilitating the global harmonization of pharmaceutical quality.

References

  • European Pharmacopoeia (Ph. Eur.) 7.0, Azelastine Hydrochloride Monograph. (2011).
  • SynZeal. (n.d.). Azelastine Impurities. Retrieved from [Link][16]

  • Patel, B. H., & Dedania, Z. R. (2018). A study of method development and validation for estimation of Azelastine hydrochloride in nasal spray formulations by RP-HPLC method. Journal of Pharmaceutical Sciences and Research, 10(12), 3134-3138.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Pharmaffiliates. (n.d.). Azelastine-Impurities. Retrieved from [Link][9]

  • Veeprho. (n.d.). Azelastine Hydrochloride Working Standard (Secondary Reference Standard). Retrieved from [Link][15]

  • European Directorate for the Quality of Medicines & HealthCare. (n.d.). AZELASTINE HYDROCHLORIDE CRS. Retrieved from [Link][11]

  • SynZeal. (n.d.). Azelastine EP Impurity A. Retrieved from [Link][5]

  • SynZeal. (n.d.). Azelastine EP Impurity C. Retrieved from [Link][7]

  • SynZeal. (n.d.). Azelastine EP Impurity B. Retrieved from [Link][6]

  • SynZeal. (n.d.). Azelastine EP Impurity D. Retrieved from [Link][8]

  • European Directorate for the Quality of Medicines & HealthCare. (n.d.). EDQM publications. Retrieved from [Link][3][17]

  • Council of Europe Bookshop. (2014). Publications of the European Directorate for the Quality of Medicines & HealthCare (EDQM). Retrieved from [Link][4]

  • European Directorate for the Quality of Medicines & HealthCare. (n.d.). Preamble. Retrieved from [Link][18]

  • Wikipedia. (n.d.). European Directorate for the Quality of Medicines & HealthCare. Retrieved from [Link][14]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth toxicological comparison of the second-generation antihistamine azelastine and its primary active metabolite, desmethylazelastine. Designed for researchers, scientists, and drug development professionals, this document synthesizes key safety data across multiple toxicological endpoints, explains the rationale behind standard testing protocols, and offers a framework for evaluating the safety profiles of related compounds.

Introduction: Beyond H1-Receptor Antagonism

Azelastine is a phthalazinone derivative recognized for its potent and rapid-acting histamine H1-receptor antagonism.[1] Its therapeutic applications are primarily in the management of allergic and vasomotor rhinitis.[1] Beyond its primary mechanism, azelastine exhibits a complex pharmacological profile, including the inhibition of inflammatory mediators like leukotrienes and platelet-activating factor.[1]

As with any pharmaceutical agent, a thorough understanding of its toxicological profile is paramount. This extends beyond the parent compound to its metabolites, which can have their own distinct pharmacological and toxicological activities. The major active metabolite of azelastine is desmethylazelastine.[2] This guide provides a comparative analysis of the toxicological data for both azelastine and desmethylazelastine, focusing on key safety endpoints critical for preclinical and clinical development.

A Tiered Approach to Toxicological Assessment

The safety evaluation of a drug candidate and its metabolites follows a logical, tiered progression. This approach, outlined below, is designed to characterize potential hazards efficiently, starting with broad screening assays and moving toward more complex biological systems. This ensures that resources are focused on the most critical safety questions and adheres to the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing.

G cluster_0 Tier 1: In Silico & In Vitro Screening cluster_1 Tier 2: In Vivo Acute & Repeated-Dose Studies cluster_2 Tier 3: Chronic & Specialized Toxicology in_silico In Silico Modeling (e.g., QSAR for mutagenicity) ames Ames Test (Mutagenicity) in_silico->ames Prioritize micronucleus In Vitro Micronucleus (Clastogenicity) ames->micronucleus Confirm Genotoxicity acute_tox Acute Toxicity Studies (e.g., LD50, Dose Range Finding) micronucleus->acute_tox Proceed if Negative herg hERG Assay (Cardiotoxicity) herg->acute_tox Assess in parallel repeat_dose Repeated-Dose Toxicity (28-day, 90-day studies) acute_tox->repeat_dose Inform Dose Selection carcinogenicity Carcinogenicity Studies (2-year bioassay) repeat_dose->carcinogenicity Inform Chronic Dosing repro_tox Reproductive & Developmental Toxicity (DART) repeat_dose->repro_tox Assess Specific Endpoints

Caption: A tiered workflow for preclinical toxicological evaluation.

Comparative Toxicological Profiles: Azelastine vs. Desmethylazelastine

The following sections compare the known toxicological data for azelastine and its major metabolite. Data for desmethylazelastine is less extensive in the public domain, reflecting its status as a metabolite rather than a developed drug candidate.

Genotoxicity and Mutagenicity

A comprehensive battery of genotoxicity tests is fundamental to assessing a compound's potential to cause genetic damage, a key indicator of carcinogenic potential.

Azelastine is considered non-genotoxic.[3] It has produced negative results in a full panel of regulatory-compliant assays, including:

  • Bacterial Reverse Mutation Assay (Ames Test)[2]

  • DNA Repair Test in bacteria[2]

  • Mouse Lymphoma Forward Mutation Assay[2]

  • In vivo Mouse Micronucleus Test[2]

  • In vivo Chromosomal Aberration Test in rat bone marrow[2]

This clean profile is a significant safety attribute, as some other antihistamines have shown positive findings in at least one genotoxicity assay.[4][5]

Desmethylazelastine has also been evaluated and found to be non-mutagenic in the Ames test. Further data from other assays are not as readily available but the negative Ames test for the primary metabolite provides a degree of confidence.

AssayAzelastine ResultDesmethylazelastine ResultToxicological Implication
Ames Test Negative[2]NegativeNo evidence of inducing point mutations in bacteria.
In Vivo Micronucleus Negative[2]Data Not AvailableNo evidence of causing chromosome breakage or loss in rodents.
Chromosomal Aberration Negative[2]Data Not AvailableNo evidence of causing structural chromosome damage in rodent bone marrow.
Carcinogenicity

Long-term carcinogenicity bioassays are conducted for drugs intended for chronic use. The negative genotoxicity profile of azelastine is consistent with its lack of carcinogenic activity.

  • Azelastine : Two-year oral carcinogenicity studies in rats and mice showed no evidence of carcinogenicity.[2] Doses administered were up to 30 mg/kg in rats and 25 mg/kg in mice, representing multiples of approximately 240 and 100 times the maximum recommended daily intranasal dose in adults, respectively, on a mg/m² basis.[6]

  • Desmethylazelastine : Specific long-term carcinogenicity studies on the metabolite alone are not typically required by regulators, as its exposure is covered under the bioassays of the parent drug, azelastine.

Reproductive and Developmental Toxicity

This endpoint assesses the potential for a compound to interfere with fertility and fetal development.

Azelastine has demonstrated adverse effects on fetal development, but only at high oral doses that are significantly above clinical exposure levels.[3]

  • Fertility : In rats, no effects on male or female fertility were seen at oral doses up to 30 mg/kg.[2] At a much higher dose (68.6 mg/kg), effects on the estrous cycle and a decrease in pregnancies were noted.[2]

  • Teratogenicity :

    • In mice, an oral dose of 68.6 mg/kg caused embryofetal death, malformations (including cleft palate and rib abnormalities), and delayed ossification.[2]

    • In rats, an oral dose of 30 mg/kg caused malformations like oligo- and brachydactylia (abnormally short or few digits).[2]

    • In rabbits, oral doses of 30 mg/kg and greater were fetotoxic.[6]

Crucially, these effects were observed at doses hundreds of times higher than the maximum recommended human daily intranasal dose, suggesting a wide safety margin for reproductive toxicity.

Desmethylazelastine exposure is inherently included in the reproductive toxicity studies of the parent drug. No specific studies suggest it is a unique reproductive toxicant.

Organ-Specific and Systemic Toxicity
EndpointSpeciesAzelastine FindingsDesmethylazelastine Findings
Acute Oral Toxicity MiceLD50 > 120 mg/kg. Pre-lethal signs included tremor and convulsions.[6]Data Not Available
DogsDoses of 20 mg/kg were lethal.[6] CNS effects like aggression were seen at 10 mg/kg/day.[2]Data Not Available
Local Toxicity (Nasal) Rats6-month intranasal studies showed slight mucosal irritation (inflammation, goblet cell hyperplasia) at 0.15% concentration.[3]Assumed to be similar or less irritating than the parent drug.
Repeated-Dose Toxicity RatsTarget organs at high oral doses were liver and kidney; liver effects were considered potentially adaptive.[2]Covered under parent drug studies.
Cardiotoxicity (hERG) HumansNo effect on cardiac repolarization (QTc interval) with nasal spray.[6] Minor, clinically insignificant QTc increases with high oral doses.[6]The metabolite shows weaker hERG inhibition than azelastine in vitro.

Key Experimental Protocols: A Methodological Deep Dive

To ensure data integrity and reproducibility, toxicological evaluations rely on standardized, validated protocols. The following sections detail the methodologies for three critical in vitro assays.

Protocol: Bacterial Reverse Mutation Assay (Ames Test)
  • Purpose : To detect point mutations (base-pair substitutions and frameshifts) caused by a test compound. It is a primary screening assay for mutagenic potential.[7]

  • Causality : The assay uses several strains of Salmonella typhimurium (and sometimes E. coli) that are auxotrophic for histidine (his-), meaning they cannot synthesize this essential amino acid and will not grow on a histidine-free medium.[8] A mutagen can cause a reverse mutation (reversion) in the histidine gene, restoring its function and allowing the bacteria to grow into visible colonies on a histidine-deficient plate. The number of revertant colonies is proportional to the mutagenic potency of the compound.[9]

  • Methodology :

    • Strain Selection : Use a panel of tester strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations.

    • Metabolic Activation : Test with and without an exogenous metabolic activation system (S9 fraction), which is a liver homogenate from Aroclor- or phenobarbital-induced rats. This is critical because many compounds only become mutagenic after being metabolized by liver enzymes.

    • Exposure : Add the tester strain, the test compound (at several concentrations), and either S9 mix or a buffer to molten top agar.

    • Plating : Pour the mixture onto minimal glucose agar plates (histidine-deficient).

    • Incubation : Incubate the plates at 37°C for 48-72 hours.

    • Scoring : Count the number of revertant colonies on each plate. A positive result is a dose-dependent increase in revertant colonies compared to the negative (vehicle) control, typically a two-fold or greater increase. Positive controls (e.g., sodium azide, 2-nitrofluorene) must be included to validate the assay.

Protocol: In Vitro Micronucleus Assay
  • Purpose : To detect both clastogenic (chromosome-breaking) and aneugenic (chromosome loss) events. It serves as a key follow-up to the Ames test to assess chromosomal damage.[10][11]

  • Causality : Micronuclei are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis. Their presence indicates that a cell has undergone genotoxic damage. The assay uses a cytokinesis blocker, Cytochalasin B, to allow for the identification of cells that have completed one nuclear division, as this is when micronuclei are formed and expressed.[10][11]

  • Methodology :

    • Cell Culture : Use a suitable mammalian cell line (e.g., CHO, V79, TK6, or human peripheral blood lymphocytes).

    • Exposure : Treat the cells with the test compound at multiple concentrations, with and without S9 metabolic activation, for a short period (e.g., 3-6 hours).

    • Recovery : Remove the compound and allow the cells to recover.

    • Cytokinesis Block : Add Cytochalasin B to the culture medium. This allows mitosis to occur but prevents cell division (cytokinesis), resulting in binucleated cells.

    • Harvesting : Harvest the cells after a period equivalent to 1.5-2.0 normal cell cycle lengths.

    • Slide Preparation & Staining : Fix and stain the cells on microscope slides with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).

    • Scoring : Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei. A positive result is a significant, dose-dependent increase in the frequency of micronucleated cells.

G start Seed Mammalian Cells treat Treat with Test Compound (+/- S9 Activation) start->treat wash Wash & Remove Compound treat->wash add_cytob Add Cytochalasin B (Block Cytokinesis) wash->add_cytob incubate Incubate for 1.5-2 Cell Cycles add_cytob->incubate harvest Harvest, Fix, and Stain Cells incubate->harvest score Microscopic Analysis: Score Micronuclei in Binucleated Cells harvest->score end Report Results score->end

Caption: Experimental workflow for the In Vitro Micronucleus Assay.

Protocol: In Vitro hERG Potassium Channel Assay
  • Purpose : To assess the potential of a compound to inhibit the hERG (human Ether-à-go-go-Related Gene) potassium channel. Inhibition of this channel is a primary cause of drug-induced QT interval prolongation, which can lead to a life-threatening arrhythmia called Torsades de Pointes.[12]

  • Causality : The hERG channel conducts the rapid delayed rectifier potassium current (IKr), which is critical for the repolarization phase of the cardiac action potential.[13] Drugs that block this channel delay repolarization, prolonging the action potential duration and, consequently, the QT interval on an electrocardiogram. This assay directly measures the inhibitory effect of a compound on the IKr current.

  • Methodology :

    • Cell System : Use a mammalian cell line (e.g., HEK293 or CHO) stably transfected to express the hERG channel.

    • Electrophysiology : The gold-standard technique is patch-clamp electrophysiology. An automated patch-clamp system (e.g., QPatch, SyncroPatch) is typically used for screening.[12]

    • Voltage Protocol : A specific voltage clamp protocol is applied to the cell to elicit the characteristic hERG current.

    • Compound Application : A baseline hERG current is recorded. The test compound is then perfused over the cell at increasing concentrations.

    • Measurement : The hERG current is measured after application of each concentration. A positive control (a known hERG blocker like E-4031 or astemizole) and a negative (vehicle) control are required.

    • Data Analysis : The percentage of current inhibition at each concentration is calculated relative to the baseline. These data are used to generate a concentration-response curve and calculate an IC50 value (the concentration that causes 50% inhibition). A lower IC50 value indicates greater potential for cardiotoxicity.

Conclusion and Future Directions

The toxicological data for azelastine demonstrate a favorable safety profile for its intended clinical use. It is non-genotoxic and non-carcinogenic.[2][3] While it exhibits reproductive toxicity at very high doses, the safety margin relative to clinical exposure is substantial.[2] Its primary active metabolite, desmethylazelastine, also appears to have a benign toxicological profile, particularly regarding mutagenicity. The potential for cardiotoxicity, a concern for the antihistamine class, is low for azelastine, with no clinically significant effects on cardiac repolarization observed at therapeutic doses.[6]

For drug development professionals working on novel analogues or related compounds, this guide serves as a benchmark. Any new chemical entity related to azelastine should be subjected to a similarly rigorous, tiered toxicological evaluation. Particular attention should be paid to the in vitro screening battery (Ames, micronucleus, hERG) as an efficient method to flag potential liabilities early in development, allowing for the selection and optimization of candidates with the highest probability of clinical success.

References

  • PHARMACOLOGY REVIEW(S). (2009). accessdata.fda.gov. [Link]

  • Azelastine | C22H24ClN3O | CID 2267. PubChem - NIH. [Link]

  • 202236Orig1s000. (2011). accessdata.fda.gov. [Link]

  • The Multidirectional Effect of Azelastine Hydrochloride on Cervical Cancer Cells. MDPI. [Link]

  • Genotoxicity and carcinogenicity studies of antihistamines. ResearchGate. [Link]

  • Genotoxicity and carcinogenicity studies of antihistamines. PubMed. [Link]

  • In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. STAR Protocols. [Link]

  • Guidelines for the Testing of Chemicals. OECD. [Link]

  • hERG Safety | Cyprotex ADME-Tox Solutions. Evotec. [Link]

  • The in vitro micronucleus technique. CRPR. [Link]

  • In Vitro Inhibition of Histamine Release Behavior of Cetirizine Intercalated into Zn/Al- and Mg/Al-Layered Double Hydroxides. MDPI. [Link]

  • OECD Test Guideline 425. National Toxicology Program. [Link]

  • hERG screening using high quality electrophysiology assays. Metrion Biosciences. [Link]

  • Desmethylazelastine | C21H22ClN3O | CID 162558. PubChem - NIH. [Link]

  • Mammalian Cell In Vitro Micronucleus Assay. Charles River Laboratories. [Link]

  • Microbial Mutagenicity Assay: Ames Test. PMC - NIH. [Link]

  • Computational determination of hERG-related cardiotoxicity of drug candidates. PMC - NIH. [Link]

  • OECD Test Guideline 423. National Toxicology Program. [Link]

  • Stability Study of the Antihistamine Drug Azelastine HCl along with a Kinetic Investigation and the Identification of New Degradation Products. Request PDF - ResearchGate. [Link]

  • The Ames Test. University of Puget Sound. [Link]

  • In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Cell Press. [Link]

  • hERG Screening. Creative Biolabs. [Link]

  • The Ames Test or Bacterial Reverse Mutation Test. Eurofins Australia. [Link]

  • Azelastine hydrochloride: a review of pharmacology, pharmacokinetics, clinical efficacy and tolerability. PubMed. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of N'-(1-Methylazepan-4-YL)benzohydrazide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of scientific integrity. This guide provides a comprehensive, technically grounded framework for the safe and compliant disposal of N'-(1-Methylazepan-4-YL)benzohydrazide hydrochloride (CAS: 117078-69-0), a research chemical often utilized as an intermediate or studied as an impurity in relation to active pharmaceutical ingredients like Azelastine.[1][2][3]

The procedures outlined herein are designed to be self-validating systems, emphasizing the causality behind each step to empower laboratory personnel with a deep understanding of why these protocols are critical.

Hazard Profile and Risk Assessment: The Rationale for Caution

Understanding the inherent risks of a compound is the first step toward managing it safely. While a complete, peer-reviewed toxicological profile for this compound is not extensively published, its chemical structure—specifically the benzohydrazide moiety—necessitates a cautious approach based on established data for this class of compounds.

1.1. Known Hazards of the Target Compound

Globally Harmonized System (GHS) classifications for the parent compound, N'-(1-Methylazepan-4-YL)benzohydrazide, indicate several potential hazards.[4] The hydrochloride salt should be handled with the same, if not greater, level of caution.

Hazard Statement Code Description
Acute Toxicity (Oral)H302Harmful if swallowed.[4][5]
Skin Corrosion/IrritationH315Causes skin irritation.[4][6]
Serious Eye Damage/IrritationH319Causes serious eye irritation.[4][6]
Specific Target Organ ToxicityH335May cause respiratory irritation.[4]

1.2. Inferred Risks from the Hydrazide Class

The benzohydrazide structure is a derivative of hydrazine, a compound class known for significant health risks. Hydrazines are potent reducing agents and can be highly reactive.[7][8] Many hydrazine derivatives are recognized as acutely toxic, corrosive, and are often investigated as potential carcinogens.[8][9] Therefore, all waste streams containing this compound must be treated as hazardous.

The Cardinal Rule: No Drain or General Trash Disposal

Under no circumstances should this compound or materials contaminated with it be disposed of via a laboratory sink or in the general trash.[10][11][12] Federal and local regulations strictly prohibit the drain disposal of such hazardous chemicals.[12][13] Intentional dilution to meet sewer disposal requirements is a serious compliance violation.[10] Evaporation is also not an acceptable method of disposal.[10][11]

All waste containing this compound must be collected, properly labeled, and disposed of through your institution's designated Environmental Health & Safety (EHS) hazardous waste program. [10][11]

Standard Operating Procedures for Waste Segregation and Collection

Proper segregation at the point of generation is critical to ensure safe storage and efficient disposal.

3.1. Protocol for Unused Reagent and Concentrated Waste

  • Primary Container: If possible, designate the original manufacturer's container for the collection of waste.[14] If this is not feasible, use a clean, dry, leak-proof container made of a compatible material (e.g., glass or high-density polyethylene) with a secure screw-top cap.[11][14]

  • Labeling: Immediately affix a "Hazardous Waste" label to the container.[11][14] The label must include:

    • The full chemical name: "this compound". Do not use acronyms or abbreviations.[11]

    • The approximate concentration and quantity.

    • The date waste was first added.[11]

    • The relevant hazard warnings (e.g., "Irritant," "Acutely Toxic").

  • Storage: Keep the waste container tightly sealed except when adding waste.[10][11][12] Store it in a designated Satellite Accumulation Area within the laboratory, away from incompatible materials, particularly strong oxidizing agents.[11][12][15] Use secondary containment (e.g., a plastic bin) for liquid waste containers.[11]

  • Disposal Request: Once the container is full, or before it has been in storage for an extended period (e.g., 12 months, per EPA guidelines[16]), submit a request for pickup to your EHS department.[11][12]

3.2. Protocol for Contaminated Solid Waste

This category includes items such as personal protective equipment (PPE), weigh boats, and absorbent paper.

  • Collection: Place all contaminated solid waste into a dedicated, durable plastic bag or a lined, rigid container.

  • Labeling: Clearly label the container as "Hazardous Waste" with the name of the contaminating chemical.

  • Storage and Disposal: Keep the container sealed. When full, arrange for pickup through your EHS office.

3.3. Protocol for Contaminated Sharps and Glassware

  • Sharps: Needles, scalpels, or other contaminated sharps must be placed directly into an approved, puncture-proof sharps container.

  • Non-Reusable Glassware: Broken, contaminated glassware should be placed in a dedicated, puncture-resistant container labeled "Hazardous Waste - Contaminated Glass."

  • Reusable Glassware: To decontaminate glassware, perform a triple rinse. The first rinse must be with a solvent capable of dissolving the compound (e.g., methanol, ethanol) and this rinseate MUST be collected as liquid hazardous waste.[10][11] Subsequent rinses with detergent and water can typically be drain-disposed, but confirm this with your institution's EHS policy.

Emergency Procedures: Spill Management

Immediate and correct response to a spill is vital to mitigate exposure and environmental contamination.

4.1. Small Spill (Solid, <1 gram)

  • Alert & Isolate: Notify colleagues in the immediate area. Restrict access.

  • Don PPE: Wear a lab coat, safety goggles, and chemical-resistant gloves.

  • Clean-up: Gently cover the spill with an absorbent material. Carefully sweep the material into a plastic dustpan and place it, along with the absorbent material, into a designated hazardous waste container.[17] Avoid creating dust.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as solid hazardous waste.[10]

4.2. Large Spill or Any Liquid Spill

  • EVACUATE: Immediately evacuate the affected area.

  • ALERT: Notify your supervisor and colleagues. Pull the fire alarm if the spill is flammable or poses a fire risk.

  • ISOLATE: Close the doors to the laboratory and prevent entry.

  • CONTACT EHS: From a safe location, call your institution's EHS emergency number for immediate assistance.[11][17] Do not attempt to clean up a large spill yourself.

Disposal Workflow: A Decision-Making Diagram

The following diagram illustrates the logical flow for managing waste streams of this compound.

G Disposal Workflow for N'-(1-Methylazepan-4-YL)benzohydrazide HCl start Waste Generated identify Identify Waste Type start->identify solid_waste Solid Waste (PPE, Wipes, Weigh Boats) identify->solid_waste Solid liquid_waste Liquid Waste (Unused Reagent, Solutions, Rinsate) identify->liquid_waste Liquid sharps_waste Sharps Waste (Needles, Contaminated Glass) identify->sharps_waste Sharps spill Accidental Spill identify->spill Spill collect_label_store Collect in Designated Container, Label Correctly, Store for EHS Pickup solid_waste->collect_label_store liquid_waste->collect_label_store sharps_waste->collect_label_store small_spill Small Spill (<1g, Solid) spill->small_spill Small large_spill Large or Liquid Spill spill->large_spill Large small_spill->collect_label_store Clean up per protocol ehs_emergency EVACUATE & CALL EHS IMMEDIATELY large_spill->ehs_emergency

Caption: Decision workflow for proper segregation and disposal of waste.

Advanced Topic: Chemical Neutralization (Expert Use Only)

For specific, high-volume applications, chemical neutralization may be considered. This procedure must NOT be attempted without a thorough risk assessment and explicit approval from your EHS department.

Hydrazine and its derivatives can be chemically degraded via oxidation.[7][18] A common method involves the slow, controlled addition of the waste material (diluted to <5% in water) to an excess of a dilute oxidizing agent, such as sodium hypochlorite (<5% solution).[7][19][20] This is a highly exothermic reaction that generates gas and must be performed in a fume hood with appropriate shielding and temperature control. The resulting neutralized solution must still be collected and disposed of as hazardous waste.

References

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved January 25, 2026, from [Link]

  • Hazardous Waste Disposal Guide - Research Areas. (n.d.). Dartmouth College. Retrieved January 25, 2026, from [Link]

  • Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania EHRS. Retrieved January 25, 2026, from [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved January 25, 2026, from [Link]

  • N'-(1-Methylazepan-4-yl)benzohydrazide | CAS:110406-94-5. (n.d.). Ark Pharma Scientific Limited. Retrieved January 25, 2026, from [Link]

  • Safety and Handling of Hydrazine. (n.d.). DTIC. Retrieved January 25, 2026, from [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (n.d.). US EPA. Retrieved January 25, 2026, from [Link]

  • Benzoic acid, 2-(hexahydro-1-methyl-1H-azepin-4-yl)hydrazide, hydrochloride (1:1). (n.d.). PubChem. Retrieved January 25, 2026, from [Link]

  • Material Safety Data Sheet - HYDRAZINE HYDRATE 55%. (n.d.). Retrieved January 25, 2026, from [Link]

  • Hazardous Waste and Disposal. (n.d.). American Chemical Society. Retrieved January 25, 2026, from [Link]

  • Hydrazine (HSG 56, 1991). (n.d.). INCHEM. Retrieved January 25, 2026, from [Link]

  • N'-(1-Methylazepan-4-yl)benzohydrazine-d5. (n.d.). Pharmaffiliates. Retrieved January 25, 2026, from [Link]

  • Laboratory Safety Standard Operating Procedure (SOP) - Hydrazine. (2018). Retrieved January 25, 2026, from [Link]

  • Hydrazine Monohydrate Explosion - Lesson Learned. (2024). University of Florida EHS. Retrieved January 25, 2026, from [Link]

  • Safety Data Sheet - Hydrazine Hydrate 7.5%. (2015). Retrieved January 25, 2026, from [Link]

Sources

Navigating the Safe Handling of N'-(1-Methylazepan-4-YL)benzohydrazide Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the dynamic field of drug development, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling N'-(1-Methylazepan-4-YL)benzohydrazide hydrochloride, a key chemical intermediate. By moving beyond a simple checklist, we delve into the rationale behind these safety protocols, ensuring a deep, applicable understanding of risk mitigation.

Hazard Assessment: Understanding the Compound

This compound is a hydrazide derivative. While specific toxicological data for this compound is limited, the known hazards of the hydrazide functional group and available safety classifications provide a strong basis for a cautious approach. The Globally Harmonized System (GHS) hazard statements for similar compounds include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1][2] Therefore, all handling procedures must be designed to prevent ingestion, skin and eye contact, and inhalation.

Key Physicochemical Properties:

PropertyValueSource
CAS Number110406-94-5,
Molecular FormulaC14H21N3O,
Molecular Weight247.34 g/mol
FormSolid

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling this compound. The following recommendations are based on established safety protocols for handling hydrazine and its derivatives.[3][4][5][6]

Core PPE Requirements:

  • Hand Protection: Double-gloving with nitrile or neoprene gloves is recommended.[5][7] Butyl rubber is also an excellent choice for handling hydrazine compounds.[3] The outer glove should be removed and disposed of immediately upon any suspected contamination. Always wash hands thoroughly after removing gloves.

  • Eye and Face Protection: Chemical safety goggles are mandatory.[5][8] In situations with a higher risk of splashing, a full face shield should be worn in addition to goggles.[5][7]

  • Body Protection: A flame-resistant lab coat is essential.[7] Ensure the lab coat is fully buttoned and fits properly.

  • Respiratory Protection: All handling of the solid compound or its solutions must be conducted within a certified chemical fume hood to minimize inhalation risk.[5]

PPE_Workflow cluster_Preparation Preparation cluster_Handling Chemical Handling cluster_PostHandling Post-Handling Don Lab Coat Don Lab Coat Wear Goggles Wear Goggles Don Lab Coat->Wear Goggles Don Inner Gloves Don Inner Gloves Wear Goggles->Don Inner Gloves Don Outer Gloves Don Outer Gloves Don Inner Gloves->Don Outer Gloves Enter Fume Hood Enter Fume Hood Don Outer Gloves->Enter Fume Hood Proceed to Handling Remove Outer Gloves Remove Outer Gloves Enter Fume Hood->Remove Outer Gloves After Handling Remove Inner Gloves Remove Inner Gloves Remove Outer Gloves->Remove Inner Gloves Remove Goggles Remove Goggles Remove Inner Gloves->Remove Goggles Remove Lab Coat Remove Lab Coat Remove Goggles->Remove Lab Coat Wash Hands Wash Hands Remove Lab Coat->Wash Hands

Caption: PPE Donning and Doffing Workflow

Operational Plan: Step-by-Step Handling Procedures

A clear and concise operational plan is critical to ensure safe and efficient handling.

Step 1: Preparation

  • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

  • Gather all necessary equipment, including spatulas, weighing paper, and solvent-resistant containers.

  • Don the required PPE as outlined in the previous section.

Step 2: Weighing and Aliquoting

  • Perform all weighing and aliquoting of the solid compound inside the chemical fume hood.

  • Use a dedicated, clearly labeled set of tools for handling this compound.

  • Close the primary container immediately after use.

Step 3: Solution Preparation

  • Add the solid compound to the solvent slowly and in a controlled manner.

  • If the dissolution process is exothermic, use an ice bath to control the temperature.

  • Ensure the resulting solution is clearly labeled with the compound name, concentration, date, and your initials.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its waste is a critical component of laboratory safety and environmental responsibility. Hydrazine and its derivatives are classified as hazardous waste.[9]

Waste Segregation:

  • Solid Waste: Contaminated gloves, weighing paper, and other solid materials should be placed in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.

Decontamination and Disposal: For small spills or residual amounts, chemical deactivation can be considered. Hydrazine compounds can be oxidized using a dilute solution of sodium hypochlorite or hydrogen peroxide.[3][9][10] However, this process should only be performed by trained personnel and in accordance with your institution's hazardous waste management protocols. For larger quantities of waste, consult your institution's Environmental Health and Safety (EHS) department for guidance on proper disposal procedures, which may include incineration.[9]

Disposal_Decision_Tree Start Waste Generated IsSolid Solid or Liquid? Start->IsSolid SolidWaste Collect in Labeled Solid Hazardous Waste Container IsSolid->SolidWaste Solid LiquidWaste Collect in Labeled Liquid Hazardous Waste Container IsSolid->LiquidWaste Liquid ContactEHS Contact EHS for Pickup and Final Disposal SolidWaste->ContactEHS LiquidWaste->ContactEHS

Caption: Waste Disposal Decision Tree

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][11]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[11]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

  • Spill: In the event of a small spill within the fume hood, it can be absorbed with a non-reactive absorbent material and placed in the hazardous waste container. For larger spills or spills outside of the fume hood, evacuate the area, restrict access, and contact your institution's EHS department immediately.[5]

By adhering to these comprehensive safety protocols, you can confidently and safely handle this compound, ensuring the protection of yourself, your colleagues, and the integrity of your research.

References

  • Ark Pharma Scientific Limited. (n.d.). N'-(1-Methylazepan-4-yl)benzohydrazide | CAS:110406-94-5. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (1997). Production, Import, Use, and Disposal of Hydrazines. In Toxicological Profile for Hydrazines. Retrieved from [Link]

  • Defense Technical Information Center. (1967). Safety and Handling of Hydrazine. Retrieved from [Link]

  • University of New Mexico. (n.d.). Hydrazine Standard Operating Procedure Template. Environmental Health & Safety. Retrieved from [Link]

  • International Programme on Chemical Safety. (1991). Hydrazine (HSG 56, 1991). INCHEM. Retrieved from [Link]

  • University of California, San Diego. (2024, March 3). How to Store and Dispose of Extremely Hazardous Chemical Waste. Retrieved from [Link]

  • University of Nevada, Reno. (n.d.). Hydrazine - Risk Management and Safety. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydrazine. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Chemical Name : N'-(1-Methylazepan-4-yl)benzohydrazine-d5. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(1-Methylazepan-4-YL)benzohydrazide hydrochloride
Reactant of Route 2
N'-(1-Methylazepan-4-YL)benzohydrazide hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.